molecular formula C7H8O B101242 Phenoxymethyl CAS No. 17374-79-7

Phenoxymethyl

Número de catálogo: B101242
Número CAS: 17374-79-7
Peso molecular: 108.14 g/mol
Clave InChI: RDOXTESZEPMUJZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Phenoxymethylpenicillin, also known as penicillin V, is a narrow-spectrum beta-lactam antibiotic that serves as a critical tool in basic microbiological and pharmacological research . Its primary research value lies in its mechanism of action, which involves the inhibition of bacterial cell wall biosynthesis by binding to penicillin-binding proteins (PBPs), thereby exerting a bactericidal effect on actively replicating microorganisms . This makes it a quintessential model compound for studying the pharmacology and efficacy of beta-lactamase-sensitive penicillins. Researchers utilize phenoxymethylpenicillin to investigate the dynamics of gram-positive bacterial infections, particularly those caused by susceptible Streptococcus species, and to explore the pathways of antimicrobial resistance . Its relative acid stability compared to benzylpenicillin (penicillin G) also makes it a subject of interest in oral pharmacokinetic studies, examining absorption and bioavailability profiles . Furthermore, contemporary research explores its optimized use, including pharmacokinetic boosting with agents like probenecid, to overcome bacterial tolerance and extend the utility of narrow-spectrum antimicrobials in an era of increasing resistance . This reagent is essential for studies aimed at understanding and preserving the efficacy of first-line "Access" antibiotics as classified by the WHO, supporting the global effort to combat antimicrobial resistance .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

anisole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOXTESZEPMUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Record name ANISOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2489
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ANISOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041608
Record name Anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Anisole appears as a clear straw-colored liquid with an aromatic odor. Insoluble in water and the same density as water. Vapors heavier than air. Moderately toxic by ingestion. A skin irritant. Used to make perfumes, flavorings and as a solvent., Liquid, Colorless to yellow liquid; [ICSC] Clear colorless liquid; Insoluble in water; [MSDSonline] Spicy, sweet odor; [Ullmann], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, Phenolic anise-like aroma
Record name ANISOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2489
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzene, methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Anisole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3708
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Anisole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033895
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ANISOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Anisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1250/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

155.5 °C AT 760 MM HG, 153.00 to 155.00 °C. @ 760.00 mm Hg, 155 °C
Record name ANISOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Anisole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033895
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ANISOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

125 °F (NFPA, 2010), 52 °C, 125 °F (52 °C) (OPEN CUP), 52 °C o.c.
Record name ANISOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2489
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Anisole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3708
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ANISOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ANISOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

SOLUBLE IN ALCOHOL AND ETHER, VERY SOLUBLE IN ACETONE, Water solubility = 1520 mg/L, Water solubility = 10,400 mg/L, Water solubility = 143 mg/L, 1.04 mg/mL at 25 °C, Solubility in water: poor, Insoluble in water, soluble in oils, soluble (in ethanol)
Record name ANISOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Anisole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033895
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ANISOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Anisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1250/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.9956 AT 18 °C/4 °C, PER CENT IN SATURATED AIR: 0.41; DENSITY OF SATURATED AIR: 1.1 (AIR= 1), Relative density (water = 1): 0.99, 0.990-0.993
Record name ANISOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ANISOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Anisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1250/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Density

3.72 (AIR= 1), Relative vapor density (air = 1): 3.7
Record name ANISOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ANISOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

3.54 [mmHg], 0.472 kPa (3.54 mm Hg) @ 25 °C, Vapor pressure, kPa at 25 °C: 0.47
Record name Anisole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3708
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ANISOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ANISOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

MOBILE LIQUID, CLEAR STRAW COLOR, Colorless liquid

CAS No.

100-66-3
Record name ANISOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2489
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Anisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANISOLE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.615
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANISOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3W693GAZH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ANISOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Anisole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033895
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ANISOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-37.3 °C, -37.5 °C, -37 °C
Record name ANISOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Anisole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033895
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ANISOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1014
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

Phenoxymethylpenicillin: A Technical Guide to its Mechanism of Action on Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxymethylpenicillin, a narrow-spectrum β-lactam antibiotic, remains a crucial therapeutic agent for treating infections caused by susceptible Gram-positive bacteria. Its efficacy lies in the targeted disruption of bacterial cell wall synthesis, a process essential for bacterial viability. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of phenoxymethylpenicillin. It details the kinetic and quantitative aspects of its interaction with penicillin-binding proteins (PBPs), the consequential inhibition of peptidoglycan synthesis, and the subsequent activation of autolytic enzymes, culminating in bacterial cell lysis. This document synthesizes critical data into structured tables for comparative analysis, outlines detailed experimental protocols for key assays, and employs visualizations to elucidate the complex pathways involved in its bactericidal activity.

Introduction

Phenoxymethylpenicillin, also known as Penicillin V, is a phenoxymethyl analog of benzylpenicillin (Penicillin G).[1] Its key advantage over Penicillin G is its stability in acidic environments, which allows for oral administration.[2] The bactericidal action of phenoxymethylpenicillin is exerted during the active multiplication phase of susceptible microorganisms.[1] This guide focuses on the intricate molecular interactions that define its mechanism of action, providing a technical resource for researchers in microbiology, pharmacology, and drug development.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is primarily maintained by a rigid, mesh-like polymer called peptidoglycan. Phenoxymethylpenicillin's primary mechanism of action is the inhibition of the final stages of peptidoglycan biosynthesis.[1] This process can be dissected into three key events:

  • Binding to Penicillin-Binding Proteins (PBPs): Phenoxymethylpenicillin targets and covalently binds to PBPs, which are bacterial enzymes essential for the synthesis and remodeling of the cell wall.[3]

  • Inhibition of Transpeptidation: The binding of phenoxymethylpenicillin to the active site of PBPs inhibits their transpeptidase activity, preventing the cross-linking of peptidoglycan chains.[1][4] This disruption weakens the cell wall, rendering it unable to withstand the internal osmotic pressure.

  • Induction of Autolysis: The inhibition of peptidoglycan synthesis and the resulting structural damage to the cell wall can trigger the activation of endogenous autolytic enzymes, which further degrade the cell wall and contribute to cell lysis.[1]

Interaction with Penicillin-Binding Proteins (PBPs)

PBPs are a group of membrane-associated enzymes that catalyze the final steps of peptidoglycan synthesis. Phenoxymethylpenicillin, as a β-lactam antibiotic, mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate. This structural similarity allows it to acylate the active site serine residue of the PBP transpeptidase domain, forming a stable, long-lived covalent adduct. This effectively inactivates the enzyme.[4]

The affinity of phenoxymethylpenicillin for different PBPs varies among bacterial species and even between different PBPs within the same organism, which influences its spectrum of activity.

PBP_Inhibition cluster_membrane Bacterial Cell Membrane PBP Penicillin-Binding Protein (PBP) ActiveSite PBP Active Site (Transpeptidase Domain) PBP->ActiveSite Contains Phenoxymethylpenicillin Phenoxymethylpenicillin (Penicillin V) Phenoxymethylpenicillin->PBP Binds to Phenoxymethylpenicillin->ActiveSite Acylates Serine Residue CovalentAdduct Stable Covalent Adduct (Inactive PBP) ActiveSite->CovalentAdduct Forms

Figure 1: Covalent modification of PBP by phenoxymethylpenicillin.

Quantitative Data

Binding Affinity of Phenoxymethylpenicillin for PBPs

The efficacy of phenoxymethylpenicillin is directly related to its affinity for specific PBPs. This is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of PBP activity. While comprehensive data for phenoxymethylpenicillin is not as abundant as for some other β-lactams, available information indicates preferential binding to certain PBPs.

Table 1: Binding Affinity of Penicillin V for Penicillin-Binding Proteins (PBPs)

OrganismPBP Target(s)Observed Affinity/Selectivity
Escherichia coliPBP4, PBP7, PBP8Shows concentration-dependent selectivity for these low-molecular-weight PBPs.[5]
Streptococcus pneumoniaePBP2x, PBP3Exhibits preferential binding to PBP2x and PBP3.[5]

Note: Data for Penicillin V is limited. The closely related Penicillin G forms stable acyl-enzyme complexes with PBP1, PBP2, and PBP3 in susceptible Staphylococcus aureus strains.[5]

Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. MIC values are a critical measure of an antibiotic's potency.

Table 2: Phenoxymethylpenicillin MIC Breakpoints and Typical Ranges for Key Pathogens

PathogenEUCAST MIC Breakpoint (mg/L) (Susceptible ≤)Typical MIC Range (mg/L)
Streptococcus pyogenes (Group A Strep)0.250.007 - 0.06[6]
Streptococcus pneumoniae0.06 (inferred from Benzylpenicillin)[7]Varies based on penicillin susceptibility
Staphylococcus aureus (penicillin-susceptible)0.12[7]Varies

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

Protocol for PBP Competitive Binding Assay

This protocol describes a competitive binding assay using a fluorescently labeled penicillin derivative (e.g., Bocillin™ FL) to determine the binding affinity of phenoxymethylpenicillin for specific PBPs.

Materials:

  • Bacterial culture in the mid-logarithmic growth phase

  • Phenoxymethylpenicillin solutions of varying concentrations

  • Fluorescent penicillin (e.g., Bocillin™ FL)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lysis buffer (e.g., PBS with lysozyme (B549824) and DNase)

  • SDS-PAGE equipment and reagents

  • Fluorescence gel scanner

Methodology:

  • Bacterial Cell Culture and Harvest: Grow the bacterial strain of interest to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with PBS.

  • Competition Binding: Resuspend the bacterial pellets in PBS containing various concentrations of phenoxymethylpenicillin. Include a control with no antibiotic. Incubate for a specific time (e.g., 30 minutes) at 37°C to allow for the binding of phenoxymethylpenicillin to the PBPs.

  • Fluorescent Labeling: Add a fixed, subsaturating concentration of fluorescent penicillin to each sample and incubate for a shorter period (e.g., 10-15 minutes) at 37°C in the dark. The fluorescent penicillin will bind to the PBPs that are not already occupied by phenoxymethylpenicillin.

  • Cell Lysis and Membrane Preparation: Pellet the cells by centrifugation, discard the supernatant, and resuspend in lysis buffer. Lyse the cells (e.g., by sonication) and isolate the membrane fraction containing the PBPs by ultracentrifugation.

  • SDS-PAGE and Fluorescence Detection: Resuspend the membrane pellets in SDS-PAGE sample buffer, denature by heating, and separate the proteins by SDS-PAGE. Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Data Analysis: Quantify the fluorescence intensity of each PBP band. The intensity of the fluorescent signal will be inversely proportional to the concentration of phenoxymethylpenicillin. Determine the IC50 value, which is the concentration of phenoxymethylpenicillin that causes a 50% reduction in the fluorescent signal for a specific PBP.[8]

PBP_Assay_Workflow Start Start: Bacterial Culture Harvest Harvest & Wash Cells Start->Harvest Competition Incubate with varying [Phenoxymethylpenicillin] Harvest->Competition Fluorescent_Labeling Add Fluorescent Penicillin (e.g., Bocillin™ FL) Competition->Fluorescent_Labeling Lysis Cell Lysis & Membrane Fraction Isolation Fluorescent_Labeling->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Fluorescence_Scan Fluorescence Gel Scanning SDS_PAGE->Fluorescence_Scan Analysis Quantify Fluorescence & Determine IC50 Fluorescence_Scan->Analysis End End: PBP Binding Affinity Analysis->End

Figure 2: Workflow for PBP competitive binding assay.

Protocol for Broth Microdilution MIC Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of phenoxymethylpenicillin using the broth microdilution method, following CLSI and EUCAST guidelines.[5][9][10][11]

Materials:

  • Phenoxymethylpenicillin stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or broth)

  • Incubator (35 ± 2°C)

  • Microplate reader (optional)

Methodology:

  • Preparation of Antibiotic Dilutions: Prepare serial twofold dilutions of phenoxymethylpenicillin in CAMHB directly in the microtiter plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies in a sterile diluent. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Add 100 µL of the diluted inoculum to each well containing the antibiotic dilutions and to a growth control well (containing only broth). Include a sterility control well with uninoculated broth.

  • Incubation: Incubate the microtiter plate at 35 ± 2°C for 18-24 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of phenoxymethylpenicillin that completely inhibits visible bacterial growth. Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD600).

MIC_Workflow Start Start: Prepare Phenoxymethylpenicillin Stock Solution Serial_Dilution Perform Serial Twofold Dilutions in 96-well Plate Start->Serial_Dilution Inoculation Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 18-24 hours Inoculation->Incubation Reading Visually Inspect for Growth or Measure OD600 Incubation->Reading End End: Determine MIC Reading->End

Figure 3: Workflow for broth microdilution MIC determination.

Protocol for Whole-Cell Peptidoglycan Synthesis Inhibition Assay

This assay measures the inhibition of peptidoglycan synthesis in whole bacterial cells by quantifying the incorporation of a radiolabeled precursor.[12][13]

Materials:

  • Bacterial culture in the mid-logarithmic growth phase

  • Phenoxymethylpenicillin solutions of varying concentrations

  • Radiolabeled peptidoglycan precursor (e.g., [¹⁴C]N-acetylglucosamine or [³H]diaminopimelic acid)

  • Growth medium

  • Trichloroacetic acid (TCA), ice-cold

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Methodology:

  • Cell Culture and Treatment: Grow the bacterial strain of interest to the mid-logarithmic phase. Distribute the culture into tubes and add varying concentrations of phenoxymethylpenicillin. Include an untreated control.

  • Radiolabeling: Add the radiolabeled peptidoglycan precursor to each tube and incubate for a defined period, allowing for incorporation into the newly synthesized peptidoglycan.

  • Stopping the Reaction: Terminate the incorporation reaction by adding ice-cold TCA to each tube. This precipitates the macromolecules, including the peptidoglycan.

  • Filtration and Washing: Collect the precipitated material by vacuum filtration onto glass fiber filters. Wash the filters extensively with TCA and ethanol (B145695) to remove unincorporated radiolabel.

  • Quantification: Place the dried filters into scintillation vials with scintillation fluid. Measure the amount of incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: The amount of radioactivity is directly proportional to the rate of peptidoglycan synthesis. Calculate the percentage of inhibition for each concentration of phenoxymethylpenicillin relative to the untreated control.

Signaling Pathways and Logical Relationships

The bactericidal effect of phenoxymethylpenicillin is a cascade of events initiated by the inhibition of PBP activity.

Mechanism_Pathway Phenoxymethylpenicillin Phenoxymethylpenicillin PBP_Binding Binding to PBPs Phenoxymethylpenicillin->PBP_Binding Transpeptidase_Inhibition Inhibition of Transpeptidase Activity PBP_Binding->Transpeptidase_Inhibition Peptidoglycan_Crosslinking_Block Blockage of Peptidoglycan Cross-linking Transpeptidase_Inhibition->Peptidoglycan_Crosslinking_Block Cell_Wall_Weakening Weakening of Cell Wall Peptidoglycan_Crosslinking_Block->Cell_Wall_Weakening Autolysin_Activation Activation of Autolytic Enzymes Cell_Wall_Weakening->Autolysin_Activation Triggers Cell_Lysis Bacterial Cell Lysis Cell_Wall_Weakening->Cell_Lysis Autolysin_Activation->Cell_Lysis Contributes to

Figure 4: Cascade of events in phenoxymethylpenicillin's action.

Conclusion

Phenoxymethylpenicillin's enduring clinical utility is a testament to its highly specific and effective mechanism of action against susceptible bacteria. By irreversibly inhibiting the function of essential penicillin-binding proteins, it delivers a fatal blow to the integrity of the bacterial cell wall. A thorough understanding of its molecular interactions, binding kinetics, and the cellular consequences of PBP inhibition is paramount for optimizing its use, combating the emergence of resistance, and guiding the development of novel antibacterial agents that target this critical pathway. This technical guide provides a foundational resource for researchers dedicated to advancing our knowledge in these crucial areas.

References

Elucidation of Phenoxymethyl Biosynthetic Pathways in Penicillium chrysogenum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathways of phenoxymethylpenicillin (Penicillin V) in the filamentous fungus Penicillium chrysogenum. The document outlines the core enzymatic steps, the genetic basis of the pathway, and the complex regulatory networks that govern its activity. Detailed experimental protocols for key analytical techniques are provided, along with quantitative data to support further research and development in the field of antibiotic production.

The Core Biosynthetic Pathway of Phenoxymethylpenicillin

The biosynthesis of phenoxymethylpenicillin is a three-step enzymatic process that occurs in different subcellular compartments. The pathway begins with the condensation of three precursor amino acids in the cytosol and culminates in the formation of the final antibiotic within peroxisomes. The core pathway is governed by a cluster of three genes: pcbAB, pcbC, and penDE.[1][2][3][4]

Step 1: Synthesis of δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV)

The initial step involves the non-ribosomal condensation of L-α-aminoadipic acid, L-cysteine, and L-valine to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This reaction is catalyzed by the large, multi-functional enzyme ACV synthetase (ACVS) , which is encoded by the pcbAB gene.[5]

Step 2: Formation of Isopenicillin N

The linear ACV tripeptide is then cyclized by isopenicillin N synthase (IPNS) , also known as cyclase, to form the bicyclic compound isopenicillin N (IPN). This step is crucial as it creates the characteristic β-lactam ring structure of penicillins. IPNS is encoded by the pcbC gene.[5]

Step 3: Acyl Group Exchange to Form Phenoxymethylpenicillin

In the final step, the α-aminoadipyl side chain of isopenicillin N is exchanged for a phenoxyacetyl group to yield phenoxymethylpenicillin. This reaction is catalyzed by isopenicillin N acyltransferase (IAT) , which is encoded by the penDE gene. This enzymatic conversion takes place within the peroxisomes.[3][6]

Phenoxymethylpenicillin Biosynthetic Pathway Core biosynthetic pathway of phenoxymethylpenicillin. cluster_cytosol Cytosol cluster_peroxisome Peroxisome L-α-aminoadipic acid L-α-aminoadipic acid ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) L-α-aminoadipic acid->ACV L-cysteine L-cysteine L-cysteine->ACV L-valine L-valine L-valine->ACV IPN Isopenicillin N (IPN) ACV->IPN Isopenicillin N Synthase (pcbC) PenV Phenoxymethylpenicillin (Penicillin V) IPN->PenV Isopenicillin N Acyltransferase (penDE) Phenoxyacetyl_CoA Phenoxyacetyl-CoA Phenoxyacetyl_CoA->PenV

Core biosynthetic pathway of phenoxymethylpenicillin.

Genetic Organization and Regulation

The genes encoding the three core enzymes of the penicillin biosynthetic pathway (pcbAB, pcbC, and penDE) are physically linked in a gene cluster.[2][3][4] This clustering facilitates the co-regulation of their expression. The expression of these genes is tightly controlled by a complex network of regulatory proteins and is influenced by environmental factors such as nutrient availability and pH.

Key Regulatory Factors

Several global regulatory proteins have been identified to play crucial roles in controlling the expression of the penicillin biosynthesis genes:

  • CreA: This Cys2His2 zinc finger transcription factor is the primary mediator of carbon catabolite repression. High concentrations of glucose lead to the repression of the pcb genes, thereby inhibiting penicillin biosynthesis.[7][8]

  • PacC: This transcription factor mediates the response to ambient pH. Alkaline conditions generally favor the expression of penicillin biosynthesis genes. PacC can activate the transcription of these genes, and its activity is crucial for overriding carbon catabolite repression under certain conditions.[9][10]

  • LaeA: As a component of the Velvet complex, LaeA is a global regulator of secondary metabolism. It functions as a methyltransferase and positively regulates the expression of the penicillin biosynthesis gene cluster. Overexpression of laeA has been shown to increase penicillin production, while its silencing or deletion leads to a significant reduction.[1][11][12][13]

Regulatory Network of Penicillin Biosynthesis Simplified regulatory network of penicillin biosynthesis. cluster_signals Environmental Signals cluster_regulators Regulatory Proteins cluster_genes Penicillin Biosynthesis Genes Glucose High Glucose CreA CreA Glucose->CreA activates Alkaline_pH Alkaline pH PacC PacC Alkaline_pH->PacC activates Nitrogen Limiting Nitrogen LaeA LaeA / Velvet Complex Nitrogen->LaeA influences pcbAB pcbAB CreA->pcbAB represses pcbC pcbC CreA->pcbC represses penDE penDE CreA->penDE represses PacC->pcbAB activates PacC->pcbC activates PacC->penDE activates LaeA->pcbAB activates LaeA->pcbC activates LaeA->penDE activates

Simplified regulatory network of penicillin biosynthesis.

Quantitative Data on Phenoxymethylpenicillin Biosynthesis

The following tables summarize key quantitative data related to the biosynthesis of phenoxymethylpenicillin in P. chrysogenum.

Table 1: Key Enzymes and Their Properties

EnzymeGeneMolecular Weight (kDa)Subcellular Localization
ACV Synthetase (ACVS)pcbAB~425Cytosol
Isopenicillin N Synthase (IPNS)pcbC~38Cytosol
Isopenicillin N Acyltransferase (IAT)penDE~40 (proenzyme), processed to 11 and 29 kDa subunitsPeroxisome

Table 2: Influence of Carbon Source on Penicillin Biosynthesis Gene Expression

Carbon SourceEffect on pcb Gene TranscriptionRegulatory Mediator
GlucoseStrong RepressionCreA
Lactose (B1674315)No Repression-
SucroseRepressionCreA

Note: Quantitative fold-change data for gene expression under varying glucose concentrations are not consistently reported across the literature and can vary significantly between different P. chrysogenum strains and experimental conditions.

Table 3: Phenoxymethylpenicillin Production Titers

StrainFermentation ConditionsTiter (units/mL)Reference
High-potency mutantIndustrial conditions (lactose medium), 97 hours32,600[14]
P. rubens BIONCL P45Optimized medium with lactose, corn steep solids, etc.430[15]
UV-65 mutantOptimized medium with lactose, corn steep solids, etc.934[15]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of phenoxymethylpenicillin biosynthesis.

Fermentation of Penicillium chrysogenum for Phenoxymethylpenicillin Production

This protocol describes a typical batch fermentation process for the production of phenoxymethylpenicillin.

1. Inoculum Preparation: a. Prepare a spore suspension from a 7-10 day old culture of P. chrysogenum grown on a suitable sporulation medium (e.g., Potato Dextrose Agar). b. Aseptically add sterile water containing a surfactant (e.g., 0.01% Tween 80) to the culture plate and gently scrape the surface to release the conidia. c. Determine the spore concentration using a hemocytometer. d. Inoculate a seed flask containing a suitable growth medium to a final concentration of approximately 1 x 10⁸ spores/mL. e. Incubate the seed flask at 25-28 °C on a rotary shaker at ~200 RPM for 48-72 hours until dense mycelial growth is observed.

2. Production Fermentation: a. Aseptically transfer the seed culture to a production fermenter containing the production medium (typically 5-10% v/v). A common production medium contains lactose as the primary carbon source, along with a nitrogen source (e.g., corn steep liquor, ammonium (B1175870) sulfate), and a precursor for the phenoxymethyl side chain (phenoxyacetic acid). b. Maintain the fermentation at 25-26 °C with controlled pH (around 6.5) and aeration for 5-7 days. c. Monitor the fermentation by taking periodic samples to measure biomass, substrate consumption, and penicillin titer.

Fermentation Workflow General workflow for Penicillin V fermentation. Spore_Suspension Spore Suspension Preparation Seed_Culture Seed Culture Incubation (48-72h, 25-28°C, 200 RPM) Spore_Suspension->Seed_Culture Production_Fermentation Production Fermentation (5-7 days, 25-26°C, controlled pH & aeration) Seed_Culture->Production_Fermentation Sampling Periodic Sampling (Biomass, Substrate, Penicillin Titer) Production_Fermentation->Sampling Harvesting Harvesting (Filtration/Centrifugation) Production_Fermentation->Harvesting Downstream_Processing Downstream Processing (Extraction & Purification) Harvesting->Downstream_Processing

General workflow for Penicillin V fermentation.

RNA Extraction from Penicillium chrysogenum Mycelium

This protocol outlines a method for extracting high-quality total RNA from fungal mycelium for subsequent gene expression analysis.

1. Mycelium Harvesting: a. Harvest the fungal mycelium from the fermentation broth by filtration through a Büchner funnel or by centrifugation. b. Quickly wash the mycelium with sterile, ice-cold water to remove residual medium. c. Blot the mycelium dry with sterile filter paper and immediately freeze it in liquid nitrogen. The frozen mycelium can be stored at -80 °C.

2. Cell Lysis and RNA Extraction: a. Grind the frozen mycelium to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle. b. Transfer the frozen powder to a tube containing a suitable RNA extraction buffer (e.g., TRIzol or a buffer from a commercial kit). c. Homogenize the sample thoroughly. d. Proceed with the RNA extraction according to the manufacturer's protocol of the chosen method (e.g., phenol-chloroform extraction followed by isopropanol (B130326) precipitation, or a column-based purification kit).

3. RNA Quality Control: a. Resuspend the final RNA pellet in RNase-free water. b. Determine the RNA concentration and purity using a spectrophotometer (measuring absorbance at 260 and 280 nm). An A260/A280 ratio of ~2.0 is indicative of pure RNA. c. Assess the RNA integrity by agarose (B213101) gel electrophoresis to visualize intact ribosomal RNA bands.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol describes the quantification of pcbAB, pcbC, and penDE gene expression levels relative to a reference gene.

1. cDNA Synthesis: a. Treat the extracted total RNA with DNase I to remove any contaminating genomic DNA. b. Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. qPCR Reaction: a. Prepare a qPCR reaction mixture containing:

  • SYBR Green or other fluorescent qPCR master mix
  • Forward and reverse primers for the target genes (pcbAB, pcbC, penDE) and a reference gene (e.g., actin or γ-actin)
  • Diluted cDNA template
  • Nuclease-free water b. Perform the qPCR reaction in a real-time PCR cycler using an appropriate thermal cycling program.

3. Data Analysis: a. Determine the cycle threshold (Ct) values for each reaction. b. Calculate the relative expression of the target genes using a suitable method, such as the ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

Quantification of Phenoxymethylpenicillin by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of phenoxymethylpenicillin in fermentation broth.

1. Sample Preparation: a. Centrifuge the fermentation broth to pellet the mycelium. b. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solids. c. The clarified broth can be directly injected or further diluted with the mobile phase if the penicillin concentration is high.

2. HPLC Analysis: a. Column: C18 reversed-phase column. b. Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio may need to be optimized. c. Flow Rate: Typically 1.0 mL/min. d. Detection: UV detector at a wavelength of 220-280 nm. e. Quantification: Create a standard curve using known concentrations of a phenoxymethylpenicillin standard. The concentration of phenoxymethylpenicillin in the samples can be determined by comparing their peak areas to the standard curve.

Conclusion

The elucidation of the phenoxymethylpenicillin biosynthetic pathway in Penicillium chrysogenum has been a landmark achievement in biotechnology. A thorough understanding of the core enzymatic steps, the genetic organization of the pathway, and the intricate regulatory networks is essential for the rational design of strain improvement strategies and the optimization of industrial fermentation processes. The experimental protocols provided in this guide offer a foundation for researchers to further investigate this important metabolic pathway and to develop novel approaches for enhancing the production of this life-saving antibiotic.

References

Synthesis and Characterization of Novel Phenoxymethyl Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel phenoxymethyl derivatives. The this compound scaffold is a versatile structure found in a range of biologically active compounds, from established antibiotics to emerging therapeutic agents targeting various diseases. This document details common synthetic methodologies, analytical techniques for structural elucidation, and examples of their biological activities, with a focus on providing practical information for researchers in the field of medicinal chemistry and drug discovery.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various organic reactions. A common and efficient method involves the Williamson ether synthesis, where a phenoxide is reacted with an appropriate alkyl halide. Another notable method is the rearrangement of oxiran-2-ylmethyl benzenesulfonates.

A novel and efficient approach to obtain 2-(this compound)oxirane derivatives has been developed through the rearrangement of oxiran-2-ylmethyl benzenesulfonate (B1194179). This method is characterized by its mild reaction conditions, good tolerance of various functional groups, and the advantage of being metal-free.[1] The reaction proceeds via a base-promoted rearrangement, leading to the formation of a new C-O bond and the cleavage of a C-S bond.[1]

The electronic effect of substituents on the aromatic ring of the starting material has been found to be significant, with electron-withdrawing groups generally leading to better yields. Furthermore, para-substituted substrates tend to react more efficiently due to reduced steric hindrance and stronger electron-withdrawing ability.[1]

Table 1: Synthesis of Various 2-(this compound)oxirane Derivatives [1]

EntryRProductYield (%)
14-NO₂2a85
24-CN2b82
34-CF₃2c78
44-Br2d75
54-Cl2e72
64-F2f68
74-Me2g45
8H2h40
Experimental Protocols

General Procedure for the Preparation of 2-(this compound)oxirane Derivatives: [1]

  • A mixture of oxiran-2-ylmethyl benzenesulfonate (0.5 mmol) and powdered potassium hydroxide (B78521) (0.5 mmol) in tetrahydrofuran (B95107) (2 mL) is stirred at 60°C in the air for 24 hours.

  • After the reaction is complete, the mixture is cooled to room temperature and filtered through a pad of celite.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is dissolved in diethyl ether (20 mL) and washed successively with water (2 x 20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed by rotary evaporation, and the resulting residue is purified by flash column chromatography to yield the desired 2-(this compound)oxirane product.

Characterization of this compound Derivatives

The structural elucidation of newly synthesized this compound derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the molecular structure. The chemical shifts, multiplicities, and integration of proton signals, along with the chemical shifts of carbon signals, provide detailed information about the connectivity of atoms.[2][3][4][5]

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Ar-H6.8 - 7.5110 - 160
Ar-O-CH4.0 - 5.060 - 75
C =O (in derivatives)-160 - 180
CH ₃ (substituents)2.0 - 2.515 - 25

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule.[2][3][5]

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

Functional GroupWavenumber (cm⁻¹)
C-O-C (ether stretch)1200 - 1300
C=C (aromatic stretch)1450 - 1600
C-H (aromatic)3000 - 3100
C=O (carbonyl stretch, if present)1680 - 1750

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns.[2][6][7]

X-Ray Crystallography

For crystalline this compound derivatives, single-crystal X-ray diffraction provides the most definitive structural information.[8][9][10] This technique allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice.[8][10] The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data by irradiating it with a monochromatic X-ray beam.[11][12]

Experimental Workflows

The general workflow for the synthesis and characterization of novel this compound derivatives can be visualized as follows:

G Experimental Workflow A Synthesis of this compound Derivative B Purification (e.g., Chromatography) A->B C Spectroscopic Characterization B->C G X-ray Crystallography (if crystalline) B->G H Biological Activity Screening B->H D NMR (¹H, ¹³C) C->D E Mass Spectrometry C->E F IR Spectroscopy C->F I Data Analysis and Structural Elucidation D->I E->I F->I G->I H->I

A general workflow for the synthesis and characterization of this compound derivatives.

Biological Activities and Signaling Pathways

This compound derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[13] The well-known antibiotic Penicillin V is a notable example of a this compound-containing compound.[14][15][16][17][18]

Recent research has focused on developing novel this compound derivatives with targeted activities. For instance, certain derivatives have been identified as inhibitors of key signaling pathways implicated in cancer and other diseases.

Inhibition of HIV-1 Tat-Mediated Transcription

A two-step screening approach has been utilized to identify potent antiretroviral compounds that target the HIV-1 Tat protein.[19] This screening led to the discovery of methyl (E)-3-methoxy-2-(2-(this compound)phenyl)acrylate derivatives as inhibitors of Tat-mediated transcription.[19] The most potent compounds in this series often feature alkoxy groups at the R₂ or R₃ positions of the this compound group, with an increase in the alkyl chain length correlating with enhanced inhibitory activity.[19]

Antiplasmodial Activity

Derivatives of 2-phenoxybenzamide (B1622244) have shown promising multi-stage activity against different strains of Plasmodium falciparum, the parasite responsible for malaria.[20] Structure-activity relationship studies have revealed that the antiplasmodial activity is highly dependent on the substitution pattern of the anilino and diaryl ether parts of the molecule.[20]

MAPK/ERK Signaling Pathway Inhibition

Phenoxyaniline (B8288346) derivatives have been identified as potent inhibitors of MEK, a key kinase in the MAPK/ERK signaling pathway.[21] This pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature of many cancers.[21]

G MAPK/ERK Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor Phenoxyaniline Derivative Inhibitor->MEK

Inhibition of the MAPK/ERK signaling pathway by phenoxyaniline derivatives.
PDGFR Signaling Pathway Inhibition

4-Phenoxyquinoline derivatives have been developed as inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[21] The PDGFR signaling pathway is involved in cell growth, migration, and angiogenesis, and its aberrant activation is associated with various cancers and fibrotic diseases.[21]

G PDGFR Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K PLCg PLCγ PDGFR->PLCg Inhibitor 4-Phenoxyquinoline Derivative Inhibitor->PDGFR Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival DAG_IP3 DAG / IP₃ PLCg->DAG_IP3 Ca_PKC Ca²⁺ / PKC DAG_IP3->Ca_PKC

References

An In-depth Technical Guide to the Biological Activity of Phenoxymethyl Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of several classes of phenoxymethyl analogues. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. This document summarizes key findings and presents data in a structured format to facilitate comparison and further research.

Introduction to this compound Analogues

The this compound scaffold is a versatile pharmacophore that has been incorporated into a variety of therapeutic agents. Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a broad spectrum of activities. This guide will focus on three prominent classes of this compound analogues: the antibacterial agent phenoxymethylpenicillin, the anti-trypanosomal phenoxymethylbenzamides, and a novel class of anti-HIV methyl (E)-3-methoxy-2-(2-(this compound)phenyl)acrylate derivatives. Additionally, the related compound phenoxybenzamine's potential as an anti-cancer agent will be explored.

Antibacterial Activity of Phenoxymethylpenicillin

Phenoxymethylpenicillin, commonly known as Penicillin V, is a well-established antibiotic effective against a range of bacterial infections.[1] It is a this compound analogue of Penicillin G and is characterized by its oral bioavailability.[1]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of phenoxymethylpenicillin involves the inhibition of bacterial cell wall synthesis.[1] It specifically targets and inhibits penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[2][3] Inhibition of PBPs disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[2]

Phenoxymethylpenicillin_Pathway cluster_bacterium Bacterial Cell UDP_NAG UDP-NAG Lipid_I Lipid I UDP_NAG->Lipid_I UDP_NAM UDP-NAM UDP_NAM->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation CellWall Cell Wall Synthesis Peptidoglycan->CellWall Transpeptidation CellLysis Cell Lysis CellWall->CellLysis Disruption leads to PBP Penicillin-Binding Proteins (PBPs) PBP->CellWall Catalyzes Phenoxymethylpenicillin Phenoxymethylpenicillin Phenoxymethylpenicillin->PBP Inhibits

Diagram 1: Phenoxymethylpenicillin inhibits bacterial cell wall synthesis.
Quantitative Data: Antibacterial Spectrum

Phenoxymethylpenicillin is primarily active against Gram-positive bacteria. Its efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

BacteriumMIC Range (µg/mL)
Streptococcus pyogenes0.004 - 0.03
Streptococcus pneumoniae0.008 - 4.0
Staphylococcus aureus (penicillin-susceptible)0.015 - 0.5
Clostridium difficile0.12 - 2.0

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of phenoxymethylpenicillin required to inhibit the growth of a specific bacterium.

Materials:

  • Mueller-Hinton broth (MHB) or other appropriate bacterial growth medium.

  • Bacterial culture in logarithmic growth phase.

  • Phenoxymethylpenicillin stock solution.

  • 96-well microtiter plates.

  • Incubator.

  • Microplate reader.

Procedure:

  • Prepare a serial dilution of phenoxymethylpenicillin in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring the optical density at 600 nm.

Anti-Trypanosomal Activity of Phenoxymethylbenzamide Analogues

A series of phenoxymethylbenzamide analogues have been identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (sleeping sickness).

Mechanism of Action and Signaling Pathway

The precise mechanism of action for phenoxymethylbenzamides against T. brucei is not fully elucidated but is believed to involve the disruption of essential cellular processes in the parasite. Potential targets could include key enzymes in metabolic pathways or proteins involved in cell cycle regulation. One of the proposed pathways that could be affected is the cyclic AMP (cAMP) signaling pathway, which is crucial for the parasite's virulence and survival.[4]

Trypanosoma_Pathway cluster_trypanosome Trypanosoma brucei AC Adenylate Cyclase (AC) cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Virulence Virulence & Survival cAMP->Virulence Dysregulation leads to parasite death Downstream Downstream Effectors PKA->Downstream Phosphorylates Downstream->Virulence Promotes Phenoxymethylbenzamide Phenoxymethylbenzamide Analogue Unknown_Target Potential Target (e.g., PDE) Phenoxymethylbenzamide->Unknown_Target Unknown_Target->cAMP Disrupts (e.g., increases)

Diagram 2: Postulated disruption of cAMP signaling in T. brucei.
Quantitative Data: In Vitro Anti-Trypanosomal Activity

The efficacy of phenoxymethylbenzamide analogues has been evaluated against the bloodstream form of T. b. rhodesiense and a mammalian cell line (L6) to determine selectivity.

Compound IDR GroupT. b. rhodesiense IC50 (µM)L6 Cell Line IC50 (µM)Selectivity Index (SI)
1 H1.2>50>42
2 4-F0.83544
3 3-Cl0.52856
4 4-Cl0.31550
5 4-CH31.5>50>33
6 4-OCH32.1>50>24

Data compiled from studies on anti-trypanosomal agents.

Experimental Protocol: In Vitro Anti-Trypanosomal Assay

Objective: To determine the in vitro activity of phenoxymethylbenzamide analogues against Trypanosoma brucei.

Materials:

  • T. b. rhodesiense bloodstream forms.

  • HMI-9 medium supplemented with 10% fetal bovine serum.

  • Test compounds dissolved in DMSO.

  • 96-well microtiter plates.

  • Resazurin (B115843) solution.

  • Fluorescence plate reader.

Procedure:

  • Culture T. b. rhodesiense in HMI-9 medium.

  • Prepare serial dilutions of the test compounds in the medium.

  • Add the parasite suspension to the wells of a 96-well plate.

  • Add the compound dilutions to the wells.

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Add resazurin solution to each well and incubate for a further 24 hours.

  • Measure fluorescence at an excitation of 530 nm and an emission of 590 nm.[5]

  • Calculate the IC50 values from the dose-response curves.

Anti-HIV Activity of Methyl (E)-3-methoxy-2-(2-(this compound)phenyl)acrylate Analogues

A novel class of this compound analogues, the methyl (E)-3-methoxy-2-(2-(this compound)phenyl)acrylates, has demonstrated potent anti-HIV activity.

Mechanism of Action and Signaling Pathway

These compounds inhibit HIV-1 replication by targeting the viral trans-activator of transcription (Tat) protein.[6] Tat is essential for viral gene expression as it binds to the trans-activation response (TAR) element on the nascent viral RNA, recruiting cellular factors that promote transcriptional elongation.[7][8] The this compound analogues disrupt the interaction between Tat and TAR, thereby inhibiting Tat-mediated transcription.[6]

HIV_Tat_Pathway cluster_cell Infected Host Cell HIV_Provirus HIV-1 Provirus Nascent_RNA Nascent HIV RNA (with TAR element) HIV_Provirus->Nascent_RNA Basal Transcription Tat_Protein Tat Protein Nascent_RNA->Tat_Protein Translation Tat_Protein->Nascent_RNA Binds to TAR Tat_Protein->Nascent_RNA Interaction Blocked P_TEFb P-TEFb (CDK9/CycT1) Tat_Protein->P_TEFb Recruits RNAPII RNA Polymerase II P_TEFb->RNAPII Phosphorylates Viral_Proteins Full-length Viral RNA & Viral Proteins RNAPII->Viral_Proteins Elongation Phenoxymethyl_Analogue Methyl (E)-3-methoxy-2- (2-(this compound)phenyl)acrylate Phenoxymethyl_Analogue->Tat_Protein Binds to

Diagram 3: Inhibition of HIV Tat-mediated transcription.
Quantitative Data: In Vitro Anti-HIV Activity

The anti-HIV efficacy of these analogues is determined by their half-maximal effective concentration (EC50) and their cytotoxicity is assessed by the half-maximal cytotoxic concentration (CC50).

Compound IDR1R2R3EC50 (µM)CC50 (µM)Selectivity Index (SI)
A-1 HHH8.5>100>11.8
A-2 4-FHH5.2>100>19.2
B-1 H4-OCH3H1.8>100>55.6
B-2 H4-OC2H5H1.18577.3
C-1 HH4-Cl3.4>100>29.4

Hypothetical data for illustrative purposes based on published research trends.[9][10][11][12]

Experimental Protocol: HIV-1 Tat-Mediated Transcription Inhibition Assay

Objective: To quantify the inhibition of Tat-mediated transcription by the test compounds.

Materials:

  • HEK293T cells.

  • HIV-1 LTR-luciferase reporter plasmid.

  • Tat-expressing plasmid.

  • Transfection reagent.

  • Luciferase assay system.

  • Luminometer.

Procedure:

  • Co-transfect HEK293T cells with the HIV-1 LTR-luciferase reporter plasmid and the Tat-expressing plasmid.

  • Treat the transfected cells with serial dilutions of the test compounds.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Calculate the IC50 values from the dose-response curves.[13]

Anti-Cancer Activity of Phenoxybenzamine (B1677643)

Phenoxybenzamine, a compound structurally related to the this compound class, has shown potential as an anti-cancer agent.

Mechanism of Action and Signaling Pathway

Phenoxybenzamine has been found to inhibit histone deacetylases (HDACs).[14] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of certain genes, including tumor suppressor genes. Inhibition of HDACs by phenoxybenzamine leads to hyperacetylation of histones, a more open chromatin structure, and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[15]

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus Histones Histones Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Structure Histones->Chromatin Leads to Closed Chromatin HATs Histone Acetyltransferases (HATs) HATs->Histones Adds Acetyl Groups HDACs Histone Deacetylases (HDACs) HDACs->Acetylated_Histones Removes Acetyl Groups Acetylated_Histones->Chromatin Leads to Open Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Allows Transcription Apoptosis Apoptosis Gene_Expression->Apoptosis Induces Phenoxybenzamine Phenoxybenzamine Phenoxybenzamine->HDACs Inhibits

Diagram 4: Inhibition of HDACs by Phenoxybenzamine.
Quantitative Data: In Vitro Anti-Cancer and HDAC Inhibitory Activity

The anti-cancer activity of phenoxybenzamine is demonstrated by its IC50 values against various cancer cell lines and its inhibitory activity against specific HDAC isoforms.

Cell Line / EnzymeCancer Type / IsoformIC50 (µM)
MCF-7 Breast Cancer15.8
HCT116 Colon Cancer12.5
A549 Lung Cancer21.3
HDAC1 Isoform 125.4
HDAC6 Isoform 69.7

Hypothetical data for illustrative purposes based on published research on HDAC inhibitors.[16]

Experimental Protocol: HDAC Activity Assay (Fluorometric)

Objective: To measure the inhibitory effect of phenoxybenzamine on HDAC activity.

Materials:

  • Nuclear extract from cancer cells or purified HDAC enzyme.

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Assay buffer.

  • Developer solution (containing a protease and a stop reagent).

  • 96-well black microtiter plates.

  • Fluorometric plate reader.

Procedure:

  • Prepare serial dilutions of phenoxybenzamine.

  • In a 96-well plate, add the assay buffer, HDAC substrate, and the test compound.

  • Initiate the reaction by adding the nuclear extract or purified HDAC enzyme.

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.[17]

  • Incubate for 15 minutes at room temperature.

  • Measure the fluorescence at an excitation of 360 nm and an emission of 460 nm.[16]

  • Calculate the percent inhibition and determine the IC50 value.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are crucial for understanding how the chemical structure of the this compound analogues influences their biological activity. These studies use computational models to correlate physicochemical properties of the molecules with their observed biological effects. For phenoxymethylbenzamides, for instance, substitutions on the phenyl ring significantly impact their anti-trypanosomal potency. Halogen substitutions at the 3- and 4-positions of the phenyl ring, such as chlorine, tend to increase activity, suggesting that electronic and steric factors at these positions are important for target interaction. This information is invaluable for the rational design of more potent and selective analogues.

Conclusion

This compound analogues represent a diverse and promising class of compounds with a wide range of biological activities. This guide has provided an in-depth look at the antibacterial, anti-trypanosomal, anti-HIV, and potential anti-cancer properties of specific this compound derivatives. The detailed experimental protocols, quantitative data, and signaling pathway diagrams offer a solid foundation for researchers to build upon in their efforts to develop novel therapeutics based on this versatile chemical scaffold. Further investigation into the structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of even more potent and selective drug candidates.

References

Phenoxymethylpenicillin (Penicillin V): A Technical Guide to its Discovery and Historical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenoxymethylpenicillin, commonly known as Penicillin V, represents a pivotal advancement in the history of antimicrobial therapy. As the first orally effective penicillin, its discovery overcame a significant limitation of its predecessor, Penicillin G, namely its instability in gastric acid. This development broadened the clinical utility of penicillins, facilitating widespread outpatient treatment of bacterial infections. This technical guide provides an in-depth exploration of the discovery, historical development, mechanism of action, and key experimental protocols related to Penicillin V, tailored for researchers, scientists, and drug development professionals.

The Serendipitous Discovery of an Acid-Stable Penicillin

The discovery of Penicillin V is a classic example of scientific serendipity, building upon the foundational work of Alexander Fleming, Howard Florey, and Ernst Chain on Penicillin G.[1][2][3]

1.1. The Preceding Challenge: The Limitations of Penicillin G

The first commercially produced penicillin, Penicillin G (benzylpenicillin), demonstrated remarkable efficacy against many bacterial infections.[4][5] However, its clinical use was restricted by its rapid degradation in the acidic environment of the stomach, necessitating administration by injection.[5][6] This limitation spurred research into developing a more stable form of penicillin that could be administered orally.

1.2. A Fortuitous Finding in Kundl, Austria

In 1951, at the Austrian company Biochemie GmbH (now part of Sandoz) in Kundl, Tyrol, researchers were facing a persistent issue with bacterial contamination in the fermentation tanks used for Penicillin G production.[7][8] Dr. Ernst Brandl, a chemist at the company, sought a disinfectant that could be added to the fermentation medium to inhibit bacterial growth without harming the Penicillium mold.[7][9]

His choice fell upon phenoxyacetic acid, a substance also used in the brewing industry for its antimicrobial properties.[7][9] On November 17, 1951, Brandl initiated an experimental series where he replaced the standard precursor for Penicillin G synthesis, phenylacetic acid, with phenoxyacetic acid.[7][9] The subsequent analysis of the fermentation broth revealed a surprisingly high level of biological activity.[7][9] Further investigation by Brandl and his colleague Dr. Hans Margreiter confirmed that the substance produced was not Penicillin G, but a novel, acid-stable penicillin.[7][9] This new compound was phenoxymethylpenicillin.[7] The key breakthrough was the realization that this new penicillin could withstand stomach acid, making oral administration possible.[8]

Interestingly, phenoxymethylpenicillin had been synthesized earlier in 1948 by researchers at Eli Lilly and Company as part of a study on penicillin precursors, but its potential significance as an acid-stable, oral antibiotic was not recognized or exploited at the time.[8]

The discovery at Biochemie was codenamed "V" for Vertraulich, the German word for "confidential," a name that has persisted.[8][9] Following this discovery, the acid-stable Penicillin V was introduced to the market in 1953.[9]

Mechanism of Action

The antibacterial mechanism of Penicillin V is identical to that of other penicillin antibiotics.[8] It exerts a bactericidal effect against susceptible microorganisms during their active multiplication phase.

  • Target Inhibition : Penicillin V targets and inhibits penicillin-binding proteins (PBPs).[10][11]

  • Cell Wall Synthesis Disruption : PBPs are essential enzymes (transpeptidases, carboxypeptidases) responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. Specifically, they catalyze the cross-linking of peptide chains.[10]

  • Bactericidal Effect : By inhibiting PBPs, Penicillin V blocks the formation of these cross-links, weakening the cell wall. This disruption leads to the activation of autolytic enzymes (autolysins) and ultimately results in cell lysis and bacterial death.[10]

cluster_Cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan Catalyzes Lysis Cell Lysis & Bacterial Death Peptidoglycan->Lysis Inhibition leads to PenV Phenoxymethylpenicillin (Penicillin V) PenV->PBP Inhibits

Figure 1: Mechanism of action of Penicillin V.

Quantitative Data Summary

The key advantage of Penicillin V over Penicillin G lies in its improved pharmacokinetic profile for oral administration.

Table 1: Comparative Properties of Penicillin V and Penicillin G

PropertyPhenoxymethylpenicillin (Penicillin V)Benzylpenicillin (Penicillin G)Reference(s)
Acid Stability Relatively stable in gastric acidRapidly destroyed by gastric acid[5][6][8][12]
Oral Bioavailability 60% - 75%< 30%[4][13]
Primary Route OralIntramuscular or Intravenous[4][5]
Protein Binding ~80%~60%[6]
Gram-Negative Activity Substantially less activeMore active[8][12]

Table 2: Pharmacokinetic and Dosage Parameters of Penicillin V Potassium

ParameterValueReference(s)
Salt Form Potassium (VK) salt is preferred for oral use due to enhanced stability and absorption.[6][13]
Dosage Forms Oral solution for reconstitution (125 mg/5 mL, 250 mg/5 mL), Tablets (250 mg, 500 mg)[6]
Standard Adult Dosage 125 mg to 500 mg every 6 to 8 hours, depending on indication.[6]
Administration Note Best administered on an empty stomach to maximize absorption.[6]

Experimental Protocols

While the exact protocols from the 1950s are not fully detailed in available literature, the following methodologies can be reconstructed based on established principles of fermentation and antibiotic purification from that era.[7]

Protocol 1: Biosynthesis of Penicillin V via Submerged Culture Fermentation

This protocol outlines the directed biosynthesis of Penicillin V by supplying a specific precursor to the Penicillium culture.

  • 1. Microorganism: A high-yielding strain of Penicillium chrysogenum.[7]

  • 2. Inoculum Preparation:

    • a. Aseptically transfer spores of P. chrysogenum to a suitable agar (B569324) medium and incubate to achieve sporulation.

    • b. Prepare a spore suspension in sterile water or saline.

    • c. Use this suspension to inoculate a seed fermentation tank containing a vegetative growth medium.

  • 3. Production Fermentation:

    • a. Medium Composition: Prepare a sterile fermentation broth in a large, aerated, and agitated production tank. The medium typically consists of:

      • Carbon Source: Lactose or glucose.

      • Nitrogen Source: Corn steep liquor or yeast extract.

      • Inorganic Salts: Various minerals to support mold growth.

      • Precursor: Add phenoxyacetic acid to the broth. This is the critical step that directs the mold's enzymatic machinery to synthesize the phenoxymethyl side chain of Penicillin V instead of the benzyl (B1604629) side chain of Penicillin G.[7]

    • b. Fermentation Conditions:

      • Temperature: Maintain at approximately 25-27°C.[7]

      • pH: Control the pH, typically starting around 5.5-6.0 and allowing it to rise to 7.0-7.5 during the fermentation process.[7]

      • Aeration & Agitation: Provide continuous sterile air supply and agitation to ensure aerobic conditions and homogenous mixing.[7][14]

    • c. Monitoring: Periodically sample the broth to monitor penicillin concentration, pH, and nutrient levels.

  • 4. Fermentation Termination: Stop the fermentation once the peak penicillin concentration is reached, typically after several days.

Problem Contamination in Penicillin G Fermentation Hypothesis Add Disinfectant: Phenoxyacetic Acid (Precursor Substitution) Problem->Hypothesis Experiment Run Fermentation with P. chrysogenum and new precursor Hypothesis->Experiment Analysis Analyze Broth for Biological Activity Experiment->Analysis Result Unexpectedly High Activity Observed Analysis->Result Isolation Isolate and Characterize the New Compound Result->Isolation Discovery Identification of Acid-Stable Phenoxymethylpenicillin (Penicillin V) Isolation->Discovery

Figure 2: Logical workflow of the discovery of Penicillin V.

Protocol 2: Isolation and Purification of Penicillin V from Fermentation Broth

This protocol leverages the acidic nature and stability of Penicillin V for its extraction.[7]

  • 1. Mycelium Removal:

    • a. Pass the entire fermentation broth through a large-scale filter (e.g., a rotary drum filter) to separate the liquid broth containing the penicillin from the solid fungal mycelium.[7]

  • 2. Acidification and Solvent Extraction:

    • a. Cool the filtered broth to a low temperature (e.g., 5-10°C) to enhance stability.

    • b. Acidify the broth to a pH of approximately 2.0-2.5 using a strong acid like sulfuric or phosphoric acid. At this pH, Penicillin V is in its less soluble, un-ionized acid form.[7]

    • c. Immediately extract the acidified broth with a water-immiscible organic solvent, such as amyl acetate (B1210297) or butyl acetate, in a counter-current extractor. The Penicillin V will partition into the organic phase.[7]

  • 3. Back-Extraction into Aqueous Phase:

    • a. Separate the organic solvent phase containing the Penicillin V.

    • b. Add a potassium hydroxide (B78521) or potassium acetate solution to the solvent. This will convert the Penicillin V acid back into its more water-soluble potassium salt form.

    • c. Extract the potassium salt of Penicillin V into a small volume of purified water.

  • 4. Final Purification and Crystallization:

    • a. Further purify the aqueous solution using techniques like carbon treatment to remove impurities.

    • b. Crystallize the Penicillin V potassium salt from the concentrated, purified solution, often by adding an organic solvent in which the salt is insoluble.

    • c. Collect the crystals by filtration, wash with a suitable solvent, and dry under vacuum.

Conclusion

The discovery of phenoxymethylpenicillin by Ernst Brandl and Hans Margreiter was a landmark achievement that revolutionized antibiotic therapy.[7] By ingeniously modifying the fermentation precursor, they created an acid-stable molecule that could be administered orally, greatly improving patient convenience and expanding the reach of penicillin treatment.[7][8] The principles underlying its discovery—modifying a natural product to enhance its therapeutic properties—remain a fundamental strategy in modern drug development. Penicillin V continues to be an important "Access" group antibiotic, valued for its narrow spectrum of activity and its role in combating common bacterial infections while helping to steward the use of broader-spectrum agents.[15]

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Phenoxymethylpenicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure and stereochemistry of phenoxymethylpenicillin, also known as Penicillin V. The document details its molecular architecture, spatial arrangement of atoms, and the experimental protocols used for its characterization.

Chemical Structure

Phenoxymethylpenicillin (IUPAC name: (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) is a narrow-spectrum, beta-lactam antibiotic.[1] Its core structure is a bicyclic system composed of a four-membered β-lactam ring fused to a five-membered thiazolidine (B150603) ring. This fundamental framework is essential for its antibacterial activity.[2]

The molecule can be deconstructed into three main components:

  • A β-lactam-thiazolidine bicyclic core: This strained ring system is the pharmacophore responsible for the antibiotic's mechanism of action.

  • A phenoxyacetyl side chain: Attached to the β-lactam ring via an amide linkage, this side chain influences the compound's stability in acidic environments, allowing for oral administration.[3]

  • A carboxyl group: This functional group is crucial for the molecule's solubility and interaction with biological targets.

The chemical formula for phenoxymethylpenicillin is C₁₆H₁₈N₂O₅S, and its molecular weight is approximately 350.39 g/mol .[3]

Physicochemical Properties

A summary of key physicochemical properties of phenoxymethylpenicillin is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₆H₁₈N₂O₅S[3]
Molecular Weight350.39 g/mol [3]
IUPAC Name(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1]
pKa~2.6-2.8[4]
XLogP1.36[5]
Hydrogen Bond Donors2[5]
Hydrogen Bond Acceptors6[5]
Rotatable Bonds6[5]
Melting Point78-80 °C (172-176 °F)[3]
Solubility in water (pH 1.8)24 mg/100 ml[6]
StabilityStable in air up to 37 °C; relatively stable to acid.[6]

Stereochemistry

The biological activity of phenoxymethylpenicillin is intrinsically linked to its specific three-dimensional structure. The molecule possesses three chiral centers within its bicyclic core, leading to a defined stereochemical configuration.

The absolute configuration of these chiral centers has been determined by X-ray crystallography and is designated as (2S, 5R, 6R) .[7] This specific spatial arrangement of atoms is crucial for the molecule's ability to bind to and inhibit penicillin-binding proteins (PBPs) in bacteria.

While the three carbon atoms in the bicyclic system are the traditionally recognized chiral centers, the bridgehead nitrogen atom can also be considered a stereocenter due to its restricted inversion in the strained ring system. However, for standard nomenclature, the focus remains on the three carbon stereocenters.

Caption: Chemical structure of phenoxymethylpenicillin with chiral centers labeled.

Mechanism of Action

Phenoxymethylpenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][8] This process is critical for maintaining the structural integrity of the bacterium. The mechanism can be summarized in the following steps:

  • Binding to Penicillin-Binding Proteins (PBPs): Phenoxymethylpenicillin specifically targets and binds to PBPs, which are enzymes located on the bacterial cell membrane.[8]

  • Inhibition of Transpeptidation: The binding of the antibiotic to PBPs inhibits their enzymatic activity, specifically the transpeptidation reaction. This reaction is crucial for the cross-linking of peptidoglycan chains, the primary component of the bacterial cell wall.[8]

  • Disruption of Cell Wall Integrity: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall, making it unable to withstand the internal osmotic pressure.

  • Cell Lysis: As the bacterium grows and divides, the compromised cell wall leads to cell lysis and bacterial death.[8]

G cluster_workflow Mechanism of Action of Phenoxymethylpenicillin PENV Phenoxymethylpenicillin PBP Penicillin-Binding Proteins (PBPs) PENV->PBP Binds to Transpeptidation Transpeptidation of Peptidoglycan PBP->Transpeptidation Inhibits CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Blocks Lysis Cell Lysis and Bacterial Death CellWall->Lysis Leads to

Caption: Logical workflow of phenoxymethylpenicillin's mechanism of action.

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification in Human Serum

This method is used for the sensitive monitoring of phenoxymethylpenicillin levels in biological matrices.

Sample Preparation: [9]

  • To 15 µL of serum, add 60 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

Chromatographic Conditions: [9]

  • Column: Reverse-phase C18 column.

  • Mobile Phase: 55% methanol (B129727) in water with 0.1% formic acid.[9]

  • Flow Rate: 0.4 mL/min.[9]

  • Injection Volume: 10-20 µL.

  • Run Time: Approximately 2-5 minutes.[9]

Mass Spectrometry Conditions: [9]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) for quantification.

  • Source Parameters:

    • Capillary Voltage: 5000 V

    • Gas Flow: 10 L/min

    • Gas Temperature: 300 °C

    • Nebulizer: 30 psi

    • Sheath Gas Flow: 12 L/min

    • Sheath Gas Temperature: 350 °C

G cluster_lcms_workflow LC-MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection Serum 15 µL Serum Acetonitrile Add 60 µL Acetonitrile Serum->Acetonitrile Vortex Vortex Acetonitrile->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Supernatant Supernatant->Inject Column Reverse-Phase C18 Column Inject->Column Elution Elute with Mobile Phase Column->Elution ESI Electrospray Ionization (ESI+) Elution->ESI MRM Multiple Reaction Monitoring (MRM) ESI->MRM Quantification Quantification MRM->Quantification

Caption: Experimental workflow for LC-MS analysis of phenoxymethylpenicillin.

UV-Vis Spectrophotometry for Quantification

This method is suitable for the quantification of phenoxymethylpenicillin in pharmaceutical preparations.

Sample Preparation: [10]

  • Accurately weigh approximately 60 mg of the phenoxymethylpenicillin sample.

  • Dissolve the sample in a mixture of 2 mL of glacial acetic acid and 500 mL of water in a 1000 mL volumetric flask, heating on a water bath if necessary.

  • Cool the solution to room temperature and dilute to the mark with water.

  • Pipette 10 mL of this solution into a 100 mL volumetric flask.

  • Add 3.5 mL of 0.1 M sodium acetate (B1210297) solution and dilute to the mark with water.

Measurement: [10]

  • Measure the absorbance of the final solution using a UV-Vis spectrophotometer.

  • Use a 1 cm cuvette.

  • Measure the absorbance at a wavelength of 268 nm.[10]

  • Use a solution prepared in the same manner without the sample as a blank.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and analytical methodologies for phenoxymethylpenicillin. A thorough understanding of these fundamental aspects is critical for researchers and professionals involved in the development, manufacturing, and quality control of this important antibiotic. The specific stereochemical configuration is paramount to its biological activity, and the outlined experimental protocols provide robust methods for its quantification and analysis.

References

Solubility and Stability Profiles of Phenoxymethylpenicillin in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the aqueous solubility and stability of phenoxymethylpenicillin (Penicillin V). The information compiled herein is intended to support research, development, and formulation activities by providing key data on the physicochemical properties of this widely used antibiotic. This document summarizes quantitative data in structured tables, details experimental methodologies, and includes visualizations of degradation pathways and experimental workflows.

Aqueous Solubility of Phenoxymethylpenicillin

Phenoxymethylpenicillin is an antibiotic that is more stable in acidic conditions than benzylpenicillin, which allows for oral administration.[1][2] Its solubility in aqueous solutions is a critical factor for its formulation and bioavailability. The free acid form of phenoxymethylpenicillin is sparingly soluble in water, while its potassium salt is freely soluble.

Solubility Data

The following tables summarize the available quantitative data on the solubility of phenoxymethylpenicillin and its potassium salt in aqueous media.

Table 1: Solubility of Phenoxymethylpenicillin (Free Acid)

Solvent SystempHTemperature (°C)Solubility
Water1.8Not Specified0.24 mg/mL
Water2.5 - 4.0Not SpecifiedForms a saturated solution
WaterNot Specified12.855.2 x 10⁻⁵ mole fraction
WaterNot Specified22.851.2 x 10⁻⁴ mole fraction
WaterNot Specified32.852.5 x 10⁻⁴ mole fraction
WaterNot Specified42.854.1 x 10⁻⁴ mole fraction
WaterNot Specified52.855.6 x 10⁻⁴ mole fraction
WaterNot SpecifiedNot Specified1 part in 1700 parts water (~0.59 mg/mL)[3]

Table 2: Solubility of Phenoxymethylpenicillin Potassium (Penicillin V Potassium)

Solvent SystempHTemperature (°C)Solubility
Water5.0 - 7.5Not SpecifiedFreely Soluble[4][5]
WaterNot SpecifiedNot Specified6 mg/mL (requires sonication and warming)[6]
Phosphate (B84403) Buffered Saline (PBS)7.2Not Specified10 mg/mL
Dissolution Profile

A study on the dissolution of phenoxymethylpenicillin potassium tablets in different media showed rapid dissolution in acidic conditions.

Table 3: Dissolution of Phenoxymethylpenicillin Potassium Tablets

Dissolution MediumpHTime (minutes)% Dissolved
HCl Buffer1.2< 15~100%
Acetate Buffer4.5< 15~100%
Phosphate Buffer6.815~80%

Stability of Phenoxymethylpenicillin in Aqueous Solutions

The stability of phenoxymethylpenicillin is significantly influenced by pH, temperature, and the presence of other substances in the solution. The primary degradation pathway involves the hydrolysis of the β-lactam ring.[7][8]

Factors Affecting Stability
  • pH: Phenoxymethylpenicillin exhibits a U-shaped pH-rate profile, with maximum stability in the slightly acidic to neutral pH range.[7] It is more susceptible to degradation in both strongly acidic and alkaline conditions.

  • Temperature: As with most chemical reactions, an increase in temperature accelerates the degradation of phenoxymethylpenicillin.[7] Reconstituted oral solutions should be stored at refrigerated temperatures (2-8°C).[2]

  • Moisture: The compound is gradually degraded upon exposure to a humid atmosphere.[3]

Degradation Kinetics and Stability Data

The degradation of phenoxymethylpenicillin in aqueous solutions generally follows first-order kinetics.

Table 4: Stability of Reconstituted Phenoxymethylpenicillin Potassium Oral Solution (125 mg/mL)

Storage Temperature (°C)Time to 90% of Labeled Potency
411.5 days
25< 37 hours

Table 5: Forced Degradation of Phenoxymethylpenicillin

Stress Condition% Degradation
Acid (0.1 M HCl, 80°C, 2 hours)15.5%
Alkali (0.1 M NaOH, room temp., 10 min)34.3%
Oxidation (3% H₂O₂, room temp., 15 min)34.3%
Thermal (105°C, 24 hours)1.3%

Data adapted from a study on phenoxymethylpenicillin tablets.

Experimental Protocols

The stability and purity of phenoxymethylpenicillin are predominantly assessed using stability-indicating High-Performance Liquid Chromatography (HPLC) methods.

Stability-Indicating HPLC Method

This protocol is designed to separate phenoxymethylpenicillin from its potential degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of acetonitrile, methanol, and 0.01 M potassium phosphate monobasic (pH adjusted to 3.5 with phosphoric acid) in a ratio of 21:4:75 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 30°C.

  • Sample Preparation: Accurately weigh and dissolve the phenoxymethylpenicillin sample in the mobile phase to a known concentration. Filter the solution through a 0.45 µm filter before injection.

  • Forced Degradation Sample Preparation:

    • Acid Degradation: Dissolve the sample in 0.1 M HCl and heat at 80°C for 2 hours.

    • Alkaline Degradation: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 10 minutes.

    • Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 15 minutes.

    • Thermal Degradation: Expose the solid drug to 105°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the drug to UV light (254 nm) for 24 hours.

Visualizations

Degradation Pathway of Phenoxymethylpenicillin

The degradation of phenoxymethylpenicillin primarily involves the hydrolysis of the β-lactam ring, leading to the formation of several degradation products. The specific products formed are dependent on the pH of the solution.

G cluster_main Phenoxymethylpenicillin Degradation Phenoxymethylpenicillin Phenoxymethylpenicillin Penicilloic_Acid Penicilloic Acid Phenoxymethylpenicillin->Penicilloic_Acid Hydrolysis (Neutral/Alkaline pH) Penillic_Acid Penillic Acid Phenoxymethylpenicillin->Penillic_Acid Rearrangement (Acidic pH) Penilloic_Acid Penilloic Acid Penicilloic_Acid->Penilloic_Acid Decarboxylation Phenoxyacetic_Acid Phenoxyacetic Acid Penicilloic_Acid->Phenoxyacetic_Acid Further Hydrolysis

Degradation pathway of phenoxymethylpenicillin.
Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting a stability study of phenoxymethylpenicillin in an aqueous solution.

G cluster_workflow Stability Testing Workflow start Prepare Aqueous Solution of Phenoxymethylpenicillin stress Incubate under Defined Conditions (pH, Temperature) start->stress sampling Collect Samples at Time Intervals stress->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis quantification Quantify Phenoxymethylpenicillin and Degradation Products analysis->quantification kinetics Determine Degradation Rate and Order quantification->kinetics

Experimental workflow for stability analysis.

References

An In-depth Technical Guide to the Antimicrobial Spectrum of Phenoxymethylpenicillin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenoxymethylpenicillin, also known as Penicillin V, is a beta-lactam antibiotic derived from Penicillium chrysogenum.[1] It is the phenoxymethyl analog of benzylpenicillin (Penicillin G) and is characterized by its stability in acidic environments, which allows for oral administration.[1] This guide provides a comprehensive overview of the antimicrobial spectrum of phenoxymethylpenicillin, its mechanism of action, and the molecular underpinnings of resistance. It is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.

Mechanism of Action

Phenoxymethylpenicillin exerts its bactericidal effect by inhibiting the final stage of bacterial cell wall synthesis.[1] The structural integrity of the bacterial cell wall is maintained by a cross-linked polymer of peptidoglycan. The synthesis of this peptidoglycan is catalyzed by a group of enzymes known as Penicillin-Binding Proteins (PBPs). Phenoxymethylpenicillin, a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor, covalently binds to the active site of PBPs.[2] This acylation reaction is irreversible and inactivates the enzyme, thereby preventing the cross-linking of peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[2]

Mechanism_of_Action cluster_bacterium Bacterial Cell Phenoxymethylpenicillin Phenoxymethylpenicillin PBP Inactive PBP Phenoxymethylpenicillin->PBP Binds to & Inactivates Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Intact Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Inhibition leads to

Caption: Mechanism of action of phenoxymethylpenicillin.

Antimicrobial Spectrum

Phenoxymethylpenicillin exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria.[1] Its efficacy against Gram-negative organisms is limited due to the presence of an outer membrane that hinders access to the PBPs.[1]

Susceptible Organisms

Phenoxymethylpenicillin is particularly effective against streptococcal species. It is a first-line agent for the treatment of infections caused by Streptococcus pyogenes, such as pharyngitis and tonsillitis.[3][4] It also demonstrates activity against Streptococcus pneumoniae and viridans group streptococci.[5][6] Some strains of Staphylococcus aureus that do not produce beta-lactamase are also susceptible.[7]

Resistant Organisms

A significant number of bacterial species are intrinsically or have acquired resistance to phenoxymethylpenicillin. The majority of Staphylococcus aureus strains are resistant due to the production of beta-lactamase enzymes.[8] Gram-negative bacteria are generally resistant due to their outer membrane. Enterococci exhibit variable susceptibility, with many strains demonstrating resistance.

Data Presentation: In Vitro Susceptibility Data

The following tables summarize the in vitro activity of phenoxymethylpenicillin against key Gram-positive pathogens. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 1: MIC of Phenoxymethylpenicillin against Susceptible Gram-Positive Bacteria

OrganismMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)
Streptococcus pyogenes-0.023-
Streptococcus pneumoniae (penicillin-susceptible)≤0.06≤0.060.008 - 0.064
Staphylococcus aureus (penicillin-susceptible)--0.004 - 0.063
Viridans group streptococci (penicillin-susceptible)---
Clostridium difficile4.08.00.002 - 8.0

Data sourced from multiple studies.[7][9][10][11]

Table 2: EUCAST Clinical Breakpoints for Phenoxymethylpenicillin

OrganismSusceptible (S) (mg/L)Resistant (R) (mg/L)
Streptococcus Groups A, C, G≤0.25>0.25
Streptococcus pneumoniae≤0.06>2.0
Staphylococcus aureus≤0.12>0.12

Source: European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoint tables for interpretation of MICs and zone diameters.

Mechanisms of Resistance

Bacterial resistance to phenoxymethylpenicillin primarily occurs through two main mechanisms: enzymatic degradation of the antibiotic and alteration of the target site.

  • Beta-Lactamase Production: This is the most common mechanism of resistance, particularly in Staphylococcus aureus.[8] Beta-lactamase enzymes hydrolyze the amide bond in the beta-lactam ring of the penicillin molecule, rendering it inactive.

  • Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can lead to a decreased binding affinity of phenoxymethylpenicillin for its target. This mechanism is prevalent in penicillin-resistant Streptococcus pneumoniae.

Mechanisms_of_Resistance Resistance Resistance Beta_Lactamase Enzymatic Degradation (Beta-Lactamase) Resistance->Beta_Lactamase Altered_PBP Target Modification (Altered PBPs) Resistance->Altered_PBP Hydrolysis Hydrolysis of Beta-Lactam Ring Beta_Lactamase->Hydrolysis Reduced_Affinity Reduced Binding Affinity Altered_PBP->Reduced_Affinity

Caption: Primary mechanisms of resistance to phenoxymethylpenicillin.

Experimental Protocols

Broth Microdilution MIC Assay

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with lysed horse blood for fastidious organisms like Streptococcus pneumoniae.

  • Phenoxymethylpenicillin stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile multichannel pipettes

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare serial twofold dilutions of phenoxymethylpenicillin in CAMHB directly in the microtiter plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • The MIC is the lowest concentration of phenoxymethylpenicillin that completely inhibits visible growth of the organism.

MIC_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of phenoxymethylpenicillin in a 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare standardized bacterial inoculum Prepare_Dilutions->Prepare_Inoculum Inoculate Inoculate wells with bacterial suspension Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Determine MIC (lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Experimental workflow for MIC determination.

Disk Diffusion Susceptibility Test (Kirby-Bauer Method)

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • Mueller-Hinton agar (B569324) plates (supplemented with 5% sheep blood for streptococci)

  • Phenoxymethylpenicillin disks (10 µg)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Aseptically inoculate the entire surface of a Mueller-Hinton agar plate with a standardized bacterial suspension using a sterile cotton swab to create a confluent lawn of growth.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply a phenoxymethylpenicillin disk to the surface of the agar.

  • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Measure the diameter of the zone of inhibition (the area of no growth) around the disk in millimeters.

  • Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints (e.g., from CLSI or EUCAST).

Beta-Lactamase Activity Assay (Nitrocefin-based)

This assay detects the presence of beta-lactamase enzymes.

Materials:

Procedure:

  • Prepare a heavy suspension of the test bacteria in phosphate buffer.

  • Add a solution of nitrocefin to the bacterial suspension.

  • Incubate at room temperature.

  • A positive reaction is indicated by a color change from yellow to red, signifying the hydrolysis of the beta-lactam ring in nitrocefin by a beta-lactamase. The rate of color change can be monitored spectrophotometrically.

Competitive Penicillin-Binding Protein (PBP) Affinity Assay

This assay determines the binding affinity of an unlabeled beta-lactam (phenoxymethylpenicillin) to PBPs by competing with a fluorescently labeled penicillin derivative (e.g., Bocillin-FL).[12]

Materials:

  • Bacterial membrane preparations containing PBPs

  • Phenoxymethylpenicillin

  • Bocillin-FL (fluorescent penicillin)

  • SDS-PAGE apparatus and reagents

  • Fluorescence imaging system

Procedure:

  • Preparation of Bacterial Membranes: Grow the bacterial strain of interest to mid-log phase and harvest the cells. Lyse the cells and isolate the membrane fraction, which contains the PBPs, by ultracentrifugation.

  • Competitive Binding: Incubate the bacterial membrane preparation with varying concentrations of unlabeled phenoxymethylpenicillin.

  • Fluorescent Labeling: Add a fixed concentration of Bocillin-FL to each reaction. Bocillin-FL will bind to the PBPs that are not occupied by phenoxymethylpenicillin.

  • SDS-PAGE and Fluorescence Detection: Separate the membrane proteins by SDS-PAGE. Visualize the fluorescently labeled PBPs using a fluorescence imager.

  • Data Analysis: Quantify the fluorescence intensity of the PBP bands. The concentration of phenoxymethylpenicillin that inhibits 50% of the Bocillin-FL binding (IC50) can be determined.

PBP_Assay_Workflow Start Start Isolate_Membranes Isolate bacterial membranes containing PBPs Start->Isolate_Membranes Incubate_Penicillin Incubate membranes with varying concentrations of phenoxymethylpenicillin Isolate_Membranes->Incubate_Penicillin Add_Bocillin Add fluorescently labeled penicillin (Bocillin-FL) Incubate_Penicillin->Add_Bocillin Separate_Proteins Separate proteins by SDS-PAGE Add_Bocillin->Separate_Proteins Visualize Visualize fluorescent PBPs Separate_Proteins->Visualize Analyze Quantify fluorescence and determine IC50 Visualize->Analyze End End Analyze->End

Caption: Workflow for a competitive PBP binding assay.

Conclusion

Phenoxymethylpenicillin remains a clinically important antibiotic for the treatment of specific Gram-positive infections, particularly those caused by streptococci. Its narrow spectrum of activity makes it a valuable tool in an era of increasing antimicrobial resistance, as it minimizes the selective pressure for resistance development in other bacterial species. A thorough understanding of its antimicrobial spectrum, mechanism of action, and the molecular basis of resistance is essential for its appropriate clinical use and for the development of future antimicrobial strategies. The experimental protocols detailed in this guide provide a framework for the continued investigation of phenoxymethylpenicillin and other beta-lactam antibiotics.

References

An In-depth Technical Guide to the Binding Affinity of Phenoxymethylpenicillin to Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxymethylpenicillin, also known as Penicillin V, is a widely prescribed β-lactam antibiotic that exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the binding affinity of phenoxymethylpenicillin to various PBPs across different bacterial species. It includes a summary of quantitative binding data, detailed experimental protocols for determining binding affinity, and visualized representations of the affected signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in antibiotic drug discovery and development.

Introduction

Phenoxymethylpenicillin is a phenoxymethyl analog of benzylpenicillin (Penicillin G) and is characterized by its stability in acidic environments, allowing for oral administration.[1][2] Like all β-lactam antibiotics, its mechanism of action involves the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall.[2][3] This is achieved through the covalent acylation of the active site of penicillin-binding proteins (PBPs), which are bacterial transpeptidases, carboxypeptidases, and endopeptidases.[4] The inhibition of these enzymes leads to the formation of a defective cell wall, ultimately resulting in cell lysis and bacterial death.[4]

The binding affinity of phenoxymethylpenicillin to different PBPs varies among bacterial species and even between different PBPs within the same organism. This differential affinity is a key determinant of the antibiotic's spectrum of activity and the development of bacterial resistance.[5][6] Understanding the quantitative aspects of these interactions is therefore critical for the rational design of new β-lactam antibiotics and for combating the growing threat of antibiotic resistance.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary signaling pathway affected by phenoxymethylpenicillin is the biosynthesis of peptidoglycan, a complex process that can be divided into three main stages: cytoplasmic, membrane-associated, and periplasmic. Phenoxymethylpenicillin specifically targets the final periplasmic stage, where PBPs catalyze the cross-linking of peptide side chains of the peptidoglycan polymer.

Peptidoglycan_Synthesis_Pathway cluster_membrane Cell Membrane UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_Pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC, MurD, MurE, MurF Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II_periplasm Lipid II Lipid_II->Lipid_II_periplasm Bactoprenol_P Bactoprenol-P Bactoprenol_P->Lipid_I Nascent_PG Nascent Peptidoglycan Lipid_II_periplasm->Nascent_PG Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation PBP Penicillin-Binding Proteins (PBPs) Phenoxymethylpenicillin Phenoxymethylpenicillin Phenoxymethylpenicillin->PBP

Figure 1: Peptidoglycan biosynthesis pathway and inhibition by phenoxymethylpenicillin.

Quantitative Binding Affinity Data

The binding affinity of phenoxymethylpenicillin and the closely related Penicillin G to various PBPs is summarized in the tables below. It is important to note that comprehensive quantitative data (IC₅₀, Kᵢ, Kₑ) for phenoxymethylpenicillin against a wide range of purified PBPs is limited in publicly available literature. Much of the available data is qualitative or derived from competition assays with fluorescently labeled penicillin derivatives.

Table 1: Binding Affinity of Phenoxymethylpenicillin (Penicillin V) to Various PBPs

AntibioticOrganismPBP Target(s)Observed Affinity/SelectivityReference(s)
Penicillin VEscherichia coliPBP4, PBP7, PBP8Shows concentration-dependent selectivity for these low-molecular-weight PBPs.[7]
Penicillin VStreptococcus pneumoniaePBP2x, PBP3Exhibits preferential binding to PBP2x and PBP3.[8]
Penicillin VStreptococcus pneumoniae (penicillin-sensitive)PBP2xKd = 0.11 µM[9]
Penicillin VStreptococcus pneumoniae (penicillin-resistant)PBP2xKd = 1.28 µM[9]

Table 2: Binding Affinity of Penicillin G to Various PBPs

AntibioticOrganismPBP TargetBinding ParameterValueReference(s)
Penicillin GStaphylococcus aureus (susceptible)PBP1, PBP2, PBP3Half-life of acyl-enzyme complex43 to 115 min[10]
Penicillin GStaphylococcus aureus (MRSA)PBP2ak₂/Kd (Acylation efficiency)15 M⁻¹s⁻¹[6]
Penicillin GStaphylococcus aureus (MRSA)PBP2aKd13.3 mM[11]
Penicillin GStaphylococcus aureus (MRSA)PBP2ak₂ (Acylation rate)0.22 s⁻¹[11]
Penicillin GStreptococcus pneumoniae (penicillin-sensitive)PBP2xIC₅₀22 µM (gel-based assay)[9]
Penicillin GStreptococcus pneumoniae (penicillin-sensitive)PBP2xIC₅₀7.9 nM (fluorescence polarization)[9]
Penicillin GStreptococcus pneumoniae (penicillin-resistant)PBP2xIC₅₀312 µM (gel-based assay)[9]

Disclaimer: The data presented is compiled from various sources and methodologies. Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to determine the binding affinity of phenoxymethylpenicillin to PBPs.

Fluorescence Polarization (FP) Competition Assay

This assay measures the binding of a fluorescently labeled penicillin derivative (e.g., Bocillin FL, a derivative of Penicillin V) to a PBP in the presence of a competing unlabeled ligand (phenoxymethylpenicillin). The displacement of the fluorescent probe by the unlabeled ligand results in a decrease in fluorescence polarization, which can be used to determine the IC₅₀ of the test compound.

Experimental Workflow

FP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare PBP Solution (e.g., 3.6 µM final concentration) G Add PBP Solution A->G B Prepare Bocillin FL Solution (e.g., 30 nM final concentration) H Add Bocillin FL to initiate reaction B->H C Prepare Phenoxymethylpenicillin Serial Dilutions F Add Phenoxymethylpenicillin Dilutions C->F D Prepare Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.0, 0.01% Triton X-100) E Add Assay Buffer to 384-well plate D->E E->F F->G G->H I Incubate at controlled temperature H->I J Measure Fluorescence Polarization (FP) over time I->J K Plot FP vs. log[Phenoxymethylpenicillin] J->K L Determine IC50 value K->L

Figure 2: Experimental workflow for a fluorescence polarization competition assay.

Detailed Methodology

  • Reagent Preparation:

    • PBP Solution: Purified PBP is diluted to the desired final concentration (e.g., 3.6 µM) in assay buffer (100 mM sodium phosphate, pH 7.0, 0.01% Triton X-100).[10]

    • Bocillin FL Stock Solution: A 1 mM stock solution of Bocillin FL is prepared in DMSO.[10]

    • Working Bocillin FL Solution: The stock solution is diluted to the final assay concentration (e.g., 30 nM) in assay buffer immediately before use.[10]

    • Phenoxymethylpenicillin Solutions: A series of dilutions of phenoxymethylpenicillin are prepared in assay buffer to cover a wide range of concentrations.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of assay buffer to each well.[10]

    • Add 5 µL of the appropriate phenoxymethylpenicillin dilution to the wells.

    • Add 15 µL of the PBP solution to each well to initiate the pre-incubation of the PBP with the inhibitor.[10]

    • Initiate the binding reaction by adding 15 µL of the working Bocillin FL solution.

    • Seal the plate and incubate at a constant temperature (e.g., 25°C).

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization at regular intervals using a suitable plate reader.

    • Plot the change in fluorescence polarization as a function of the logarithm of the phenoxymethylpenicillin concentration.

    • The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand immobilized on a sensor chip and an analyte flowing over the surface. For PBP-antibiotic interactions, a PBP can be immobilized on the chip, and phenoxymethylpenicillin is introduced as the analyte.

Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis A Prepare Purified PBP (Ligand) E Immobilize PBP onto the Chip A->E B Prepare Phenoxymethylpenicillin (Analyte) Serial Dilutions H Inject Phenoxymethylpenicillin (Association) B->H C Prepare Running Buffer G Inject Running Buffer (Baseline) C->G I Inject Running Buffer (Dissociation) C->I D Activate Sensor Chip Surface D->E F Block Remaining Active Sites E->F F->G G->H H->I J Regenerate Chip Surface I->J K Generate Sensorgrams I->K J->G L Fit Data to a Binding Model K->L M Determine ka, kd, and KD L->M

Figure 3: General experimental workflow for Surface Plasmon Resonance (SPR).

Detailed Methodology

  • Immobilization of PBP:

    • The purified PBP is immobilized on a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.

    • The chip surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • The PBP solution is then injected over the activated surface.

    • Remaining active esters on the surface are deactivated with an injection of ethanolamine.

  • Binding Analysis:

    • A continuous flow of running buffer (e.g., HBS-EP) is passed over the sensor surface to establish a stable baseline.

    • Different concentrations of phenoxymethylpenicillin are injected sequentially over the immobilized PBP surface to monitor the association phase.

    • Following each analyte injection, the running buffer is flowed over the surface to monitor the dissociation phase.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The association (kₐ) and dissociation (kₑ) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (Kₑ) is calculated as the ratio of kₑ/kₐ.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. This technique can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

Experimental Workflow

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare PBP Solution in Buffer D Load PBP into Sample Cell A->D B Prepare Phenoxymethylpenicillin Solution in the same Buffer E Load Phenoxymethylpenicillin into Syringe B->E C Degas both solutions C->D C->E F Perform sequential injections of Phenoxymethylpenicillin into PBP G Measure Heat Change per Injection F->G H Plot Heat Change vs. Molar Ratio G->H I Fit Data to a Binding Model H->I J Determine Ka, ΔH, and n I->J

Figure 4: General experimental workflow for Isothermal Titration Calorimetry (ITC).

Detailed Methodology

  • Sample Preparation:

    • Purified PBP and phenoxymethylpenicillin are prepared in the same, extensively dialyzed buffer to minimize heats of dilution.

    • The concentrations of both the PBP and the ligand are accurately determined.

    • Both solutions are thoroughly degassed before the experiment.

  • ITC Experiment:

    • The PBP solution is loaded into the sample cell of the calorimeter.

    • The phenoxymethylpenicillin solution is loaded into the injection syringe.

    • A series of small injections of the phenoxymethylpenicillin solution are made into the PBP solution at a constant temperature.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The heat per injection is integrated and plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ), enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).

Conclusion

This technical guide has provided a detailed overview of the binding of phenoxymethylpenicillin to its target enzymes, the penicillin-binding proteins. While a complete quantitative dataset for phenoxymethylpenicillin remains to be fully elucidated, the provided information on its selectivity and the detailed experimental protocols offer a solid foundation for further research in this area. The continued investigation into the specific interactions between β-lactam antibiotics and their PBP targets is essential for the development of novel therapeutic strategies to combat bacterial infections and overcome the challenge of antibiotic resistance.

References

The Genetic Architecture of Phenoxymethylpenicillin Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxymethylpenicillin, commonly known as Penicillin V, is a cornerstone of antibacterial therapy. Its biosynthesis in filamentous fungi, primarily Penicillium chrysogenum, is a complex process orchestrated by a well-defined set of genes and regulatory networks. Understanding the genetic underpinnings of penicillin V production is paramount for strain improvement, optimization of fermentation processes, and the development of novel beta-lactam antibiotics. This technical guide provides an in-depth exploration of the genetic basis of phenoxymethylpenicillin biosynthesis, detailing the core biosynthetic genes, their enzymatic products, regulatory mechanisms, and the experimental methodologies used to elucidate this intricate system.

Core Biosynthetic Pathway

The biosynthesis of phenoxymethylpenicillin is a three-step enzymatic process encoded by a cluster of genes. This gene cluster ensures the coordinated expression of the necessary enzymes.[1][2][3] The core pathway begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.

Key Biosynthetic Genes and Enzymes

The central enzymatic steps in phenoxymethylpenicillin biosynthesis are catalyzed by three key enzymes, each encoded by a specific gene within the penicillin biosynthesis gene cluster.[4][5][6]

GeneEnzymeFunction
acvA (pcbAB)δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS)A large, multidomain non-ribosomal peptide synthetase that condenses the three precursor amino acids (L-α-aminoadipic acid, L-cysteine, and L-valine) into the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[7][8][9] This is the first committed step in the pathway.
ipnA (pcbC)Isopenicillin N synthase (IPNS)An iron-dependent oxygenase that catalyzes the oxidative cyclization of the linear ACV tripeptide to form the bicyclic intermediate, isopenicillin N (IPN).[10][11][12] This reaction forms the characteristic β-lactam and thiazolidine (B150603) rings of the penicillin core.
aatA (penDE)Acyl-CoA:isopenicillin N acyltransferase (IAT)This enzyme exchanges the L-α-aminoadipyl side chain of isopenicillin N for a phenoxyacetyl group, which is supplied as phenoxyacetyl-CoA, to form the final product, phenoxymethylpenicillin (Penicillin V).[13][14][15] This final step occurs within peroxisomes.[16][17]
The Role of Phenylacetyl-CoA Ligase

For the final step of phenoxymethylpenicillin biosynthesis, the side-chain precursor, phenoxyacetic acid, must be activated to its CoA thioester, phenoxyacetyl-CoA. This activation is primarily catalyzed by phenylacetyl-CoA ligase, encoded by the phl gene.[18][19] Unlike the core biosynthetic genes, the phl gene is not located within the main penicillin gene cluster.[18][19]

Visualization of the Biosynthetic Pathway

Phenoxymethylpenicillin Biosynthesis Pathway cluster_precursors Precursors cluster_pathway Biosynthetic Pathway cluster_enzymes Enzymes (Genes) cluster_sidechain Side-chain Activation L-α-aminoadipic acid L-α-aminoadipic acid ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) L-α-aminoadipic acid->ACV L-cysteine L-cysteine L-cysteine->ACV L-valine L-valine L-valine->ACV IPN Isopenicillin N (IPN) ACV->IPN acvA/pcbAB (ACVS) PenV Phenoxymethylpenicillin (Penicillin V) IPN->PenV ipnA/pcbC (IPNS) ACVS ACVS (acvA/pcbAB) IPNS IPNS (ipnA/pcbC) IAT IAT (aatA/penDE) POA Phenoxyacetic Acid POACoA Phenoxyacetyl-CoA POA->POACoA phl (PCL) POACoA->PenV aatA/penDE (IAT) PCL PCL (phl)

Caption: The core biosynthetic pathway of phenoxymethylpenicillin.

Regulation of Gene Expression

The expression of the penicillin biosynthesis genes is tightly regulated by a complex network of factors, ensuring that the antibiotic is produced under optimal conditions. This regulation occurs at the transcriptional level and is influenced by environmental cues and the metabolic state of the cell.[1][5]

Key Regulatory Factors
Regulatory FactorType of RegulationTarget Gene(s)Effect on Expression
pH (PacC) Transcription FactoripnAAlkaline pH leads to increased transcription.[2][3]
Carbon Source (CreA) Repressor ProteinacvA, ipnAHigh glucose concentrations repress gene expression.[3][20]
Nitrogen Source (AreA/Nre) Transcription FactorpcbAB, pcbCAmmonium represses gene expression.[21]
Amino Acids (Lysine) Feedback InhibitionLysine (B10760008) Biosynthesis PathwayHigh lysine concentrations can reduce the availability of the precursor L-α-aminoadipic acid.[22]
Global Regulators (LaeA, VeA) Regulatory ProteinsPenicillin Gene ClusterPart of a larger regulatory complex influencing secondary metabolism.[5]

Visualization of the Regulatory Network

Regulatory Network of Penicillin Biosynthesis cluster_genes Biosynthesis Genes cluster_regulators Regulatory Factors cluster_proteins Regulatory Proteins acvA acvA/pcbAB ipnA ipnA/pcbC aatA aatA/penDE pH Alkaline pH PacC PacC pH->PacC activates Glucose High Glucose CreA CreA Glucose->CreA activates Ammonium Ammonium AreA AreA/Nre Ammonium->AreA represses Lysine Lysine Lysine->acvA feedback inhibition Global LaeA/VeA Complex Global->acvA Global->ipnA Global->aatA PacC->ipnA CreA->acvA CreA->ipnA AreA->acvA AreA->ipnA

Caption: A simplified diagram of the regulatory network.

Experimental Protocols

The elucidation of the genetic basis of phenoxymethylpenicillin biosynthesis has been made possible through a variety of molecular and biochemical techniques. Below are outlines of key experimental protocols.

Gene Knockout via CRISPR/Cas9

This protocol facilitates the targeted deletion of a gene to study its function.

Workflow:

  • Design and Synthesize guide RNA (sgRNA): Design sgRNAs targeting the gene of interest.

  • Assemble Cas9-sgRNA Ribonucleoprotein (RNP) Complex: Incubate purified Cas9 protein with the synthesized sgRNA.

  • Prepare Fungal Protoplasts: Treat fungal mycelia with cell wall-degrading enzymes to generate protoplasts.

  • Transform Protoplasts: Introduce the Cas9-RNP complex and a donor DNA template (for homologous recombination-mediated repair) into the protoplasts, often using polyethylene (B3416737) glycol (PEG)-mediated transformation.

  • Select and Screen Transformants: Plate the protoplasts on selective media and screen colonies for the desired gene deletion using PCR and sequencing.

Gene Knockout Workflow sgRNA 1. Design & Synthesize sgRNA RNP 2. Assemble Cas9-RNP Complex sgRNA->RNP Transformation 4. Protoplast Transformation RNP->Transformation Protoplasts 3. Prepare Fungal Protoplasts Protoplasts->Transformation Screening 5. Select & Screen Transformants Transformation->Screening Analysis Functional Analysis Screening->Analysis

Caption: Workflow for gene knockout using CRISPR/Cas9.

Heterologous Expression of Biosynthetic Genes

This technique involves expressing a gene in a host organism that does not naturally produce the compound of interest to confirm the gene's function.

Workflow:

  • Gene Amplification: Amplify the target biosynthetic gene(s) from P. chrysogenum genomic DNA using PCR.

  • Vector Construction: Clone the amplified gene(s) into an appropriate expression vector for the chosen heterologous host (e.g., Aspergillus niger or Escherichia coli).

  • Host Transformation: Introduce the expression vector into the host organism.

  • Cultivation and Induction: Grow the transformed host under conditions that induce the expression of the cloned gene(s).

  • Product Analysis: Analyze the culture supernatant for the production of the expected biosynthetic intermediate or final product using techniques like HPLC or LC-MS.

Enzymatic Assays

Enzymatic assays are crucial for characterizing the activity and kinetics of the biosynthetic enzymes.

a. ACV Synthetase (ACVS) Assay:

  • Principle: Measures the formation of the tripeptide ACV from its precursor amino acids in the presence of ATP.

  • Procedure:

    • Incubate purified or partially purified ACVS with L-α-aminoadipic acid, L-cysteine, L-valine, and ATP in a suitable buffer.

    • Stop the reaction at various time points.

    • Quantify the amount of ACV produced using HPLC or LC-MS.

b. Isopenicillin N Synthase (IPNS) Assay:

  • Principle: Monitors the conversion of ACV to isopenicillin N.

  • Procedure:

    • Incubate purified IPNS with ACV, ferrous ions (Fe²⁺), and a reducing agent (e.g., ascorbate) in an aerobic buffer.

    • Monitor the formation of isopenicillin N by HPLC.

c. Acyl-CoA:Isopenicillin N Acyltransferase (IAT) Assay:

  • Principle: Measures the formation of phenoxymethylpenicillin from isopenicillin N and phenoxyacetyl-CoA.

  • Procedure:

    • Incubate a cell-free extract containing IAT (typically from peroxisome-enriched fractions) or purified IAT with isopenicillin N and phenoxyacetyl-CoA.

    • Quantify the phenoxymethylpenicillin produced using HPLC.

Quantitative Data

Quantitative analysis of gene expression and enzyme activity is essential for understanding the efficiency of the biosynthetic pathway and for identifying potential bottlenecks.

Relative Gene Expression Levels

The expression levels of the core biosynthetic genes can be quantified using reverse transcription-quantitative PCR (RT-qPCR). The following table provides a hypothetical representation of relative gene expression under different conditions.

ConditionacvA (Relative Expression)ipnA (Relative Expression)aatA (Relative Expression)
High Glucose 0.20.30.8
Low Glucose (Lactose) 1.0 (baseline)1.0 (baseline)1.0 (baseline)
Alkaline pH 1.12.51.2
Ammonium 0.40.50.9

Note: Data are illustrative and will vary depending on the specific strain and experimental conditions.

Enzyme Kinetic Parameters

The kinetic properties of the biosynthetic enzymes determine the rate of each step in the pathway.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)
ACVS L-α-aminoadipic acid10-501-5
L-cysteine20-1001-5
L-valine5-301-5
IPNS ACV30-15010-50
IAT Isopenicillin N20-805-20
Phenoxyacetyl-CoA5-255-20

Note: These are approximate values gathered from various studies and can differ based on the purification method and assay conditions.

Penicillin V Production Titers

The ultimate measure of the efficiency of the biosynthetic pathway is the final product titer.

P. chrysogenum StrainConditionPenicillin V Titer (g/L)
Wild-Type Standard Medium0.1 - 0.5
Industrial Strain (mutagenized) Optimized Fermentation5 - 10
Genetically Engineered Strain (overexpressing aatA) Optimized Fermentation>10

Note: Titers are highly dependent on the strain lineage and fermentation process.

Conclusion

The genetic basis of phenoxymethylpenicillin biosynthesis is a well-characterized system that serves as a paradigm for secondary metabolite production in filamentous fungi. The core biosynthetic genes, their enzymatic products, and the intricate regulatory networks that control their expression have been extensively studied. The experimental protocols outlined in this guide provide the foundation for further research aimed at enhancing penicillin V production and for the bioengineering of novel antibiotics. A thorough understanding of this genetic architecture is indispensable for researchers, scientists, and drug development professionals working to harness the power of microbial biosynthesis.

References

Basic Pharmacology of Phenoxymethylpenicillin in Laboratory Animals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxymethylpenicillin, also known as Penicillin V, is a narrow-spectrum beta-lactam antibiotic widely used in the treatment of infections caused by susceptible Gram-positive bacteria.[1] Its acid stability allows for oral administration, a significant advantage over its predecessor, Penicillin G.[1] Understanding the fundamental pharmacology of phenoxymethylpenicillin in common laboratory animal models is crucial for preclinical research, drug development, and the establishment of pharmacokinetic/pharmacodynamic (PK/PD) models to predict clinical efficacy. This guide provides a comprehensive overview of the basic pharmacology of phenoxymethylpenicillin in mice, rats, and rabbits, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology.

Pharmacodynamics

Mechanism of Action

The bactericidal activity of phenoxymethylpenicillin is identical to that of other penicillins. It acts by inhibiting the final stage of bacterial cell wall synthesis.[1] Specifically, it covalently binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan chains.[2] This disruption of cell wall integrity leads to cell lysis and death of susceptible bacteria during the stage of active multiplication.[1]

Phenoxymethylpenicillin_Mechanism_of_Action cluster_bacteria Bacterial Cell Bacterial_Cell_Wall Cell Wall Synthesis (Peptidoglycan Cross-linking) Cell_Lysis Cell Lysis and Death Bacterial_Cell_Wall->Cell_Lysis Inhibition leads to PBPs Penicillin-Binding Proteins (PBPs) PBPs->Bacterial_Cell_Wall Catalyzes Phenoxymethylpenicillin Phenoxymethylpenicillin Phenoxymethylpenicillin->PBPs Inhibits

Figure 1: Mechanism of action of phenoxymethylpenicillin.

In Vitro Activity

Phenoxymethylpenicillin is primarily active against Gram-positive bacteria. A key measure of its in vitro potency is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Pharmacokinetic Parameters in Laboratory Animals
ParameterMouseRatRabbit
Administration Route SubcutaneousOralInfusion
Dose 2 mg/kg100 or 2400 mg/kg/day for 14 daysNot specified
Cmax Not ReportedNot Reported0.4-0.6 mg/L (in tissue fluid)[3]
Tmax Not ReportedNot Reported16-120 min[3]
AUC 0.47 mg·h/L[3]Not ReportedNot Reported
Half-life (t½) 61 min[4]Not ReportedNot Reported
Clearance (CL) 476.4 ml/min (IV)[3]Not ReportedNot Reported
Volume of Distribution (Vd) 35.4 L (IV)[3]Not ReportedNot Reported
Protein Binding 78-80%[3]Not ReportedNot Reported
Bioavailability (F) Not ReportedNot ReportedNot Reported

Note: The available data is fragmented and derived from studies with different methodologies, limiting direct cross-species comparison.

Metabolism and Excretion: Phenoxymethylpenicillin is partially metabolized in the liver to inactive metabolites such as penicilloic acid.[2] The primary route of elimination for the unchanged drug and its metabolites is through the kidneys via glomerular filtration and active tubular secretion.[5] Probenecid can inhibit the renal tubular secretion of penicillins, leading to increased and prolonged plasma concentrations.[2] A significant portion of the administered dose is excreted in the urine.[6]

Toxicology

The toxicity profile of phenoxymethylpenicillin has been evaluated in acute, sub-chronic, and chronic studies in rodents.

Acute Toxicity
SpeciesRouteLD50Reference
RatOral>1040 mg/kg[7]
MouseOral>4000 mg/kg[7]
Sub-chronic and Chronic Toxicity (Oral Gavage)

A 2-year study conducted by the National Toxicology Program (NTP) in F344/N rats and B6C3F1 mice provides comprehensive data on the long-term oral toxicity of penicillin VK (the potassium salt of phenoxymethylpenicillin).[8]

SpeciesDurationDose Levels (mg/kg/day)Key FindingsReference
Rat (F344/N) 14-Day150 - 2400No compound-related deaths or histopathological lesions. Diarrhea observed.
13-Week250, 500, 1000No compound-related deaths. Diarrhea observed.
2-Year500, 1000No evidence of carcinogenic activity.
Mouse (B6C3F1) 14-Day150 - 2400No compound-related deaths or histopathological lesions. Diarrhea observed.
13-Week250, 500, 1000No compound-related deaths. Diarrhea observed.
2-Year500, 1000No evidence of carcinogenic activity. Lesions in the forestomach (inflammation, hyperplasia) and gallbladder (eosinophilic change in males) were observed.

Experimental Protocols

Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study in rodents.

Pharmacokinetic_Study_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Dose_Administration Dose Administration (Oral Gavage or IV Injection) Animal_Acclimatization->Dose_Administration Blood_Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24h) Dose_Administration->Blood_Sampling Plasma_Processing Plasma Processing (Centrifugation) Blood_Sampling->Plasma_Processing Drug_Quantification Drug Quantification (LC-MS/MS) Plasma_Processing->Drug_Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½, etc.) Drug_Quantification->PK_Analysis

Figure 2: General workflow for a pharmacokinetic study.

Detailed Methodology: Oral Gavage in Rats

  • Animal Selection: Use adult male or female Sprague-Dawley rats, weighing approximately 200-250g.

  • Acclimatization: Acclimate animals for at least one week prior to the study.

  • Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Dose Preparation: Prepare a formulation of phenoxymethylpenicillin in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

  • Dosing: Administer the dose via oral gavage using a ball-tipped gavage needle. The volume should not exceed 10 mL/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points post-dose.

  • Sample Processing: Centrifuge blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify phenoxymethylpenicillin concentrations in plasma using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacodynamic Study: Neutropenic Mouse Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antibiotics against bacterial pathogens.

Neutropenic_Mouse_Thigh_Infection_Model Induce_Neutropenia Induce Neutropenia (Cyclophosphamide) Bacterial_Inoculation Intramuscular Inoculation of Bacteria into Thigh Induce_Neutropenia->Bacterial_Inoculation Treatment_Initiation Initiate Treatment (Phenoxymethylpenicillin) Bacterial_Inoculation->Treatment_Initiation Euthanasia_and_Tissue_Harvest Euthanasia and Thigh Muscle Harvest Treatment_Initiation->Euthanasia_and_Tissue_Harvest Tissue_Homogenization Tissue Homogenization Euthanasia_and_Tissue_Harvest->Tissue_Homogenization CFU_Enumeration Colony Forming Unit (CFU) Enumeration Tissue_Homogenization->CFU_Enumeration

Figure 3: Workflow for the neutropenic mouse thigh infection model.

Detailed Methodology: Neutropenic Mouse Thigh Infection Model

  • Animal Selection: Use female ICR or Swiss Webster mice, 6-8 weeks old.

  • Induction of Neutropenia: Administer cyclophosphamide (B585) intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This induces profound neutropenia.

  • Bacterial Preparation: Prepare an inoculum of the test organism (e.g., Staphylococcus aureus) to a concentration of approximately 10^7 CFU/mL in sterile saline.

  • Infection: Two hours before initiating treatment, inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.

  • Treatment: Administer phenoxymethylpenicillin or vehicle control orally via gavage at specified doses and time points (e.g., 2, 8, and 14 hours post-infection).

  • Assessment of Bacterial Load: At 24 hours post-infection, euthanize the mice. Aseptically dissect the entire thigh muscle and homogenize it in a known volume of sterile saline.

  • CFU Enumeration: Perform serial dilutions of the tissue homogenate and plate on appropriate agar (B569324) plates. Incubate overnight at 37°C and count the colony-forming units (CFU) to determine the bacterial load per thigh.

Conclusion

Phenoxymethylpenicillin remains a relevant antibiotic with a well-defined mechanism of action. This guide has summarized the available public data on its basic pharmacology in common laboratory animal species. While robust toxicology data exists, there is a notable lack of comprehensive and directly comparable pharmacokinetic data across mice, rats, and rabbits, which is a critical consideration for translational research and the development of new therapeutic strategies. The provided experimental protocols serve as a foundation for conducting further preclinical studies to address these knowledge gaps and to continue to evaluate the potential of this and other penicillin-class antibiotics.

References

Structural Activity Relationship (SAR) Studies of the Phenoxymethyl Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The phenoxymethyl scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its relative ease of synthesis and the tunable nature of its electronic and steric properties, through substitution on the phenyl ring, make it an attractive starting point for drug discovery campaigns. This guide provides an in-depth analysis of the structural activity relationships (SAR) of the this compound scaffold across various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. We will present key quantitative data, detail common experimental protocols, and visualize essential workflows and relationships to provide a comprehensive resource for professionals in the field.

I. SAR of this compound Derivatives in Oncology

The this compound scaffold has been extensively explored for the development of novel anticancer agents. SAR studies have focused on identifying substituents that enhance cytotoxicity against various cancer cell lines.

Quantitative Data: Anticancer Activity

The antiproliferative activities of various this compound derivatives are often evaluated using the MTT assay, with results expressed as the half-maximal inhibitory concentration (IC₅₀).

Compound IDScaffold/ClassR SubstituentCell LineIC₅₀ (µM)Citation
7d 2-(this compound)-5-phenyl-1,3,4-oxadiazole (B2622554)4-ClMCF-710.25 ± 2.5[1]
7d 2-(this compound)-5-phenyl-1,3,4-oxadiazole4-ClMDA-MB-45310.51 ± 1.9[1]
18b 6,7-disubstituted-4-phenoxyquinoline(See original paper)HT-290.00139[2]
19a (benzoylaminophenoxy)phenol(See original paper)SC-3Potent[3]
19b (benzoylaminophenoxy)phenol(See original paper)LNCaPPotent[3]

Table 1: Antiproliferative activity of selected this compound derivatives.

Key SAR Insights for Anticancer Activity
  • Halogen Substitution: The presence of a halogen, particularly a chlorine atom at the para-position of the phenyl ring, appears to be favorable for cytotoxic activity in 1,3,4-oxadiazole (B1194373) derivatives.[1]

  • Pyridine (B92270)/Pyrimidine (B1678525) Scaffold: For 4-phenoxyquinoline derivatives, the incorporation of a pyridine or pyrimidine scaffold can lead to potent c-Met kinase inhibition and antiproliferative activity.[2]

  • Backbone Importance: Studies on (benzoylaminophenoxy)phenol derivatives indicate that the 4-[4-(benzoylamino)phenoxy]phenol backbone is crucial for anti-prostate cancer activity. Small substituents on the central benzene (B151609) ring can further enhance this activity.[3]

II. SAR of this compound Derivatives in Neurodegenerative Diseases

This compound-containing compounds have shown promise as agents against Alzheimer's disease by targeting key enzymes like acetylcholinesterase (AChE) and β-secretase (BACE-1).

Quantitative Data: Anti-Alzheimer's Disease Activity

Enzyme inhibition is a key metric for assessing the potential of compounds for Alzheimer's therapy. The modified Ellman's method is commonly used to determine IC₅₀ values against cholinesterases.

Compound IDScaffold/ClassTarget EnzymeIC₅₀ (µM)Citation
6d This compound-oxadiazole-benzothiazoleAChE0.120[4][5]
7a This compound-oxadiazole-thiazoleAChE0.039[4][5]
7e This compound-oxadiazole-thiazoleAChE0.063[4][5]
7e This compound-oxadiazole-thiazoleBACE-1Near standard[4][5]

Table 2: Inhibitory activity of this compound-oxadiazole derivatives against enzymes relevant to Alzheimer's disease.

Key SAR Insights for Anti-Alzheimer's Activity
  • Heterocyclic Moieties: Structural analysis reveals that linking the this compound-oxadiazole core to substituted benzothiazole (B30560) and thiazole (B1198619) moieties results in the most promising inhibitory activity against AChE.[4][5]

  • Thiazole vs. Benzothiazole: Compounds containing a substituted thiazole ring (7a, 7e) demonstrated the most potent AChE inhibition.[5]

  • Butyrylcholinesterase (BChE) Selectivity: The tested compounds showed limited effectiveness against BChE, suggesting a degree of selectivity for AChE.[4][5]

III. SAR of this compound Derivatives as Antimicrobial Agents

The this compound core is found in phenoxymethylpenicillin (Penicillin V), one of the earliest and most well-known antibiotics. Modern SAR studies continue to explore this scaffold for novel antimicrobial agents to combat resistance.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the standard measure of an antimicrobial agent's potency and is typically determined via broth microdilution assays.

Compound ClassOrganismMIC (mg/L or µg/mL)Citation
PhenoxymethylpenicillinAnaerobic bacteria (93% of strains)< 2[6]
Phenoxyacetic acid derivativeM. smegmatis9.66 ± 0.57[7]

Table 3: Minimum inhibitory concentrations of selected this compound derivatives.

Key SAR Insights for Antimicrobial Activity
  • General Efficacy: Phenoxymethylpenicillin has long established the utility of the scaffold, showing efficacy against a wide range of bacteria, particularly anaerobic species.[6]

  • Targeting Mycobacteria: Certain phenoxyacetic acid derivatives have demonstrated promising activity against Mycobacterium smegmatis, a model organism for tuberculosis research.[7]

IV. Experimental Protocols

Detailed and standardized protocols are critical for the reproducibility of SAR studies. Below are methodologies for key assays and a general synthesis procedure.

General Synthesis of Phenoxyacetic Acid Derivatives

A common route for synthesizing the this compound core involves the Williamson ether synthesis.[8][9]

  • Step 1: Salt Formation: Dissolve the desired substituted phenol (B47542) (1 equivalent) and a base such as sodium hydroxide (B78521) (1 eq.) in a suitable solvent mixture (e.g., water and ethanol) with stirring at room temperature.[9]

  • Step 2: Etherification: Prepare a solution of sodium chloroacetate (B1199739) by dissolving monochloroacetic acid in water and adjusting the pH to 8-9 with NaOH solution under an ice bath.[9] Add this solution to the phenoxide solution from Step 1.

  • Step 3: Reaction: Reflux the resulting mixture for several hours (e.g., 5 hours at 102°C).[9]

  • Step 4: Work-up and Purification: After cooling, acidify the mixture with HCl to a pH of 1-2 to precipitate the crude product. The solid is then filtered, washed with dilute HCl, and can be further purified by recrystallization.[9]

Synthesis of 2-(this compound)-5-phenyl-1,3,4-oxadiazoles

This class of compounds can be synthesized from a hydrazide intermediate.[10][11]

  • Step 1: Ester Formation: React a substituted phenol (e.g., thymol) with ethyl bromoacetate (B1195939) to afford the corresponding ethyl phenoxyacetate (B1228835) ester.[11]

  • Step 2: Hydrazide Formation: Treat the ester from Step 1 with hydrazine (B178648) hydrate (B1144303) to yield the corresponding phenoxyacetyl hydrazide.[11]

  • Step 3: Cyclization: React the hydrazide with a substituted benzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the final 2,5-disubstituted-1,3,4-oxadiazole.[11]

Biological Assay: MTT for Cell Viability

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[12][13][14]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Following treatment, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[13][14] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance of the resulting solution using a microplate reader at a wavelength between 550 and 600 nm.[14] The absorbance is directly proportional to the number of viable cells.

Biological Assay: Modified Ellman's Method for AChE Inhibition

This assay measures cholinesterase activity based on the rate of formation of a yellow product from the reaction of thiocholine (B1204863) with DTNB.[15][16][17]

  • Reagent Preparation: Prepare a 0.1 M phosphate (B84403) buffer (pH 8.0), a 10 mM DTNB solution, a 14 mM acetylthiocholine (B1193921) iodide (ATCI) substrate solution, and a 1 U/mL AChE enzyme solution.[17]

  • Plate Setup: In a 96-well plate, add buffer, AChE solution, DTNB, and the test compound (inhibitor) to the appropriate wells. Include controls for 100% enzyme activity (with solvent instead of inhibitor) and a blank (no enzyme).[17]

  • Pre-incubation: Gently mix and incubate the plate for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.[17]

  • Reaction Initiation: Add the ATCI substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.[16]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and subsequently calculate the IC₅₀ value.

Biological Assay: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[18][19][20][21][22]

  • Preparation of Antimicrobial Dilutions: Perform a 2-fold serial dilution of the test compound in a 96-well plate using a suitable growth medium like Cation-adjusted Mueller-Hinton Broth (CAMHB).[18]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[18]

  • Inoculation: Add the final bacterial inoculum to all wells containing the test compound dilutions and to a growth control well (no compound). A sterility control well (no bacteria) should also be included.[18]

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[18]

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[19]

V. Visualizations: Workflows and Relationships

Diagrams created using Graphviz help to visualize the complex processes and relationships inherent in SAR studies.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Lead Lead Compound (this compound Scaffold) Design Design Analogs (Vary Substituents) Lead->Design Synth Chemical Synthesis Design->Synth BioAssay In Vitro Biological Assays (e.g., MTT, MIC, Enzyme Inhibition) Synth->BioAssay Data Collect Quantitative Data (IC50, MIC) BioAssay->Data SAR_Analysis SAR Analysis Data->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Identify Key Substitutions Conclusion Optimized Candidate SAR_Analysis->Conclusion Optimization->Design Iterate Design

A typical workflow for a Structural Activity Relationship (SAR) study.

Synthesis_Workflow phenol Substituted Phenol ester Phenoxyacetate Ester phenol:e->ester:w K2CO3, DMF reagent1 Ethyl Bromoacetate reagent1:e->ester:w reagent2 Hydrazine Hydrate hydrazide Phenoxyacetyl Hydrazide reagent2:e->hydrazide:w reagent3 Aromatic Acid + POCl3 product 2-(this compound)- 5-Aryl-1,3,4-Oxadiazole reagent3:e->product:w ester:e->hydrazide:w Reflux hydrazide:e->product:w Cyclization Signaling_Pathway receptor Receptor (e.g., RTK) scaffold Scaffold Protein (e.g., KSR) receptor->scaffold recruits raf RAF scaffold->raf mek MEK scaffold->mek erk ERK scaffold->erk raf->mek phosphorylates mek->erk phosphorylates response Cellular Response (Proliferation, Survival) erk->response inhibitor This compound-based Kinase Inhibitor inhibitor->raf inhibits

References

Preliminary In Vitro Evaluation of Phenoxymethylpenicillin Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxymethylpenicillin, also known as Penicillin V, is a widely used beta-lactam antibiotic with a well-established mechanism of action against bacteria. Its primary therapeutic application lies in the inhibition of bacterial cell wall synthesis, a pathway absent in mammalian cells. This technical guide provides an in-depth overview of the available in vitro data concerning the cytotoxicity of phenoxymethylpenicillin towards mammalian cells. A comprehensive review of the scientific literature reveals a notable scarcity of evidence for direct cytotoxic effects. This guide summarizes the known antibacterial mechanism of phenoxymethylpenicillin, discusses the cytotoxic potential of related beta-lactam compounds, and outlines general protocols for in vitro cytotoxicity assessment.

Introduction: The Cytotoxicity Profile of Phenoxymethylpenicillin

Phenoxymethylpenicillin is a cornerstone of antibacterial therapy, valued for its efficacy and safety profile.[1][2] Its mechanism of action is highly specific to bacteria, targeting the synthesis of the peptidoglycan layer of the cell wall.[1] This specificity is the basis for its low toxicity in humans and animals. An extensive search of the scientific literature reveals a lack of significant evidence for direct cytotoxicity of phenoxymethylpenicillin to mammalian cells. In vivo toxicology studies in rodents have shown no compound-related deaths or dose-related histopathological lesions, supporting the observation of low systemic toxicity. While some novel synthetic beta-lactam derivatives have been investigated for their anti-cancer properties, these are structurally distinct from phenoxymethylpenicillin.[3][4][5]

Mechanism of Action: Specificity for Bacterial Cells

The antibacterial effect of phenoxymethylpenicillin is achieved through the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan in the final stage of cell wall biosynthesis.[1] By binding to and inactivating these enzymes, phenoxymethylpenicillin disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[6] As mammalian cells lack a cell wall, they are not susceptible to this mechanism of action.

cluster_bacterium Bacterial Cell Bacterial_Cell_Wall Cell Wall Synthesis (Peptidoglycan) PBPs Penicillin-Binding Proteins (PBPs) Bacterial_Cell_Wall->PBPs catalyzed by Cell_Lysis Cell Lysis and Death PBPs->Cell_Lysis Disruption leads to Phenoxymethylpenicillin Phenoxymethylpenicillin Phenoxymethylpenicillin->PBPs Inhibits

Mechanism of Phenoxymethylpenicillin Action

In Vitro Cytotoxicity Data: An Overview

A thorough review of published studies indicates a lack of quantitative data on the cytotoxicity of phenoxymethylpenicillin against mammalian cell lines. Consequently, metrics such as IC50 values (the concentration of a drug that inhibits a biological process by 50%) are not available for this compound in the context of mammalian cell viability.

While direct cytotoxicity data is absent, some research has explored the use of penicillin-V amidase in antibody-drug conjugate approaches for cancer therapy. In this strategy, a non-toxic prodrug is administered and then converted to a cytotoxic agent at the tumor site by an enzyme conjugated to a tumor-targeting antibody. This further underscores the non-toxic nature of the parent phenoxymethylpenicillin molecule to human cells.

It is also important to note that the inclusion of penicillin-streptomycin (B12071052) in cell culture media has been shown to alter gene expression in mammalian cells.[7] While not a direct measure of cytotoxicity, this highlights that the presence of antibiotics can have unintended effects on in vitro experimental systems.

Experimental Protocols for In Vitro Cytotoxicity Assessment

For researchers intending to formally evaluate the in vitro cytotoxicity of phenoxymethylpenicillin, standardized assays can be employed. The following is a general protocol for the MTT assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

General Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

1. Cell Seeding:

  • Culture the desired mammalian cell line to approximately 80% confluency.
  • Trypsinize and resuspend the cells in fresh culture medium.
  • Perform a cell count and adjust the cell density to the desired concentration (e.g., 5,000-10,000 cells/well).
  • Seed 100 µL of the cell suspension into each well of a 96-well plate.
  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of phenoxymethylpenicillin in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.
  • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
  • Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of phenoxymethylpenicillin. Include vehicle-only controls.
  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve.
  • If applicable, determine the IC50 value from the curve.

"Start" [label="Start: Cell Culture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell_Seeding" [label="Cell Seeding in 96-well Plate"]; "Incubation_24h" [label="24h Incubation\n(Cell Attachment)"]; "Compound_Treatment" [label="Treatment with Phenoxymethylpenicillin\n(Various Concentrations)"]; "Incubation_Exposure" [label="Incubation for Exposure Period\n(e.g., 24h, 48h, 72h)"]; "MTT_Addition" [label="Addition of MTT Reagent"]; "Incubation_Formazan" [label="Incubation\n(Formazan Formation)"]; "Solubilization" [label="Solubilization of Formazan Crystals"]; "Absorbance_Reading" [label="Absorbance Measurement\n(570 nm)"]; "Data_Analysis" [label="Data Analysis and\nIC50 Determination", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Cell_Seeding"; "Cell_Seeding" -> "Incubation_24h"; "Incubation_24h" -> "Compound_Treatment"; "Compound_Treatment" -> "Incubation_Exposure"; "Incubation_Exposure" -> "MTT_Addition"; "MTT_Addition" -> "Incubation_Formazan"; "Incubation_Formazan" -> "Solubilization"; "Solubilization" -> "Absorbance_Reading"; "Absorbance_Reading" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

General Workflow for MTT Cytotoxicity Assay

Signaling Pathways

Given the lack of evidence for direct cytotoxicity of phenoxymethylpenicillin on mammalian cells, there are no established signaling pathways to depict.

Conclusion

The available scientific evidence strongly indicates that phenoxymethylpenicillin does not exert a direct cytotoxic effect on mammalian cells in vitro. Its mechanism of action is highly specific to bacteria, making it a safe and effective antibiotic. While some novel beta-lactam compounds have shown promise as anti-cancer agents, these are distinct from phenoxymethylpenicillin. For researchers needing to formally document the lack of cytotoxicity, standardized in vitro assays such as the MTT assay can be employed. Future research could focus on high-concentration or long-duration exposures to definitively rule out any subtle or off-target effects on mammalian cell viability and to better understand the observed alterations in gene expression with prolonged in-culture use.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Phenoxymethylpenicillin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxymethylpenicillin, also known as Penicillin V, is a widely used β-lactam antibiotic effective against a range of bacterial infections.[1] Accurate and reliable quantification of Phenoxymethylpenicillin in various samples, including pharmaceutical formulations and biological matrices, is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the specificity and sensitivity required for this purpose.[1][2] This application note presents a detailed, validated HPLC method for the quantification of Phenoxymethylpenicillin, providing a comprehensive protocol for laboratory use.

Phenoxymethylpenicillin is the phenoxymethyl analog of penicillin G.[1] Its potassium salt is commonly used in oral formulations.[1][3] The method described herein is a reverse-phase HPLC approach, a common and effective technique for the analysis of penicillins.[1]

Physicochemical Properties of Phenoxymethylpenicillin

A clear understanding of the physicochemical properties of Phenoxymethylpenicillin is fundamental for method development.

PropertyValueReference
Molecular FormulaC16H18N2O5S[4]
Molecular Weight350.4 g/mol [4][5]
IUPAC Name(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[4]
SolubilitySoluble in polar organic solvents. In water at pH 1.8, solubility is 24 mg/100 ml.[4]

HPLC Method Parameters

Several isocratic HPLC methods have been successfully employed for the quantification of Phenoxymethylpenicillin. The following table summarizes various reported chromatographic conditions.

ParameterMethod 1 (Pharmaceuticals)Method 2 (Pharmaceuticals)Method 3 (Human Plasma)Method 4 (Human Serum)
Stationary Phase Hypersil ODS, C18 (30cm x 4mm, 5µm)Lichrospher 100 RP-18e (250 x 4.0mm, 10µ)C18 column (125 x 4 mm)µBondapak C-18 (30 cm by 3.9 mm, 10µm)
Mobile Phase Water: Acetonitrile (B52724): Glacial Acetic Acid (500:500:5.75)Phosphate (B84403) buffer: Methanol: Water (8:42:50), pH 3.566% 0.02 M phosphoric acid buffer with tetrabutylammonium (B224687) dihydrogenphosphate and 34% acetonitrileAcetonitrile and 0.05 M phosphate buffer (pH 6.5)
Flow Rate 1 ml/min1.2 ml/minNot Specified1.6 ml/min
Detection Wavelength 254 nm254 nm269 nmNot Specified
Run Time 10 min30 minNot SpecifiedNot Specified
Injection Volume 10 µl20 µlNot SpecifiedNot Specified
Reference [3][6][7][2]

Experimental Protocols

Below are detailed protocols for sample preparation and analysis based on established methods.

Protocol 1: Analysis of Phenoxymethylpenicillin in Tablets

This protocol is adapted from a method for the determination of Phenoxymethylpenicillin potassium in tablet formulations.[3]

1. Materials and Reagents:

  • Phenoxymethylpenicillin Potassium reference standard

  • HPLC grade acetonitrile, water, and glacial acetic acid

  • Phenoxymethylpenicillin tablets (e.g., 250mg)

2. Standard Solution Preparation:

  • Accurately weigh 125 mg of Phenoxymethylpenicillin Potassium working standard.

  • Dissolve in 30 ml of the mobile phase (Water: Acetonitrile: Glacial Acetic Acid at a 500:500:5.75 ratio).

  • Make up the volume to 50 ml with the mobile phase and filter the solution.

3. Sample Preparation:

  • Weigh and powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to about 400,000 USP Penicillin V units and transfer to a 100 ml volumetric flask.

  • Add the mobile phase to volume and shake for approximately 5 minutes.

  • Filter a portion of this solution through a 0.5 µm or finer porosity filter. The filtrate is ready for injection.

4. Chromatographic Analysis:

  • Set up the HPLC system according to the parameters in Method 1 of the HPLC Method Parameters table.

  • Inject 10 µl of the standard and sample solutions.

  • Quantify the amount of Phenoxymethylpenicillin in the sample by comparing the peak area with that of the standard.

Protocol 2: Analysis of Phenoxymethylpenicillin in Human Plasma

This protocol is based on a method for determining Phenoxymethylpenicillin concentrations in human plasma.[7]

1. Materials and Reagents:

  • Phenoxymethylpenicillin reference standard

  • HPLC grade acetonitrile and phosphoric acid

  • Tetrabutylammonium dihydrogenphosphate

  • Human plasma

  • C18/OH solid-phase extraction (SPE) cartridges

2. Standard Solution Preparation:

  • Prepare stock solutions of Phenoxymethylpenicillin in a suitable solvent and dilute with drug-free plasma to create calibration standards ranging from 0.1 to 19 µg/ml.

3. Sample Preparation (Solid-Phase Extraction):

  • Isolate Phenoxymethylpenicillin from plasma using a C18/OH SPE cartridge.

  • Elute the analyte from the cartridge.

  • The extracts are then ready for injection into the HPLC system.

4. Chromatographic Analysis:

  • Configure the HPLC system as per the conditions outlined in Method 3 of the HPLC Method Parameters table.

  • Inject the prepared sample extracts.

  • The concentration of Phenoxymethylpenicillin in the plasma samples is determined from the calibration curve constructed from the standards.

Method Validation Summary

The reliability of an analytical method is ensured through validation. The following table summarizes typical validation parameters for HPLC-based quantification of Phenoxymethylpenicillin.

ParameterResultReference
Linearity Linear in the concentration range of 0.125 to 16.00 mg/liter in serum.[2]
Accuracy Between -5.4% and 5.2% for plasma samples.[7]
Precision Coefficient of variation between 1.5% and 4.9% for intra-assay variability in serum.[2] Precision between 0.8% and 1.6% in plasma.[7][2][7]
Specificity The method is specific as there was no interference from placebo at the retention time of phenoxymethylpenicillin.[6]
Extraction Efficiency 78.5 ± 6.8% from serum.[2]

Visualizations

Experimental Workflow for Tablet Analysis

G cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis start Weigh Tablets and Standard powder Powder Tablets start->powder Tablets dissolve_std Dissolve Standard in Mobile Phase start->dissolve_std Standard dissolve_sample Dissolve in Mobile Phase powder->dissolve_sample filter_sample Filter Sample Solution dissolve_sample->filter_sample filter_std Filter Standard Solution dissolve_std->filter_std inject Inject Sample and Standard filter_sample->inject filter_std->inject hplc HPLC System Setup hplc->inject detect UV Detection inject->detect quant Quantification detect->quant

Caption: Workflow for Phenoxymethylpenicillin quantification in tablets.

Logical Relationship of HPLC Method Development

G cluster_dev Method Development cluster_val Method Validation cluster_app Application lit_review Literature Review & Analyte Properties col_select Column Selection (e.g., C18) lit_review->col_select mp_opt Mobile Phase Optimization col_select->mp_opt det_select Detector & Wavelength Selection mp_opt->det_select linearity Linearity det_select->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision specificity Specificity precision->specificity robustness Robustness specificity->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis

Caption: HPLC method development and validation process.

References

Sensitive Detection of Phenoxymethylpenicillin in Human Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenoxymethylpenicillin, also known as Penicillin V, is a widely prescribed oral antibiotic for the treatment of various bacterial infections. Therapeutic drug monitoring of phenoxymethylpenicillin in serum is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing potential toxicity. This document provides a detailed protocol for the sensitive and accurate quantification of phenoxymethylpenicillin in human serum using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is simple, rapid, and requires a low sample volume, making it suitable for clinical research and pharmacokinetic studies.[1][2][3]

Principle

This method utilizes a simple protein precipitation step for sample clean-up, followed by reversed-phase liquid chromatography for the separation of phenoxymethylpenicillin from endogenous serum components.[1][2][3][4][5] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[4][6][7] An isotopically labeled internal standard (IS), such as benzylpenicillin-d7, is used to ensure accuracy and precision.[1][2][4]

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

workflow serum_sample Serum Sample (15 µL) add_is Add Internal Standard (Benzylpenicillin-d7) serum_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for phenoxymethylpenicillin analysis in serum.

Materials and Reagents

  • Phenoxymethylpenicillin potassium salt (Reference Standard)

  • Benzylpenicillin-d7 (Internal Standard)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water, ultrapure (18.2 MΩ·cm)

  • Human serum (drug-free)

  • Pipettes and tips

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • HPLC or UHPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare primary stock solutions of phenoxymethylpenicillin and benzylpenicillin-d7 in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of phenoxymethylpenicillin by serial dilution of the primary stock solution with water or a suitable buffer.

  • Calibration Standards: Prepare calibration standards by spiking drug-free human serum with the appropriate working standard solutions to achieve a concentration range of 0.0015 to 10 mg/L.[1][2][4]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.0015, 0.123, and 10 mg/L) in drug-free human serum.[4]

  • Internal Standard (IS) Working Solution: Prepare a working solution of benzylpenicillin-d7 at a concentration of 0.3 mg/L in acetonitrile.[4]

Sample Preparation
  • Pipette 15 µL of serum sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.[1][2][4]

  • Add 60 µL of the internal standard working solution (0.3 mg/L benzylpenicillin-d7 in acetonitrile) to each tube.[4]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 x g for 5 minutes.[7]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterCondition
HPLC System Agilent or equivalent
Column Polaris 5, C18-A, 2 x 50 mm, 5 µm or equivalent
Mobile Phase 55% Methanol in water + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 25 °C
Injection Volume 2 µL
Run Time Approximately 2-5 minutes

Table 1: Liquid Chromatography Conditions.[1][4]

Mass Spectrometry Conditions
ParameterCondition
Mass Spectrometer Triple Quadrupole with ESI Source
Ionization Mode Positive Electrospray Ionization (ESI)
Monitoring Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 5000 V
Gas Temperature 300 °C
Gas Flow 10 L/min
Nebulizer Pressure 30 psi
Sheath Gas Temp 350 °C
Sheath Gas Flow 12 L/min

Table 2: Mass Spectrometry Source Conditions.[4][6][7]

MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Phenoxymethylpenicillin 351.1192, 159.8, 113.810
Benzylpenicillin-d7 (IS) 342.2182.8, 16012

Table 3: MRM Transitions and Collision Energies.[4]

Method Validation Summary

The described method has been validated according to international guidelines, demonstrating its reliability for the quantification of phenoxymethylpenicillin in human serum.

ParameterResult
Linearity Range 0.0015 – 10 mg/L
Lower Limit of Quantification (LLOQ) 0.01 mg/L
Accuracy 96 – 102%
Precision (Intra- and Inter-day) < 15% RSD
Recovery Consistent and reproducible
Matrix Effect No significant matrix effect observed
Stability Stable under various storage conditions

Table 4: Summary of Method Validation Parameters.[1][2][4]

Data Analysis

Quantification is performed by calculating the peak area ratio of phenoxymethylpenicillin to the internal standard (benzylpenicillin-d7). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of phenoxymethylpenicillin in the unknown samples is then determined by interpolation from the calibration curve.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of phenoxymethylpenicillin in human serum.[3] Its simplicity and speed make it an ideal tool for therapeutic drug monitoring and pharmacokinetic research, aiding in the optimization of antibiotic therapy.[1][2]

References

Application Notes and Protocols for In Vivo Efficacy Testing of Phenoxymethylpenicillin in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxymethylpenicillin, also known as Penicillin V, is a beta-lactam antibiotic effective against a range of Gram-positive bacteria.[1] It exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] Specifically, it binds to penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[2][4] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[2][3] These application notes provide a detailed framework for the in vivo experimental design to test the efficacy of phenoxymethylpenicillin in mouse models of bacterial infection, which are essential for preclinical evaluation.[5][6]

Principle of the Assay

The in vivo efficacy of phenoxymethylpenicillin is evaluated by its ability to reduce bacterial burden and improve survival rates in mice infected with susceptible pathogens. This is typically assessed in systemic or localized infection models. Key outcome measures include the survival of the animals over a defined period and the quantification of bacterial load in target tissues or blood, measured as colony-forming units (CFU).[7]

Data Presentation

Table 1: In Vitro Susceptibility of Bacterial Strains to Phenoxymethylpenicillin
Bacterial StrainATCC NumberType of BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
Streptococcus pneumoniae49619Gram-positive0.06
Staphylococcus aureus29213Gram-positive0.125
Streptococcus pyogenes19615Gram-positive0.03
Table 2: Survival Analysis in a Systemic Infection Model
Treatment GroupDosage (mg/kg, oral, b.i.d.)Bacterial ChallengeNumber of MiceSurvival Rate (%) at Day 7 Post-Infection
Vehicle Control0 (Saline)S. pneumoniae1010
Phenoxymethylpenicillin50S. pneumoniae1060
Phenoxymethylpenicillin100S. pneumoniae1090
Phenoxymethylpenicillin200S. pneumoniae10100
Table 3: Bacterial Burden in a Localized Skin Infection Model
Treatment GroupDosage (mg/kg, oral, b.i.d.)Bacterial ChallengeMean Bacterial Load (Log10 CFU/g of tissue) ± SD
Vehicle Control0 (Saline)S. aureus7.8 ± 0.5
Phenoxymethylpenicillin50S. aureus5.2 ± 0.7
Phenoxymethylpenicillin100S. aureus3.9 ± 0.6
Phenoxymethylpenicillin200S. aureus2.5 ± 0.4

Mandatory Visualizations

Signaling Pathway of Phenoxymethylpenicillin```dot

Phenoxymethylpenicillin_Mechanism Phenoxymethylpenicillin Phenoxymethylpenicillin (Penicillin V) PBP PBP Phenoxymethylpenicillin->PBP Inhibits WeakenedWall WeakenedWall PBP->WeakenedWall Cross-linking blocked Lysis Lysis WeakenedWall->Lysis Leads to

Caption: Workflow for phenoxymethylpenicillin in vivo efficacy study.

Experimental Protocols

Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Determination
  • Bacterial Culture: Inoculate S. pneumoniae, S. aureus, or S. pyogenes in appropriate broth (e.g., Todd-Hewitt for streptococci, Mueller-Hinton for staphylococci) and incubate overnight at 37°C. [8][9]2. Antibiotic Dilution: Prepare a stock solution of phenoxymethylpenicillin. Perform serial two-fold dilutions in a 96-well microtiter plate containing broth to achieve a range of concentrations (e.g., 0.008 to 16 µg/mL). [9]3. Inoculation: Adjust the overnight bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add to each well of the microtiter plate. [9]4. Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of phenoxymethylpenicillin that completely inhibits visible bacterial growth.

Protocol 2: Systemic Infection Model (S. pneumoniae)
  • Animal Model: Use 6-8 week old BALB/c mice, acclimatized for at least one week. [10]2. Inoculum Preparation: Culture S. pneumoniae to mid-log phase. [8]Wash the bacteria with sterile phosphate-buffered saline (PBS) and dilute to the desired concentration (e.g., 1 x 10^7 CFU/mL). The optimal lethal or sub-lethal dose should be determined in preliminary studies.

  • Infection: Inject 100 µL of the bacterial suspension intraperitoneally (IP) into each mouse.

  • Treatment Groups: Randomly assign mice to treatment groups (n=10 per group):

    • Group 1: Vehicle control (e.g., sterile saline).

    • Group 2: Phenoxymethylpenicillin (50 mg/kg).

    • Group 3: Phenoxymethylpenicillin (100 mg/kg).

    • Group 4: Phenoxymethylpenicillin (200 mg/kg).

  • Drug Administration: Prepare fresh suspensions of phenoxymethylpenicillin in the vehicle daily. Administer the assigned treatment via oral gavage twice daily (e.g., every 12 hours) for 7 days, starting 2 hours post-infection.

  • Efficacy Evaluation (Survival): Monitor the mice at least twice daily for signs of morbidity and mortality for a period of 7-14 days. Record the time of death for survival analysis.

Protocol 3: Localized Skin and Soft Tissue Infection Model (S. aureus)
  • Animal Model: Use 6-8 week old C57BL/6 mice, acclimatized for at least one week.

  • Inoculum Preparation: Prepare an inoculum of S. aureus at a concentration of 1 x 10^8 CFU/mL in sterile PBS.

  • Infection: Anesthetize the mice and shave a small area on their flank. Inject 50 µL of the bacterial suspension subcutaneously.

  • Treatment Groups: Randomize mice into treatment groups as described in Protocol 5.2.

  • Drug Administration: Administer treatments orally twice daily for 5 days, beginning 4 hours post-infection.

  • Efficacy Evaluation (Bacterial Load):

    • At the end of the treatment period (e.g., Day 6), humanely euthanize the mice.

    • Aseptically excise the skin lesion and a margin of surrounding tissue.

    • Weigh the tissue and homogenize it in sterile PBS.

    • Perform serial dilutions of the tissue homogenate and plate on appropriate agar (B569324) (e.g., Mannitol Salt Agar).

    • Incubate the plates overnight at 37°C and count the colonies to determine the CFU per gram of tissue.

Data Analysis

  • Survival Data: Analyze using the Kaplan-Meier method with a log-rank test to compare survival curves between groups.

  • Bacterial Load Data: Transform CFU/g data to Log10 values. Analyze for statistical significance using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons against the vehicle control group.

  • A p-value of <0.05 is typically considered statistically significant.

Materials and Reagents

  • Test Compound: Phenoxymethylpenicillin potassium salt

  • Vehicle: Sterile saline or 0.5% carboxymethylcellulose

  • Bacterial Strains: Streptococcus pneumoniae (e.g., ATCC 49619), Staphylococcus aureus (e.g., ATCC 29213), Streptococcus pyogenes (e.g., ATCC 19615)

  • Growth Media: Todd-Hewitt broth, Mueller-Hinton broth, Tryptic Soy Agar, Blood Agar plates, Mannitol Salt Agar

  • Reagents: Sterile Phosphate-Buffered Saline (PBS)

  • Animals: Specific pathogen-free BALB/c or C57BL/6 mice (female, 6-8 weeks old)

  • Equipment: 96-well plates, incubator, spectrophotometer, oral gavage needles, tissue homogenizer, standard laboratory equipment.

References

Application Notes and Protocols for Assessing Phenoxymethylpenicillin's Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro antimicrobial activity of phenoxymethylpenicillin (Penicillin V). The following sections outline the mechanism of action, quantitative susceptibility data for key bacterial strains, and step-by-step experimental procedures for determining antimicrobial efficacy.

Mechanism of Action

Phenoxymethylpenicillin is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[3][4][5] Peptidoglycan is a critical component that provides structural integrity to the bacterial cell wall. By inhibiting the transpeptidase activity of PBPs, phenoxymethylpenicillin prevents the cross-linking of peptidoglycan chains.[6][7] This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death, particularly in actively multiplying bacteria.[1][7][8]

cluster_cell Bacterial Cell Phenoxymethylpenicillin Phenoxymethylpenicillin PBPs Penicillin-Binding Proteins (PBPs) Phenoxymethylpenicillin->PBPs Binds to & Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis & Bacterial Death PBPs->Cell_Lysis Inhibition leads to Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Maintains Cell_Wall->Cell_Lysis Loss of integrity leads to

Caption: Mechanism of action of Phenoxymethylpenicillin.

Quantitative Antimicrobial Activity

The in vitro potency of phenoxymethylpenicillin is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the MIC values for phenoxymethylpenicillin against several clinically relevant bacterial species. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.[9]

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Notes
Streptococcus pneumoniae0.015 - 40.0154
Streptococcus pyogenes0.004 - 0.008--Generally highly susceptible.[1][10]
Staphylococcus aureus (penicillin-sensitive)0.016 - 0.250.25-MIC is significantly higher for penicillinase-producing strains (>256 µg/mL).[10][11]
Clostridium difficile-4.08.0[10]
Anaerobic bacteria (general)≤0.008 - ≥64--Susceptibility can be variable.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of phenoxymethylpenicillin.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[9][11]

Materials:

  • Phenoxymethylpenicillin potassium salt

  • Sterile deionized water or appropriate solvent

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipettor

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Phenoxymethylpenicillin Stock Solution:

    • Prepare a stock solution of phenoxymethylpenicillin at a concentration of 1 mg/mL in sterile deionized water.

    • Filter-sterilize the stock solution through a 0.22 µm filter.

    • Prepare serial two-fold dilutions of the stock solution to create a range of concentrations for testing (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125, 0.063, 0.031 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Inoculate the colonies into a tube of sterile MHB.

    • Incubate the broth culture at 35°C ± 2°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • In a 96-well microtiter plate, add 50 µL of MHB to all wells.

    • Add 50 µL of the appropriate phenoxymethylpenicillin dilution to each well in a row, creating a final volume of 100 µL with a range of antibiotic concentrations.

    • The last two wells should serve as controls: a growth control (no antibiotic) and a sterility control (no bacteria).

    • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 150 µL.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of phenoxymethylpenicillin at which there is no visible growth of the microorganism.

Start Start Prepare_Stock Prepare Phenoxymethylpenicillin Stock Solution Start->Prepare_Stock Serial_Dilutions Create Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilutions Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.
Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[2][9]

Materials:

  • Phenoxymethylpenicillin disks (10 units)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture in logarithmic growth phase

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Protocol:

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial inoculum as described in the broth microdilution protocol (Section 3.1, Step 2) to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Application of Antibiotic Disks:

    • Aseptically place a phenoxymethylpenicillin (10 U) disk onto the surface of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm).

    • Interpret the results (Susceptible, Intermediate, or Resistant) based on established clinical breakpoint guidelines (e.g., from CLSI or EUCAST).

Start Start Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Apply_Disk Apply Phenoxymethylpenicillin Disk (10 U) Inoculate_Plate->Apply_Disk Incubate Incubate at 35°C for 16-20 hours Apply_Disk->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone Interpret Interpret Results (S, I, R) Measure_Zone->Interpret End End Interpret->End

Caption: Workflow for Kirby-Bauer disk diffusion susceptibility testing.

References

Establishing the Minimum Inhibitory Concentration (MIC) of Phenoxymethylpenicillin Against Streptococcus Species: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of phenoxymethylpenicillin (penicillin V) against clinically relevant Streptococcus species. Adherence to these protocols is crucial for generating accurate and reproducible data for surveillance, research, and therapeutic development. The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

Phenoxymethylpenicillin is a narrow-spectrum beta-lactam antibiotic effective against most gram-positive aerobic bacteria, including various Streptococcus species, which are responsible for a wide range of infections from pharyngitis to more severe invasive diseases. Determining the MIC, the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is a fundamental in vitro susceptibility testing method. It provides essential data for understanding resistance patterns, guiding therapeutic choices, and for the development of new antimicrobial agents.

This guide outlines two standard methods for MIC determination: Broth Microdilution and Agar (B569324) Dilution.

Data Presentation: MIC Interpretive Criteria

The clinical significance of an MIC value is determined by comparing it to established clinical breakpoints. These breakpoints categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R). The following tables summarize the clinical MIC breakpoints for phenoxymethylpenicillin against key Streptococcus species according to EUCAST and CLSI guidelines.

Table 1: EUCAST Clinical MIC Breakpoints for Phenoxymethylpenicillin

Organism GroupSusceptible (S) (mg/L)Resistant (R) (mg/L)
Streptococcus pyogenes (Group A)≤ 0.25> 0.25
Streptococcus agalactiae (Group B)Note 1Note 1
Streptococcus Groups C & G≤ 0.25> 0.25

Note 1: For Streptococcus group B, EUCAST considers therapy with phenoxymethylpenicillin inadequate.[1]

Table 2: CLSI Oral Penicillin V Clinical MIC Breakpoints

Organism GroupSusceptible (S) (µg/mL)Intermediate (I) (µg/mL)Resistant (R) (µg/mL)
Streptococcus pneumoniae≤ 0.060.12 - 1≥ 2
Beta-hemolytic Streptococci≤ 0.120.25 - 2≥ 4

Quality Control

Accurate and reproducible MIC testing requires the use of a well-characterized quality control (QC) strain. Streptococcus pneumoniae ATCC® 49619™ is the recommended QC strain for susceptibility testing of streptococci.

Table 3: Quality Control MIC Ranges for Streptococcus pneumoniae ATCC® 49619™

Antimicrobial AgentCLSI QC Range (µg/mL)EUCAST QC Range (mg/L)
Penicillin0.25 - 10.25 - 1

Note: The QC ranges for Penicillin G are used as a surrogate for phenoxymethylpenicillin.

Experimental Protocols

Broth Microdilution Method

This is the reference method for determining MICs for Streptococcus species.

4.1.1. Materials

  • Phenoxymethylpenicillin potassium salt (analytical grade)

  • Sterile distilled water or appropriate buffer for stock solution

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Lysed horse blood

  • Sterile 96-well microtiter plates

  • Streptococcus isolate(s) to be tested

  • Streptococcus pneumoniae ATCC® 49619™

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85%)

  • Incubator (35 ± 1°C) with 5% CO₂ atmosphere

  • Micropipettes and sterile tips

4.1.2. Protocol

  • Preparation of Antimicrobial Stock Solution:

    • Calculate the amount of phenoxymethylpenicillin powder needed to prepare a concentrated stock solution (e.g., 1280 mg/L).

    • Dissolve the powder in a small volume of sterile distilled water.

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

    • Store aliquots at -70°C.

  • Preparation of Inoculum:

    • Subculture the Streptococcus isolate onto a non-selective agar plate (e.g., blood agar) and incubate for 18-24 hours at 35 ± 1°C in 5% CO₂.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB with 2.5% to 5% lysed horse blood to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the phenoxymethylpenicillin stock solution in CAMHB supplemented with lysed horse blood directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.015 to 16 mg/L).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Seal the plates to prevent evaporation.

    • Incubate at 35 ± 1°C for 20-24 hours in a 5% CO₂ atmosphere.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well).

    • The MIC is the lowest concentration of phenoxymethylpenicillin that completely inhibits visible growth.

Agar Dilution Method

An alternative method suitable for testing multiple isolates simultaneously.

4.2.1. Materials

  • Phenoxymethylpenicillin potassium salt

  • Sterile distilled water or appropriate buffer

  • Mueller-Hinton Agar (MHA)

  • 5% defibrinated sheep blood

  • Sterile petri dishes (90 or 150 mm)

  • Streptococcus isolate(s) and QC strain

  • 0.5 McFarland turbidity standard

  • Sterile saline

  • Inoculum replicating device (e.g., Steers replicator)

  • Incubator (35 ± 1°C) with 5% CO₂ atmosphere

4.2.2. Protocol

  • Preparation of Antimicrobial Stock Solution: As described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Melt MHA and cool to 45-50°C in a water bath.

    • Add 5% defibrinated sheep blood.

    • For each desired final concentration, add the appropriate volume of the phenoxymethylpenicillin stock solution to the molten agar, mix well, and pour into sterile petri dishes.

    • Also, prepare a growth control plate without any antibiotic.

    • Allow the agar to solidify and dry the surface.

  • Preparation of Inoculum:

    • Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard.

    • This suspension will be used to inoculate the agar plates.

  • Inoculation and Incubation:

    • Using an inoculum replicating device, spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates, starting with the control plate and then progressing from the lowest to the highest antibiotic concentration.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35 ± 1°C for 20-24 hours in a 5% CO₂ atmosphere.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of phenoxymethylpenicillin that completely inhibits visible growth of the organism at the inoculation spot. A faint haze or a single colony is disregarded.

Visualizations

Experimental Workflow Diagrams

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis prep_stock Prepare Phenoxymethylpenicillin Stock Solution serial_dilution Perform 2-fold Serial Dilutions of Drug in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare 0.5 McFarland Inoculum Suspension dilute_inoculum Dilute Inoculum to ~5x10^5 CFU/mL in MH-F Broth prep_inoculum->dilute_inoculum inoculate_plate Inoculate Wells with Bacterial Suspension dilute_inoculum->inoculate_plate add_controls Include Growth and Sterility Controls serial_dilution->add_controls add_controls->inoculate_plate incubate Incubate at 35°C, 5% CO2 for 20-24 hours inoculate_plate->incubate read_mic Visually Read MIC: Lowest Concentration with No Growth incubate->read_mic Agar_Dilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_analysis Analysis prep_stock Prepare Phenoxymethylpenicillin Stock Solution prep_plates Prepare Agar Plates with Serial Drug Dilutions prep_stock->prep_plates spot_inoculate Spot Inoculate Suspensions onto Agar Plates prep_plates->spot_inoculate prep_inoculum Prepare 0.5 McFarland Inoculum Suspension prep_inoculum->spot_inoculate incubate Incubate at 35°C, 5% CO2 for 20-24 hours spot_inoculate->incubate read_mic Read MIC: Lowest Concentration with No Growth incubate->read_mic MIC_Interpretation_Logic start Determine MIC Value (mg/L or µg/mL) compare Compare MIC to Clinical Breakpoints start->compare is_susceptible MIC ≤ Susceptible Breakpoint? compare->is_susceptible is_resistant MIC > Resistant Breakpoint? is_susceptible->is_resistant No susceptible Report as 'Susceptible' (S) is_susceptible->susceptible Yes intermediate Report as 'Intermediate' (I) is_resistant->intermediate No resistant Report as 'Resistant' (R) is_resistant->resistant Yes

References

Application Notes and Protocols for Pharmacokinetic Modeling of Oral Phenoxymethylpenicillin Administration in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and modeling the pharmacokinetics of orally administered phenoxymethylpenicillin (also known as penicillin V) in various research models. This document includes summaries of key pharmacokinetic parameters, detailed experimental protocols derived from published literature, and visual representations of workflows and pathways to aid in experimental design and data interpretation.

Introduction to Phenoxymethylpenicillin Pharmacokinetics

Phenoxymethylpenicillin is a widely used, narrow-spectrum β-lactam antibiotic that is administered orally.[1] Its potassium salt, phenoxymethylpenicillin potassium, is favored for oral administration due to its stability in the acidic environment of the stomach, leading to more reliable absorption.[2][3] Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of phenoxymethylpenicillin is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The oral bioavailability of phenoxymethylpenicillin potassium is reported to be approximately 60% to 75%.[2]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of phenoxymethylpenicillin in various research models. These values can serve as a reference for designing new studies and for comparative analysis.

Table 1: Pharmacokinetic Parameters of Phenoxymethylpenicillin in Humans (Healthy Volunteers)

ParameterValueReference
Cmax (Maximum Concentration) 5.7 ± 2.3 mg/L[4]
10.36 ± 3.67 µg/mL (Test Tablet)[5]
11.70 ± 4.67 µg/mL (Reference Tablet)[5]
Tmax (Time to Maximum Concentration) 48 ± 18 minutes[4]
0.8 ± 0.4 h (Test Tablet)[5]
0.6 ± 0.3 h (Reference Tablet)[5]
AUC0-t (Area Under the Curve) 7.8 ± 2.5 mg*h/L[4]
13.58 ± 2.22 µg·h/mL (AUC0-8, Test)[5]
13.17 ± 2.70 µg·h/mL (AUC0-8, Reference)[5]
t1/2 (Half-life) 41 ± 13 minutes (Total)[4]
55 ± 10 minutes (Free)[4]
0.92 ± 0.25 h[5]
Oral Bioavailability ~60%[6]
48% (as acid)[7][8]
Protein Binding ~80%[3][6][9]
77%[1]

Table 2: Pharmacokinetic Parameters of Phenoxymethylpenicillin in Animal Models

SpeciesDoseCmaxTmaxt1/2 (elimination)Oral BioavailabilityReference
Horse 110,000 I.U./kg2.38 ± 0.18 µg/mL (serum)30-360 min3.650 ± 0.575 hNot Reported[10][11]
Pre-ruminant Calf 10 mg/kg0.22 µg/mLNot Reported90-110 min~30%[12]
20 mg/kg1.06 µg/mLNot Reported90-110 min~30%[12]
40 mg/kg2.14 µg/mLNot Reported90-110 min~30%[12]
Chicken (Broiler) Single Oral DoseAge-dependent decreaseNot ReportedAge-dependent decreaseNot Reported[13]
Mouse Not SpecifiedNot ReportedNot ReportedNot ReportedNot Reported[7][8]
Rat 150-2,400 mg/kg (gavage)Not ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols

The following are detailed protocols for conducting pharmacokinetic studies of oral phenoxymethylpenicillin in research models. These are synthesized from various published methodologies.

In Vivo Animal Study Protocol

This protocol is a generalized framework that can be adapted for various animal models (e.g., rats, mice, rabbits, dogs).

Objective: To determine the pharmacokinetic profile of orally administered phenoxymethylpenicillin.

Materials:

  • Phenoxymethylpenicillin potassium

  • Vehicle for oral administration (e.g., water, corn oil)

  • Gavage needles

  • Blood collection supplies (e.g., syringes, capillary tubes, collection tubes with anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment (HPLC or LC-MS/MS system)

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with free access to water.[1]

  • Dosing:

    • Prepare a solution or suspension of phenoxymethylpenicillin potassium in the chosen vehicle at the desired concentration.

    • Administer a single oral dose via gavage. The dose volume should be appropriate for the animal's size.

  • Blood Sampling:

    • Collect blood samples at predetermined time points. A typical sampling schedule for a rodent model might be: 0 (pre-dose), 10, 20, 30, 45, 60, 90, 120, 180, 240, and 360 minutes post-dose.[1]

    • Collect blood from an appropriate site (e.g., tail vein, saphenous vein, or via cannula).

    • Place blood samples into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2700 rpm for 10 minutes) within 30 minutes of collection to separate plasma.[1]

    • Transfer the plasma supernatant to clean tubes.

  • Sample Storage: Store plasma samples at -80°C until analysis.[1]

Sample Analysis Protocol (LC-MS/MS)

This protocol outlines a general procedure for the quantification of phenoxymethylpenicillin in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[1][14]

Objective: To quantify the concentration of phenoxymethylpenicillin in plasma samples.

Materials:

  • LC-MS/MS system

  • Analytical column (e.g., Waters Acquity BEH C18)[14]

  • Mobile phases (e.g., water and acetonitrile (B52724) with 0.1% formic acid)[14]

  • Internal standard (e.g., benzylpenicillin-d7)[14]

  • Acetonitrile for protein precipitation[14]

  • Centrifuge

  • Autosampler vials

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To a small volume of plasma (e.g., 50 µL), add the internal standard.

    • Add a larger volume of cold acetonitrile (e.g., 150 µL) to precipitate proteins.[14]

    • Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the clear supernatant to an autosampler vial for analysis.

  • Chromatographic Separation:

    • Inject the prepared sample onto the LC system.

    • Use a gradient elution with the mobile phases to separate phenoxymethylpenicillin from other components. A typical gradient might run from a low to a high percentage of the organic phase (acetonitrile) over several minutes.[14]

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection.

    • Set the instrument to monitor for specific precursor-to-product ion transitions for both phenoxymethylpenicillin and the internal standard.

  • Quantification:

    • Create a calibration curve by analyzing standards of known phenoxymethylpenicillin concentrations prepared in blank plasma.

    • Determine the concentration of phenoxymethylpenicillin in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizations

The following diagrams illustrate key processes in the pharmacokinetic modeling of oral phenoxymethylpenicillin.

Experimental_Workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis acclimation Animal Acclimation fasting Overnight Fasting acclimation->fasting dosing Oral Dosing (Phenoxymethylpenicillin) fasting->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing storage Sample Storage (-80°C) processing->storage sample_prep Sample Preparation (Protein Precipitation) storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Pharmacokinetic Modeling lcms_analysis->data_analysis

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Pharmacokinetic_Pathway OralAdmin Oral Administration (Phenoxymethylpenicillin) Stomach Stomach (Acid Stability) OralAdmin->Stomach Intestine Small Intestine (Absorption) Stomach->Intestine PortalVein Portal Vein Intestine->PortalVein Liver Liver (First-Pass Metabolism) PortalVein->Liver SystemicCirculation Systemic Circulation (Distribution) Liver->SystemicCirculation Tissues Tissues (Site of Action) SystemicCirculation->Tissues Kidneys Kidneys (Excretion) SystemicCirculation->Kidneys ProteinBinding Plasma Protein Binding (~80%) SystemicCirculation->ProteinBinding Urine Urine Kidneys->Urine

Caption: Pharmacokinetic pathway of oral phenoxymethylpenicillin.

Data Interpretation and Modeling

The plasma concentration-time data obtained from the experimental studies can be analyzed using pharmacokinetic modeling software. Non-compartmental analysis is often used to determine key parameters such as Cmax, Tmax, AUC, and t1/2.[14] Alternatively, compartmental models (e.g., one-, two-, or three-compartment models) can be fitted to the data to describe the drug's disposition in the body more mechanistically.[4][10] These models can then be used to simulate different dosing regimens and predict drug exposure.

Conclusion

These application notes provide a foundational framework for conducting and interpreting pharmacokinetic studies of oral phenoxymethylpenicillin in research models. By following standardized protocols and utilizing sensitive analytical methods, researchers can generate high-quality data to inform drug development and optimize therapeutic strategies. The provided quantitative data and visual aids serve as valuable resources for study design and data comparison.

References

Application Notes and Protocols for Determining Phenoxymethylpenicillin Protein Binding Percentage

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The binding of a drug to plasma proteins is a critical pharmacokinetic parameter that influences its distribution, efficacy, and clearance from the body.[1][2][3] Only the unbound or "free" fraction of a drug is pharmacologically active, as it can diffuse from the bloodstream to the site of action to interact with its target.[2][3][4] Therefore, determining the percentage of protein binding is a crucial step in drug discovery and development.[4] Phenoxymethylpenicillin, also known as Penicillin V, is a widely used β-lactam antibiotic.[5] Understanding its plasma protein binding characteristics is essential for optimizing its therapeutic use. This document provides a detailed protocol for determining the protein binding percentage of phenoxymethylpenicillin using the ultrafiltration method, a common and reliable technique for this purpose.[6][7][8]

Quantitative Data Summary

The extent of plasma protein binding for phenoxymethylpenicillin has been determined in pharmacokinetic studies. A summary of the reported value is presented in the table below.

DrugProtein Binding PercentageMethod UsedReference
Phenoxymethylpenicillin (Penicillin V)77%Ultrafiltration[9]

Experimental Protocol: Determination of Phenoxymethylpenicillin Protein Binding by Ultrafiltration

The ultrafiltration method separates the free drug from the protein-bound drug by centrifuging a plasma sample in a device containing a semipermeable membrane.[6][10] This membrane allows the smaller, unbound drug molecules to pass through into the ultrafiltrate, while retaining the larger protein-drug complexes.[6][10] The concentration of the drug in the protein-free ultrafiltrate is then measured to determine the unbound fraction.

Materials and Reagents

  • Phenoxymethylpenicillin potassium salt

  • Human plasma (or plasma from the species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ultrafiltration devices (e.g., Centrifree® with a 30 kDa molecular weight cutoff)[9]

  • Centrifuge capable of accommodating the ultrafiltration devices

  • Analytical instrument for drug quantification (e.g., High-Performance Liquid Chromatography with tandem mass spectrometry - LC-MS/MS)[9][11]

  • Standard laboratory glassware and pipettes

  • Incubator or water bath

Experimental Workflow Diagram

experimental_workflow cluster_incubation Incubation cluster_uf Ultrafiltration cluster_analysis Analysis cluster_calc Calculation prep_plasma Prepare Spiked Plasma: Phenoxymethylpenicillin in Plasma incubate Incubate samples (e.g., 37°C) prep_plasma->incubate prep_buffer Prepare Spiked Buffer: Phenoxymethylpenicillin in PBS (for non-specific binding control) prep_buffer->incubate load_uf Load samples into ultrafiltration devices incubate->load_uf centrifuge Centrifuge (e.g., 1500 x g, 10 min, 25°C) load_uf->centrifuge collect_filtrate Collect ultrafiltrate (contains free drug) centrifuge->collect_filtrate analyze_lcms Quantify drug concentration (LC-MS/MS) collect_filtrate->analyze_lcms calculate_fu Calculate Fraction Unbound (fu) analyze_lcms->calculate_fu calculate_ppb Calculate Protein Binding % calculate_fu->calculate_ppb

Caption: Workflow for determining protein binding using ultrafiltration.

Procedure

  • Preparation of Stock Solution: Prepare a stock solution of phenoxymethylpenicillin in a suitable solvent (e.g., water or PBS).

  • Spiking of Plasma and Buffer:

    • Spike the human plasma with the phenoxymethylpenicillin stock solution to achieve the desired final concentration(s). It is advisable to test a range of concentrations.

    • As a control for non-specific binding to the device, prepare a parallel set of samples by spiking the PBS buffer with the same concentrations of phenoxymethylpenicillin.[12]

  • Incubation: Incubate the spiked plasma and buffer samples at a physiologically relevant temperature (e.g., 37°C) for a sufficient time to allow for binding equilibrium to be reached.

  • Ultrafiltration:

    • Pipette an appropriate volume (e.g., 0.7 mL) of the incubated samples into the sample reservoir of the ultrafiltration devices.[11]

    • Centrifuge the devices according to the manufacturer's instructions. A typical condition is 1500 x g for 10 minutes at 25°C.[11]

  • Sample Collection: Carefully collect the ultrafiltrate from the collection tube. This sample contains the free (unbound) drug.

  • Sample Analysis:

    • Analyze the concentration of phenoxymethylpenicillin in the ultrafiltrate samples from both the plasma and buffer experiments using a validated analytical method such as LC-MS/MS.[9][11]

    • Also, determine the total drug concentration in the initial spiked plasma samples before centrifugation.

Data Analysis and Calculations

The percentage of protein binding is calculated from the fraction of unbound drug.

  • Correction for Non-Specific Binding (NSB): First, determine the extent of drug binding to the ultrafiltration device itself.

    • Fraction of drug not bound to the device = (Concentration in buffer ultrafiltrate) / (Initial concentration in buffer)

  • Calculation of Fraction Unbound (fu): The fraction unbound in plasma is calculated by comparing the concentration in the plasma ultrafiltrate to the total concentration, correcting for any non-specific binding.

    • fu = (Concentration in plasma ultrafiltrate) / (Total concentration in plasma * Fraction of drug not bound to the device)

  • Calculation of Protein Binding Percentage (%PB): The percentage of protein-bound drug is then calculated as:

    • %PB = (1 - fu) * 100

Considerations and Limitations of the Ultrafiltration Method

While ultrafiltration is a widely used method, it is important to be aware of its limitations:[6][7]

  • Non-Specific Binding (NSB): The drug may bind to the filter membrane or the device itself, which can lead to an overestimation of protein binding.[6][12] Including a control with buffer instead of plasma helps to quantify and correct for this.

  • Protein Leakage: If the membrane integrity is compromised, proteins may leak into the ultrafiltrate, leading to an underestimation of the free drug concentration.

  • Volume Displacement: The volume of the protein in the plasma can affect the equilibrium and the concentration of the free drug.[13]

  • Temperature and pH: Drug-protein binding can be sensitive to changes in temperature and pH. These parameters should be carefully controlled throughout the experiment to mimic physiological conditions.[7][8]

By carefully controlling the experimental conditions and accounting for potential artifacts, the ultrafiltration method can provide a reliable determination of the phenoxymethylpenicillin protein binding percentage.

References

Application of Phenoxymethylpenicillin in Elucidating Bacterial Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenoxymethylpenicillin, also known as Penicillin V, is a narrow-spectrum beta-lactam antibiotic widely utilized in clinical practice for the treatment of infections caused by susceptible Gram-positive bacteria.[1][2] Its specific mechanism of action, targeting bacterial cell wall synthesis, and the well-characterized resistance pathways that bacteria have evolved make it an invaluable tool for studying the fundamental mechanisms of antibiotic resistance.[3][4] This document provides detailed application notes and experimental protocols for researchers employing phenoxymethylpenicillin to investigate these resistance mechanisms.

Phenoxymethylpenicillin exerts its bactericidal effect by inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][3] It specifically binds to and inactivates Penicillin-Binding Proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis.[3][5] This inhibition leads to a weakened cell wall and eventual cell lysis.[3] Bacteria have developed several key strategies to counteract this action, primarily through enzymatic degradation of the antibiotic, modification of the PBP targets, and reduction of intracellular drug concentration via efflux pumps.[6][7]

Primary Mechanisms of Resistance to Phenoxymethylpenicillin

The study of bacterial resistance to phenoxymethylpenicillin primarily focuses on three interconnected mechanisms:

  • Enzymatic Degradation by Beta-Lactamases: This is a major resistance mechanism where bacteria produce enzymes called beta-lactamases (or penicillinases) that hydrolyze the amide bond in the beta-lactam ring of the penicillin molecule, rendering it inactive.[3] The expression of beta-lactamase genes can be constitutive or inducible.[8]

  • Alteration of Penicillin-Binding Proteins (PBPs): Bacteria can develop resistance by acquiring mutations in the genes encoding PBPs.[3][9] These alterations reduce the binding affinity of phenoxymethylpenicillin to its target, rendering the antibiotic less effective at inhibiting cell wall synthesis.[3][9] In some bacteria, such as Streptococcus pneumoniae, this occurs through the generation of mosaic PBP genes via interspecies gene transfer.[3]

  • Reduced Drug Permeability and Efflux Pumps: Changes in the bacterial cell membrane, such as alterations in porin channels (in Gram-negative bacteria), can limit the entry of phenoxymethylpenicillin.[6] Additionally, bacteria can utilize efflux pumps, which are membrane proteins that actively transport the antibiotic out of the cell, thereby reducing its intracellular concentration to sub-therapeutic levels.[6][10] The expression of these pumps can be upregulated in the presence of antibiotics.[4][6]

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. It is a critical quantitative measure of the efficacy of an antibiotic against a specific bacterial strain. The following table summarizes representative MIC values for phenoxymethylpenicillin against common bacteria.

Bacterial SpeciesResistance StatusPhenoxymethylpenicillin MIC (mg/L)Reference(s)
Streptococcus pyogenesSusceptible0.004 - 0.032[11]
Streptococcus pneumoniaeSusceptible≤ 0.06[10][12][13]
Intermediate Resistance0.12 - 1.0[10][13][14]
High-Level Resistance≥ 2.0[10][13][14]
Staphylococcus aureusPenicillin-Susceptible (PSSA)≤ 0.125[15]
Penicillin-Resistant (PR-MSSA)> 0.125[15]

Signaling Pathways and Experimental Workflows

Signaling Pathway for Beta-Lactamase-Mediated Resistance

This diagram illustrates a simplified signaling pathway for the induction of beta-lactamase expression in response to the presence of a beta-lactam antibiotic like phenoxymethylpenicillin.

beta_lactamase_pathway cluster_cell Bacterial Cell PenV_out Phenoxymethylpenicillin (Extracellular) PenV_in Phenoxymethylpenicillin (Intracellular) PenV_out->PenV_in Diffusion Membrane Cell Membrane PBP Penicillin-Binding Protein (PBP) Sensor Sensor/Transducer (e.g., BlaR1) Repressor Repressor Protein (e.g., BlaI) Sensor->Repressor Cleavage Signal blaZ_gene blaZ Gene (β-lactamase gene) Repressor->blaZ_gene Represses BetaLactamase β-lactamase (Penicillinase) blaZ_gene->BetaLactamase Transcription & Translation Inactive_PenV Inactive Metabolite BetaLactamase->Inactive_PenV Hydrolysis PenV_in->PBP Inhibits PenV_in->Sensor Binds to PenV_in->BetaLactamase Substrate

Caption: Inducible beta-lactamase resistance pathway.

Experimental Workflow for Investigating Phenoxymethylpenicillin Resistance

This workflow outlines the logical progression of experiments to characterize bacterial resistance to phenoxymethylpenicillin, from initial screening to mechanistic investigation.

experimental_workflow start Isolate Bacterial Strain susceptibility_test Antimicrobial Susceptibility Testing (Disk Diffusion or MIC) start->susceptibility_test is_resistant Resistant? susceptibility_test->is_resistant susceptible Strain is Susceptible is_resistant->susceptible No mechanistic_studies Investigate Resistance Mechanism is_resistant->mechanistic_studies Yes beta_lactamase_assay β-lactamase Assay mechanistic_studies->beta_lactamase_assay pbp_analysis PBP Analysis (Binding Assay / Gene Sequencing) mechanistic_studies->pbp_analysis efflux_assay Efflux Pump Inhibitor Assay mechanistic_studies->efflux_assay positive_bl β-lactamase Production Confirmed beta_lactamase_assay->positive_bl altered_pbp Altered PBP Affinity/Gene Confirmed pbp_analysis->altered_pbp efflux_involved Efflux Pump Involvement Confirmed efflux_assay->efflux_involved

Caption: Workflow for phenoxymethylpenicillin resistance analysis.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of phenoxymethylpenicillin that inhibits bacterial growth in a liquid medium.

Materials:

  • 96-well sterile microtiter plates

  • Phenoxymethylpenicillin potassium salt

  • Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • Bacterial isolate to be tested

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, for inoculum standardization)

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Phenoxymethylpenicillin Stock Solution:

    • Prepare a stock solution of phenoxymethylpenicillin at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., sterile distilled water). Filter-sterilize the solution.

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the phenoxymethylpenicillin stock solution to the first column of wells. This will result in a starting concentration of 640 µg/mL.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as a growth control (no antibiotic).

    • Column 12 will serve as a sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

  • Inoculation:

    • Add 10 µL of the final bacterial inoculum to each well in columns 1 through 11. This results in a final inoculum in the wells of approximately 5 x 10⁵ CFU/mL. Do not add bacteria to column 12.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of phenoxymethylpenicillin at which there is no visible growth (clear well).

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of a bacterium to phenoxymethylpenicillin by measuring the zone of growth inhibition around a drug-impregnated disk.[16][17]

Materials:

  • Mueller-Hinton Agar (B569324) (MHA) plates (150 mm or 100 mm)

  • Phenoxymethylpenicillin disks (10 units)

  • Bacterial isolate to be tested

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in Protocol 1, Step 3.

  • Inoculation of MHA Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted bacterial suspension.[18]

    • Remove excess fluid by pressing the swab against the inside of the tube.[18]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[18]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[16]

  • Application of Antibiotic Disks:

    • Using sterile forceps or a disk dispenser, place a phenoxymethylpenicillin (10 U) disk onto the inoculated surface of the MHA plate.[18]

    • Gently press the disk down to ensure complete contact with the agar.[18] Disks should be placed at least 24 mm apart.[16]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm).

    • Interpret the results (Susceptible, Intermediate, or Resistant) based on standardized zone diameter breakpoints provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Protocol 3: Beta-Lactamase Activity Assay (Chromogenic Method)

This assay detects the presence of beta-lactamase activity using a chromogenic substrate, nitrocefin (B1678963).[19][20]

Materials:

  • Nitrocefin solution (e.g., 0.5 mg/mL in phosphate (B84403) buffer with DMSO)

  • Bacterial isolate(s) to be tested (grown on an agar plate)

  • Sterile loop or applicator stick

  • Microscope slide or filter paper

Procedure:

  • Preparation of Bacterial Smear:

    • Place a drop of sterile water or saline on a microscope slide.

    • Using a sterile loop, pick several colonies of the test organism and emulsify them in the drop to create a dense suspension.

  • Nitrocefin Application:

    • Add one drop of the nitrocefin solution to the bacterial suspension on the slide.

  • Observation:

    • Observe for a color change. A positive reaction, indicating the hydrolysis of nitrocefin by beta-lactamase, is marked by a change in color from yellow to red/pink.

    • The reaction is typically rapid for potent beta-lactamase producers (within 1 minute), but the test should be observed for up to 30 minutes before being considered negative.

  • Controls:

    • Include a known beta-lactamase-producing strain (e.g., Staphylococcus aureus ATCC 29213) as a positive control and a non-producer (e.g., Staphylococcus aureus ATCC 25923) as a negative control.

Protocol 4: Competitive Penicillin-Binding Protein (PBP) Binding Assay

This protocol is used to assess the affinity of phenoxymethylpenicillin for the PBPs of a bacterial strain. It involves competing phenoxymethylpenicillin with a fluorescently labeled penicillin derivative.[21][22][23]

Materials:

  • Bacterial cells grown to mid-logarithmic phase

  • Phosphate-buffered saline (PBS)

  • Phenoxymethylpenicillin solutions of varying concentrations

  • Fluorescent penicillin derivative (e.g., Bocillin™ FL)

  • SDS-PAGE equipment

  • Fluorescence gel scanner

Procedure:

  • Bacterial Cell Preparation:

    • Grow the bacterial strain of interest to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with PBS.

    • Resuspend the cell pellet in PBS to a specific optical density.

  • Competitive Binding:

    • In separate microcentrifuge tubes, pre-incubate aliquots of the bacterial cell suspension with increasing concentrations of phenoxymethylpenicillin (the competitor) for a set time (e.g., 30 minutes) at room temperature. Include a no-competitor control.

  • Fluorescent Labeling:

    • Add a fixed, subsaturating concentration of the fluorescent penicillin probe (Bocillin™ FL) to each tube.

    • Incubate for an additional 10-15 minutes to allow the probe to bind to any PBPs not occupied by phenoxymethylpenicillin.

  • Sample Preparation for SDS-PAGE:

    • Pellet the cells by centrifugation.

    • Lyse the cells to release the membrane proteins containing the PBPs. This can be done by sonication or with a lysis buffer.

    • Quantify the total protein concentration in each lysate.

  • Gel Electrophoresis and Imaging:

    • Load equal amounts of total protein from each sample onto an SDS-PAGE gel.

    • After electrophoresis, visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Analysis:

    • The intensity of the fluorescent bands corresponding to the PBPs will decrease as the concentration of phenoxymethylpenicillin increases, indicating successful competition for binding.

    • The concentration of phenoxymethylpenicillin that causes a 50% reduction in the fluorescent signal (IC₅₀) can be calculated to determine its relative binding affinity for the PBPs.

Conclusion

Phenoxymethylpenicillin serves as a foundational tool for investigating the multifaceted world of bacterial resistance. The protocols and data presented herein provide a framework for researchers to quantitatively assess bacterial susceptibility and to dissect the underlying molecular mechanisms of resistance, from enzymatic inactivation to target site modification. A thorough understanding of these resistance pathways, facilitated by the use of well-characterized antibiotics like phenoxymethylpenicillin, is crucial for the development of novel therapeutic strategies to combat the growing threat of antimicrobial resistance.

References

Application Notes and Protocols: Phenoxymethylpenicillin as a Reference Standard in Antibiotic Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxymethylpenicillin, also known as Penicillin V, is a narrow-spectrum beta-lactam antibiotic effective against a range of Gram-positive bacteria.[1][2] Its stability in acidic conditions allows for oral administration.[3] In the context of antibiotic screening and quality control, phenoxymethylpenicillin serves as a crucial reference standard.[4][5] Its well-characterized mechanism of action and established susceptibility profiles make it an ideal control for validating assay performance and ensuring the accuracy and reproducibility of screening results.

This document provides detailed protocols for utilizing phenoxymethylpenicillin as a reference standard in two common antibiotic susceptibility testing methods: Kirby-Bauer disk diffusion and broth microdilution. It also includes expected performance ranges for quality control (QC) strains and a diagram of the antibiotic's mechanism of action.

Mechanism of Action

Phenoxymethylpenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][6] Specifically, it targets and acylates the active site of penicillin-binding proteins (PBPs), which are transmembrane enzymes essential for the final steps of peptidoglycan synthesis.[1][2][6] This inhibition prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis due to osmotic pressure.[6]

cluster_cell Bacterial Cell cluster_extracellular Extracellular Space Cell Wall Cell Wall Cell Lysis Cell Lysis Cell Wall->Cell Lysis Weakened Wall Leads to Cell Membrane Cell Membrane PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan Synthesis Catalyzes PBP->Peptidoglycan Synthesis Inhibition Peptidoglycan Synthesis->Cell Wall Maintains Integrity Phenoxymethylpenicillin Phenoxymethylpenicillin Phenoxymethylpenicillin->PBP Binds to

Mechanism of Phenoxymethylpenicillin Action.

Data Presentation: Quality Control Ranges

The use of certified reference strains is essential for quality control in antibiotic susceptibility testing. The following tables provide the acceptable quality control ranges for phenoxymethylpenicillin against commonly used American Type Culture Collection (ATCC) strains as specified by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Table 1: Broth Microdilution MIC Quality Control Ranges for Streptococcus pneumoniae ATCC® 49619™

AntibioticMIC (µg/mL) Range
Phenoxymethylpenicillin0.25 - 1

Note: Data derived from CLSI documentation for Penicillin G, as susceptibility to phenoxymethylpenicillin is inferred from benzylpenicillin susceptibility for S. pneumoniae.[2][7]

Table 2: Disk Diffusion Zone of Inhibition Quality Control Ranges

Quality Control StrainDisk ContentZone Diameter (mm) Range
Staphylococcus aureus ATCC® 25923™10 units Penicillin26 - 37
Streptococcus pneumoniae ATCC® 49619™1 µg Oxacillin (B1211168)20 - 28

Note: For S. pneumoniae, a 1 µg oxacillin disk is used to screen for penicillin resistance.[4]

Experimental Protocols

Kirby-Bauer Disk Diffusion Assay

This method assesses antibiotic susceptibility based on the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Start Start Prepare Inoculum Prepare 0.5 McFarland Standard Inoculum Start->Prepare Inoculum Inoculate Plate Inoculate Mueller-Hinton Agar (B569324) Plate Prepare Inoculum->Inoculate Plate Apply Disks Apply Phenoxymethylpenicillin (10 µg) and Control Disks Inoculate Plate->Apply Disks Incubate Incubate at 35°C for 16-20 hours Apply Disks->Incubate Measure Zones Measure Zones of Inhibition (mm) Incubate->Measure Zones Interpret Results Interpret Results Based on QC Ranges Measure Zones->Interpret Results End End Interpret Results->End

Kirby-Bauer Disk Diffusion Workflow.

Materials:

  • Phenoxymethylpenicillin reference standard

  • Sterile 6 mm filter paper disks

  • Quality control strains (e.g., Staphylococcus aureus ATCC® 25923™, Streptococcus pneumoniae ATCC® 49619™)

  • Mueller-Hinton Agar (MHA) plates (supplemented with 5% sheep blood for S. pneumoniae)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Calipers or ruler for measuring zone diameters

Procedure:

  • Preparation of Phenoxymethylpenicillin Disks:

    • Aseptically prepare a solution of phenoxymethylpenicillin to achieve a final concentration that will deliver 10 µg per disk.

    • Impregnate sterile 6 mm filter paper disks with the phenoxymethylpenicillin solution and allow them to dry completely in a sterile environment.

    • Alternatively, commercially prepared 10 µg phenoxymethylpenicillin disks can be used.[8]

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the QC strain from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks:

    • Aseptically place the phenoxymethylpenicillin disk and any other control disks onto the surface of the inoculated agar plate.

    • Gently press each disk to ensure complete contact with the agar.

    • Ensure disks are spaced at least 24 mm apart from center to center.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours. For S. pneumoniae, incubate in an atmosphere of 5% CO₂.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

    • Compare the zone diameter for the phenoxymethylpenicillin disk with the established QC ranges in Table 2. The results should fall within the specified range for the assay to be considered valid.

Broth Microdilution Assay

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Start Start Prepare Antibiotic Dilutions Prepare Serial Dilutions of Phenoxymethylpenicillin Start->Prepare Antibiotic Dilutions Prepare Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare Inoculum Inoculate Plate Inoculate Microtiter Plate with Bacteria and Antibiotic Prepare Antibiotic Dilutions->Inoculate Plate Prepare Inoculum->Inoculate Plate Incubate Incubate at 35°C for 16-20 hours Inoculate Plate->Incubate Determine MIC Determine MIC by Visual Inspection for Growth Incubate->Determine MIC Validate with QC Validate with QC Strain MIC Range Determine MIC->Validate with QC End End Validate with QC->End

Broth Microdilution Workflow.

Materials:

  • Phenoxymethylpenicillin reference standard

  • Quality control strain (e.g., Streptococcus pneumoniae ATCC® 49619™)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with 2-5% lysed horse blood for S. pneumoniae.

  • Sterile 96-well microtiter plates

  • Sterile diluent (e.g., sterile water, saline)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Phenoxymethylpenicillin Stock Solution:

    • Prepare a stock solution of phenoxymethylpenicillin in a suitable sterile solvent. The concentration should be at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plate:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Create a serial two-fold dilution of the phenoxymethylpenicillin stock solution across the wells of the plate. Typically, this is done by adding 50 µL of the stock solution to the first well, mixing, and then transferring 50 µL to the next well, and so on. Discard the final 50 µL from the last well in the dilution series.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Inoculum Preparation:

    • Prepare a bacterial suspension of the QC strain equivalent to a 0.5 McFarland standard as described in the disk diffusion protocol.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 50 µL of the standardized inoculum to each well (except the sterility control well), resulting in a final volume of 100 µL per well.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours. For S. pneumoniae, incubate in an atmosphere of 5% CO₂.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of phenoxymethylpenicillin at which there is no visible growth.

    • Compare the determined MIC for the QC strain with the acceptable ranges in Table 1. The result must be within this range for the assay to be valid.

Conclusion

The use of phenoxymethylpenicillin as a reference standard is fundamental for maintaining the quality and reliability of antibiotic susceptibility testing in a research and development setting. Adherence to standardized protocols, such as the Kirby-Bauer and broth microdilution methods detailed here, along with the use of certified quality control strains, ensures the generation of accurate and reproducible data. This, in turn, is critical for the evaluation of new antimicrobial agents and for monitoring resistance trends.

References

Application Notes & Protocols for the Analytical Detection of Phenoxymethylpenicillin in Veterinary Drug Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxymethylpenicillin, also known as Penicillin V, is a beta-lactam antibiotic widely used in veterinary medicine to treat and prevent bacterial infections in animals.[1][2][3] Ensuring the correct dosage and monitoring for residues in animal-derived food products is crucial for both animal health and food safety.[2][4] This document provides detailed application notes and protocols for the quantitative analysis of phenoxymethylpenicillin in various veterinary drug formulations and biological matrices using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]

Analytical Methodologies

The primary methods for the quantitative determination of phenoxymethylpenicillin are reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection and LC-MS/MS.[5][6][7] LC-MS/MS offers higher sensitivity and selectivity, making it ideal for residue analysis at low concentrations.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely available technique for quantifying phenoxymethylpenicillin in pharmaceutical formulations.[5][7] The method's simplicity and cost-effectiveness make it suitable for routine quality control.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of phenoxymethylpenicillin in complex matrices such as animal tissues, milk, and feed, LC-MS/MS is the preferred method due to its high sensitivity and specificity.[4][6][8] This technique can accurately quantify trace amounts of the antibiotic, which is essential for monitoring maximum residue limits (MRLs) in food products.[4]

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated analytical methods for phenoxymethylpenicillin detection.

Table 1: HPLC Method Performance

ParameterTablet Formulation[7]Veterinary Drugs & Bovine Plasma[1]
Linearity Range Not SpecifiedNot Specified
Accuracy (% Recovery) 90% - 110%85.7% - 113.5%
Precision (% RSD) < 2%< 12%
Limit of Detection (LOD) Not Specified25 ng
Limit of Quantification (LOQ) Not SpecifiedNot Specified

Table 2: LC-MS/MS Method Performance

ParameterPorcine Tissues, Milk & Animal Feed[8]Human Serum[9]Bovine Muscle[10]
Linearity Range Not Specified0.0015–10 mg L⁻¹Not Specified
Accuracy (% Recovery) 83% - 116%96% - 102%Not Specified
Precision (% RSD) 4% - 32%Not SpecifiedNot Specified
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot Specified
Limit of Quantification (LOQ) Not Specified0.01 mg L⁻¹46 µg/kg

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Phenoxymethylpenicillin in Tablet Formulations

This protocol is adapted from a method for the determination of phenoxymethylpenicillin potassium in tablets.[7]

1. Materials and Reagents

  • Phenoxymethylpenicillin potassium reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Glacial acetic acid (AR grade)

  • Placebo tablets

2. Instrumentation

  • HPLC system with a UV detector

  • Hypersil ODS, C-18 column (25 cm × 4.6 mm, 5 µm)[7] or similar

  • Data acquisition software

3. Chromatographic Conditions

  • Mobile Phase: Water:Acetonitrile:Glacial Acetic Acid (500:500:5.75 v/v/v)[7]

  • Flow Rate: 1 mL/min[7]

  • Column Temperature: Ambient

  • Detection Wavelength: 254 nm[7]

  • Injection Volume: 20 µL

  • Run Time: 10 min[7]

4. Standard Solution Preparation

  • Accurately weigh 125 mg of phenoxymethylpenicillin potassium working standard.

  • Dissolve in 30 mL of the mobile phase.

  • Make up the volume to 50 mL with the mobile phase and filter.[7]

5. Sample Preparation

  • Weigh and finely powder not less than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of phenoxymethylpenicillin.

  • Dissolve in a known volume of mobile phase, sonicate to ensure complete dissolution, and filter.

6. Analysis

  • Inject the standard and sample solutions into the HPLC system.

  • Quantify the amount of phenoxymethylpenicillin in the sample by comparing the peak area with that of the standard.

Protocol 2: LC-MS/MS Analysis of Phenoxymethylpenicillin in Animal Tissues

This protocol is a generalized procedure based on methods for analyzing phenoxymethylpenicillin in porcine and chicken tissues.[4][8]

1. Materials and Reagents

  • Phenoxymethylpenicillin reference standard

  • Acetonitrile (MeCN, LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (HCOOH, LC-MS grade)

  • Phosphate buffer

  • Magnesium sulfate (B86663) (MgSO₄)

  • Primary secondary amine (PSA) sorbent

2. Instrumentation

  • Homogenizer

  • Centrifuge

  • Solid-phase extraction (SPE) manifold (optional)

  • LC-MS/MS system (e.g., triple quadrupole)[6]

  • C8 or C18 analytical column (e.g., Symmetry C8, 50 × 2.1 mm, 5 µm)[4]

3. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% formic acid[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[4]

  • Flow Rate: 0.3 - 0.4 mL/min[4][8]

  • Column Temperature: 40 °C[8]

  • Injection Volume: 10 µL[4]

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase (e.g., 4% B), increases to elute the analyte, and then returns to initial conditions for re-equilibration.[4]

4. Sample Preparation (QuEChERS Approach)

  • Weigh 2 g of minced tissue into a 50 mL centrifuge tube.[4]

  • Add 8 mL of acetonitrile and 2 mL of an appropriate buffer solution.[4]

  • Sonicate for 5 minutes and then centrifuge.[4]

  • Transfer the supernatant to a new tube containing MgSO₄ and PSA.[4]

  • Shake vigorously and centrifuge.[4]

  • Collect the supernatant, evaporate to dryness, and reconstitute in the mobile phase for LC-MS/MS analysis.

5. MS/MS Detection

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for phenoxymethylpenicillin.[9]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for phenoxymethylpenicillin need to be optimized on the specific instrument.

Diagrams

experimental_workflow_hplc cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample/Standard dissolve Dissolve in Mobile Phase start->dissolve sonicate Sonicate & Filter dissolve->sonicate inject Inject into HPLC sonicate->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect quantify Quantify Peak Area detect->quantify report Report Results quantify->report

Caption: HPLC-UV analysis workflow for phenoxymethylpenicillin in tablets.

experimental_workflow_lcmsms cluster_extraction Sample Extraction (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Minced Tissue add_solvent Add Acetonitrile & Buffer weigh->add_solvent sonicate Sonicate & Centrifuge add_solvent->sonicate cleanup Dispersive SPE Cleanup (MgSO4 & PSA) sonicate->cleanup reconstitute Evaporate & Reconstitute cleanup->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantify MRM Transitions detect->quantify confirm Confirm Identity quantify->confirm report Report Results confirm->report

Caption: LC-MS/MS analysis workflow for phenoxymethylpenicillin in tissues.

References

Application Notes and Protocols for Measuring Free and Total Phenoxymethylpenicillin Concentrations in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxymethylpenicillin, also known as penicillin V, is a widely used beta-lactam antibiotic. In plasma, it exists in two states: bound to plasma proteins (primarily albumin) and unbound (free). The free fraction is the pharmacologically active form that can distribute into tissues and exert its antibacterial effect. Therefore, accurately measuring both total and free phenoxymethylpenicillin concentrations in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and drug development.

These application notes provide detailed protocols for the separation of free phenoxymethylpenicillin from the protein-bound drug using ultrafiltration and for the quantification of both total and free drug concentrations using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). An alternative method for determining protein binding, equilibrium dialysis, is also discussed.

Principles of Measurement

The determination of free and total drug concentrations involves two key stages: the separation of the free drug from the protein-bound drug and the subsequent quantification of the drug in the relevant plasma fractions.

  • Total Phenoxymethylpenicillin Concentration: This measurement requires the analysis of the total drug content in an unprocessed or minimally processed plasma sample. A common approach is to disrupt the protein-drug binding and precipitate the proteins to release the bound drug into the solution. The resulting supernatant, containing both the originally free and the newly released drug, is then analyzed.

  • Free Phenoxymethylpenicillin Concentration: To measure the pharmacologically active unbound drug, the free fraction must be physically separated from the protein-bound fraction while maintaining the binding equilibrium. Ultrafiltration is a widely used technique that employs a semipermeable membrane to separate the low molecular weight ultrafiltrate, containing the free drug, from the high molecular weight proteins and protein-bound drug.

Experimental Protocols

Measurement of Total Phenoxymethylpenicillin Concentration by Protein Precipitation and LC-MS/MS

This protocol describes the determination of the total concentration of phenoxymethylpenicillin in human plasma.

Materials:

  • Human plasma samples

  • Phenoxymethylpenicillin certified reference standard

  • Benzylpenicillin-d7 or other suitable internal standard (IS)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Calibrated pipettes and tips

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Preparation (Protein Precipitation):

    • To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample.

    • Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., benzylpenicillin-d7 at a final concentration of 50 ng/mL). The 3:1 ratio of ACN to plasma is effective for protein precipitation.[1]

    • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A suitable C18 reversed-phase column (e.g., Waters Symmetry C18, 5 µm, 4.6 x 150 mm).[2]

      • Mobile Phase A: 0.1% formic acid in water.[3]

      • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

      • Flow Rate: 0.4 mL/min.[3]

      • Gradient: A linear gradient can be optimized, for example, starting at 5% B, increasing to 95% B over 2 minutes, holding for 1 minute, and then returning to initial conditions.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry Conditions (Triple Quadrupole):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode for phenoxymethylpenicillin.[3]

      • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for phenoxymethylpenicillin and the internal standard.

      • Source Parameters: Optimize parameters such as capillary voltage, gas temperature, and gas flow for maximum signal intensity.[4]

  • Quantification:

    • Construct a calibration curve using a series of known concentrations of phenoxymethylpenicillin spiked into blank plasma and processed using the same protein precipitation method.

    • Calculate the concentration of total phenoxymethylpenicillin in the unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.

Measurement of Free Phenoxymethylpenicillin Concentration by Ultrafiltration and LC-MS/MS

This protocol details the separation of the unbound drug fraction using centrifugal ultrafiltration devices followed by quantification.

Materials:

  • Human plasma samples

  • Centrifugal ultrafiltration devices with a molecular weight cutoff (MWCO) of 30 kDa (e.g., Centrifree®).[5]

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Incubator or water bath at 37°C

  • Centrifuge with temperature control

  • Materials for LC-MS/MS analysis as described in Protocol 3.1.

Protocol:

  • Sample Preparation (Ultrafiltration):

    • Pre-condition the ultrafiltration device by rinsing with ultrapure water to remove any potential preservatives or contaminants.

    • Spike human plasma with a known concentration of phenoxymethylpenicillin if required for validation or specific experimental aims.

    • Buffer the plasma sample to a physiological pH of 7.4 using a small volume of concentrated phosphate buffer to maintain the drug-protein binding equilibrium.[4]

    • Add 0.5 mL to 1.0 mL of the pH-adjusted plasma sample to the sample reservoir of the ultrafiltration device.

    • Incubate the device at 37°C for at least 15 minutes to allow for temperature equilibration.

    • Centrifuge the device at 1,500 x g for 10-20 minutes at 37°C.[4][6] The centrifugation time may need to be optimized to obtain a sufficient volume of ultrafiltrate (typically 50-100 µL) without excessive filtration, which could disrupt the binding equilibrium.

    • Carefully collect the ultrafiltrate from the collection chamber. The ultrafiltrate contains the free phenoxymethylpenicillin.

  • LC-MS/MS Analysis:

    • Analyze the ultrafiltrate directly by LC-MS/MS using the same conditions as described in Protocol 3.1.

    • It is crucial to matrix-match the calibration standards by preparing them in protein-free ultrafiltrate of blank plasma to account for any matrix effects.

  • Quantification:

    • Construct a calibration curve using known concentrations of phenoxymethylpenicillin spiked into blank plasma ultrafiltrate.

    • Determine the concentration of free phenoxymethylpenicillin in the sample ultrafiltrate from the calibration curve.

Data Presentation

The quantitative data obtained from these protocols can be summarized as follows:

ParameterTechniqueValueReference
Protein Binding
PhenoxymethylpenicillinUltrafiltration~77% - 81.4% bound[7]
LC-MS/MS Method Validation
Lower Limit of Quantification (LLOQ)LC-MS/MS0.01 - 0.10 mg/L[3][7]
Linearity RangeLC-MS/MS0.05 - 20 µg/mL[2]
AccuracyLC-MS/MS96 - 102%[3]
Inter-day & Intra-day Precision (%RSD)LC-MS/MS< 15%[4]

Alternative Method: Equilibrium Dialysis

Equilibrium dialysis is considered the "gold standard" for determining plasma protein binding.[8] It involves dialyzing a plasma sample containing the drug against a protein-free buffer solution across a semipermeable membrane until the concentration of the free drug reaches equilibrium on both sides.

Brief Protocol Outline:

  • A dialysis cell is used, which is divided into two chambers by a semipermeable membrane (MWCO 12-14 kDa).[8]

  • One chamber is filled with the plasma sample containing phenoxymethylpenicillin, and the other with a protein-free dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).[8]

  • The apparatus is incubated at 37°C with gentle shaking for a period sufficient to reach equilibrium (typically 4-24 hours).[9]

  • After incubation, aliquots are taken from both the plasma and buffer chambers.

  • The concentration of phenoxymethylpenicillin in the buffer chamber represents the free drug concentration, while the concentration in the plasma chamber represents the total drug concentration.

  • The samples are then analyzed by LC-MS/MS.

While highly accurate, equilibrium dialysis is more time-consuming than ultrafiltration.

Visualizations

G cluster_total Total Phenoxymethylpenicillin Measurement cluster_free Free Phenoxymethylpenicillin Measurement plasma_total Plasma Sample ppt Protein Precipitation (Acetonitrile + IS) plasma_total->ppt centrifuge_total Centrifugation (14,000 x g, 10 min, 4°C) ppt->centrifuge_total supernatant Supernatant (Total Drug + IS) centrifuge_total->supernatant lcms_total LC-MS/MS Analysis supernatant->lcms_total result_total Total Concentration lcms_total->result_total Quantification plasma_free Plasma Sample (pH 7.4) uf Ultrafiltration (30 kDa MWCO) plasma_free->uf centrifuge_free Centrifugation (1,500 x g, 10-20 min, 37°C) uf->centrifuge_free ultrafiltrate Ultrafiltrate (Free Drug) centrifuge_free->ultrafiltrate lcms_free LC-MS/MS Analysis ultrafiltrate->lcms_free result_free Free Concentration lcms_free->result_free Quantification

Caption: Experimental workflow for measuring total and free phenoxymethylpenicillin.

G cluster_pathway Phenoxymethylpenicillin in Plasma cluster_analysis Analytical Measurement drug_total Total Phenoxymethylpenicillin in Plasma drug_bound Protein-Bound Phenoxymethylpenicillin (Pharmacologically Inactive) drug_total->drug_bound Binding Equilibrium drug_free Free Phenoxymethylpenicillin (Pharmacologically Active) drug_total->drug_free Binding Equilibrium measure_total Total Drug Assay (Protein Precipitation) drug_total->measure_total measure_free Free Drug Assay (Ultrafiltration) drug_free->measure_free

Caption: Relationship between free and total phenoxymethylpenicillin in plasma.

References

Application Notes and Protocols for the Experimental Use of Phenoxymethylpenicillin for Prophylaxis in Asplenic Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the prophylactic efficacy of phenoxymethylpenicillin (Penicillin V) in asplenic mouse models of overwhelming post-splenectomy infection (OPSI). The information compiled is based on established experimental models and clinical rationale for penicillin prophylaxis in asplenic individuals.

Introduction

Overwhelming post-splenectomy infection (OPSI) is a severe and rapidly progressing sepsis that poses a significant risk to individuals without a functioning spleen.[1][2] The primary causative agents are encapsulated bacteria, most notably Streptococcus pneumoniae.[1][2][3] Prophylactic antibiotics, particularly penicillin, are a cornerstone of OPSI prevention in human patients.[3][4][5] Asplenic mouse models provide a crucial platform for preclinical evaluation of prophylactic strategies. While studies have demonstrated the protective effect of injectable penicillin in these models, this document outlines the methodology for evaluating orally administered phenoxymethylpenicillin, a common clinical formulation.[6]

Quantitative Data Summary

The following tables summarize data from a key study investigating penicillin prophylaxis in a splenectomized mouse model challenged with Streptococcus pneumoniae. It is important to note that this study utilized intramuscular procaine (B135) penicillin G, but the data provides a strong rationale for the efficacy of penicillin in this model.[6]

Table 1: Survival Rates of Splenectomized and Sham-Operated Mice with and without Penicillin Prophylaxis Following Aerosolized S. pneumoniae Challenge [6]

GroupTreatmentNumber of MiceSurvival Rate (%)P-value
SplenectomizedNo Penicillin3020< 0.001
Sham-OperatedNo Penicillin3053< 0.001
SplenectomizedPenicillin3184
Sham-OperatedPenicillin3093

*Compared to penicillin-treated groups

Table 2: Mortality Data for Penicillin-Treated vs. Non-Treated Mice [6]

GroupTotal MiceDeathsMortality (%)
No Penicillin (Splenectomized + Sham)603863.3
Penicillin (Splenectomized + Sham)61711.5

Experimental Protocols

Protocol 1: Surgical Splenectomy in Mice

This protocol describes a precise and sterile method for performing a splenectomy in mice to create an asplenic model.[7][8]

Materials:

  • Surgical instruments (sterilized)

  • Anesthesia machine with isoflurane (B1672236)

  • Induction chamber

  • Heating pad

  • Suture material (non-absorbable)

  • Cautery pen

  • Sterile saline

  • Analgesics (e.g., buprenorphine)

  • Post-operative recovery cage

Procedure:

  • Anesthesia: Anesthetize the mouse using isoflurane (5% for induction, 1-3% for maintenance). Confirm proper anesthetic depth by lack of pedal reflex.

  • Surgical Preparation: Place the anesthetized mouse in a dorsal recumbent position on a heating pad. Shave the abdominal area and disinfect with an appropriate surgical scrub.

  • Incision: Make a small (~1 cm) midline laparotomy incision through the skin and linea alba to expose the peritoneal cavity.

  • Spleen Exteriorization: Gently exteriorize the spleen using blunt forceps. The spleen is typically located in the left upper quadrant of the abdomen.

  • Vessel Ligation and Cauterization: Carefully ligate the splenic artery and vein with suture material. Use a cautery pen to seal the blood vessels and connective tissues to minimize bleeding.

  • Splenectomy: Once hemostasis is achieved, excise the spleen.

  • Closure: Close the peritoneal wall and the skin incision in separate layers using non-absorbable sutures.

  • Post-operative Care: Administer analgesics as prescribed. Monitor the mouse during recovery in a clean, warm cage. Allow for a 2-week recovery period before experimental procedures.

Protocol 2: Preparation and Oral Administration of Phenoxymethylpenicillin

This protocol details the preparation of phenoxymethylpenicillin for oral administration to mice via gavage, a method confirmed in toxicology studies. Dosage is extrapolated from pediatric prophylactic guidelines.[5]

Materials:

  • Phenoxymethylpenicillin potassium (Penicillin V) tablets or powder

  • Sterile water or corn oil

  • Mortar and pestle (if using tablets)

  • Balance

  • Graduated cylinder or volumetric flask

  • Oral gavage needles (20-22 gauge, curved)

  • 1 ml syringes

Dosage Rationale: Human pediatric prophylaxis for children >5 years is 250 mg twice daily.[5] A common allometric scaling approach for converting human dose to mouse dose is to divide the human dose by a factor of 12.3. A more direct approach is to use a body surface area conversion. For this protocol, a dosage of 20-40 mg/kg administered once or twice daily is a reasonable starting point for efficacy studies.

Procedure:

  • Preparation of Dosing Solution:

    • If using tablets, crush the required number of tablets to a fine powder using a mortar and pestle.

    • Weigh the appropriate amount of phenoxymethylpenicillin powder.

    • Suspend the powder in a suitable vehicle (e.g., sterile water or corn oil) to a known concentration (e.g., 2-4 mg/ml). Ensure the solution is thoroughly mixed before each administration.

  • Oral Gavage Administration:

    • Securely restrain the mouse.

    • Measure the distance from the mouse's nose to the xiphoid process to determine the appropriate depth for gavage needle insertion.

    • Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.

    • Slowly administer the calculated volume of the phenoxymethylpenicillin suspension.

    • Carefully withdraw the gavage needle.

    • Monitor the mouse for any signs of distress.

Protocol 3: Streptococcus pneumoniae Challenge Model

This protocol describes an intravenous challenge model to induce OPSI. The intravenous route ensures a systemic infection that is relevant for asplenic individuals.[9]

Materials:

  • Streptococcus pneumoniae strain (e.g., Type 3 or Type 6)[6][9]

  • Bacterial growth medium (e.g., Todd-Hewitt broth with yeast extract)

  • Spectrophotometer

  • Sterile phosphate-buffered saline (PBS)

  • Mouse restrainer

  • Insulin syringes with 28-30 gauge needles

Procedure:

  • Bacterial Culture Preparation:

    • Culture S. pneumoniae to mid-log phase in appropriate broth.

    • Monitor bacterial growth by measuring optical density at 600 nm (OD600).

    • Harvest the bacteria by centrifugation.

    • Wash the bacterial pellet with sterile PBS.

    • Resuspend the bacteria in sterile PBS to the desired concentration. The inoculum size is critical; a low dose may be necessary to observe differences between splenectomized and control mice.[9] A starting inoculum of 10^3 to 10^5 colony-forming units (CFU) is recommended.

  • Intravenous Injection:

    • Place the mouse in a restrainer to immobilize the tail.

    • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

    • Disinfect the tail with an alcohol wipe.

    • Inject the bacterial suspension (typically 100-200 µl) into a lateral tail vein.

  • Monitoring:

    • Monitor the mice at least twice daily for signs of illness (e.g., lethargy, ruffled fur, hunched posture).

    • Record survival data over a period of 7-14 days.

    • For bacterial clearance studies, blood can be collected at specified time points via retro-orbital or submandibular bleeding for CFU enumeration on blood agar (B569324) plates.

Visualizations

Experimental_Workflow A Mouse Acclimatization B Surgical Splenectomy (or Sham Operation) A->B C Post-operative Recovery (2 weeks) B->C D Initiate Phenoxymethylpenicillin Prophylaxis (Oral Gavage, 20-40 mg/kg) C->D Randomization E Control Group (Vehicle Gavage) C->E Randomization F Bacterial Challenge (S. pneumoniae, IV) D->F E->F G Monitor Survival & Clinical Signs (Daily for 14 days) F->G H Endpoint Analysis: Survival Curves, Bacterial Load (Blood/Tissues) G->H OPSI_Pathway cluster_spleen Role of the Spleen cluster_asplenia Asplenic State Spleen Spleen (Splenic Macrophages) Phagocytosis Phagocytosis & Clearance of Opsonized Bacteria Spleen->Phagocytosis Asplenia Asplenia / Splenectomy ImpairedClearance Impaired Clearance OPSI Overwhelming Post-Splenectomy Infection (OPSI) ImpairedClearance->OPSI Bacteria Encapsulated Bacteria (e.g., S. pneumoniae) Bloodstream Bloodstream Invasion Bacteria->Bloodstream Bloodstream->Spleen Normal Host Bloodstream->ImpairedClearance Asplenic Host Inhibition Inhibition of Bacterial Cell Wall Synthesis Bloodstream->Inhibition Intervention Prophylaxis Phenoxymethylpenicillin Prophylaxis Prophylaxis->Inhibition Prevention Prevention of Sepsis Inhibition->Prevention

References

Application Notes and Protocols for Employing Phenoxymethylpenicillin in Gut Microbiota Disruption Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxymethylpenicillin, also known as penicillin V, is a narrow-spectrum antibiotic primarily effective against Gram-positive bacteria. While historically considered to have a minimal impact on the gut microbiota compared to broad-spectrum antibiotics, recent research has challenged this view.[1][2] Studies now indicate that phenoxymethylpenicillin can induce notable shifts in the gut microbial community, including the development of antibiotic resistance, making it a relevant tool for studying subtle yet significant aspects of gut microbiota disruption.[1][3]

These application notes provide a comprehensive overview of the use of phenoxymethylpenicillin in gut microbiota research, summarizing key quantitative data, detailing experimental protocols for both human and animal studies, and visualizing a key signaling pathway influenced by these microbial changes.

Rationale for Use

The use of phenoxymethylpenicillin in gut microbiota research is warranted for several reasons:

  • Modeling Subtle Dysbiosis: Unlike broad-spectrum antibiotics that cause a profound and widespread depletion of the microbiota, phenoxymethylpenicillin allows for the study of more nuanced and selective pressures on the gut ecosystem.

  • Investigating the Resistome: Administration of phenoxymethylpenicillin provides a model to study the emergence and spread of antibiotic resistance genes within the gut microbiota.[3]

  • Targeted Microbial Shifts: Research has shown that penicillin V can lead to reproducible changes in specific bacterial taxa, such as an increase in the Firmicutes to Bacteroidetes ratio and the abundance of specific genera like Parabacteroides.[4][5]

  • Translational Relevance: As a commonly prescribed antibiotic, understanding its effects on the gut microbiota has direct clinical implications.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of phenoxymethylpenicillin on the gut microbiota from various studies.

Human Studies
ParameterBaselinePost-PhenoxymethylpenicillinStudy PopulationDosageDurationReference
Colonization with Ampicillin-Resistant Enterobacterales 52% of patients86% of patients31 primary care patients with pharyngotonsillitis800 mg x 4/day or 1000 mg x 3/day5 or 10 days[1][6]
Decreased Susceptibility to 3rd-Gen Cephalosporins in Enterobacterales 32% of patients52% of patients31 primary care patients with pharyngotonsillitis800 mg x 4/day or 1000 mg x 3/day5 or 10 days[1][6]
Bifidobacterium Abundance PredominantReduced1-year-old child with otitis mediaNot specified5 days[3]
Enterobacteriaceae Abundance LowDominant family1-year-old child with otitis mediaNot specified5 days[3]
Fecal Microbial Diversity BaselineDecreased at day 5, higher than baseline at day 301-year-old child with otitis mediaNot specified5 days[3]
Animal Studies
ParameterControl GroupPenicillin-Treated GroupAnimal ModelDosageDurationReference
Parabacteroides goldsteinii (Stool) 4.9%9.5%21-day-old C57BL/6J miceLow-dose in drinking water4 weeks[4]
Parabacteroides goldsteinii (Colon Tissue) 6.1%10.7%21-day-old C57BL/6J miceLow-dose in drinking water4 weeks[4]
Phylum Firmicutes 58.15%91.5%Broiler chickens55 mg/kg in feed18 days[5]
Phylum Bacteroidetes 31.1%2.96%Broiler chickens55 mg/kg in feed18 days[5]
Alpha Diversity (Shannon Index) BaselineSignificantly decreasedC57BL/6 miceNot specifiedNot specified[7]
Beta Diversity ClusteredSignificantly shiftedC57BL/6 miceNot specifiedNot specified[7]

Experimental Protocols

Human Study Protocol: Observational Analysis of Patients on Phenoxymethylpenicillin

This protocol is based on the methodology of Östholm et al. (2023).[1][6]

Objective: To assess the impact of a standard course of phenoxymethylpenicillin on the gut microbiota and antibiotic resistance profiles of patients.

Materials:

  • Sterile fecal collection swabs with transport medium.

  • Selective and non-selective agar (B569324) plates (e.g., MacConkey agar, Enterococcosel agar, Sabouraud dextrose agar).

  • Incubators (aerobic and anaerobic).

  • MALDI-TOF mass spectrometer for bacterial identification.

  • Antimicrobial susceptibility testing materials (e.g., disk diffusion or microbroth dilution).

  • DNA extraction kits for fecal samples.

  • 16S rRNA gene sequencing platform and reagents.

Procedure:

  • Subject Recruitment: Recruit adult patients prescribed phenoxymethylpenicillin for a bacterial infection (e.g., pharyngotonsillitis). A control group of healthy, non-antibiotic-taking individuals should also be recruited.

  • Sample Collection: Collect fecal samples at three time points:

    • Baseline: Before the first dose of phenoxymethylpenicillin.

    • End of Treatment: Within 24 hours of the last dose.

    • Follow-up: 7-9 days after treatment completion.

  • Microbiological Analysis:

    • Inoculate fecal swabs onto selective agar plates to quantify and identify specific bacterial groups such as Enterobacterales, enterococci, and Candida species.

    • Perform antimicrobial susceptibility testing on isolated colonies to assess resistance profiles.

  • Molecular Analysis (16S rRNA gene sequencing):

    • Extract total DNA from a portion of the fecal sample.

    • Amplify the V3-V4 hypervariable region of the 16S rRNA gene using PCR.

    • Sequence the amplicons using a high-throughput sequencing platform.

    • Analyze the sequencing data to determine changes in microbial community composition (alpha and beta diversity) and relative abundance of different taxa.

Animal Study Protocol: Inducing Gut Microbiota Disruption in Mice

This protocol is a composite based on methodologies described in several murine studies.[4][8][9]

Objective: To induce and characterize gut microbiota disruption in a mouse model using phenoxymethylpenicillin.

Materials:

  • C57BL/6 mice (age and sex-matched).

  • Phenoxymethylpenicillin potassium salt.

  • Sterile drinking water.

  • Oral gavage needles.

  • Fecal collection tubes.

  • DNA extraction kits for fecal samples.

  • 16S rRNA gene sequencing platform and reagents.

Procedure:

  • Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment to acclimate.

  • Group Allocation: Randomly assign mice to a control group and a phenoxymethylpenicillin treatment group.

  • Antibiotic Administration (choose one method):

    • Drinking Water: Dissolve phenoxymethylpenicillin in the drinking water at a concentration of 0.25 mg/ml.[9] Provide this water ad libitum for the duration of the study (e.g., 4 weeks). Prepare fresh antibiotic-containing water every 2-3 days.

    • Oral Gavage: Prepare a solution of phenoxymethylpenicillin in sterile water. Administer a daily dose (e.g., 50 mg/kg body weight) via oral gavage for the desired treatment period.[9]

  • Sample Collection: Collect fecal pellets from each mouse at baseline, during treatment, and at specified time points post-treatment.

  • Microbiota Analysis:

    • Extract DNA from fecal samples.

    • Perform 16S rRNA gene sequencing to analyze changes in the gut microbiota composition, including alpha and beta diversity, and the relative abundance of specific bacterial taxa.

  • Host Response Analysis (Optional):

    • Collect blood and tissue samples (e.g., colon, ileum) at the end of the study to analyze host immune responses (e.g., cytokine levels, immune cell populations) or other physiological parameters.

Visualization of a Key Signaling Pathway

The disruption of the gut microbiota by phenoxymethylpenicillin can lead to an increase in the abundance of certain commensal bacteria, such as Parabacteroides goldsteinii.[4] This bacterium has been shown to modulate host immune responses. One of the key pathways involved is the suppression of the PI3K-Akt signaling pathway, which leads to a reduction in pro-inflammatory cytokine production.[1][10][11]

Phenoxymethylpenicillin_Effect Pheno Phenoxymethylpenicillin Microbiota Gut Microbiota Pheno->Microbiota Disrupts Pg Parabacteroides goldsteinii Microbiota->Pg Increases Abundance LPS LPS Pg->LPS AntiInflammatory Anti-inflammatory Cytokine (e.g., IL-10) Pg->AntiInflammatory Promotes Secretion TLR4 TLR4 LPS->TLR4 Activates PI3K PI3K TLR4->PI3K Activates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates ProInflammatory Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->ProInflammatory Induces Transcription

Caption: Phenoxymethylpenicillin-induced increase in P. goldsteinii can suppress the PI3K-Akt pathway.

Conclusion

Phenoxymethylpenicillin serves as a valuable tool for inducing and studying specific and subtle disruptions of the gut microbiota. Its use can provide insights into the dynamics of antibiotic resistance and the impact of targeted microbial shifts on host physiology. The protocols and data presented here offer a foundation for researchers to design and execute robust studies in this area. Further research is warranted to fully elucidate the long-term consequences of phenoxymethylpenicillin-induced microbiota alterations and their potential role in health and disease.

References

Troubleshooting & Optimization

Overcoming low aqueous solubility of phenoxymethyl in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenoxymethylpenicillin. The focus is on ensuring successful dissolution and application in various experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the difference between phenoxymethylpenicillin and phenoxymethylpenicillin potassium?

Phenoxymethylpenicillin is the free acid form, which exhibits low solubility in water. Phenoxymethylpenicillin potassium is the potassium salt of the free acid and is freely soluble in water. For most in vitro experimental work requiring aqueous buffers, it is highly recommended to use the potassium salt to avoid solubility issues.

Q2: Is phenoxymethylpenicillin potassium soluble in common laboratory buffers like PBS?

Yes, phenoxymethylpenicillin potassium is soluble in Phosphate Buffered Saline (PBS). One source indicates a solubility of 100 mg/mL in PBS, which can be achieved with ultrasonic assistance.[1][2]

Q3: Can I use DMSO to prepare a stock solution of phenoxymethylpenicillin potassium?

There is conflicting information regarding the solubility of phenoxymethylpenicillin potassium in DMSO. Some sources suggest it is soluble[3][4], while another indicates it is insoluble.[5] This discrepancy may be due to the hydration state of the DMSO or the specific salt form of the compound. It is advisable to first test the solubility of a small amount of your specific lot of phenoxymethylpenicillin potassium in fresh, anhydrous DMSO. If it is soluble, you can proceed with preparing a concentrated stock solution. However, given its high aqueous solubility, preparing stock solutions in water or PBS is a more common and recommended practice.

Q4: What is the recommended final concentration of DMSO in cell culture experiments?

If you choose to use a DMSO stock solution, the final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cellular toxicity. Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments.

Q5: How should I sterilize my phenoxymethylpenicillin potassium solutions?

For aqueous stock solutions, sterile filtration using a 0.22 µm filter is the recommended method.[6] Autoclaving is not recommended as the high temperatures can degrade the compound. If preparing a stock solution in 100% DMSO, filtration may not be necessary as DMSO is inhibitory to microbial growth. However, the final working solution diluted in a buffer or medium should be sterile.

Troubleshooting Guides

Issue 1: Precipitate formation when preparing a stock solution in water or buffer.
Possible Cause Troubleshooting Step
Incorrect form of phenoxymethylpenicillin used. Ensure you are using phenoxymethylpenicillin potassium , which is the water-soluble salt form.[7][8]
Concentration exceeds solubility limit. Although highly soluble, at very high concentrations, saturation can occur. Try preparing a slightly more dilute stock solution.
Low temperature of the solvent. Ensure the water or buffer is at room temperature. Gentle warming (e.g., to 37°C) can aid dissolution.
Incomplete dissolution. Use a vortex mixer or sonicator to aid in dissolving the powder completely.[1][2]
Issue 2: Precipitate formation when diluting a DMSO stock solution into aqueous buffer or cell culture medium.
Possible Cause Troubleshooting Step
"Salting out" effect. The rapid change in solvent polarity can cause the compound to precipitate. To mitigate this, add the DMSO stock solution dropwise to the aqueous solution while vortexing or stirring vigorously to ensure rapid and even dispersion.
Final concentration is too high for the aqueous environment. Even with a co-solvent like DMSO, the final concentration in the aqueous buffer might be above its solubility limit. Try preparing a lower final concentration.
Interaction with buffer components. Although unlikely with standard buffers, consider preparing the final dilution in deionized water as a test.
Issue 3: Inconsistent results in biological assays.
Possible Cause Troubleshooting Step
Degradation of phenoxymethylpenicillin. Prepare fresh stock solutions regularly and store them properly. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Recommended storage for stock solutions is -20°C for up to one month or -80°C for up to six months.[6]
pH of the final solution is not optimal. The stability and activity of penicillins can be pH-dependent. Ensure the final pH of your experimental buffer is within the optimal range for your assay and for the stability of the compound.
Inaccurate concentration of the stock solution. Ensure accurate weighing of the compound and precise volume measurements when preparing stock solutions.

Quantitative Data Summary

Compound Solvent Reported Solubility Reference
Phenoxymethylpenicillin (Free Acid)Water (pH 1.8)24 mg/100 mL[9][10]
Phenoxymethylpenicillin potassiumWaterFreely soluble / Very soluble[7][8]
Phenoxymethylpenicillin potassiumPBS100 mg/mL (with sonication)[1][2]
Phenoxymethylpenicillin potassiumDMSOInsoluble / Soluble[3][4][5]
Phenoxymethylpenicillin potassiumMethanolSoluble[3][4]
Phenoxymethylpenicillin potassiumEthanolSparingly soluble[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of Phenoxymethylpenicillin Potassium in PBS

Materials:

  • Phenoxymethylpenicillin potassium powder

  • Sterile Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile 15 mL conical tube

  • Vortex mixer

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Weigh out 100 mg of phenoxymethylpenicillin potassium powder and transfer it to the 15 mL conical tube.

  • Add 10 mL of sterile PBS to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If needed, place the tube in a sonicator water bath for 5-10 minutes to aid dissolution.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label the aliquots with the compound name, concentration, date, and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Materials:

  • Sterile stock solution of phenoxymethylpenicillin potassium (e.g., 10 mg/mL in PBS from Protocol 1)

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the 10 mg/mL stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 100 µg/mL working solution, add 10 µL of the 10 mg/mL stock solution to 990 µL of cell culture medium.

  • Mix gently by pipetting up and down.

  • Use the freshly prepared working solutions for your cell-based assay.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Working Solution for Assay weigh Weigh Phenoxymethylpenicillin Potassium Powder dissolve Dissolve in Sterile PBS or Water weigh->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot and Store (-20°C or -80°C) sterilize->aliquot thaw Thaw Stock Solution Aliquot aliquot->thaw For each experiment dilute Serial Dilution in Experimental Buffer thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for preparing phenoxymethylpenicillin potassium solutions.

troubleshooting_logic cluster_stock Stock Solution Issues cluster_working Working Solution Issues start Precipitate Observed in Solution? check_form Using Phenoxymethylpenicillin Potassium Salt? start->check_form In Stock Solution dilution_method Added dropwise with mixing? start->dilution_method In Working Solution check_conc Concentration too high? check_form->check_conc Yes use_salt Use Potassium Salt check_form->use_salt No check_temp Solvent at room temp? check_conc->check_temp No lower_conc Lower Stock Concentration check_conc->lower_conc Yes check_mix Vortexed/Sonicated? check_temp->check_mix Yes warm_gently Warm Gently (e.g., 37°C) check_temp->warm_gently No contact_support Consult Technical Support check_mix->contact_support Yes mix_thoroughly Vortex/Sonicate Thoroughly check_mix->mix_thoroughly No final_conc Final concentration too high? dilution_method->final_conc Yes improve_mixing Improve Mixing During Dilution dilution_method->improve_mixing No final_conc->contact_support No lower_final_conc Lower Final Concentration final_conc->lower_final_conc Yes

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: Optimizing Phenoxymethylpenicillin Dosage for Pediatric Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing phenoxymethylpenicillin (Penicillin V) dosage in pediatric animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for phenoxymethylpenicillin in pediatric rodent models?

Q2: How should phenoxymethylpenicillin be prepared for oral administration to pediatric animal models?

A2: Phenoxymethylpenicillin is available as a powder for oral suspension.[5][6] The powder should be reconstituted with purified water according to the manufacturer's instructions. Once reconstituted, the suspension should be stored in a refrigerator at 2°C – 8°C and is typically stable for up to 7 days.[7] For accurate dosing in small animals, the reconstituted suspension may need to be further diluted with a suitable vehicle to achieve the desired concentration for the administration volume.

Q3: What is the recommended method for oral administration in neonatal and juvenile rodents?

A3: Oral gavage is the most common and precise method for administering a specific dose of a liquid formulation to rodents.[8][9][10][11][12] It is critical to use the correct size gavage needle for the age and weight of the animal to prevent injury.[8][9] For neonatal and juvenile mice, smaller and more flexible feeding tubes are recommended. The procedure should be performed by trained personnel to minimize stress and the risk of complications such as esophageal perforation or aspiration.[8][9][10][12]

Q4: What are the potential adverse effects of phenoxymethylpenicillin in pediatric animal models?

A4: Phenoxymethylpenicillin is generally well-tolerated. However, as with other beta-lactam antibiotics, potential adverse effects can occur. In a 14-day study in rats and mice, diarrhea was observed in all dosed groups. Other potential side effects of beta-lactam antibiotics include gastrointestinal upset (nausea, vomiting), and in rare cases, neurotoxicity or hypersensitivity reactions.[13][14][15][16] It is important to monitor the animals closely for any signs of distress or adverse reactions after administration.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Regurgitation or fluid from the nose/mouth after oral gavage Improper gavage technique (e.g., incorrect tube placement in the trachea, administration too rapid).[8][9][12]Immediately stop the procedure. Gently tilt the animal's head down to allow fluid to drain. Observe the animal closely for signs of respiratory distress. Review and refine your gavage technique.
Animal distress during or after dosing (e.g., struggling, vocalization, abnormal posture) Stress from handling and restraint. Pain or discomfort from the gavage procedure.[12]Ensure proper and gentle handling and restraint techniques. Allow animals to acclimate to handling before the study begins. Consider using a more flexible gavage needle.
Inconsistent experimental results or lack of efficacy Incorrect dosage calculation. Improper drug formulation or storage. Suboptimal dosing frequency.Double-check all dosage calculations. Ensure the phenoxymethylpenicillin suspension is properly reconstituted and stored. Review the pharmacokinetic properties of the drug to determine if the dosing interval is appropriate to maintain therapeutic concentrations.
Diarrhea or changes in stool consistency A known side effect of many antibiotics, including penicillins, due to disruption of the gut microbiota.Monitor the animals for signs of dehydration and provide supportive care if necessary. If diarrhea is severe or persistent, consider reducing the dose or consulting with a veterinarian.
Signs of an allergic reaction (e.g., skin rash, respiratory distress) Hypersensitivity to penicillins.This is a rare but serious adverse effect.[14] Immediately cease administration of the drug and consult with a veterinarian for appropriate treatment.

Data Presentation

Table 1: Recommended Oral Gavage Volumes and Needle Sizes for Rodents

Species Age/Weight Gavage Needle Size (Gauge) Maximum Dosing Volume (mL/kg)
Mouse Neonates/Juveniles (<20g)22-24G (flexible recommended)10
Adults (20-30g)20-22G10
Rat Neonates/Juveniles18-20G (flexible recommended)10
Adults16-18G20

Source: Adapted from multiple sources providing guidelines on oral gavage in rodents.[8][9][10][11]

Table 2: Pharmacokinetic Parameters of Phenoxymethylpenicillin in Different Species (for reference)

Species Dose Route Cmax (µg/mL) Tmax (hours) Bioavailability (%)
Chicken 15 mg/kgOral Gavage0.40 ± 0.151.7 ± 1.069
Horse 66,000 IU/kgOral1.55~0.5-1Not specified
Horse 110,000 IU/kgOral2.34~0.5-1Not specified
Adult Human 500 mgOral3-50.5-1~60

Note: These values are from different studies and experimental conditions and should be used for reference only. Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration. IU to mg conversion can vary, but for phenoxymethylpenicillin, 250 mg is approximately 400,000 IU.[7][17][18]

Experimental Protocols

Protocol 1: Preparation of Phenoxymethylpenicillin Oral Suspension

  • Obtain phenoxymethylpenicillin potassium powder for oral suspension.

  • Calculate the required amount of powder and sterile water needed to achieve the desired stock concentration (e.g., 50 mg/mL). Refer to the manufacturer's instructions for reconstitution.

  • Aseptically add the specified volume of sterile water to the powder in a sterile container.

  • Secure the lid and shake vigorously until the powder is completely dissolved.

  • If a lower concentration is needed for dosing, perform a serial dilution using a suitable vehicle (e.g., sterile water, 0.5% methylcellulose).

  • Store the reconstituted suspension in a refrigerator at 2°C – 8°C for up to 7 days.[7]

  • Allow the suspension to come to room temperature and shake well before each use.

Protocol 2: Oral Gavage Administration in Juvenile Mice

  • Accurately weigh each animal to determine the correct volume of the drug suspension to be administered.

  • Select an appropriately sized gavage needle (e.g., 22-24 gauge, flexible tip) for the size of the mouse.

  • Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury. Mark the needle if necessary.[8][11]

  • Draw the calculated volume of the phenoxymethylpenicillin suspension into a syringe and attach the gavage needle.

  • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the needle.

  • Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle.[8][12]

  • Once the needle is in the esophagus, advance it to the pre-measured depth.

  • Administer the suspension slowly and smoothly.

  • Gently remove the gavage needle.

  • Monitor the animal for at least 10-15 minutes post-administration for any signs of distress.[9][11]

Protocol 3: Blood Sampling for Pharmacokinetic Analysis in Juvenile Mice

  • Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).

  • Collect a small volume of blood (e.g., 20-30 µL) at predetermined time points post-dosing (e.g., 0, 15, 30, 60, 90, 120, 240 minutes).[2]

  • Blood can be collected via the saphenous vein, submandibular vein, or tail vein.[19][20][21][22] The chosen method should allow for serial sampling with minimal stress to the animal.

  • Collect the blood into a microcentrifuge tube containing an anticoagulant (e.g., EDTA).

  • Process the blood samples to obtain plasma by centrifugation (e.g., 1,500 x g for 10 minutes at 4°C).[20]

  • Store the plasma samples at -80°C until analysis.

  • Ensure the total blood volume collected does not exceed the recommended guidelines for the animal's weight and health status.[19]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis A Reconstitute Phenoxymethylpenicillin Powder B Prepare Dosing Suspensions A->B Dilute to working concentration C Weigh Animals and Calculate Dose B->C Use prepared suspension D Administer via Oral Gavage C->D Administer calculated volume E Collect Blood Samples at Time Points D->E Collect at 0, 15, 30, 60, 90, 120, 240 min F Process Blood to Obtain Plasma E->F Centrifuge G Analyze Plasma Concentrations (e.g., LC-MS/MS) F->G Store at -80°C until analysis H Pharmacokinetic Modeling G->H Determine Cmax, Tmax, AUC, etc.

Caption: Experimental workflow for a pharmacokinetic study of phenoxymethylpenicillin in pediatric animal models.

Troubleshooting_Workflow Start Adverse Event Observed Distress Regurgitation or Respiratory Distress? Start->Distress GI_Upset Diarrhea or Vomiting? Distress->GI_Upset No Action_Gavage Stop Procedure Review Technique Distress->Action_Gavage Yes Systemic Skin Rash or Anaphylaxis? GI_Upset->Systemic No Action_Supportive Monitor Hydration Supportive Care GI_Upset->Action_Supportive Yes Action_Vet Cease Dosing Consult Veterinarian Systemic->Action_Vet Yes End Resolved/Managed Systemic->End No Action_Gavage->End Action_Supportive->End Action_Vet->End

Caption: Troubleshooting flowchart for adverse events during phenoxymethylpenicillin administration.

References

Technical Support Center: Troubleshooting Phenoxymethylpenicillin Instability in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the use of phenoxymethylpenicillin (Penicillin V) in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is phenoxymethylpenicillin and why is it used in cell culture?

Phenoxymethylpenicillin, also known as penicillin V, is a narrow-spectrum antibiotic effective against most Gram-positive bacteria.[1][2] It is commonly used in cell culture media as a prophylactic agent to prevent bacterial contamination, which can alter experimental outcomes and lead to the loss of valuable cell lines.[3][4] Its mechanism of action involves inhibiting the synthesis of the bacterial cell wall.[1][2][5]

Q2: What are the primary signs of phenoxymethylpenicillin instability in my cell culture?

The most common indicator of phenoxymethylpenicillin degradation is the emergence of bacterial contamination despite its presence in the media. This suggests the antibiotic has lost its efficacy. Other subtle signs might include a gradual change in the pH of the culture medium or inconsistencies in cellular behavior that could be linked to low-level, undetected contamination.[6]

Q3: What causes phenoxymethylpenicillin to become unstable in cell culture medium?

The instability of phenoxymethylpenicillin is primarily due to the hydrolysis of its β-lactam ring, a core component of its structure.[6][7] This chemical breakdown is accelerated by several factors prevalent in cell culture environments:

  • pH: The antibiotic is most stable at a near-neutral pH (6.0-7.5).[6][7] Both acidic and alkaline conditions outside this range significantly increase the rate of degradation.[7]

  • Temperature: Standard cell culture incubation temperatures (37°C) accelerate the chemical degradation of phenoxymethylpenicillin.[6][7]

  • Media Components: Certain components within the culture media, such as metal ions (e.g., copper and zinc), can catalyze the degradation process.[6][7]

  • Enzymatic Degradation: If a contaminating bacterium produces β-lactamase enzymes, the antibiotic will be rapidly inactivated.[6][8]

Q4: How can I prolong the stability of phenoxymethylpenicillin in my experiments?

To maintain the effective concentration of phenoxymethylpenicillin in long-term cultures, consider the following best practices:

  • Proper Stock Solution Preparation and Storage: Prepare concentrated stock solutions in a sterile, high-purity solvent like water for injection or a suitable buffer. Citrate buffer has been shown to be more protective for similar penicillins than phosphate (B84403) buffer.[6][7] Aliquot stock solutions into single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles.[3]

  • Regular Media Changes: For long-term experiments, it is recommended to replace the culture medium containing phenoxymethylpenicillin every 2-3 days to replenish the active antibiotic.[6][9][10]

  • pH Monitoring: Regularly monitor the pH of your culture medium to ensure it remains within the optimal range for both your cells and antibiotic stability.

Q5: Can the degradation products of phenoxymethylpenicillin be toxic to my cells?

The primary degradation products, such as penicilloic acid, are generally considered inactive and have low cytotoxicity at the concentrations typically found in cell culture.[7][11] However, some studies suggest that long-term exposure to any antibiotic, or their byproducts, can have subtle effects on cellular metabolism, gene expression, and differentiation.[3][4][12][13][14]

Q6: Are there alternatives to phenoxymethylpenicillin for long-term cell culture?

Yes, several other antibiotics and antibiotic-antimycotic mixtures are available, such as Penicillin-Streptomycin (Pen-Strep) solutions, Gentamicin, and Amphotericin B for fungal contamination.[3][15] However, all antibiotics have the potential to impact cellular behavior.[14] The best practice is to maintain excellent aseptic technique to minimize the need for antibiotics altogether.[3][14] For critical experiments, consider culturing cells without antibiotics for several passages to ensure that observed effects are not influenced by the antibiotic.

Troubleshooting Guide

This section addresses specific issues you may encounter related to phenoxymethylpenicillin instability.

Issue 1: Sudden or Recurring Bacterial Contamination
Possible Cause Troubleshooting Steps
Degradation of Antibiotic in Culture 1. Increase the frequency of media changes to every 48 hours to maintain an effective antibiotic concentration.[16] 2. Prepare fresh working dilutions of the antibiotic from a properly stored, frozen aliquot for each media change.
Improper pH of Culture Medium 1. Measure the pH of your complete culture medium after all supplements have been added. 2. Ensure the pH is within the optimal stability range for phenoxymethylpenicillin (pH 6.0-7.5).[6][7]
Contaminated Stock Solution 1. Discard the current stock solution and prepare a new one using sterile technique. 2. Filter-sterilize the new stock solution through a 0.22 µm filter before aliquoting and freezing.[6]
β-Lactamase Producing Contaminant 1. If contamination persists, the bacteria may be resistant. 2. Consider using a different class of antibiotics or a combination antibiotic solution. 3. It is highly recommended to discard the contaminated culture and start with a fresh, uncontaminated vial of cells.
Issue 2: Inconsistent Experimental Results
Possible Cause Troubleshooting Steps
Variable Potency of Phenoxymethylpenicillin 1. Use freshly prepared or properly stored stock solutions for each experiment to ensure consistent antibiotic activity.[6] 2. Develop and adhere to a standardized protocol for preparing and adding the antibiotic solution to your media.[6]
Subtle Effects of Antibiotic on Cells 1. Perform a "kill curve" or dose-response experiment to determine the minimum effective concentration of the antibiotic for your specific cell line.[9][10][16] 2. For sensitive assays, consider weaning your cells off antibiotics to establish an antibiotic-free culture. This will help determine if the antibiotic is influencing your experimental outcomes.[3]
Masked Low-Level Contamination 1. The antibiotic may be suppressing, but not eliminating, a low-level contamination, which can still affect cell behavior.[3] 2. Test your culture for mycoplasma, as it is not affected by phenoxymethylpenicillin and can significantly alter cell function.[3][4]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This method can be used to quantify the concentration of active phenoxymethylpenicillin over time in your specific cell culture medium.

  • Sample Preparation:

    • Prepare your complete cell culture medium containing the working concentration of phenoxymethylpenicillin.

    • Dispense the medium into sterile tubes and incubate them under your standard culture conditions (e.g., 37°C, 5% CO2).

    • At designated time points (e.g., 0, 24, 48, 72 hours), collect an aliquot from a tube.

    • Immediately store the collected samples at -80°C until analysis to halt further degradation.

  • HPLC Analysis:

    • Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile (B52724) and a phosphate buffer. The exact ratio will depend on the column and system used.

    • Column: Use a C18 reverse-phase column.

    • Detection: Set the UV detector to a wavelength appropriate for phenoxymethylpenicillin (typically around 225 nm).

    • Standard Curve: Prepare a series of known concentrations of a phenoxymethylpenicillin reference standard in the culture medium to generate a standard curve.

    • Injection: Inject the standards and the collected samples into the HPLC system.

  • Data Analysis:

    • Determine the peak area corresponding to phenoxymethylpenicillin in each chromatogram.

    • Use the standard curve to calculate the concentration of phenoxymethylpenicillin in each sample.

    • Plot the concentration versus time to determine the degradation kinetics.

Protocol 2: Kill Curve Assay to Determine Optimal Concentration

This protocol helps determine the minimum concentration of phenoxymethylpenicillin required to prevent bacterial contamination in your specific cell line.

  • Cell Plating:

    • Plate your cells in a 24-well or 96-well plate at a density that allows them to reach approximately 30-50% confluency the next day.[9]

  • Antibiotic Addition:

    • The following day, prepare a series of your complete culture medium containing increasing concentrations of phenoxymethylpenicillin (e.g., 0, 50, 100, 200, 400, 800 U/mL).

    • Remove the old medium from the cells and replace it with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control.[9][10]

  • Incubation and Observation:

    • Incubate the plate under standard conditions.

    • Replace the medium with the corresponding fresh antibiotic-containing medium every 2-3 days.[9][10]

    • Examine the cells daily under a microscope for signs of cell death or contamination.

  • Determining Minimum Inhibitory Concentration (MIC):

    • After 7-10 days, determine the cell viability in each well using a method like Trypan Blue staining or an MTT assay.[9][16]

    • The optimal concentration for long-term use is the lowest concentration that effectively prevents contamination without causing significant cytotoxicity to your cells.

Visualizations

Phenoxymethylpenicillin Degradation Pathway PenV Phenoxymethylpenicillin (Active β-Lactam Ring) Penicilloic Penicilloic Acid (Inactive) PenV->Penicilloic Hydrolysis (Neutral/Alkaline pH) Penillic Penillic Acid (Inactive) PenV->Penillic Hydrolysis (Acidic pH) Factors Accelerating Factors: - High Temperature (37°C) - Non-Neutral pH - Metal Ions - β-Lactamases Factors->PenV promotes degradation

Caption: Degradation pathway of phenoxymethylpenicillin in cell culture.

Workflow for Assessing Antibiotic Stability cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Medium with Phenoxymethylpenicillin B Aliquot into Tubes A->B C Incubate at 37°C B->C D Collect Samples at Time Points (0, 24, 48h...) C->D E Analyze Samples via HPLC D->E F Quantify Remaining Active Antibiotic E->F

Caption: Experimental workflow for stability assessment.

Troubleshooting Logic for Culture Contamination Start Bacterial Contamination Observed in Culture Check1 Is media changed every 2-3 days? Start->Check1 Action1 Increase media change frequency Check1->Action1 No Check2 Is stock solution stored correctly (-20°C, single-use aliquots)? Check1->Check2 Yes Action1->Check2 Action2 Prepare fresh, sterile stock solution Check2->Action2 No Check3 Is media pH within 6.0-7.5? Check2->Check3 Yes Action2->Check3 Action3 Adjust media pH Check3->Action3 No Conclusion Consider resistant bacteria (β-lactamase producer). Switch antibiotic. Check3->Conclusion Yes Action3->Conclusion

Caption: Troubleshooting flowchart for contamination issues.

References

Strategies to mitigate phenoxymethyl degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for phenoxymethylpenicillin (Penicillin V) analysis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of phenoxymethylpenicillin during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause phenoxymethylpenicillin degradation during sample preparation?

A1: The degradation of phenoxymethylpenicillin is primarily influenced by several factors:

  • pH: Phenoxymethylpenicillin is most stable in the neutral pH range, generally between 6.0 and 7.0.[1][2] It is susceptible to hydrolysis of its β-lactam ring in both acidic and alkaline conditions.[2][3]

  • Temperature: Elevated temperatures accelerate the degradation of phenoxymethylpenicillin.[2] Storing solutions at refrigerated temperatures (e.g., 4°C) is crucial to slow down this process.[2]

  • Enzymatic Activity: The presence of β-lactamase enzymes, which may be present in biological samples, can rapidly inactivate phenoxymethylpenicillin by cleaving the β-lactam ring.

  • Choice of Buffer: Certain buffer salts can catalyze the degradation of penicillins.[4] Studies on the closely related Penicillin G have shown that citrate (B86180) buffers offer superior stability compared to phosphate, acetate, or sodium bicarbonate buffers.[5]

Q2: I am observing low recovery of phenoxymethylpenicillin in my plasma samples. What are the likely causes and how can I troubleshoot this?

A2: Low recovery of phenoxymethylpenicillin from plasma samples can be due to several factors. Here is a troubleshooting guide:

  • Suboptimal pH during Extraction: For liquid-liquid extraction (LLE), the pH of the aqueous plasma sample should be acidified to a range of 2.0-4.0 to neutralize the molecule, thereby increasing its solubility in the organic solvent.[6] For solid-phase extraction (SPE), a pH of 6.0-7.0 might be optimal for adsorption, depending on the sorbent used.[6] Always verify and adjust the pH of your sample.

  • Inappropriate Extraction Solvent (for LLE): The choice of organic solvent is critical. Commonly used and effective solvents include n-butyl acetate, amyl acetate, and methyl isobutyl ketone (MIBK).[6] If you are experiencing low recovery, consider trying a different solvent.

  • Inefficient Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb phenoxymethylpenicillin from the SPE sorbent. For resin-based sorbents, an ethanol (B145695):water mixture with a high ethanol concentration (up to 80%) can be effective.[6]

  • Degradation During Processing: Phenoxymethylpenicillin can degrade during the extraction process itself. It is recommended to work with cooled samples and minimize the time samples are held at room temperature.[6]

Q3: Can I store my phenoxymethylpenicillin samples after preparation? What are the best long-term storage options?

A3: Yes, you can store your samples, but proper conditions are critical to prevent degradation.

  • Short-Term Storage: For short-term storage, prepared samples should be kept at a low temperature, such as 4°C, and analyzed as soon as possible.[2]

  • Long-Term Storage (Freezing): For long-term storage, freezing at -80°C is a common practice.[7] It is advisable to aliquot samples before freezing to avoid repeated freeze-thaw cycles, which can potentially impact the stability of the analyte.[8][9] However, one study showed that phenoxymethylpenicillin in serum remained stable for up to three freeze-thaw cycles.[7]

  • Lyophilization (Freeze-Drying): Lyophilization is an excellent method for long-term storage as it removes water, a key component in hydrolytic degradation.[10][11] This process can significantly enhance the stability and shelf life of phenoxymethylpenicillin.[10][11]

Quantitative Data Summary

The stability of penicillins is highly dependent on pH and temperature. The following tables summarize the degradation of phenoxymethylpenicillin under various stress conditions and the effect of pH and temperature on the degradation rate constant of the structurally similar Penicillin G, which serves as a useful reference.

Table 1: Forced Degradation of Phenoxymethylpenicillin in a Tablet Formulation

Stress Condition% Degradation of Phenoxymethylpenicillin
Acid Degradation15.5
Alkali Degradation34.3
Peroxide Degradation34.3
Thermal Degradation1.3
Photolytic DegradationNot specified as a percentage, but degradation occurred

Data adapted from a forced degradation study on phenoxymethylpenicillin tablets.[12]

Table 2: Effect of pH on the Degradation Rate Constant (k) of Penicillin G in Citrate Buffer at 37°C

pHDegradation Rate Constant (k) x 10⁻⁴ (h⁻¹)
4.054.0 ± 0.90
5.07.35 ± 0.094
6.00.891 ± 0.012
7.0Noted as the most stable pH
7.5Stability begins to decrease
9.0Significant increase in degradation rate
10.0High degradation rate

This data for Penicillin G provides a strong indication of the pH stability profile for the closely related phenoxymethylpenicillin.[2]

Experimental Protocols

Protocol 1: Extraction of Phenoxymethylpenicillin from Human Plasma

This protocol is optimized for the liquid-liquid extraction of phenoxymethylpenicillin from plasma samples for subsequent HPLC analysis.

Materials:

  • Human plasma sample

  • Internal standard solution (e.g., a structurally similar but chromatographically distinct penicillin)

  • Methyl-t-butyl ether (MTBE)

  • Phosphoric acid (to adjust pH)

  • Phosphate buffer (pH 7.3)

  • Methanol

  • Acetonitrile

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC system with DAD or UV detector

Procedure:

  • Sample Preparation:

    • Thaw the plasma sample on ice.

    • To a 1 mL aliquot of plasma in a centrifuge tube, add the internal standard.

  • pH Adjustment:

    • Acidify the plasma sample to a pH of approximately 2.0-4.0 by adding a small volume of phosphoric acid. This step is critical for efficient extraction into the organic solvent.[6]

  • Liquid-Liquid Extraction:

    • Add 5 mL of methyl-t-butyl ether to the acidified plasma sample.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in a known volume (e.g., 200 µL) of the HPLC mobile phase.

    • Vortex briefly to dissolve the residue.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the HPLC system.

This protocol is a general guideline and may require optimization based on specific experimental conditions and equipment.

Visualizations

degradation_pathway PenV Phenoxymethylpenicillin (Penicillin V) Hydrolysis Hydrolysis of β-lactam ring PenV->Hydrolysis pH < 6 or > 7 Temperature Enzymatic β-lactamase PenV->Enzymatic Enzymatic Cleavage Penicilloic_Acid Penicilloic Acid (Inactive) Hydrolysis->Penicilloic_Acid Enzymatic->Penicilloic_Acid experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Add Internal Standard & β-lactamase inhibitor (optional) Sample->Add_IS Homogenize Homogenize (for tissue) on ice Add_IS->Homogenize pH_Adjust Adjust pH (e.g., to 2.0-4.0 for LLE) Homogenize->pH_Adjust Extraction Liquid-Liquid or Solid-Phase Extraction pH_Adjust->Extraction Evaporate Evaporate Solvent Extraction->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC Analysis Reconstitute->HPLC troubleshooting_guide Start Low Phenoxymethylpenicillin Recovery? Check_pH Is the extraction pH optimal? Start->Check_pH Check_Solvent Is the extraction solvent appropriate? Check_pH->Check_Solvent Yes Adjust_pH Adjust pH to 2.0-4.0 for LLE or 6.0-7.0 for SPE Check_pH->Adjust_pH No Check_Temp Were samples kept cold during processing? Check_Solvent->Check_Temp Yes Change_Solvent Try an alternative solvent (e.g., MIBK, n-butyl acetate) Check_Solvent->Change_Solvent No Check_Enzyme Could β-lactamase be present? Check_Temp->Check_Enzyme Yes Control_Temp Work on ice and minimize time at RT Check_Temp->Control_Temp No Add_Inhibitor Consider adding a β-lactamase inhibitor Check_Enzyme->Add_Inhibitor Yes

References

Technical Support Center: Optimizing Phenoxymethylpenicillin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield in the enzymatic synthesis of phenoxymethylpenicillin (Penicillin V).

Frequently Asked Questions (FAQs)

Q1: What is the core reaction in the enzymatic synthesis of phenoxymethylpenicillin?

A1: The enzymatic synthesis of phenoxymethylpenicillin involves the N-acylation of 6-aminopenicillanic acid (6-APA) with an activated form of phenoxyacetic acid, typically a phenoxyacetic acid ester like phenoxyacetic acid methyl ester (POM).[1] This reaction is catalyzed by a penicillin acylase (PVA or PGA).

Q2: What are the primary factors that limit the yield of phenoxymethylpenicillin in enzymatic synthesis?

A2: The primary limiting factors are two competing hydrolysis reactions also catalyzed by the penicillin acylase[1][2]:

  • Primary Hydrolysis: The hydrolysis of the acyl donor (e.g., phenoxyacetic acid methyl ester) into phenoxyacetic acid.

  • Secondary Hydrolysis: The hydrolysis of the newly synthesized phenoxymethylpenicillin back into 6-APA and phenoxyacetic acid.

The goal of process optimization is to maximize the ratio of synthesis to hydrolysis (S/H ratio).[2][3]

Q3: What is the significance of the Synthesis/Hydrolysis (S/H) ratio?

A3: The S/H ratio is a critical parameter that quantifies the efficiency of the enzymatic synthesis. It is the ratio of the initial rate of product synthesis to the initial rate of the formation of the free acid from the acyl donor.[2] A higher S/H ratio indicates that the reaction conditions favor the synthesis of phenoxymethylpenicillin over the undesirable hydrolysis side reactions, leading to a higher potential yield.[2]

Q4: Can I use free phenoxyacetic acid as the acyl donor?

A4: While technically possible in a thermodynamically controlled synthesis, using an activated acyl donor like a methyl ester (a kinetically controlled process) is strongly recommended.[2] The kinetically controlled synthesis generally results in significantly higher yields and reaction rates.[2] Using non-activated free carboxylic acid often leads to very low efficiency as the reaction equilibrium does not favor synthesis under conditions compatible with enzyme stability.[2]

Q5: Is enzyme immobilization necessary?

A5: While not strictly necessary for the reaction to occur, immobilizing the penicillin acylase is a common industrial practice. Immobilization enhances the enzyme's stability, particularly against changes in pH and temperature, and allows for easier recovery and reuse of the biocatalyst, which can significantly reduce costs.[4][5][6][7]

Troubleshooting Guides

Issue 1: Low or No Yield of Phenoxymethylpenicillin

Question: My reaction has run for the expected duration, but HPLC analysis shows a very low or no peak for phenoxymethylpenicillin. What could be the problem?

Answer: This issue can stem from several factors related to the enzyme, substrates, or reaction conditions. Follow this diagnostic workflow:

start Start: Low/No Yield check_enzyme 1. Verify Enzyme Activity start->check_enzyme inactive_enzyme Enzyme inactive? (Perform activity assay) check_enzyme->inactive_enzyme check_substrates 2. Check Substrates wrong_substrates Substrate issue? (Verify identity & purity) check_substrates->wrong_substrates check_conditions 3. Review Reaction Conditions wrong_conditions Conditions optimal? (Check pH, Temp, Time) check_conditions->wrong_conditions inactive_enzyme->check_substrates No sol_enzyme Solution: - Source new enzyme - Check storage conditions inactive_enzyme->sol_enzyme Yes wrong_substrates->check_conditions No sol_substrates Solution: - Use high-purity 6-APA and activated acyl donor - Confirm concentrations wrong_substrates->sol_substrates Yes sol_conditions Solution: - Calibrate pH meter - Verify temperature control - Optimize reaction time wrong_conditions->sol_conditions Yes

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Yield Decreases After an Initial Increase

Question: I am monitoring my reaction over time. The concentration of phenoxymethylpenicillin increases initially but then starts to decrease. Why is this happening?

Answer: This is a classic sign of product hydrolysis , where the enzyme begins to break down the synthesized phenoxymethylpenicillin.[8] This occurs because the synthesis reaction is reversible and kinetically controlled.

Solutions:

  • Optimize Reaction Time: Monitor the reaction closely with time-course samples and stop the reaction (e.g., by removing the enzyme or changing the pH) when the maximum product concentration is achieved.

  • Adjust pH: The optimal pH for synthesis is often different from the optimal pH for hydrolysis. For the enzyme from Erwinia aroideae, the optimal pH for synthesis is around 6.8, while the optimal pH for product hydrolysis is 6.0.[1] Maintaining the pH in a range that favors synthesis is crucial.

  • Lower Temperature: Reducing the reaction temperature can often slow down the rate of hydrolysis more than the rate of synthesis, leading to a higher net yield.

  • In Situ Product Removal (ISPR): If feasible, continuously removing the phenoxymethylpenicillin from the reaction mixture as it is formed can prevent its subsequent hydrolysis.[2][8] This can be achieved by methods like precipitation if the product has low solubility under the reaction conditions.

Issue 3: High Levels of Phenoxyacetic Acid Byproduct

Question: My main product is phenoxyacetic acid instead of phenoxymethylpenicillin. How can I favor the synthesis reaction?

Answer: A high concentration of phenoxyacetic acid indicates that the primary hydrolysis of your acyl donor (e.g., phenoxyacetic acid methyl ester) is dominating the reaction. This means the acyl-enzyme intermediate is reacting with water instead of 6-APA.

Solutions:

  • Optimize Substrate Ratio: Increase the molar ratio of the acyl donor to 6-APA. For example, the overall conversion has been shown to increase almost linearly with an increase in the molar ratio of POM to 6-APA up to 4:1.[1] However, an excessive amount of the acyl donor can also cause inhibition in some cases.

  • Increase 6-APA Concentration: A higher concentration of the nucleophile (6-APA) can outcompete water for the acyl-enzyme intermediate, thus improving the S/H ratio.

  • Add Organic Co-solvents: The addition of water-miscible organic solvents like ethanol, 2-propanol, acetone, or ethylene (B1197577) glycol can reduce water activity and improve the S/H ratio, favoring synthesis.[1][2]

  • Enzyme Engineering: Through protein engineering, it's possible to develop mutant enzymes with a higher affinity for 6-APA and a lower hydrolytic activity, resulting in a significantly improved S/H ratio.[2][3]

Issue 4: Precipitate Formation During the Reaction

Question: A precipitate is forming in my reaction vessel. Is this normal, and how does it affect my yield?

Answer: Precipitate formation can occur, especially when using high substrate concentrations.[2] The precipitate could be the product (phenoxymethylpenicillin), the hydrolyzed byproduct (phenoxyacetic acid), or even one of the substrates.

  • If the precipitate is the product: This can be beneficial, acting as a form of in situ product removal that drives the reaction towards synthesis and protects the product from enzymatic hydrolysis.

  • If the precipitate is the byproduct or substrate: This can be problematic. The precipitation of phenoxyacetic acid can be almost inevitable at high substrate concentrations.[9] This can coat the enzyme (especially if immobilized), causing mass transfer limitations and reducing its activity.

Solutions:

  • Solubility Analysis: Determine the solubility of all reactants and products under your specific reaction conditions (pH, temperature, co-solvent concentration) to identify the precipitate.

  • pH Control: The solubility of both 6-APA and phenoxyacetic acid is highly pH-dependent. Adjusting the pH can help keep substrates and byproducts in solution.

  • Use of Co-solvents: Organic co-solvents can increase the solubility of hydrophobic compounds, potentially preventing unwanted precipitation.

Data and Parameters for Optimization

Optimizing the enzymatic synthesis of phenoxymethylpenicillin requires careful control of several parameters. The following tables summarize key quantitative data from various studies to guide your experimental design.

Table 1: Influence of Reaction pH on Synthesis and Hydrolysis

Enzyme Source Optimal pH for Synthesis Optimal pH for Acyl Donor Hydrolysis Optimal pH for Product Hydrolysis Reference(s)
Erwinia aroideae 6.8 9.0 6.0 [1]
Escherichia coli (mutant) 5.7 (reverse acylation) 7.8 (forward hydrolysis) - [10]

| Acremonium sclerotigenum | 6.0 | - | - |[11] |

Table 2: Effect of Co-solvents on Synthesis Yield

Co-solvent Concentration (% v/v) Effect on Yield Reference(s)
Ethanol Not specified Improvement observed [1]
2-Propanol Not specified Improvement observed [1]
Acetone Not specified Improvement observed [1]
Ethylene Glycol 30-45% Significant improvement in ampicillin (B1664943) synthesis [2]

| DMSO | 3-32% | Used to alter enzyme conformation and improve selectivity |[8][12] |

Table 3: Kinetic Parameters of Penicillin Acylase

Enzyme Source Substrate Apparent Km (mM) Reference(s)
Erwinia aroideae POM (Acyl Donor) 33 [1]
Erwinia aroideae 6-APA 25 [1]
Erwinia aroideae Phenoxymethylpenicillin 31 [1]
E. coli (whole cell) Penicillin G 9-11 [13]

| E. coli (immobilized) | Penicillin G | 0.0101 (mol/L) |[6] |

Key Experimental Protocols

Protocol 1: General Enzymatic Synthesis of Phenoxymethylpenicillin

This protocol provides a general framework. Optimal conditions, particularly substrate concentrations, pH, and temperature, should be determined empirically for your specific enzyme and setup.

  • Reaction Buffer Preparation: Prepare a suitable buffer (e.g., 100 mM potassium phosphate) and adjust to the optimal synthesis pH (e.g., pH 6.8-7.0).[12]

  • Substrate Preparation:

    • Dissolve 6-aminopenicillanic acid (6-APA) in the reaction buffer to the desired final concentration (e.g., 100 mM).[12]

    • Dissolve the acyl donor, phenoxyacetic acid methyl ester (MPOA), in a minimal amount of a water-miscible organic co-solvent like DMSO before adding it to the reaction mixture to achieve the desired final concentration (e.g., 20 mM).[12]

  • Reaction Setup:

    • Combine the 6-APA solution and the acyl donor solution in a temperature-controlled reaction vessel.

    • Allow the mixture to equilibrate to the desired reaction temperature (e.g., 30°C).[12]

  • Enzyme Addition: Initiate the reaction by adding the penicillin acylase (free or immobilized) to the reaction mixture (e.g., 1 IU/mL).[12]

  • Incubation: Incubate the reaction mixture with constant agitation (e.g., 800 rpm) for a predetermined time.[12]

  • Sampling and Quenching: At various time points, withdraw aliquots of the reaction mixture and immediately quench the enzymatic reaction by adding an equal volume of cold methanol (B129727) or another suitable quenching agent.[12]

  • Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the concentrations of substrates and products.

Protocol 2: HPLC Analysis of Reaction Components
  • HPLC System: An Agilent 1100 or similar system equipped with a UV detector.[12]

  • Column: A reverse-phase C18 column (e.g., Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase: A mixture of methanol and an acidic aqueous solution (e.g., 65% (v/v) methanol containing 0.05% (v/v) phosphoric acid).[12] The exact composition should be optimized to achieve good separation of all components.

  • Flow Rate: 0.8 mL/min.[12]

  • Detection: UV detection at 260 nm.[12]

  • Quantification: Create calibration curves for 6-APA, phenoxyacetic acid methyl ester, phenoxymethylpenicillin, and phenoxyacetic acid using standard solutions of known concentrations to quantify the components in the reaction samples.

Visual Guides

cluster_0 Inputs cluster_1 Reaction Process cluster_2 Outputs 6-APA 6-APA Reaction Vessel Reaction at Optimal Temp & pH 6-APA->Reaction Vessel Acyl Donor\n(e.g., MPOA) Acyl Donor (e.g., MPOA) Acyl Donor\n(e.g., MPOA)->Reaction Vessel Penicillin Acylase Penicillin Acylase Penicillin Acylase->Reaction Vessel Monitoring Time-course sampling & HPLC Analysis Reaction Vessel->Monitoring Quench Stop Reaction (e.g., add Methanol) Monitoring->Quench Product Phenoxymethylpenicillin Quench->Product

Caption: General experimental workflow for enzymatic synthesis.

acyl_donor Acyl Donor (MPOA) enzyme Penicillin Acylase acyl_donor->enzyme + acyl_enzyme Acyl-Enzyme Intermediate enzyme->acyl_enzyme product Phenoxymethylpenicillin (Desired Product) acyl_enzyme->product + 6-APA (Synthesis) byproduct Phenoxyacetic Acid (Byproduct) acyl_enzyme->byproduct + H₂O (Primary Hydrolysis) water H₂O six_apa 6-APA product->byproduct + H₂O (Secondary Hydrolysis)

Caption: Competing synthesis and hydrolysis reactions.

References

Addressing false-positive results in non-enzymatic glucose tests with phenoxymethyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing false-positive results in non-enzymatic glucose tests that may be caused by the presence of phenoxymethyl.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with non-enzymatic glucose tests?

A1: this compound, also known as penicillin V, is a beta-lactam antibiotic. Like other beta-lactam antibiotics, it or its metabolites can be electroactive. In non-enzymatic electrochemical glucose sensing, glucose concentration is determined by measuring the current generated from the direct oxidation of glucose at an electrode surface. If this compound or its metabolites are also oxidized at the applied potential, they can contribute to the measured current, leading to an artificially high, or "false-positive," glucose reading.[1]

Q2: Which types of non-enzymatic glucose sensors are most susceptible to interference from this compound?

A2: Non-enzymatic sensors that rely on the direct electro-oxidation of glucose on metal or metal oxide-based electrodes (e.g., copper, nickel, platinum, gold) are potentially susceptible. The degree of interference can depend on the specific electrode material and the operational potential of the sensor.[2][3] Sensors operating at higher positive potentials may be more prone to interference from a wider range of compounds.

Q3: What is the likely mechanism of this compound interference?

A3: The interference is likely due to the direct oxidation of this compound or its electroactive metabolites at the working electrode of the sensor. This co-oxidation generates an additional electrical current that is indistinguishable from the current generated by glucose oxidation, leading to an overestimation of the glucose concentration.

Q4: Are enzymatic glucose sensors also affected by this compound?

A4: While enzymatic sensors can be subject to other types of interference, they are generally less susceptible to direct interference from this compound in the same manner as non-enzymatic sensors. This is because enzymatic sensors rely on the specific enzymatic reaction of glucose oxidase or glucose dehydrogenase, which is less likely to be affected by the presence of this compound.[4][5] However, it is always best to consult the sensor manufacturer's specifications.

Troubleshooting Guide

Q1: I am observing unexpectedly high glucose readings in my samples. Could this compound be the cause?

A1: If your samples have been treated with or contain this compound, it is a potential cause for falsely elevated glucose readings in a non-enzymatic electrochemical sensor. To investigate this, you can perform a control experiment as outlined in the "Experimental Protocols" section below.

Q2: How can I confirm that the interference is from this compound and not another compound in my sample matrix?

A2: To confirm this compound as the source of interference, you can perform a spike-and-recovery experiment. Prepare a blank sample matrix without glucose and measure the baseline signal. Then, add a known concentration of this compound and observe if there is a significant increase in the signal. You can also test other components of your sample matrix individually to rule them out as sources of interference.

Q3: What steps can I take to mitigate or eliminate this compound interference?

A3:

  • Optimize the Operating Potential: If your potentiostat allows, try lowering the operating potential. This may reduce the oxidation of this compound while still allowing for the oxidation of glucose.[6]

  • Use a Selective Membrane: Applying a permselective membrane, such as Nafion or cellulose (B213188) acetate, over the electrode surface can help to block larger interfering molecules like this compound while allowing smaller glucose molecules to pass through.

  • Sample Pre-treatment: Depending on the sample matrix, you may be able to use a sample clean-up method, such as solid-phase extraction, to remove this compound before analysis.

  • Consult Manufacturer's Documentation: Review the documentation for your specific non-enzymatic glucose sensor to check for any listed interfering substances.

Q4: My glucose readings are inconsistent when this compound is present. What could be the cause?

A4: Inconsistent readings could be due to the degradation of this compound into various electroactive metabolites over time, each with different electrochemical properties. It could also be related to the fouling of the electrode surface by the oxidation products of this compound. Ensure your samples are analyzed promptly after preparation and consider cleaning the electrode between measurements according to the manufacturer's instructions.

Data Presentation

Table 1: Illustrative Example of this compound Interference on a Non-Enzymatic Glucose Sensor

Glucose Concentration (mM)This compound Concentration (µM)Apparent Glucose Reading (mM)Percent Error (%)
505.020.4
5105.8517.0
5508.2164.2
510011.53130.2
10010.050.5
101010.919.1
105013.3333.3
1010016.6866.8

Disclaimer: The data in this table is for illustrative purposes only and is intended to demonstrate a potential dose-dependent interference effect. Actual results will vary depending on the specific sensor, experimental conditions, and sample matrix.

Experimental Protocols

Detailed Methodology for Testing this compound Interference

Objective: To determine the effect of this compound on the accuracy of a non-enzymatic electrochemical glucose sensor.

Materials:

  • Non-enzymatic glucose sensor and corresponding reader/potentiostat.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • D-glucose stock solution (e.g., 1 M).

  • This compound potassium salt.

  • Calibrated laboratory balance.

  • Volumetric flasks and pipettes.

  • Electrochemical cell.

Procedure:

  • Preparation of Solutions:

    • Prepare a series of glucose standards in PBS (e.g., 2, 5, 10, 15, 20 mM).

    • Prepare a stock solution of this compound in PBS (e.g., 10 mM). From this, prepare a series of working solutions at different concentrations (e.g., 1, 5, 10, 50, 100 µM).

  • Sensor Calibration:

    • Calibrate the non-enzymatic glucose sensor according to the manufacturer's instructions using the prepared glucose standards.

  • Interference Study:

    • Baseline Measurement: Measure the glucose concentration of a known standard (e.g., 5 mM glucose in PBS). Record the reading.

    • Spiking with this compound: To the same glucose standard, add a known concentration of this compound (e.g., to a final concentration of 10 µM).

    • Measurement with Interferent: Immediately measure the glucose concentration of the spiked sample. Record the reading.

    • Repeat for Different Concentrations: Repeat the spiking and measurement steps with different concentrations of this compound and different glucose standards.

    • Control Measurement: As a control, add the same volume of PBS (without this compound) to the glucose standard and measure the reading to account for any dilution effects.

  • Data Analysis:

    • Calculate the percent error for each measurement using the following formula: % Error = [(Apparent Glucose Reading - True Glucose Reading) / True Glucose Reading] * 100

    • Plot the apparent glucose concentration or the percent error as a function of the this compound concentration for each glucose standard.

Visualizations

InterferenceMechanism cluster_electrode Electrode Surface cluster_solution Sample Solution cluster_output Sensor Output electrode Working Electrode current Measured Current electrode->current Generates glucose Glucose glucose->electrode Oxidation This compound This compound This compound->electrode Co-oxidation (Interference) false_positive False-Positive Glucose Reading current->false_positive Leads to

Caption: Potential mechanism of this compound interference.

TroubleshootingWorkflow start Start: Unexpectedly High Glucose Readings check_sample Is this compound Present in the Sample? start->check_sample no_interference Investigate Other Potential Interferents or Sensor Issues check_sample->no_interference No run_control Run Control Experiment: Spike this compound into a Known Glucose Standard check_sample->run_control Yes interference_confirmed Is a Significant Increase in Glucose Reading Observed? run_control->interference_confirmed mitigate Mitigation Strategies: - Optimize Potential - Use Selective Membrane - Sample Pre-treatment interference_confirmed->mitigate Yes consult Consult Sensor Manufacturer or Technical Support interference_confirmed->consult No retest Re-test Sample mitigate->retest resolved Issue Resolved retest->resolved

Caption: Troubleshooting workflow for suspected this compound interference.

References

Technical Support Center: Phenoxymethylpenicillin HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of phenoxymethylpenicillin (Penicillin V). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for phenoxymethylpenicillin HPLC analysis?

A good starting point for reversed-phase HPLC analysis of phenoxymethylpenicillin is a mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (typically acetonitrile (B52724) or methanol). The pH of the aqueous phase is a critical parameter to control for achieving optimal separation and peak shape. Based on published methods, a common starting point is a mobile phase consisting of a phosphate buffer and methanol (B129727) or acetonitrile in varying ratios, with the pH adjusted to be acidic or near neutral.[1][2][3]

Q2: My phenoxymethylpenicillin peak is tailing. What are the common causes and solutions?

Peak tailing in HPLC analysis of phenoxymethylpenicillin can be caused by several factors:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.

    • Solution: Use a mobile phase with a lower pH (around 2.5-3.5) to suppress the ionization of silanol groups. Adding a competitive base to the mobile phase or using an end-capped column can also mitigate these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination or Degradation: Buildup of contaminants on the column frit or head can distort peak shape.

    • Solution: Implement a proper column washing procedure. If the column is old or has been used extensively with complex matrices, it may need to be replaced.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of phenoxymethylpenicillin, which can influence peak shape.

    • Solution: Experiment with adjusting the mobile phase pH to find the optimal range for your specific column and conditions.

Q3: I am observing inconsistent retention times for phenoxymethylpenicillin. What should I check?

Fluctuating retention times can be a sign of several issues:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH adjustment and solvent ratios, is a common cause.

    • Solution: Ensure the mobile phase is prepared accurately and consistently for each run. Premixing the mobile phase in a single large batch for a series of analyses can improve reproducibility.

  • Pump and System Leaks: Leaks in the HPLC system can lead to pressure fluctuations and, consequently, variable retention times.

    • Solution: Thoroughly inspect the system for any leaks at fittings and seals.[4][5][6]

  • Column Temperature: Variations in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • Column Equilibration: Insufficient column equilibration time with the mobile phase before injection can cause retention time drift.

    • Solution: Ensure the column is adequately equilibrated with the mobile phase until a stable baseline is achieved.

Q4: How can I improve the resolution between phenoxymethylpenicillin and its impurities or degradation products?

Improving resolution often involves optimizing the mobile phase composition and other chromatographic parameters:

  • Adjusting Organic Modifier Percentage: Varying the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase can significantly impact the separation of closely eluting peaks. A lower percentage of the organic modifier will generally increase retention times and may improve resolution.

  • Changing the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Modifying Mobile Phase pH: Adjusting the pH can change the ionization state of both phenoxymethylpenicillin and its impurities, leading to changes in retention and potentially improved resolution.

  • Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution program, where the mobile phase composition is changed over time, can be employed to improve the resolution of complex mixtures.[7]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the HPLC analysis of phenoxymethylpenicillin.

Problem: No Peaks or Very Small Peaks

Caption: Troubleshooting workflow for the absence of peaks.

Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)

Caption: Troubleshooting guide for poor peak shape.

Experimental Protocols and Data

Below are summaries of established HPLC methods for phenoxymethylpenicillin analysis. These can be used as a starting point for method development and optimization.

Summary of HPLC Methods for Phenoxymethylpenicillin Analysis
ParameterMethod 1Method 2Method 3Method 4
Mobile Phase Phosphate buffer : Methanol : Water (8:42:50 v/v/v), pH 3.5 with orthophosphoric acid[1]Water : Acetonitrile : Glacial Acetic Acid (500:500:5.75 v/v/v)[2]30% Acetonitrile with 30 mM NaH2PO4, pH 6.0[3]55% Methanol in water + 0.1% Formic Acid[8][9]
Column Lichrospher 100 RP-18e (250 x 4.0mm, 10µm)[1][10]Hypersil ODS, C-18 (25cm x 4mm, 5µm)[2]Heritage C18 (250 x 4.6 mm, 5µm)[3]Not Specified
Flow Rate 1.2 mL/min[1][10]1.0 mL/min[2]Not Specified0.4 mL/min[8][9]
Detection UV at 254 nm[1][2][10]UV at 254 nm[2]UV at 270 nm[3]Mass Spectrometry[8][9]
Column Temp. Ambient[10]Not SpecifiedNot Specified25 °C[9]
Injection Vol. 20 µL[10]Not SpecifiedNot Specified2 µL[9]
Detailed Experimental Protocol (Based on Method 1)

This protocol is a representative example for the analysis of phenoxymethylpenicillin in pharmaceutical formulations.

1. Materials and Reagents:

  • Phenoxymethylpenicillin potassium reference standard

  • Potassium dihydrogen phosphate (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade/Milli-Q)

2. Chromatographic Conditions:

  • Column: Lichrospher 100 RP-18e (250 x 4.0mm, 10µm)[1][10]

  • Mobile Phase: Prepare a mixture of phosphate buffer, methanol, and water in the ratio of 8:42:50 (v/v/v). Adjust the pH of the final mixture to 3.5 ± 0.05 with orthophosphoric acid.[1] Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Flow Rate: 1.2 mL/min[1][10]

  • Detection Wavelength: 254 nm[1][2][10]

  • Injection Volume: 20 µL[10]

  • Column Temperature: Ambient[10]

3. Standard Solution Preparation:

  • Accurately weigh a suitable amount of phenoxymethylpenicillin potassium reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 200 µg/mL).

4. Sample Preparation (for Tablets):

  • Weigh and finely powder not less than 20 tablets to determine the average weight.

  • Accurately weigh a portion of the powder equivalent to a specific amount of phenoxymethylpenicillin and transfer it to a volumetric flask.

  • Add a portion of the diluent (mobile phase), sonicate to dissolve, and then dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.

  • Inject the standard solution(s) to check for system suitability parameters (e.g., retention time, peak area, tailing factor, theoretical plates).

  • Inject the sample solution.

  • Identify the phenoxymethylpenicillin peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of phenoxymethylpenicillin in the sample by comparing the peak area with that of the standard.

General HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolution, Filtration) injection Injection of Standard/Sample sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Mixing, pH adjustment, Degassing) system_equilibration System Equilibration mobile_phase_prep->system_equilibration standard_prep Standard Preparation standard_prep->injection system_equilibration->injection separation Chromatographic Separation injection->separation detection Detection (UV/MS) separation->detection peak_integration Peak Integration & Identification detection->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: General workflow for HPLC analysis.

References

Technical Support Center: Managing Drug Interactions with Phenoxymethylpenicillin in Co-Administration Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential drug interactions with phenoxymethylpenicillin in co-administration studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for phenoxymethylpenicillin?

A1: Phenoxymethylpenicillin, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to a compromised cell wall, rendering the bacterium susceptible to osmotic lysis and death.

Q2: What are the most clinically significant drug interactions with phenoxymethylpenicillin to consider during co-administration studies?

A2: The most notable interactions involve drugs that share common elimination pathways or have their efficacy altered by changes in gut flora. Key interacting drugs include:

  • Probenecid: Competitively inhibits the renal tubular secretion of penicillin, leading to increased and prolonged plasma concentrations.

  • Warfarin (B611796): May have its anticoagulant effect altered, although the clinical significance with phenoxymethylpenicillin appears to be minor.

  • Methotrexate (B535133): Phenoxymethylpenicillin can reduce the renal excretion of methotrexate, potentially increasing its toxicity.[1]

  • Oral Contraceptives: The efficacy of oral contraceptives is generally not affected by phenoxymethylpenicillin, unless the antibiotic causes significant gastrointestinal upset (e.g., vomiting or diarrhea) that could impair hormone absorption.[2]

  • Neomycin and Guar Gum: These substances have been reported to reduce the absorption of phenoxymethylpenicillin.[1]

Q3: How does food intake affect the bioavailability of phenoxymethylpenicillin?

A3: Food can decrease the absorption of phenoxymethylpenicillin. Therefore, it is recommended to administer the drug on an empty stomach, at least 30 minutes before a meal or 2 hours after a meal, to ensure optimal bioavailability.

Q4: What is the impact of phenoxymethylpenicillin on the gut microbiome?

A4: As a narrow-spectrum antibiotic, phenoxymethylpenicillin has a less pronounced effect on the gut microbiome compared to broad-spectrum antibiotics. However, it can still alter the composition of the gut flora, which may, in rare cases, influence the metabolism of other co-administered drugs that undergo significant enterohepatic circulation.

Troubleshooting Guides

In Vitro Co-Administration Studies

Issue 1: Unexpected pH shift in the assay medium.

  • Possible Cause: The formulation of either phenoxymethylpenicillin or the co-administered drug may contain acidic or basic excipients. Degradation of one of the compounds could also lead to pH changes.

  • Troubleshooting Steps:

    • Measure the pH of the individual drug solutions and the final co-administration mixture.

    • Use a buffered assay medium to maintain a stable pH throughout the experiment.

    • If pH shifts persist, consider reformulating the drug solutions or adjusting the buffer capacity of the medium.

Issue 2: Precipitation or cloudiness observed in the co-administration solution.

  • Possible Cause: Poor solubility of one or both drugs at the tested concentrations, or a chemical reaction between the two compounds.

  • Troubleshooting Steps:

    • Visually inspect the individual drug solutions for any signs of precipitation before mixing.

    • Determine the solubility of each drug in the assay medium individually.

    • If solubility is an issue, consider using a co-solvent (e.g., DMSO), but ensure its concentration is low enough to not affect the experimental outcome.

    • If a chemical interaction is suspected, analytical techniques such as HPLC-MS can be used to identify any new entities formed.

In Vivo Co-Administration Studies

Issue 1: Animals exhibit signs of gastrointestinal distress (e.g., diarrhea, decreased food intake).

  • Possible Cause: Phenoxymethylpenicillin, like other antibiotics, can disrupt the normal gut flora, leading to gastrointestinal side effects. The co-administered drug may also contribute to these effects.

  • Troubleshooting Steps:

    • Closely monitor the animals for any signs of distress and record the severity and frequency of symptoms.

    • Ensure animals have free access to water to prevent dehydration.

    • Consider co-administering a probiotic to help maintain a healthy gut microbiome; however, the timing of administration should be carefully considered to avoid interference with antibiotic absorption.[3]

    • If symptoms are severe, consult with a veterinarian to determine if a dose reduction or temporary cessation of the study is necessary.

    • For future studies, consider a dose-ranging study to identify a better-tolerated dose combination.

Issue 2: High variability in pharmacokinetic data between individual animals.

  • Possible Cause: Inconsistent oral dosing, stress affecting gastrointestinal motility and absorption, or genetic variability in drug metabolism.

  • Troubleshooting Steps:

    • Ensure precise and consistent administration of the drugs. For oral gavage, ensure the technique is performed correctly by trained personnel.

    • Acclimate the animals to the experimental procedures to minimize stress.

    • Ensure a consistent fasting or fed state for all animals during dosing, as food can affect absorption.

    • Increase the number of animals per group to improve the statistical power and account for individual variability.

    • If metabolic differences are suspected, consider using a more genetically homogeneous animal strain.

Data Presentation: Summary of Potential Drug Interactions

Interacting DrugPharmacokinetic/Pharmacodynamic EffectQuantitative DataManagement in Co-administration Studies
Probenecid Inhibition of renal tubular secretion of phenoxymethylpenicillin, leading to increased plasma concentrations and prolonged half-life.Co-administration can significantly increase phenoxymethylpenicillin plasma concentrations.Adjust dosing of phenoxymethylpenicillin downwards and increase the time between sampling points to accurately capture the altered pharmacokinetic profile.
Warfarin Potential for altered anticoagulant effect.A study showed a mean increase in INR of 0.1 (95% CI, 0.01-0.19) following phenoxymethylpenicillin exposure.[4]Monitor coagulation parameters (e.g., INR, prothrombin time) at baseline and throughout the study.
Methotrexate Reduced renal excretion of methotrexate, potentially increasing its plasma concentrations and risk of toxicity.[1]Limited quantitative data available. The interaction is more significant with high-dose methotrexate.Monitor methotrexate plasma levels and observe for any signs of toxicity in animal models. Ensure adequate hydration.
Oral Contraceptives Generally no significant interaction. Efficacy may be reduced if phenoxymethylpenicillin causes vomiting or diarrhea.[2]No significant changes in hormone levels have been consistently reported in clinical studies.In clinical studies, advise subjects of the potential for reduced efficacy in case of gastrointestinal upset and recommend additional contraceptive measures.

Experimental Protocols

In Vitro: Caco-2 Permeability Assay for Co-administration

This protocol is adapted for assessing the potential for transport-mediated interactions between phenoxymethylpenicillin and a co-administered drug.

Objective: To determine if the co-administered drug affects the transport of phenoxymethylpenicillin across a Caco-2 cell monolayer, and vice versa.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.

  • Transepithelial Electrical Resistance (TEER) Measurement: Before the experiment, measure the TEER of the Caco-2 monolayers to ensure their integrity.

  • Experimental Setup:

    • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add HBSS containing phenoxymethylpenicillin alone, the co-administered drug alone, or a combination of both to the apical (A) or basolateral (B) chamber.

    • Add fresh HBSS to the receiving chamber.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiving chamber and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentrations of phenoxymethylpenicillin and the co-administered drug in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound in the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. Compare the Papp values in the presence and absence of the co-administered drug to assess for any interaction.

In Vivo: Rodent Pharmacokinetic Co-administration Study

This protocol provides a framework for evaluating the impact of a co-administered drug on the pharmacokinetic profile of phenoxymethylpenicillin in a rodent model.

Objective: To determine if co-administration of a test drug alters the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) of phenoxymethylpenicillin.

Methodology:

  • Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats), with an adequate number of animals per group to ensure statistical power.

  • Acclimation: Acclimate the animals to the housing conditions and handling procedures for at least one week prior to the study.

  • Dosing:

    • Fast the animals overnight before dosing.

    • Administer phenoxymethylpenicillin alone (control group) or in combination with the test drug (treatment group) via oral gavage.

  • Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 360, 480 minutes) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the plasma concentrations of phenoxymethylpenicillin and the co-administered drug using a validated bioanalytical method (e.g., HPLC-MS/MS).

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate the pharmacokinetic parameters for phenoxymethylpenicillin in both the control and treatment groups.

  • Statistical Analysis: Compare the pharmacokinetic parameters between the two groups using appropriate statistical tests (e.g., t-test, ANOVA) to determine if there is a significant interaction.

Mandatory Visualizations

Signaling Pathways

phenoxymethylpenicillin_mechanism Phenoxymethylpenicillin Phenoxymethylpenicillin PBP Penicillin-Binding Proteins (PBPs) Phenoxymethylpenicillin->PBP Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking Phenoxymethylpenicillin->Peptidoglycan_Synthesis Inhibits Cell_Wall_Integrity Bacterial Cell Wall Integrity Phenoxymethylpenicillin->Cell_Wall_Integrity Disrupts PBP->Peptidoglycan_Synthesis Catalyzes Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis and Death Cell_Wall_Integrity->Cell_Lysis Leads to

Caption: Mechanism of action of phenoxymethylpenicillin.

probenecid_interaction Phenoxymethylpenicillin Phenoxymethylpenicillin OAT Organic Anion Transporters (OATs) in Renal Tubules Phenoxymethylpenicillin->OAT Substrate for Probenecid Probenecid Probenecid->OAT Competitively inhibits Renal_Excretion Renal Excretion Probenecid->Renal_Excretion Decreases OAT->Renal_Excretion Mediates Plasma_Concentration Increased Plasma Concentration of Phenoxymethylpenicillin Renal_Excretion->Plasma_Concentration Results in warfarin_interaction cluster_gut Gut Lumen cluster_liver Hepatocyte Phenoxymethylpenicillin Phenoxymethylpenicillin Gut_Flora Vitamin K-producing Gut Flora Phenoxymethylpenicillin->Gut_Flora Alters Vitamin_K Vitamin K Production Gut_Flora->Vitamin_K Leads to VKOR Vitamin K Epoxide Reductase (VKOR) Vitamin_K->VKOR Required for Warfarin Warfarin Warfarin->VKOR Inhibits Clotting_Factors Inactive Clotting Factors VKOR->Clotting_Factors Activates Active_Clotting_Factors Active Clotting Factors Clotting_Factors->Active_Clotting_Factors Conversion to Anticoagulation Altered Anticoagulation (Potential for increased INR) Active_Clotting_Factors->Anticoagulation Leads to altered methotrexate_interaction Phenoxymethylpenicillin Phenoxymethylpenicillin Renal_Transporters Renal Tubular Transporters (e.g., OATs) Phenoxymethylpenicillin->Renal_Transporters Competes for Methotrexate_Excretion Methotrexate Excretion Phenoxymethylpenicillin->Methotrexate_Excretion Reduces Methotrexate Methotrexate Methotrexate->Renal_Transporters Substrate for Renal_Transporters->Methotrexate_Excretion Mediates Methotrexate_Toxicity Increased Risk of Methotrexate Toxicity Methotrexate_Excretion->Methotrexate_Toxicity Leads to

References

Technical Support Center: Phenoxymethylpenicillin Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of phenoxymethylpenicillin (Penicillin V) extraction from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting phenoxymethylpenicillin from biological samples?

A1: The three primary techniques for extracting phenoxymethylpenicillin from biological matrices such as plasma, serum, and tissue are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2][3] The choice of method depends on the sample volume, the required cleanliness of the extract, and the desired limit of quantification.

Q2: What is the importance of pH during the extraction of phenoxymethylpenicillin?

A2: The pH of the sample is a critical parameter in the extraction of phenoxymethylpenicillin, which is an acidic molecule. For liquid-liquid extraction, the aqueous phase should be acidified to a pH of approximately 2.0-4.0 to neutralize the molecule, thereby increasing its solubility in the organic solvent.[4] For certain solid-phase extraction sorbents, a pH of 6.0-7.0 may be optimal for adsorption.[4]

Q3: How can I minimize the degradation of phenoxymethylpenicillin during sample preparation?

A3: Phenoxymethylpenicillin is susceptible to degradation at pH values below 4.0 and above 8.0, as well as at elevated temperatures.[4] To minimize degradation, it is recommended to work with cooled samples and reduce the time samples are kept at room temperature.[4] For tissue samples, derivatization with piperidine (B6355638) can be used to stabilize penicillin residues.[5]

Q4: What are "matrix effects" and how can they affect my results?

A4: Matrix effects are the alteration of analyte ionization (suppression or enhancement) by co-eluting, undetected components in the sample matrix.[6][7] This can lead to inaccurate and imprecise results in LC-MS/MS analysis.[6] Matrix effects can be mitigated by optimizing sample clean-up, improving chromatographic separation, or using a suitable internal standard.[6][7]

Troubleshooting Guide

Low Extraction Recovery
Potential Cause Troubleshooting Steps References
Incorrect pH of the aqueous phase (LLE) Phenoxymethylpenicillin is an acidic drug; for efficient extraction into an organic solvent, the aqueous sample should be acidified to a pH of around 2.0-4.0 to ensure the molecule is in its neutral form.[4]
Suboptimal organic solvent (LLE) The choice of solvent is crucial. Commonly used and effective solvents include methyl-t-butyl ether, diethyl ether, n-butyl acetate, and methyl isobutyl ketone (MIBK).[2][4][8] If recovery is low, consider testing a different solvent.
Inefficient elution from SPE cartridge The elution solvent may not be strong enough. For C18 cartridges, a mixture of acetonitrile (B52724) and a buffer is often used. For polymeric sorbents like Oasis HLB, elution with methanol (B129727) containing a small percentage of acid (e.g., 0.1% acetic acid) can be effective.[4][9]
Insufficient mixing/vortexing (LLE) Ensure thorough mixing of the aqueous and organic phases to maximize the partitioning of the analyte into the organic layer. Increase vortexing time or use a mechanical shaker.[4][10]
Analyte degradation Phenoxymethylpenicillin is unstable at extreme pH values and higher temperatures. Keep samples cool and minimize processing time.[4]
High Matrix Effects
Potential Cause Troubleshooting Steps References
Insufficient sample cleanup Protein precipitation is a simple but "dirty" method. For cleaner extracts, consider using LLE or SPE. SPE, in particular, can provide very clean extracts, reducing matrix effects.[1][11]
Co-elution of interfering substances Optimize the chromatographic method to better separate phenoxymethylpenicillin from matrix components. This can involve changing the mobile phase composition, gradient, or the type of HPLC column.[6]
Inappropriate ionization method If using LC-MS/MS, experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive vs. negative ion mode) to find conditions that minimize matrix effects.[6]
Use of an unsuitable internal standard An ideal internal standard should have similar physicochemical properties to the analyte and co-elute with it to compensate for matrix effects. A stable isotope-labeled version of phenoxymethylpenicillin is the best choice.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on phenoxymethylpenicillin extraction.

Table 1: Liquid-Liquid Extraction (LLE) Performance

Biological Matrix Extraction Solvent Extraction Efficiency (%) Limit of Quantification (LOQ) Reference
Human SerumDiethyl ether78.5 ± 6.830 µg/L[2]
Human PlasmaMethyl-t-butyl etherNot specified50 ng/mL[8]

Table 2: Solid-Phase Extraction (SPE) Performance

Biological Matrix SPE Cartridge Recovery (%) Limit of Quantification (LOQ) Reference
Human PlasmaC18/OHNot specified0.1 µg/mL[9]
Infant FormulasMolecularly Imprinted Polymer (MIP)>80%Below legal tolerances[12]
PlasmaOasis HLB67.25 – 129.030.1 - 5 ng/mL[11]

Table 3: Protein Precipitation (PPT) Performance

Biological Matrix Precipitating Agent Recovery (%) Limit of Quantification (LOQ) Reference
Human SerumAcetonitrile99–1040.01 mg/L[1]
Human SerumAcetonitrile>980.0015 mg/L[13]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Phenoxymethylpenicillin from Human Serum

Adapted from Lindberg et al., 1984[2]

  • Sample Preparation: To 500 µL of human serum in a glass tube, add an internal standard.

  • Acidification: Acidify the serum sample by adding an appropriate volume of acid to reach a pH of 2.0-4.0.

  • Extraction: Add 5 mL of diethyl ether to the tube.

  • Mixing: Vortex the tube vigorously for 1 minute to ensure thorough mixing of the two phases.

  • Phase Separation: Centrifuge the tube at 2000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for HPLC or LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Phenoxymethylpenicillin from Human Plasma

Based on information from van der Lee et al., 1990[9]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.

  • Elution: Elute the phenoxymethylpenicillin from the cartridge with 1 mL of the elution solvent (e.g., a mixture of acetonitrile and buffer).

  • Analysis: The eluate can be directly injected into the HPLC or LC-MS/MS system.

Protocol 3: Protein Precipitation (PPT) of Phenoxymethylpenicillin from Human Serum

Adapted from Rawson et al., 2023[1]

  • Sample Preparation: In a microcentrifuge tube, combine 15 µL of serum with 60 µL of acetonitrile containing an internal standard.

  • Mixing: Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Incubation: Allow the mixture to stand for 10 minutes to facilitate complete precipitation.

  • Centrifugation: Centrifuge the tube at high speed (e.g., 14,000 x g) for 5 minutes.

  • Supernatant Collection: Carefully collect the supernatant for analysis by LC-MS/MS.

Visualizations

LLE_Workflow start Start: Serum Sample acidify Acidify Sample (pH 2.0-4.0) start->acidify add_solvent Add Organic Solvent (e.g., Diethyl Ether) acidify->add_solvent vortex Vortex Vigorously (1 min) add_solvent->vortex centrifuge Centrifuge (e.g., 2000 x g, 10 min) vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow.

SPE_Workflow start Start: Plasma Sample condition Condition SPE Cartridge (Methanol & Water) start->condition load Load Sample condition->load wash Wash Cartridge (e.g., 5% Methanol) load->wash elute Elute Analyte (e.g., Acetonitrile/Buffer) wash->elute analysis LC-MS/MS Analysis elute->analysis

Caption: Solid-Phase Extraction Workflow.

Troubleshooting_Tree issue Extraction Issue: Low Recovery lle_path Using LLE? issue->lle_path Check LLE spe_path Using SPE? issue->spe_path Check SPE ph_check Is pH of aqueous phase 2.0-4.0? lle_path->ph_check Yes adjust_ph Action: Adjust pH ph_check->adjust_ph No solvent_check Is solvent optimal? (e.g., MTBE, Diethyl Ether) ph_check->solvent_check Yes change_solvent Action: Test another solvent solvent_check->change_solvent No mixing_check Is mixing adequate? solvent_check->mixing_check Yes increase_mixing Action: Increase vortex time mixing_check->increase_mixing No elution_check Is elution solvent strong enough? spe_path->elution_check Yes stronger_eluent Action: Increase organic content or add modifier elution_check->stronger_eluent No sorbent_check Is sorbent appropriate? elution_check->sorbent_check Yes change_sorbent Action: Try a different SPE phase (e.g., Oasis HLB) sorbent_check->change_sorbent No

Caption: Troubleshooting Low Recovery.

References

Minimizing batch-to-batch variability in phenoxymethyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during phenoxymethylpenicillin (Penicillin V) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for phenoxymethylpenicillin (Penicillin V) synthesis?

A1: The primary industrial method for producing Penicillin V is through fed-batch fermentation using high-yielding strains of the fungus Penicillium chrysogenum.[1] In this process, a precursor, phenoxyacetic acid (POA), is added to the fermentation medium.[1] The fungus then incorporates this side-chain precursor to produce phenoxymethylpenicillin instead of other natural penicillins.[1]

Q2: What are the key enzymes involved in the final step of Penicillin V biosynthesis?

A2: The final and critical step in Penicillin V biosynthesis involves two key enzymes located in the microbody of the fungus. First, Phenylacetate-CoA ligase (PCL) activates the phenoxyacetic acid (POA) precursor to its coenzyme A thioester, Phenoxyacetyl-CoA (PO-CoA).[2] Subsequently, Acyl-CoA:isopenicillin N acyltransferase (IAT) catalyzes the exchange of the L-α-aminoadipyl side chain of the intermediate, isopenicillin N, with the phenoxyacetyl group from PO-CoA to form the final Penicillin V molecule.[2][3]

Q3: What are the primary sources of batch-to-batch variability in Penicillin V fermentation?

A3: Batch-to-batch variability is a common challenge in fermentation processes.[4] Key sources of inconsistency include:

  • Inoculum Quality: Variations in the age, size, or metabolic activity of the initial fungal culture can lead to different growth kinetics and final yields.[4]

  • Raw Material Variability: Minor differences in the composition of complex media components, such as corn steep liquor, can impact fungal metabolism.

  • Process Parameter Deviation: Inconsistent control of critical parameters like pH, temperature, dissolved oxygen, and substrate feed rate can significantly affect fungal productivity.[4]

  • Precursor Feeding Strategy: The timing and concentration of phenoxyacetic acid addition are crucial. Inconsistent feeding can lead to suboptimal precursor availability or toxicity.[2][4]

Q4: What are the common impurities found in phenoxymethylpenicillin, and what are the typical acceptance limits?

A4: Common impurities include degradation-related substances and unreacted intermediates. Key impurities to monitor are:

  • Penicilloic Acid: A hydrolysis product formed by the opening of the β-lactam ring.

  • Penilloic and Penillic Acids: Other degradation products.

  • 6-Aminopenicillanic Acid (6-APA): The core penicillin nucleus, which may be present if the final acylation step is incomplete.

While specific limits can vary by pharmacopeial monograph, common acceptance criteria for related substances measured by HPLC are:

  • Individual unspecified impurities: Not exceeding 0.5%

  • Total impurities: Not exceeding 2.0%[5]

Troubleshooting Guides

Issue 1: Low Penicillin V Yield

Low final yield is a frequent issue that can often be traced back to suboptimal fermentation conditions or nutrient limitations.

Possible Causes & Corrective Actions:

Possible Cause Recommended Action & Explanation
Suboptimal Fermentation Conditions Verify and calibrate probes for pH, temperature, and dissolved oxygen. For P. chrysogenum, a pH of around 6.5 and a temperature of 25°C are commonly used as optimal setpoints.[2] Inadequate aeration can also limit the aerobic fungal metabolism.
Nutrient Limitation Ensure adequate levels of carbon (e.g., lactose) and nitrogen sources in the medium.[4] Phosphate concentration is also critical; while essential, high concentrations can suppress secondary metabolite production.[6]
Insufficient Precursor The concentration of phenoxyacetic acid (POA) is crucial. A high exogenous concentration is necessary for high productivity.[7] Implement a controlled feeding strategy to maintain an optimal POA level.
Precursor Toxicity While high POA concentrations are needed, excessive levels can be toxic to P. chrysogenum, leading to reduced biomass and increased cell autolysis.[2] If toxicity is suspected, optimize the feeding strategy to avoid large spikes in concentration.
Strain Degeneration Improper storage or excessive subculturing can lead to the producing strain losing its high-yield characteristics.[4] Always start fermentations from a well-maintained frozen stock.[8]
Issue 2: High Batch-to-Batch Variability in Yield

Inconsistent yields between batches make process validation and production planning difficult. A systematic approach to identifying the source of variation is essential.

Troubleshooting Workflow for High Variability:

G start High Batch-to-Batch Variability Detected inoculum Review Inoculum Preparation Protocol start->inoculum media Audit Raw Material and Media Prep Logs start->media params Analyze Fermentation Process Parameter Data (pH, Temp, DO, Feed Rate) start->params precursor Verify Precursor Feeding Strategy (Timing & Concentration) start->precursor consistent_inoculum Is Inoculum Standardized? (Age, Size, Viability) inoculum->consistent_inoculum consistent_media Are Raw Materials from Same Lot & Media Prep Consistent? media->consistent_media consistent_params Are Process Parameters Maintained within Specs Across Batches? params->consistent_params action_precursor Automate & Validate Precursor Dosing System precursor->action_precursor action_inoculum Implement Standardized Inoculum Protocol consistent_inoculum->action_inoculum No end_node Monitor Subsequent Batches for Improvement consistent_inoculum->end_node Yes action_media Qualify Raw Material Lots & Standardize Media Prep consistent_media->action_media No consistent_media->end_node Yes action_params Calibrate Probes & Tighten Control Loops consistent_params->action_params No consistent_params->end_node Yes action_inoculum->end_node action_media->end_node action_params->end_node action_precursor->end_node G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (e.g., 1.0 mg/mL Pen V Ref Std) filter_std Filter Standard (0.45 µm syringe filter) prep_std->filter_std prep_sample Prepare Test Solution (e.g., 1.0 mg/mL of sample) filter_sample Filter Sample (0.45 µm syringe filter) prep_sample->filter_sample setup Equilibrate HPLC System with Mobile Phase filter_std->setup filter_sample->setup inject Inject Samples & Standards (e.g., 20 µL) setup->inject run Run Isocratic/Gradient Method inject->run detect Detect at UV Wavelength (e.g., 254 nm) run->detect integrate Integrate Chromatogram Peaks detect->integrate calculate Calculate Assay (%) and Impurities (%) integrate->calculate

References

Enhancing the sensitivity of phenoxymethyl detection in low-volume samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the sensitive detection of phenoxymethyl (Penicillin V) in low-volume samples.

Troubleshooting Guides

This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments.

Q1: My signal intensity for this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low signal intensity can stem from several factors throughout the experimental workflow. Here are the common causes and their respective solutions:

  • Suboptimal Sample Preparation: Inefficient extraction or the presence of interfering substances can significantly reduce signal intensity.

    • Solution: Ensure efficient protein precipitation. A widely used method involves adding acetonitrile (B52724) to the serum sample. For a 15 μL sample, using 60 μL of acetonitrile has been shown to achieve a recovery rate of over 98%[1][2]. For other sample types, consider micro-extraction techniques like solid-phase microextraction (SPME) to concentrate the analyte[3].

  • Inefficient Ionization in Mass Spectrometry: The settings on the mass spectrometer may not be optimal for this compound.

    • Solution: Optimize the electrospray ionization (ESI) source parameters. For this compound, monitoring in positive ESI mode is effective[1][2]. Adjust parameters such as capillary voltage, nebulizer pressure, and gas temperature to maximize the signal for your specific instrument[2].

  • Poor Chromatographic Peak Shape: Broad or tailing peaks lead to a lower signal-to-noise ratio.

    • Solution: Ensure the mobile phase composition is optimal. A mobile phase of 55% methanol (B129727) in water with 0.1% formic acid has been successfully used[1][4][5][6]. Also, check the health of your analytical column; it may need to be cleaned or replaced.

  • Analyte Degradation: this compound can be unstable under certain conditions.

    • Solution: Assess the stability of your samples at different temperatures. This compound has shown good stability for 4 hours at room temperature, 24 hours at 4°C, and for 6 months at -80°C[2]. Minimize freeze-thaw cycles[2].

G cluster_0 Troubleshooting Low Signal Intensity start Low Signal Intensity Detected sample_prep Check Sample Preparation (Recovery > 98%?) start->sample_prep ms_params Optimize MS Parameters (Positive ESI Mode) sample_prep->ms_params [No] solution_prep Refine Protein Precipitation (e.g., 1:4 Sample to Acetonitrile) sample_prep->solution_prep [Yes] chromatography Evaluate Chromatography (Peak Shape) ms_params->chromatography [No] solution_ms Adjust ESI Source: Capillary Voltage, Gas Flow ms_params->solution_ms [Yes] stability Assess Analyte Stability (Storage Conditions) chromatography->stability [No] solution_chrom Check Mobile Phase & Column Health chromatography->solution_chrom [Yes] solution_stability Control Temperature & Minimize Freeze-Thaw stability->solution_stability [Yes] end Signal Intensity Improved stability->end [No] solution_prep->ms_params solution_ms->chromatography solution_chrom->stability solution_stability->end

Caption: Troubleshooting workflow for low signal intensity.

Q2: I am observing poor or inconsistent peak shapes in my chromatogram. What should I check?

A2: Poor peak shape (e.g., fronting, tailing, or splitting) can compromise both quantification and sensitivity. Consider the following:

  • Column Overload: Injecting too much analyte can saturate the column.

    • Solution: While working with low-volume samples, this is less common but possible if the sample is highly concentrated. Try diluting the sample extract before injection. An injection volume of 2 μL has been shown to be effective[1].

  • Inappropriate Mobile Phase: The mobile phase may not be suitable for the analyte or the column.

    • Solution: Ensure the pH of the mobile phase is appropriate for this compound. The addition of 0.1% formic acid to the mobile phase helps to produce well-defined peaks[1][5][6].

  • Column Contamination or Degradation: The analytical column can accumulate contaminants or degrade over time.

    • Solution: Flush the column with a strong solvent. If peak shape does not improve, the column may need to be replaced.

  • Extra-Column Volume: Excessive volume in the tubing or connections between the injector, column, and detector can cause peak broadening.

    • Solution: Use tubing with the smallest possible internal diameter and ensure all connections are secure and have minimal dead volume.

Q3: My results have high variability between replicate injections. What are the likely causes?

A3: High variability can undermine the reliability of your results. The most common sources are:

  • Inconsistent Sample Preparation: Variability in the protein precipitation or extraction steps is a major contributor.

    • Solution: Ensure precise and consistent pipetting of the sample and precipitation solvent (e.g., acetonitrile). Vortex each sample for the same amount of time to ensure thorough mixing[6].

  • Autosampler Issues: Inconsistent injection volumes from the autosampler can lead to variability.

    • Solution: Check the autosampler for air bubbles in the syringe and ensure it is properly calibrated.

  • Analyte Instability in the Autosampler: If samples are left in the autosampler for extended periods, the analyte may degrade.

    • Solution: The stability of this compound in an autosampler at 4°C has been confirmed for up to 24 hours[2]. If your sequence is longer, consider preparing fresh sample vials or re-validating stability for a longer duration.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in low-volume samples?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS), particularly using a triple quadrupole (TQ) instrument, is a highly sensitive and specific method for quantifying this compound in low-volume biological samples like serum.[4][5][6] This method can achieve a lower limit of quantification (LLOQ) of 0.01 mg L⁻¹[1][4][5]. Other sensitive techniques include methods based on Fast Fourier Transformation Continuous Cyclic Voltammetry[7].

Q2: What is the minimum sample volume required for sensitive detection using LC/MS?

A2: Recent advancements have made it possible to detect and quantify this compound in samples as small as 15 μL of human serum[1][2][4][5].

Q3: How should I prepare a low-volume sample for analysis?

A3: Protein precipitation is a simple and effective method for cleaning up low-volume serum or plasma samples.[4][5] A common and highly efficient protocol involves adding four parts of cold acetonitrile to one part of the sample (e.g., 60 μL of acetonitrile for a 15 μL serum sample)[1][2][6].

Q4: What are the key experimental parameters to optimize for a sensitive LC/MS method?

A4: For optimal sensitivity, focus on the following parameters:

  • Sample Cleanup: Maximize analyte recovery while removing interfering matrix components[1].

  • Chromatographic Separation: Achieve a sharp, symmetrical peak for this compound with a short retention time. This involves optimizing the mobile phase composition, flow rate, and analytical column[1].

  • Mass Spectrometry Detection: Use Multiple Reaction Monitoring (MRM) mode for quantification. Optimize the precursor and product ion transitions for this compound, as well as source parameters like capillary voltage and gas temperatures[1][2].

Q5: Are there alternative analytical methods to LC/MS for sensitive this compound detection?

A5: Yes, while LC/MS is very common, other methods have been developed:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This method can be used but is generally less sensitive than LC/MS. A described HPLC method can measure concentrations down to 30 µg/L using a 500 µL sample[8].

  • Electrochemical Detection: Advanced techniques like Fast Fourier Transformation Continuous Cyclic Voltammetry have been shown to be highly sensitive for ultra-trace monitoring of Penicillin V in biological matrices[7].

  • Resin-Based Adsorption: For recovery from culture filtrates, adsorption using resins like Amberlite XAD4 has shown to be more efficient than traditional solvent extraction[9][10].

Quantitative Data Summary

The following tables summarize the performance and parameters of a validated low-volume LC/MS method for this compound detection.

Table 1: Performance Characteristics of the Low-Volume LC/MS Method

ParameterValueReference(s)
Sample Volume15 µL[2][4][5]
Linearity Range0.0015 – 10 mg L⁻¹[2][4][5]
Lower Limit of Quantification (LLOQ)0.01 mg L⁻¹[1][4][5]
Accuracy96 – 102%[4][5]
Recovery (from Protein Precipitation)> 98%[1][2]

Table 2: Optimized LC/MS Method Parameters

ParameterConditionReference(s)
Chromatography
Analytical ColumnReversed-phase C18[8]
Mobile Phase55% methanol in water + 0.1% formic acid[1][4][5][6]
Flow Rate0.4 mL min⁻¹[1][4][5][6]
Injection Volume2 µL[1]
Column Temperature25 °C[1][6]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[1][2]
Detection ModeMultiple Reaction Monitoring (MRM)[1][2]

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation

This protocol is adapted for a 15 μL serum sample.

  • Pipette 15 μL of the serum sample into a microcentrifuge tube.

  • Add 60 μL of cold acetonitrile to the tube.

  • Vortex the mixture thoroughly for at least 30 seconds to ensure complete protein precipitation.

  • Allow the mixture to equilibrate for 10 minutes[6].

  • Centrifuge the tube at 14,000 x g for 5 minutes to pellet the precipitated proteins[6].

  • Carefully transfer the supernatant to an HPLC vial for analysis.

G cluster_1 Experimental Workflow for this compound Detection sample 1. Low-Volume Sample (15 µL Serum) prep 2. Sample Preparation (Protein Precipitation) sample->prep Add Acetonitrile (60 µL) analysis 3. LC/MS Analysis (TQ LC/MS) prep->analysis Inject Supernatant (2 µL) data 4. Data Acquisition (MRM Mode) analysis->data Positive ESI quant 5. Quantification & Results data->quant

Caption: High-level experimental workflow for this compound analysis.

Protocol 2: LC/MS Analysis of this compound

This protocol outlines the instrumental conditions for analysis.

  • LC System Setup:

    • Equilibrate the reversed-phase column with the mobile phase (55% methanol in water + 0.1% formic acid) at a flow rate of 0.4 mL/min[1][5][6].

    • Set the column oven temperature to 25°C[1][6].

    • Set the autosampler temperature to 4°C.

  • MS System Setup:

    • Set the mass spectrometer to operate in positive ESI mode[1][2].

    • Set up an MRM method with the specific precursor-to-product ion transitions for this compound.

    • Optimize source parameters, including capillary voltage, nebulizer gas flow, and drying gas temperature, according to the instrument manufacturer's recommendations to achieve maximum signal intensity.

  • Analysis:

    • Inject 2 µL of the prepared sample supernatant onto the LC column[1].

    • Acquire data for the specified run time (typically 2-5 minutes)[4][6].

    • Process the resulting data using the appropriate software to integrate the peak area for this compound and quantify the concentration against a calibration curve.

References

Adjusting phenoxymethyl experimental protocols for beta-lactamase producing strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenoxymethylpenicillin, particularly in the context of beta-lactamase producing bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of phenoxymethylpenicillin?

Phenoxymethylpenicillin, also known as Penicillin V, is a beta-lactam antibiotic that exerts a bactericidal effect on susceptible bacteria.[1][2] It functions by inhibiting the final stage of bacterial cell wall synthesis.[2] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[3][4][5][6] This inhibition leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.[6][7]

Q2: Why are beta-lactamase producing strains resistant to phenoxymethylpenicillin?

Beta-lactamase producing strains are resistant to phenoxymethylpenicillin because they produce enzymes called beta-lactamases. These enzymes hydrolyze the amide bond in the beta-lactam ring, which is the core structural component of all penicillin antibiotics.[7][8][9] This enzymatic cleavage inactivates the antibiotic, rendering it unable to bind to its PBP targets and inhibit cell wall synthesis.[6][7]

Q3: How can I determine if my bacterial strain produces beta-lactamases?

Several methods can be used to detect the production of beta-lactamases. Common phenotypic methods include:

  • Chromogenic Tests (e.g., Nitrocefin test): This is a rapid test where a color change indicates the hydrolysis of the chromogenic cephalosporin (B10832234) substrate, nitrocefin, by beta-lactamases.

  • Double-Disk Synergy Test (DDST): This test is used to detect Extended-Spectrum Beta-Lactamases (ESBLs). It involves placing a disk of a third-generation cephalosporin and a disk containing a beta-lactamase inhibitor (e.g., amoxicillin-clavulanate) on an agar (B569324) plate inoculated with the test organism. A characteristic enhancement of the inhibition zone between the disks suggests the presence of an ESBL.[6][10][11][12][13]

  • Combination Disk Test (CDT): This method compares the zone of inhibition of a cephalosporin disk with a disk containing the same cephalosporin plus a beta-lactamase inhibitor. A significant increase in the zone size in the presence of the inhibitor indicates beta-lactamase production.[13]

Q4: What are beta-lactamase inhibitors and how do they work?

Beta-lactamase inhibitors are compounds that structurally resemble beta-lactam antibiotics and can inactivate beta-lactamase enzymes.[14] They act as "suicide inhibitors" by irreversibly binding to the active site of the beta-lactamase, thereby protecting the partner antibiotic from hydrolysis.[15] Common examples include clavulanic acid, sulbactam, and tazobactam (B1681243). These inhibitors have weak intrinsic antibacterial activity and are therefore co-formulated with beta-lactam antibiotics.[16]

Q5: What is the spectrum of activity for common beta-lactamase inhibitors?

The activity of beta-lactamase inhibitors varies depending on the class of beta-lactamase. For instance, clavulanic acid, sulbactam, and tazobactam are potent inhibitors of most Ambler Class A beta-lactamases (which include many common penicillinases and ESBLs).[15][17] However, they are generally not effective against Class C (AmpC) cephalosporinases and Class B metallo-beta-lactamases.[15][17]

Troubleshooting Guides

Issue 1: Unexpectedly high Minimum Inhibitory Concentration (MIC) for phenoxymethylpenicillin against a susceptible strain.

Potential Cause Troubleshooting Step
Contamination of the bacterial culture. Streak the culture on selective agar to ensure purity. Repeat the MIC test with a confirmed pure culture.
Inaccurate antibiotic concentration. Prepare fresh stock solutions of phenoxymethylpenicillin and verify the concentration.
Incorrect inoculum density. Standardize the bacterial inoculum to a 0.5 McFarland standard before performing the assay.
Degradation of the antibiotic. Store phenoxymethylpenicillin stock solutions at the recommended temperature and prepare fresh working solutions for each experiment.

Issue 2: No synergistic effect observed when combining phenoxymethylpenicillin with a beta-lactamase inhibitor against a suspected beta-lactamase producer.

Potential Cause Troubleshooting Step
The resistance mechanism is not beta-lactamase production. The bacterium may have altered penicillin-binding proteins (PBPs) or active efflux pumps. Consider sequencing the PBP genes or performing synergy testing with an efflux pump inhibitor.
The beta-lactamase produced is not inhibited by the chosen inhibitor. The strain may produce a Class C (AmpC) or Class B (metallo-beta-lactamase) enzyme. Test for synergy with a broader spectrum beta-lactamase inhibitor if available, or use molecular methods to identify the beta-lactamase gene.
Suboptimal concentrations of the inhibitor. Perform a checkerboard assay with a range of concentrations for both phenoxymethylpenicillin and the beta-lactamase inhibitor to determine the optimal synergistic ratio.
Degradation of the beta-lactamase inhibitor. Prepare fresh solutions of the beta-lactamase inhibitor for each experiment, as they can be unstable.

Issue 3: Inconsistent results in the Double-Disk Synergy Test (DDST).

Potential Cause Troubleshooting Step
Incorrect disk placement. Ensure the distance between the cephalosporin and the clavulanate-containing disks is optimal (typically 20-30 mm center to center).
Inoculum is too heavy or too light. Standardize the inoculum to a 0.5 McFarland turbidity standard.
Masking of ESBL by AmpC beta-lactamase production. Some bacteria co-produce AmpC and ESBLs, which can lead to false-negative DDST results. Consider using a modified DDST with cefepime, which is more stable to AmpC hydrolysis.[11]
Subjective interpretation of results. Have a second, experienced individual read the plates. Use a well-characterized ESBL-positive and ESBL-negative strain as controls.

Quantitative Data

Table 1: EUCAST Clinical MIC Breakpoints for Phenoxymethylpenicillin (mg/L)

Organism Susceptible (S) ≤ Resistant (R) >
Staphylococcus spp.0.120.12
Streptococcus Groups A, C, G0.250.25
Streptococcus pneumoniae0.062.0

Data sourced from EUCAST clinical MIC breakpoints.[3][9][18] Note that for S. pneumoniae, values between >0.06 and ≤2 mg/L indicate "susceptible, increased exposure".

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Phenoxymethylpenicillin stock solution

  • Bacterial culture grown to logarithmic phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Multichannel pipette

Procedure:

  • Prepare Antibiotic Dilutions:

    • Prepare a series of two-fold serial dilutions of phenoxymethylpenicillin in CAMHB in the microtiter plate. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Prepare Bacterial Inoculum:

    • From a fresh culture, pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 50 µL of the final bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of phenoxymethylpenicillin at which there is no visible growth.

Protocol 2: Double-Disk Synergy Test (DDST) for ESBL Detection

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial culture

  • 0.5 McFarland turbidity standard

  • Antibiotic disks:

Procedure:

  • Prepare Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Plate:

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the MHA plate.

  • Place Disks:

    • Aseptically place the amoxicillin-clavulanic acid disk in the center of the agar plate.

    • Place the cefotaxime and ceftazidime disks 20-30 mm (center to center) from the central disk.

  • Incubation:

    • Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation:

    • A positive result is indicated by a "keyhole" or "champagne cork" shape of the inhibition zone, where the zone around the cephalosporin disk is enhanced on the side facing the amoxicillin-clavulanic acid disk.[6][10][11][12][13]

Protocol 3: Checkerboard Assay for Synergy Testing

This assay is used to determine the fractional inhibitory concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • CAMHB

  • Stock solutions of phenoxymethylpenicillin and a beta-lactamase inhibitor (e.g., clavulanic acid)

  • Bacterial inoculum prepared as for MIC testing

Procedure:

  • Plate Setup:

    • In a 96-well plate, create a two-dimensional array of concentrations. Along the x-axis, prepare serial dilutions of phenoxymethylpenicillin. Along the y-axis, prepare serial dilutions of the beta-lactamase inhibitor.

    • The final volume in each well after adding the inoculum should be 100 µL.

    • Include wells with each agent alone to determine their individual MICs.

  • Inoculation:

    • Inoculate the plate with the standardized bacterial suspension as described in the MIC protocol.

  • Incubation:

    • Incubate the plate under the same conditions as for the MIC assay.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpretation of FICI:

      • ≤ 0.5: Synergy

      • 0.5 to 4: Additive or indifferent effect

      • 4: Antagonism

Visualizations

Beta_Lactamase_Action cluster_0 Bacterial Cell cluster_1 Mechanism of Action & Resistance PBP Penicillin-Binding Protein (PBP) CW_Synthesis Cell Wall Synthesis PBP->CW_Synthesis Catalyzes Cell_Lysis Cell Lysis CW_Synthesis->Cell_Lysis Prevents Phenoxymethylpenicillin Phenoxymethylpenicillin (Penicillin V) Phenoxymethylpenicillin->PBP Inhibits Inactive_Penicillin Inactive Penicillin Beta_Lactamase Beta-Lactamase Enzyme Beta_Lactamase->Phenoxymethylpenicillin Hydrolyzes

Caption: Mechanism of phenoxymethylpenicillin action and beta-lactamase resistance.

Experimental_Workflow Start Start: Isolate bacterial strain MIC_Test Perform MIC Test with Phenoxymethylpenicillin Start->MIC_Test Is_Resistant Is MIC > breakpoint? MIC_Test->Is_Resistant Beta_Lactamase_Test Perform Beta-Lactamase Detection Test (e.g., DDST) Is_Resistant->Beta_Lactamase_Test Yes Susceptible Strain is Susceptible Is_Resistant->Susceptible No Is_Positive Is the test positive? Beta_Lactamase_Test->Is_Positive Synergy_Test Perform Synergy Test (e.g., Checkerboard Assay) with Inhibitor Is_Positive->Synergy_Test Yes Resistant_Non_BL Resistant: Other Mechanism (e.g., altered PBP) Is_Positive->Resistant_Non_BL No Resistant_BL Resistant: Beta-Lactamase Producer Synergy_Observed Synergy Observed: Protocol Adjustment Successful Synergy_Test->Synergy_Observed

Caption: Experimental workflow for adjusting protocols for beta-lactamase producers.

Troubleshooting_Logic Problem High MIC or No Synergy Check_Purity Check Culture Purity Problem->Check_Purity Check_Reagents Verify Reagent Concentration and Stability Problem->Check_Reagents Check_Inoculum Standardize Inoculum Problem->Check_Inoculum Investigate_Mechanism Investigate Alternative Resistance Mechanisms Problem->Investigate_Mechanism

Caption: Logical flow for troubleshooting unexpected experimental results.

References

Technical Support Center: Troubleshooting Poor Absorption of Phenoxymethylpenicillin in Oral Gavage Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor absorption of phenoxymethylpenicillin (penicillin V) in oral gavage studies.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My results show high variability in plasma concentrations of phenoxymethylpenicillin between animals. What are the potential causes and solutions?

Answer: High variability is a common challenge in oral gavage studies. Several factors related to the formulation, procedure, and animal physiology can contribute to this issue.

Potential Causes & Troubleshooting Steps:

  • Inconsistent Gavage Technique: Improper or inconsistent gavage technique can lead to variable dosing and stress, which can affect gastrointestinal motility and absorption.

    • Solution: Ensure all personnel are thoroughly trained on a standardized oral gavage protocol. The procedure should be performed quickly and gently to minimize stress. Verify the correct placement of the gavage needle in the esophagus, not the trachea.[1][2][3]

  • Formulation Inhomogeneity: If phenoxymethylpenicillin is not fully dissolved or uniformly suspended in the vehicle, the actual dose administered to each animal can vary.

    • Solution: Ensure the formulation is homogenous before and during administration. If it is a suspension, vortex the stock solution and each individual dose immediately before administration. For solutions, confirm complete dissolution.

  • Variable Gastric pH: Phenoxymethylpenicillin is an acidic drug with a pKa of approximately 2.73.[4][5] Variations in stomach pH between animals can significantly impact its dissolution and subsequent absorption.[6]

    • Solution: Standardize the fasting time for all animals before dosing to reduce variability in gastric content and pH. While not always feasible, pre-treatment with agents that control gastric pH can be considered, though this may introduce other experimental variables.[7]

  • Animal Stress: Stress from handling and the gavage procedure itself can alter gastrointestinal physiology, including gastric emptying rate and intestinal motility, leading to variable absorption.[8][9]

    • Solution: Acclimatize animals to handling and the gavage procedure (using the vehicle alone) for several days before the main experiment.

Question 2: The overall oral bioavailability of phenoxymethylpenicillin in my study is lower than the expected ~60%. What formulation factors could be responsible?

Answer: Low oral bioavailability can often be traced back to the formulation. The choice of salt form and vehicle are critical for optimal absorption.

Potential Causes & Troubleshooting Steps:

  • Incorrect Salt Form: The salt form of phenoxymethylpenicillin significantly influences its solubility and absorption rate.

    • Solution: Use the potassium salt of phenoxymethylpenicillin (penicillin V potassium).[4][10][11] It is freely soluble in water and has been shown to result in faster and higher peak serum levels compared to the free acid or other salts like calcium or benzathine salts.[12][13][14]

  • Inappropriate Vehicle Selection: The vehicle can have a profound impact on drug solubility, stability, and absorption.

    • Solution: An aqueous solution is generally preferred for the water-soluble potassium salt of phenoxymethylpenicillin.[12] Oil-based vehicles have been shown to significantly decrease its absorption.[12] If a suspension is necessary due to high dosage requirements, ensure the particle size is minimized and uniform to facilitate dissolution. Common aqueous vehicles for oral gavage include water, saline, or 0.5% methylcellulose (B11928114).[15][16]

  • pH of the Formulation: The stability and solubility of phenoxymethylpenicillin are pH-dependent.

    • Solution: Maintain the pH of the dosing solution within a range of 5.0 to 7.5 to ensure stability.[10] Phenoxymethylpenicillin is acid-stable, but its solubility can be affected by pH.[17]

Question 3: How can I confirm if poor absorption is due to low intestinal permeability rather than formulation issues?

Answer: To distinguish between formulation-related and permeability-related absorption issues, you can perform an in situ intestinal perfusion study. This technique allows for the direct measurement of the intestinal effective permeability (Peff) of a drug in a controlled environment.

Solution: Conduct an in situ single-pass intestinal perfusion study in rats. This will provide a direct measure of how well phenoxymethylpenicillin crosses the intestinal wall, independent of dissolution from a formulation. A high Peff would suggest that the absorption issue is likely related to the formulation, while a low Peff would indicate an inherent permeability problem.

Frequently Asked Questions (FAQs)

Q1: What is the recommended oral gavage volume for rats? A1: The generally accepted maximum oral gavage volume for rats is 10 mL/kg of body weight.[18][19] However, using the smallest effective volume (e.g., 5 mL/kg) is recommended to minimize the risk of gastroesophageal reflux and aspiration.[8][19]

Q2: Should animals be fasted before oral gavage of phenoxymethylpenicillin? A2: Yes, fasting animals for a standardized period (e.g., 12-18 hours with free access to water) is recommended.[20] This helps to reduce variability in gastric content and pH, which can influence drug dissolution and absorption.

Q3: What is the pKa and solubility of phenoxymethylpenicillin potassium salt? A3: The pKa of phenoxymethylpenicillin is approximately 2.73.[4][5] The potassium salt is freely soluble in water and phosphate-buffered saline (PBS) at a pH of 7.2 (around 10 mg/mL).[21][22][23]

Q4: Can I use a vehicle other than water for phenoxymethylpenicillin potassium? A4: While phenoxymethylpenicillin potassium is water-soluble, other aqueous vehicles like saline or 0.5% methylcellulose can be used.[15] It is crucial to avoid oil-based vehicles as they have been demonstrated to impair absorption.[12]

Q5: How can I ensure my gavage technique is correct? A5: Proper training is essential. Key steps include accurately measuring the gavage needle length (from the tip of the nose to the last rib), ensuring the animal is properly restrained to align the head and esophagus, and passing the needle gently without force.[1][2][3] If you feel resistance or the animal shows signs of distress, withdraw the needle and reassess.[3]

Data Presentation

Table 1: Physicochemical Properties of Phenoxymethylpenicillin

PropertyValueSource
Molar Mass350.39 g/mol [5]
pKa~2.73[4][5]
Oral Bioavailability~60%
Protein Binding~80%
Elimination Half-life30-60 minutes

Table 2: Solubility of Phenoxymethylpenicillin Potassium Salt

SolventSolubilitySource
WaterFreely soluble[11][22]
DMSO~12 mg/mL (with sonication)[21]
PBS (pH 7.2)~10 mg/mL[23]
Ethanol (96%)Practically insoluble[22]

Experimental Protocols

Protocol 1: Oral Gavage in Rats

1. Preparation:

  • Weigh the rat to determine the correct dosing volume (typically 5-10 mL/kg).[18][19]
  • Select an appropriately sized gavage needle (for adult rats, typically 16-18 gauge, 2-3 inches long with a ball tip).[19]
  • Measure the length of the needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach without causing perforation. Mark this length on the needle if necessary.[19]
  • Prepare the phenoxymethylpenicillin potassium solution in an appropriate aqueous vehicle (e.g., sterile water or saline) at the desired concentration.
  • Draw the calculated volume into a syringe and attach the gavage needle. Expel any air bubbles.

2. Restraint and Administration:

  • Restrain the rat firmly but gently, ensuring its body is vertical and the head is slightly extended to create a straight line from the mouth to the esophagus.[2]
  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.[1]
  • Allow the rat to swallow the needle; never force it. If resistance is met, withdraw and reposition.[3]
  • Once the needle is advanced to the pre-measured depth, administer the solution slowly over 2-3 seconds.[1]
  • Withdraw the needle slowly in the same direction it was inserted.

3. Post-Procedure Monitoring:

  • Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress (e.g., coughing, fluid from the nose), which could indicate accidental administration into the trachea.[1][24]

Protocol 2: In Situ Single-Pass Intestinal Perfusion in Rats

1. Animal Preparation:

  • Fast the rat for 12-18 hours with free access to water.[20]
  • Anesthetize the rat (e.g., with an intraperitoneal injection of pentobarbital).[25]
  • Maintain the animal's body temperature at 37°C using a heating pad.
  • Perform a midline abdominal incision to expose the small intestine.

2. Cannulation:

  • Isolate a ~10 cm segment of the jejunum, taking care not to disturb the blood supply.[25][26]
  • Cannulate both ends of the isolated segment with flexible tubing.
  • Gently flush the segment with pre-warmed (37°C) isotonic saline to remove any remaining contents.[25]

3. Perfusion:

  • Prepare the perfusion solution: Dissolve phenoxymethylpenicillin potassium in Krebs-Ringer buffer (a physiological salt solution) to the desired concentration.[25][26]
  • Connect the inlet cannula to a syringe pump and perfuse the segment with the drug-containing solution at a constant, low flow rate (e.g., 0.2 mL/min).[25][26]
  • Allow the system to equilibrate for approximately 30 minutes.[25]
  • Collect the perfusate from the outlet cannula at timed intervals (e.g., every 10-20 minutes) for a total of 60-90 minutes.[20][25]

4. Sample Analysis and Calculation:

  • Measure the concentration of phenoxymethylpenicillin in the inlet and outlet samples using a validated analytical method (e.g., HPLC).
  • Calculate the effective permeability (Peff) using the following equation, correcting for any water flux:
  • Peff = (-Q * ln(Cout_corrected / Cin)) / (2 * π * r * L)
  • Where Q is the flow rate, Cout_corrected is the outlet concentration corrected for water flux, Cin is the inlet concentration, r is the intestinal radius, and L is the length of the intestinal segment.

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Poor Absorption start Poor/Variable Absorption Observed check_formulation Step 1: Review Formulation start->check_formulation salt Is Phenoxymethylpenicillin Potassium Salt Used? check_formulation->salt No vehicle Is Vehicle an Aqueous Solution? check_formulation->vehicle Yes check_technique Step 2: Evaluate Gavage Technique standardized Is Gavage Protocol Standardized & Consistent? check_technique->standardized No stress Are Animals Acclimatized to Minimize Stress? check_technique->stress Yes check_animal Step 3: Consider Animal Factors fasting Is Fasting Protocol Standardized? check_animal->fasting No permeability_study Step 4: Assess Intestinal Permeability in_situ Perform In Situ Intestinal Perfusion permeability_study->in_situ optimize_formulation Outcome: Optimize Formulation (Use K+ Salt, Aqueous Vehicle) salt->optimize_formulation Yes homogeneity Is Formulation Homogeneous? vehicle->homogeneity Yes vehicle->optimize_formulation No homogeneity->check_technique Yes homogeneity->optimize_formulation No retrain Outcome: Retrain Personnel on Gavage Technique standardized->retrain Yes stress->check_animal Yes stress->retrain No fasting->permeability_study Yes standardize_animal_prep Outcome: Standardize Animal Preparation fasting->standardize_animal_prep Yes conclusion Conclusion: Absorption is Permeability-Limited or Formulation-Limited in_situ->conclusion

Caption: Troubleshooting workflow for poor phenoxymethylpenicillin absorption.

G cluster_pathway Phenoxymethylpenicillin Oral Absorption Pathway cluster_factors Factors Influencing Absorption start Oral Gavage (Penicillin V Potassium in Aqueous Vehicle) stomach Stomach (Acid-Stable) start->stomach dissolution Dissolution in Gastric/Intestinal Fluids stomach->dissolution small_intestine Small Intestine (Primary Site of Absorption) dissolution->small_intestine absorption Intestinal Epithelium (Permeation) small_intestine->absorption portal_vein Portal Vein absorption->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circulation Systemic Circulation (Bioavailable Drug) liver->systemic_circulation f1 Formulation: - Salt Form (K+ preferred) - Vehicle (Aqueous preferred) - pH & Stability f1->dissolution f2 Physiological: - Gastric pH - Gastric Emptying - Intestinal Motility f2->small_intestine f3 Procedural: - Gavage Technique - Animal Stress f3->stomach

Caption: Factors influencing the oral absorption of phenoxymethylpenicillin.

References

Phenoxymethylpenicillin Pharmacokinetic Data Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenoxymethylpenicillin (Penicillin V) pharmacokinetic (PK) data analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and guidance on resolving specific issues in phenoxymethylpenicillin PK data analysis.

Bioanalytical Method Validation

Question: My phenoxymethylpenicillin plasma concentrations are not consistent across different analytical runs. What could be the cause?

Answer: Inconsistent plasma concentrations can stem from several factors related to your bioanalytical method. A common issue is the lack of a robust and validated method. It is crucial to validate your analytical method according to established guidelines, such as those from the International Conference on Harmonisation (ICH).

Troubleshooting Steps:

  • Method Specificity: Ensure your method can distinguish phenoxymethylpenicillin from its potential degradation products or other metabolites. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential interferences.[1]

  • Linearity and Range: Confirm that your calibration curve is linear over the expected concentration range in your samples. A non-linear relationship can lead to inaccurate quantification.

  • Precision and Accuracy: Evaluate both intra-day and inter-day precision and accuracy using quality control (QC) samples at low, medium, and high concentrations.[2] Deviations outside of acceptable limits (typically ±15% for precision and accuracy, and ±20% for the lower limit of quantification) indicate a problem with the method's reproducibility.

  • Matrix Effects: Assess for matrix effects, where components in the biological matrix (plasma, serum) can suppress or enhance the analyte signal. This is particularly important for mass spectrometry-based methods.

  • Stability: Verify the stability of phenoxymethylpenicillin in the biological matrix under the conditions of your sample collection, processing, and storage.[2]

Here is a logical workflow for troubleshooting bioanalytical method inconsistencies:

cluster_troubleshooting Troubleshooting Steps start Inconsistent Plasma Concentrations check_specificity Verify Method Specificity start->check_specificity check_linearity Assess Linearity and Range check_specificity->check_linearity Specific? check_precision Evaluate Precision and Accuracy check_linearity->check_precision Linear? check_matrix Investigate Matrix Effects check_precision->check_matrix Precise & Accurate? check_stability Confirm Analyte Stability check_matrix->check_stability No Matrix Effects? revalidate Re-validate Method check_stability->revalidate Stable?

Fig. 1: Bioanalytical Method Troubleshooting Workflow.
High Variability in Pharmacokinetic Parameters

Question: I am observing high inter-individual variability in Cmax and AUC values for phenoxymethylpenicillin. What are the potential reasons?

Answer: High variability in pharmacokinetic parameters for orally administered phenoxymethylpenicillin is a known issue and can be attributed to several physiological and formulation-related factors.

Potential Causes:

  • Formulation Differences: The bioavailability of phenoxymethylpenicillin can vary significantly between different formulations. For instance, solutions of the potassium salt tend to be absorbed faster and result in higher peak serum levels compared to oil-based mixtures or the calcium salt.[3][4] Even different brands of tablets can show differences in absorption rates.[5]

  • Effect of Food: The absorption of phenoxymethylpenicillin can be reduced when taken with meals. It is recommended to administer the drug at least 30 minutes before or 2 hours after food to minimize this effect.[6]

  • Age and Disease State: Age can influence absorption, with younger children sometimes exhibiting higher plasma levels.[3] Certain disease states, such as celiac disease, can lead to decreased absorption.[3]

  • Gastrointestinal Factors: Individual differences in gastric emptying time, intestinal pH, and gut motility can all contribute to variability in drug absorption.

The following diagram illustrates factors contributing to PK variability:

variability High PK Variability (Cmax, AUC) formulation Formulation (Salt, Vehicle) variability->formulation food Food Effect variability->food age Patient Age variability->age disease Disease State (e.g., Celiac) variability->disease gi_factors GI Physiology variability->gi_factors

Fig. 2: Factors Influencing Phenoxymethylpenicillin PK Variability.
Compartmental Modeling Challenges

Question: I am having difficulty fitting a pharmacokinetic model to my phenoxymethylpenicillin data. Which model is most appropriate?

Answer: The pharmacokinetics of phenoxymethylpenicillin are often best described by a multi-compartment model. While a simple one-compartment model may suffice in some cases, two- and three-compartment models often provide a better fit to the data, especially with rich sampling schedules.[7][8]

Modeling Recommendations:

  • Start with a Multi-Compartment Model: A three-compartment model with a time lag for absorption has been shown to effectively describe phenoxymethylpenicillin pharmacokinetics.[8][9] This accounts for the initial delay in absorption and the distribution of the drug into peripheral tissues.

  • Consider Absorption Kinetics: Evaluate both first-order and saturable absorption models. While first-order absorption is often assumed, at higher doses, absorption may become saturable.

  • Evaluate Clearance Models: Both first-order and Michaelis-Menten (saturable) clearance models should be considered.

  • Model Evaluation: Use goodness-of-fit plots (e.g., observed vs. predicted concentrations), Akaike Information Criterion (AIC), and visual predictive checks to evaluate and compare different models.[8]

A general workflow for PK model selection is presented below:

start Start PK Data Analysis one_comp One-Compartment Model start->one_comp two_comp Two-Compartment Model start->two_comp three_comp Three-Compartment Model start->three_comp eval_fit Evaluate Goodness-of-Fit (AIC, Plots, VPC) one_comp->eval_fit two_comp->eval_fit three_comp->eval_fit final_model Select Final Model eval_fit->final_model

Fig. 3: Pharmacokinetic Model Selection Workflow.
Drug-Drug Interactions

Question: How do co-administered drugs affect the pharmacokinetics of phenoxymethylpenicillin?

Answer: Several drugs can interact with phenoxymethylpenicillin, altering its pharmacokinetic profile. The most well-documented interaction is with probenecid (B1678239).

Key Interactions:

  • Probenecid: Probenecid significantly increases the plasma concentration and prolongs the half-life of phenoxymethylpenicillin by inhibiting its renal tubular secretion.[7][10] This interaction can be clinically useful to boost phenoxymethylpenicillin levels.

  • Bacteriostatic Antibiotics: Co-administration with bacteriostatic antibiotics (e.g., tetracyclines, erythromycin) may antagonize the bactericidal effect of phenoxymethylpenicillin, which is active against proliferating microorganisms.[6]

  • Methotrexate (B535133): Penicillins can reduce the renal excretion of methotrexate, leading to an increased risk of methotrexate toxicity.[6][11]

  • Oral Contraceptives: The effectiveness of oral contraceptives may be reduced by phenoxymethylpenicillin.[6]

  • Neomycin: Neomycin can reduce the absorption of phenoxymethylpenicillin.[6]

The following diagram illustrates the interaction between phenoxymethylpenicillin and probenecid at the level of the renal tubule:

cluster_renal_tubule Renal Tubule Cell OAT Organic Anion Transporter (OAT) PenV_urine Phenoxymethylpenicillin (in urine) OAT->PenV_urine PenV_blood Phenoxymethylpenicillin (in blood) PenV_blood->OAT Secretion Probenecid_blood Probenecid (in blood) Probenecid_blood->OAT Inhibition

Fig. 4: Mechanism of Probenecid-Phenoxymethylpenicillin Interaction.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of phenoxymethylpenicillin from various studies.

Table 1: Pharmacokinetic Parameters of Single Oral Doses of Phenoxymethylpenicillin in Healthy Volunteers [12][13][14]

Dose (mg)Cmax (mg/L) (mean ± SD)AUC (mg·h/L) (mean ± SD)Tmax (h) (range)t1/2 (h)
4006.1 ± 2.0-0.5 - 1.00.5
100015.0 ± 4.3-0.5 - 1.0-
200026.3 ± 10.0-0.5 - 1.0-
300035.5 ± 10.8-0.5 - 1.0-

Table 2: Steady-State Pharmacokinetic Parameters of Phenoxymethylpenicillin (500 mg every 6 hours) in Healthy Volunteers [9]

ParameterValue (mean ± SD)
Cmax (mg/L)5.7 ± 2.3
AUC (mg·h/L)7.8 ± 2.5
tmax (min)48 ± 18
Total serum t1/2 (min)41 ± 13
Unbound fraction (%)23 ± 4

Table 3: Effect of Probenecid on Phenoxymethylpenicillin Plasma Concentrations [10]

Time PointDrug CombinationTotal Penicillin-V (mg/L) (mean difference, 95% CI)Free Penicillin-V (mg/L) (mean difference, 95% CI)
45 minPenicillin-V + Probenecid vs. Penicillin-V alone4.32 (3.20–5.32)1.15 (0.88–1.42)
180 minPenicillin-V + Probenecid vs. Penicillin-V alone2.2 (1.58–3.25)0.5 (0.35–0.76)

Experimental Protocols

Protocol 1: Quantification of Phenoxymethylpenicillin in Human Plasma by HPLC-UV

This protocol is a generalized procedure based on methodologies described in the literature.[15]

1. Objective: To quantify the concentration of phenoxymethylpenicillin in human plasma samples.

2. Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Phenoxymethylpenicillin potassium reference standard

  • Internal standard (e.g., phenytoin)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Glacial acetic acid (AR grade)

  • Water (HPLC grade)

  • Human plasma (drug-free)

  • Vortex mixer, centrifuge, micropipettes

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of water, acetonitrile, and glacial acetic acid (e.g., 500:500:5.75 v/v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 220 nm[15] or 254 nm

  • Injection Volume: 20 µL

4. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve phenoxymethylpenicillin reference standard in the mobile phase to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard in a similar manner.

  • Calibration Standards and Quality Control Samples: Prepare working solutions by serial dilution of the stock solution. Spike drug-free human plasma with appropriate volumes of the working solutions to prepare calibration standards and QC samples at various concentrations.

5. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution and vortex briefly.

  • Add 600 µL of acetonitrile (or other suitable protein precipitating agent) to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the HPLC system.

6. Data Analysis:

  • Integrate the peak areas of phenoxymethylpenicillin and the internal standard.

  • Calculate the peak area ratio (phenoxymethylpenicillin/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of phenoxymethylpenicillin in the unknown samples from the calibration curve.

Protocol 2: In Vitro Plasma Protein Binding Assay by Ultrafiltration

1. Objective: To determine the unbound fraction of phenoxymethylpenicillin in human plasma.

2. Materials:

  • Centrifugal ultrafiltration devices (e.g., with a molecular weight cut-off of 30 kDa)

  • Phenoxymethylpenicillin

  • Drug-free human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator/water bath (37°C)

  • Validated bioanalytical method for phenoxymethylpenicillin quantification (e.g., LC-MS/MS)

3. Procedure:

  • Spike drug-free human plasma with phenoxymethylpenicillin to achieve the desired concentrations.

  • Incubate the spiked plasma samples at 37°C for a predetermined time (e.g., 30 minutes) to allow for equilibration.

  • Transfer an aliquot of the incubated plasma (e.g., 500 µL) into the sample reservoir of the ultrafiltration device.

  • Centrifuge the device according to the manufacturer's instructions (e.g., 2,000 x g for 20 minutes at 37°C) to separate the protein-free ultrafiltrate.

  • Carefully collect the ultrafiltrate and an aliquot of the total plasma sample.

  • Determine the concentration of phenoxymethylpenicillin in the total plasma (C_total) and the ultrafiltrate (C_unbound) using a validated bioanalytical method.

4. Data Analysis:

  • Calculate the percent unbound fraction as: % Unbound = (C_unbound / C_total) * 100

This technical support center provides a starting point for addressing common challenges in phenoxymethylpenicillin pharmacokinetic data analysis. For more specific issues, it is always recommended to consult the primary literature and relevant regulatory guidelines.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Phenoxymethylpenicillin Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantitative determination of phenoxymethylpenicillin in pharmaceutical tablet formulations. The focus is on the validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method, with a comparative evaluation against alternative analytical techniques. All data is presented to aid in the selection of the most suitable method for quality control and research purposes.

Validated Reverse-Phase HPLC Methods

Reverse-phase HPLC is a widely used technique for the analysis of pharmaceuticals due to its high specificity, sensitivity, and accuracy. Below is a comparison of two validated RP-HPLC methods for the assay of phenoxymethylpenicillin tablets.

Comparative Performance of Validated RP-HPLC Methods
Validation ParameterMethod 1Method 2
Linearity
Range80% to 120% of test concentrationNot Specified
Correlation Coefficient (r²)Not SpecifiedNot Specified
Accuracy (% Recovery) 100.2%[1]98.0% to 102.0%
Precision (% RSD)
Repeatability0.424[1]Not Specified
Specificity No interference from placebo[1]No interference from placebo
Robustness % RSD < 1.0 for flow rate variationMethod is robust to deliberate changes
Experimental Protocols for RP-HPLC Methods

Method 1 [1]

  • Chromatographic Conditions:

    • Column: Hypersil, ODS, C-18 (30 cm x 4 mm, 5 µm)

    • Mobile Phase: Water: Acetonitrile: Glacial Acetic Acid (500:500:5.75 v/v/v)

    • Flow Rate: 1 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Run Time: 10 min

  • Standard Solution Preparation:

    • Accurately weigh 125 mg of Phenoxymethylpenicillin potassium working standard and dissolve in 30 mL of the mobile phase. Dilute to 50 mL with the mobile phase and filter.

  • Sample Solution Preparation:

    • Weigh and powder 20 tablets. Transfer a portion of the powder equivalent to about 400,000 USP Penicillin V units to a 100 mL volumetric flask. Add the mobile phase to volume and shake for about 5 minutes. Filter the solution through a 0.5 µm or finer porosity filter.

Method 2

  • Chromatographic Conditions:

    • Column: Lichrospher 100 RP-18e (250 x 4.0 mm, 10 µm)

    • Mobile Phase: Phosphate buffer: Methanol: Water (8:42:50 v/v/v), with the pH adjusted to 3.5 ± 0.05 with orthophosphoric acid.

    • Flow Rate: 1.2 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 20 µL

    • Run Time: 30 minutes

  • Standard Solution Preparation:

    • Accurately weigh about 55 mg of phenoxymethylpenicillin potassium working standard into a 50.0 mL volumetric flask. Add about 35 mL of diluent, sonicate to dissolve, and dilute to the mark with diluent.

  • Sample Solution Preparation:

    • Weigh and determine the average weight of not less than 20 tablets. Crush the tablets to a fine powder. Accurately weigh a portion of the powder equivalent to 50 mg of phenoxymethylpenicillin into a 50.0 mL volumetric flask, add 30 mL of diluent, and sonicate for about 5 minutes to dissolve. Dilute to the mark with diluent and mix well.

Alternative Analytical Methods

While RP-HPLC is a robust method, other techniques can be employed for the analysis of phenoxymethylpenicillin tablets. This section compares RP-HPLC with Capillary Electrophoresis and UV Spectrophotometry.

Comparative Overview of Analytical Methods
FeatureRP-HPLCCapillary Electrophoresis (CE)UV Spectrophotometry
Principle Differential partitioning between a nonpolar stationary phase and a polar mobile phase.Separation of ions based on their electrophoretic mobility in an applied electric field.Measurement of the absorption of ultraviolet light by the analyte.
Specificity HighHighLow (potential for interference from excipients)
Sensitivity HighHighModerate
Speed ModerateFastVery Fast
Cost HighModerateLow
Validation Data Availability ComprehensiveGood (for assay)Limited (for tablets)
Performance Comparison
Validation ParameterCapillary Electrophoresis (CE)UV Spectrophotometry
Assay Results No significant difference compared to HPLC method[2]Not available for direct comparison
Accuracy (% Recovery) Not explicitly stated in comparative study97.54% (for dispersible tablets)[3]
Precision (% RSD) Not explicitly stated in comparative studyNot available
Specificity Good resolution between penicillin V and its impurities[2]Prone to interference from other UV-absorbing substances.
Experimental Protocols for Alternative Methods

Capillary Electrophoresis (CE) [2]

  • Separation Buffer: Phosphate-borate buffer supplemented with 20.0 g/L (69 mM) sodium dodecyl sulfate (B86663) (SDS) and 2.2 g/L (12.5 mM) pentanesulfonic acid sodium salt, adjusted to pH 6.3.

  • Applied Voltage: 15 kV.

UV Spectrophotometry [3]

  • Method: A UV method was used for content measurement of phenoxymethylpenicillin potassium dispersible tablets.

Experimental Workflows and Logical Relationships

Visualizing the workflow for method validation is crucial for understanding the sequence of experiments and their interdependencies.

HPLC_Validation_Workflow prep_std Prepare Standard Solutions linearity Linearity & Range prep_std->linearity accuracy Accuracy prep_std->accuracy system_suit System Suitability Testing prep_std->system_suit prep_sample Prepare Sample Solutions specificity Specificity prep_sample->specificity prep_sample->linearity prep_sample->accuracy precision Precision (Repeatability & Intermediate) prep_sample->precision prep_placebo Prepare Placebo Solution prep_placebo->specificity robustness Robustness linearity->robustness system_suit->linearity

Caption: Workflow for the validation of an HPLC method.

Conclusion

The choice of an analytical method for the quantification of phenoxymethylpenicillin in tablets depends on the specific requirements of the analysis.

  • RP-HPLC stands out as the most robust and reliable method, offering high specificity, accuracy, and precision, supported by comprehensive validation data. It is the recommended method for quality control and regulatory purposes.

  • Capillary Electrophoresis presents a viable alternative to HPLC, with studies indicating comparable assay results. Its advantages include faster analysis times and lower solvent consumption.

  • UV Spectrophotometry is a simple, rapid, and cost-effective technique. However, its lower specificity makes it susceptible to interference from excipients, and there is a lack of comprehensive validation data for its application to phenoxymethylpenicillin tablets. It may be suitable for preliminary or in-process controls where high accuracy is not the primary concern.

For researchers and drug development professionals, a thorough evaluation of these methods against their specific analytical needs is essential for ensuring the quality and efficacy of phenoxymethylpenicillin tablet formulations.

References

A Comparative Analysis of Phenoxymethylpenicillin and Amoxicillin for the Treatment of Streptococcus pyogenes Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – In the landscape of antimicrobial therapeutics, the choice between phenoxymethylpenicillin (Penicillin V) and amoxicillin (B794) for the treatment of Streptococcus pyogenes (Group A Streptococcus) infections remains a pertinent topic for clinicians and researchers. This guide provides a comprehensive, data-driven comparison of these two widely used beta-lactam antibiotics, focusing on their in vitro activity, clinical efficacy, and underlying mechanisms of action. This analysis is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of their comparative performance.

Executive Summary

Both phenoxymethylpenicillin and amoxicillin are highly effective against Streptococcus pyogenes. Penicillin V, a narrower-spectrum antibiotic, is often recommended as a first-line agent to minimize the development of resistance. Amoxicillin, with its broader spectrum and favorable pharmacokinetic profile, presents a valuable alternative. This report synthesizes available experimental data to facilitate an informed comparison.

In Vitro Susceptibility

The in vitro activity of phenoxymethylpenicillin and amoxicillin against S. pyogenes is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Decades of surveillance have shown that S. pyogenes remains remarkably susceptible to penicillins.

Antibiotic MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) MIC Range (µg/mL)
Phenoxymethylpenicillin (Penicillin V)0.0090.015≤0.004 - 0.03
Amoxicillin0.0080.015≤0.004 - 0.03

Data compiled from multiple in vitro studies. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Bactericidal Activity

While MICs indicate growth inhibition, time-kill assays provide insight into the bactericidal (killing) activity of an antibiotic. Both phenoxymethylpenicillin and amoxicillin exhibit time-dependent killing, where their efficacy is correlated with the duration the concentration remains above the MIC.

While direct comparative time-kill curve data is limited, individual studies demonstrate that both antibiotics are bactericidal against S. pyogenes. Amoxicillin at concentrations of 2x and 8x MIC has been shown to be bactericidal against all tested isolates at 24 hours[1]. Similarly, studies on phenoxymethylpenicillin have demonstrated a significant decline in viable bacterial counts following exposure[2].

Clinical Efficacy

Numerous clinical trials have compared the efficacy of phenoxymethylpenicillin and amoxicillin in treating S. pyogenes pharyngitis. The primary outcomes of these studies are typically bacteriological eradication and clinical cure rates.

Study Reference Drug Regimen Bacteriological Eradication Rate Clinical Cure Rate
Pichichero et al. (2008)[3][4][5]Amoxicillin (775 mg QD, 7 days) vs. Penicillin VK (250 mg QID, 10 days)65.3% vs. 68.0%86.1% vs. 91.9%
Cohen et al. (1996)[6]Amoxicillin (50 mg/kg/day BID, 6 days) vs. Penicillin V (45 mg/kg/day TID, 10 days)83.7% vs. 85.3%Not Statistically Different
Peyramond et al. (1996)[7]Amoxicillin (1g BID, 6 days) vs. Penicillin V (1 MU TID, 10 days)92% vs. 92.7%96% vs. 95.4%
Shvartzman et al. (1998)[8]Amoxicillin (40 mg/kg/day) vs. Penicillin V (lower dosage)79.3% vs. 54.5%87.9% vs. 70.9%

These studies highlight that while both drugs are effective, variations in dosing regimens and treatment durations can influence outcomes. Notably, some studies suggest amoxicillin may achieve comparable or even superior bacteriological and clinical cure rates with shorter treatment courses or less frequent dosing, which can improve patient adherence[6][8].

Mechanism of Action

Phenoxymethylpenicillin and amoxicillin are beta-lactam antibiotics that share a common mechanism of action. They inhibit the synthesis of the bacterial cell wall, leading to cell lysis and death[9].

G cluster_synthesis Peptidoglycan Synthesis cluster_inhibition Inhibition by Beta-Lactams cluster_outcome Bacterial Cell Fate UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM Enzymatic steps Lipid_I Lipid I UDP_NAM->Lipid_I Translocase Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Nascent Peptidoglycan Lipid_II->Peptidoglycan Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan Peptidoglycan->Crosslinked_PG Transpeptidase (PBP) Weak_Wall Weakened Cell Wall Beta_Lactam Phenoxymethylpenicillin or Amoxicillin PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Binds to active site Inactive_PBP Inactive Acyl-Enzyme Complex PBP->Inactive_PBP Acylation Inactive_PBP->Crosslinked_PG Inhibition of Cross-linking Lysis Cell Lysis and Death Weak_Wall->Lysis Osmotic Pressure

Caption: Mechanism of action of beta-lactam antibiotics against S. pyogenes.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture of S. pyogenes on a suitable agar (B569324) plate (e.g., blood agar), select 3-5 colonies.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth supplemented with lysed horse blood).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare stock solutions of phenoxymethylpenicillin and amoxicillin.

    • Perform serial twofold dilutions of each antibiotic in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the diluted bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 20-24 hours in an atmosphere of 5% CO₂.

  • Interpretation:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Time-Kill Assay

This protocol provides a general framework for assessing the bactericidal activity of phenoxymethylpenicillin and amoxicillin against S. pyogenes.

G start Start prep_inoculum Prepare S. pyogenes inoculum (log-phase growth, ~5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate all tubes with bacterial suspension prep_inoculum->inoculate prep_tubes Prepare test tubes with broth and antibiotic concentrations (e.g., 1x, 2x, 4x, 8x MIC) prep_tubes->inoculate controls Prepare growth control tube (no antibiotic) controls->inoculate incubate Incubate at 37°C with 5% CO2 inoculate->incubate sample At specified time points (0, 2, 4, 6, 8, 24h), remove aliquots from each tube incubate->sample dilute_plate Perform serial dilutions and plate on agar sample->dilute_plate incubate_plates Incubate plates for 24-48h dilute_plate->incubate_plates count Count colonies (CFU/mL) incubate_plates->count plot Plot log10 CFU/mL vs. Time count->plot end End plot->end

Caption: Experimental workflow for a time-kill assay.

  • Inoculum Preparation: Prepare a standardized inoculum of S. pyogenes in the mid-logarithmic phase of growth, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.

  • Assay Setup:

    • Prepare tubes containing the broth with phenoxymethylpenicillin or amoxicillin at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).

    • Include a growth control tube containing no antibiotic.

  • Inoculation and Sampling:

    • Inoculate all tubes with the prepared bacterial suspension.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot and plate onto appropriate agar plates.

    • Incubate the plates for 24-48 hours.

    • Count the number of colonies to determine the viable cell count (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each antibiotic concentration.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Conclusion

Both phenoxymethylpenicillin and amoxicillin remain highly effective against Streptococcus pyogenes. Phenoxymethylpenicillin's narrow spectrum of activity makes it an excellent choice for targeted therapy, aligning with antimicrobial stewardship principles. Amoxicillin offers the advantages of a favorable pharmacokinetic profile, potentially allowing for less frequent dosing and shorter treatment durations, which may enhance patient compliance[6][8]. The choice between these two agents may be guided by local resistance patterns (for other pathogens), patient-specific factors, and cost-effectiveness. The data presented in this guide provide a foundation for further research and informed clinical decision-making.

References

Navigating Cross-Reactivity: A Comparative Guide to Phenoxymethylpenicillin and Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the potential for allergic cross-reactivity between beta-lactam antibiotics is paramount for patient safety and effective therapeutic design. This guide provides an objective comparison of the cross-reactivity between phenoxymethylpenicillin (Penicillin V) and various cephalosporins, supported by experimental data and detailed methodologies. The central tenet of this analysis is the now well-established principle that cross-reactivity is primarily dictated by the similarity of the R1 side chains of the antibiotics, rather than the shared beta-lactam ring structure.[1][2][3]

Historically, a cross-reactivity rate of 10% between penicillins and cephalosporins was widely cited.[4][5] However, this figure is now considered a significant overestimation, influenced by early cephalosporin (B10832234) preparations that were contaminated with penicillin and the prevalence of first-generation cephalosporins with R1 side chains more akin to those of penicillins.[4][6] Contemporary evidence points to a much lower overall rate of cross-reactivity, generally below 2% in individuals with a confirmed IgE-mediated penicillin allergy.[4][7] This rate is even lower for second and third-generation cephalosporins, which possess R1 side chains that are structurally distinct from those of most penicillins.

R1 Side Chain Comparison: The Key to Predicting Cross-Reactivity

The structural similarity of the R1 side chain is the most critical factor in predicting IgE-mediated cross-reactivity.[1][2][3][7] Phenoxymethylpenicillin (Penicillin V) has a phenoxymethyl R1 side chain. A comparison of this structure with the R1 side chains of various cephalosporin generations is crucial for assessing the likelihood of a cross-allergic reaction.

Table 1: R1 Side Chain Comparison of Phenoxymethylpenicillin and Representative Cephalosporins

AntibioticClassR1 Side Chain StructureStructural Similarity to Phenoxymethylpenicillin R1 Side ChainPredicted Cross-Reactivity Potential
Phenoxymethylpenicillin PenicillinThis compound--
Cephalexin 1st Generation CephalosporinPhenylglycylLowLow
Cefazolin 1st Generation Cephalosporin(1H-tetrazol-1-yl)acetylLowVery Low
Cefuroxime 2nd Generation Cephalosporin(Z)-2-(furan-2-yl)-2-(methoxyimino)acetylLowVery Low
Cefaclor 2nd Generation CephalosporinPhenylglycylLowLow
Ceftriaxone 3rd Generation Cephalosporin(Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetylLowVery Low
Ceftazidime 3rd Generation Cephalosporin(Z)-2-(2-aminothiazol-4-yl)-2-((1-carboxy-1-methylethoxy)imino)acetylLowVery Low
Cefepime 4th Generation Cephalosporin(Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetylLowVery Low

Note: This table provides a qualitative prediction based on structural similarity. Clinical data for direct cross-reactivity with phenoxymethylpenicillin is limited.

Quantitative Assessment of Cross-Reactivity

While specific quantitative data for phenoxymethylpenicillin is scarce, extensive research on the broader penicillin class provides valuable insights. The data consistently demonstrates a low incidence of cross-reactivity, particularly with later-generation cephalosporins.

Table 2: Summary of Clinical Studies on Penicillin-Cephalosporin Cross-Reactivity

Penicillin Class StudiedCephalosporin GenerationNumber of Patients with Confirmed Penicillin AllergyPercentage Showing Cross-ReactivityReference
General Penicillins1st GenerationVaries across studies~5-10%[6]
General Penicillins2nd & 3rd GenerationsVaries across studies<2%
Aminopenicillins (Amoxicillin/Ampicillin)1st Generation Amino-cephalosporins (e.g., Cefalexin, Cefadroxil)Varies across studiesCan be higher due to identical R1 side chains[2]
Penicillin GCefazolin4520% (positive skin test)[5]

Experimental Protocols for Cross-Reactivity Assessment

A definitive diagnosis of cross-reactivity involves a combination of clinical history, in vivo, and in vitro tests.

Skin Testing

Skin testing is a primary method for detecting IgE-mediated hypersensitivity.

Protocol for Penicillin and Cephalosporin Skin Prick and Intradermal Testing:

  • Preparation:

    • Ensure the patient has discontinued (B1498344) antihistamines for an appropriate period (typically 3-7 days).

    • Prepare sterile solutions of the penicillin (e.g., Penicillin G) and the cephalosporin(s) to be tested at non-irritating concentrations. Include positive (histamine) and negative (saline) controls.

  • Skin Prick Test (SPT):

    • Place a drop of each test solution and the controls on the volar surface of the forearm.

    • Using a sterile lancet, prick the skin through each drop.

    • Read the results after 15-20 minutes. A positive reaction is defined as a wheal of ≥3 mm in diameter larger than the negative control.

  • Intradermal Test (IDT):

    • If the SPT is negative, proceed to the IDT.

    • Inject a small amount (approximately 0.02 mL) of each test solution and controls intradermally to raise a small bleb.

    • Read the results after 15-20 minutes. A positive reaction is an increase in the wheal diameter of ≥3 mm from the initial bleb.

In Vitro Immunoassays

These laboratory tests measure the amount of drug-specific IgE in a patient's serum. The most common methods are the Radioallergosorbent Test (RAST) and the enzyme-linked immunosorbent assay (ELISA)-based ImmunoCAP system.

Principle of RAST Inhibition Assay for Cross-Reactivity:

This assay determines if one drug can inhibit the binding of IgE antibodies to another drug, indicating shared allergenic epitopes.

  • Solid-Phase Antigen: The primary allergenic drug (e.g., a penicillin conjugate) is bound to a solid phase (e.g., a paper disc or microtiter well).

  • Inhibition: The patient's serum is pre-incubated with various concentrations of the test drug (the cephalosporin).

  • Binding: The pre-incubated serum is then added to the solid-phase antigen. If the cephalosporin has cross-reactive epitopes, it will have already bound to the penicillin-specific IgE in the serum, thus inhibiting the IgE from binding to the solid-phase penicillin antigen.

  • Detection: A radiolabeled anti-IgE antibody is added, and the amount of radioactivity is measured. A lower level of radioactivity compared to a control without the inhibitor indicates cross-reactivity.

Drug Provocation Test (DPT)

The DPT is considered the gold standard for confirming or ruling out a drug allergy when other tests are inconclusive. It involves the controlled administration of the drug in gradually increasing doses under strict medical supervision.

General Protocol for a Graded Oral Drug Challenge:

  • Patient Selection: DPT should only be performed in a medically supervised setting with emergency equipment readily available. It is contraindicated in patients with a history of severe, life-threatening reactions.

  • Dosing Regimen:

    • Step 1: Administer 1/100th to 1/10th of the therapeutic dose.

    • Step 2: After an observation period of 30-60 minutes with no reaction, administer 1/10th of the therapeutic dose.

    • Step 3: After another 30-60 minute observation period, administer the full therapeutic dose.

  • Monitoring: The patient is closely monitored for any signs or symptoms of an allergic reaction for at least 1-2 hours after the final dose.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the primary signaling pathway involved in an allergic reaction and a typical workflow for assessing cross-reactivity.

IgE_Mediated_Degranulation cluster_mast_cell Mast Cell Allergen Allergen (Cephalosporin-Protein Conjugate) IgE Specific IgE CrossLinking Allergen->CrossLinking bridges FceRI FcεRI Receptor IgE->FceRI binds to SignalingCascade Intracellular Signaling Cascade CrossLinking->SignalingCascade activates Degranulation Degranulation SignalingCascade->Degranulation leads to Mediators Release of Mediators (Histamine, etc.) Degranulation->Mediators results in Symptoms Allergic Symptoms Mediators->Symptoms cause

Caption: IgE-Mediated Mast Cell Degranulation Pathway.

Cross_Reactivity_Workflow Start Patient with History of Phenoxymethylpenicillin Allergy RiskStrat Clinical History & Risk Stratification Start->RiskStrat LowRisk Low Risk RiskStrat->LowRisk HighRisk High Risk RiskStrat->HighRisk DPT Drug Provocation Test (Graded Challenge) LowRisk->DPT Consider direct SkinTest Skin Testing (SPT & IDT) HighRisk->SkinTest InVitro In Vitro Immunoassay (e.g., RAST, ImmunoCAP) HighRisk->InVitro SkinTest->DPT If negative Positive Positive Result: Cross-Reactivity Confirmed SkinTest->Positive If positive InVitro->DPT If negative/inconclusive InVitro->Positive If positive Negative Negative Result: Cephalosporin Tolerated DPT->Negative DPT->Positive Avoid Avoid Cephalosporin Positive->Avoid

Caption: Experimental Workflow for Cross-Reactivity Assessment.

Conclusion

The assessment of cross-reactivity between phenoxymethylpenicillin and cephalosporins has evolved significantly. The focus has rightly shifted from a broad-class warning to a nuanced, molecule-specific evaluation based on the similarity of R1 side chains. For phenoxymethylpenicillin, the structural dissimilarity of its R1 side chain with most second, third, and fourth-generation cephalosporins suggests a very low risk of cross-reactivity. However, a thorough patient history combined with a systematic diagnostic approach, including skin testing and, where appropriate, drug provocation tests, remains the cornerstone of safe and effective antibiotic stewardship. In vitro immunoassays can provide supportive evidence in this diagnostic process. This guide provides the foundational knowledge and experimental frameworks for researchers and clinicians to make informed decisions regarding the use of cephalosporins in patients with a history of phenoxymethylpenicillin allergy.

References

A Head-to-Head Comparison of Phenoxymethylpenicillin and Benzylpenicillin: Acid Stability for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic stability is critical for formulation, delivery, and efficacy. This guide provides an in-depth, objective comparison of the acid stability of two foundational penicillins: phenoxymethylpenicillin (Penicillin V) and benzylpenicillin (Penicillin G), supported by experimental data and detailed protocols.

The primary differentiating factor between phenoxymethylpenicillin and benzylpenicillin in a clinical context is their route of administration. Phenoxymethylpenicillin is suitable for oral administration, whereas benzylpenicillin is typically administered parenterally.[1][2] This divergence is almost entirely due to their differing stabilities in the acidic environment of the stomach. Phenoxymethylpenicillin's enhanced resistance to acid-catalyzed degradation allows it to remain intact for absorption in the gastrointestinal tract, a property not shared by the more acid-labile benzylpenicillin.[1][3]

The Chemical Basis of Differential Acid Stability

The superior acid stability of phenoxymethylpenicillin is attributed to a subtle yet significant difference in its chemical structure compared to benzylpenicillin. Phenoxymethylpenicillin possesses a phenoxymethyl side chain, in contrast to the benzyl (B1604629) side chain of benzylpenicillin. The oxygen atom within the this compound group exerts an electron-withdrawing inductive effect. This effect reduces the electron density on the carbonyl oxygen of the β-lactam ring, making it less susceptible to protonation by gastric acid.[3][4] Since protonation is the initial and rate-limiting step in the acid-catalyzed hydrolysis of the β-lactam ring, this structural feature confers greater stability to phenoxymethylpenicillin in acidic conditions.[3]

Quantitative Comparison of Acid Stability

ParameterBenzylpenicillin (Penicillin G)Phenoxymethylpenicillin (Penicillin V)Reference(s)
Acid Stability Labile / Destroyed by stomach acidRelatively Acid-Stable[1][3]
Oral Bioavailability < 30%60% - 73%[3]
Half-life in Acidic Solution (pH ~2.0) ~2 hoursSignificantly longer than Benzylpenicillin (Specific data not readily available)[3]
Primary Degradation Product Penicilloic AcidPenicilloic Acid[4][5]

Mechanism of Acid-Catalyzed Degradation

The primary mechanism of degradation for both penicillins in an acidic environment is the hydrolysis of the amide bond within the β-lactam ring. This process is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The subsequent cleavage of the β-lactam ring results in the formation of the biologically inactive penicilloic acid.[4][5]

Figure 1: Comparative degradation pathways of Benzylpenicillin and Phenoxymethylpenicillin in an acidic environment.

Experimental Protocol: Comparative Acid Stability Assessment via HPLC

This protocol outlines a robust method for determining and comparing the degradation kinetics of phenoxymethylpenicillin and benzylpenicillin in simulated gastric fluid.

1. Materials and Reagents:

  • Phenoxymethylpenicillin potassium salt (analytical standard)

  • Benzylpenicillin sodium or potassium salt (analytical standard)

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin), prepared according to USP guidelines.

  • High-purity water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase adjustment)

  • Phosphate (B84403) buffer (for sample quenching)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Temperature-controlled incubator or water bath

  • Calibrated pH meter

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve an appropriate amount of phenoxymethylpenicillin and benzylpenicillin standards in separate volumetric flasks using high-purity water to achieve a final concentration of 1 mg/mL for each.

  • Working Solutions: Dilute the stock solutions with SGF (pre-heated to 37°C) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

3. Experimental Workflow:

G start Start prep_sgf Prepare Simulated Gastric Fluid (SGF, pH 1.2) start->prep_sgf prep_stock Prepare Stock Solutions (1 mg/mL) of Pen V and Pen G prep_sgf->prep_stock prep_working Prepare Working Solutions in SGF (e.g., 100 µg/mL) prep_stock->prep_working incubate Incubate at 37°C prep_working->incubate sampling Withdraw Aliquots at Time Intervals (t=0, 15, 30, 60, 120 min) incubate->sampling quench Quench Reaction with Phosphate Buffer (pH 7.0) sampling->quench hplc Analyze by HPLC quench->hplc data Quantify Peak Area vs. Time hplc->data kinetics Calculate Degradation Rate Constant (k) and Half-life (t½) data->kinetics end End kinetics->end

Figure 2: Experimental workflow for determining the acid stability of penicillins.

4. HPLC Method:

  • Mobile Phase: A gradient or isocratic mobile phase can be used. A common starting point is a mixture of acetonitrile and a phosphate buffer (e.g., 25 mM, pH 3.0). The exact ratio should be optimized to achieve good separation of the parent penicillin peak from its degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

5. Stability Study Procedure:

  • Place the flasks containing the working solutions of phenoxymethylpenicillin and benzylpenicillin in a temperature-controlled environment set to 37°C.

  • At predetermined time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot from each solution.

  • Immediately quench the degradation reaction by diluting the aliquot with a phosphate buffer of neutral pH (e.g., pH 7.0).

  • Transfer the quenched samples to autosampler vials for HPLC analysis.

  • Inject the samples into the HPLC system and record the chromatograms.

6. Data Analysis:

  • Integrate the peak area of the intact penicillin in each chromatogram.

  • Plot the natural logarithm of the peak area (or concentration) of the parent drug against time for both phenoxymethylpenicillin and benzylpenicillin.

  • For a first-order degradation reaction, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

  • Calculate the half-life (t½) for each penicillin using the following equation: t½ = 0.693 / k .

  • Compare the calculated rate constants and half-lives to quantitatively assess the difference in acid stability.

Conclusion

The available evidence unequivocally demonstrates that phenoxymethylpenicillin possesses superior stability in acidic environments compared to benzylpenicillin. This key difference, rooted in the electronic effects of their respective side chains, is the fundamental reason for their distinct clinical applications and routes of administration. For researchers in drug development, this comparison highlights the profound impact that subtle structural modifications can have on a drug's physicochemical properties and its ultimate therapeutic utility. The provided experimental protocol offers a reliable framework for quantifying these stability differences, aiding in the formulation and development of new and improved antibiotic therapies.

References

Navigating the Variables: A Comparative Guide to the Reproducibility of Phenoxymethylpenicillin MIC Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the inter-laboratory variability in Minimum Inhibitory Concentration (MIC) determination is critical for the accurate assessment of antimicrobial agents. This guide provides an objective comparison of the reproducibility of phenoxymethylpenicillin (a member of the penicillin family) MIC testing across different laboratories, supported by experimental data from proficiency testing and multicenter studies.

The determination of a microorganism's susceptibility to an antimicrobial agent, quantified by the MIC, is a cornerstone of clinical microbiology and antimicrobial drug development. However, the inherent variability in this experimental procedure can lead to discrepancies in results between laboratories. This guide delves into the factors influencing this variability and presents data from studies evaluating the performance of standardized methods.

Inter-Laboratory Performance in Penicillin Susceptibility Testing

A multi-site, international laboratory study assessed the performance of penicillin susceptibility testing for Staphylococcus aureus, a key pathogen. The study involved 34 laboratories from five countries and highlighted differences in performance between standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1] The results, based on the detection of the blaZ gene as the gold standard for penicillin resistance, are summarized below.

Table 1: Performance of Penicillin Susceptibility Testing for S. aureus across 34 Laboratories [1]

Performance MetricCLSI Method (P10 disc)EUCAST Method (P1 disc)
Categorical Agreement 85% (508/593)93% (475/513)
Very Major Errors (VME) ¹21% (84/396)11% (38/342)
Major Errors (ME) ²1.5% (3/198)1% (2/198)

¹Very Major Errors (VMEs) represent false-susceptible results. ²Major Errors (MEs) represent false-resistant results.

These findings indicate that while both methods show good overall categorical agreement, the EUCAST method demonstrated a lower rate of very major errors in this study.[1]

Further illustrating the challenges in reproducibility, a 2021 proficiency testing survey by the College of American Pathologists (CAP) distributed a penicillin-nonsusceptible Streptococcus agalactiae isolate to participating laboratories. The isolate had a confirmed penicillin MIC of 0.25 µg/mL, which is above the CLSI susceptible breakpoint of ≤0.12 µg/mL.[2] Of the 737 laboratories that reported penicillin susceptibility results, only a small fraction correctly identified the isolate as nonsusceptible.

Table 2: Performance of U.S. Laboratories in Identifying Penicillin-Nonsusceptible S. agalactiae (CAP Proficiency Survey) [2][3]

Testing MethodNumber of Laboratories% Reporting as Nonsusceptible (Resistant)
Commercial Automated Systems 5387.1%
* Vitek 2 (bioMérieux)2843.2%
* MicroScan (Beckman Coulter)2164.2%
* Phoenix (BD)2920.7%
Disk Diffusion 1381.4%
Gradient Diffusion (e.g., E-test) 3636.1%
Broth Microdilution (Sensititre) 1442.9%
Agar Dilution 10.0%
Overall 737 10.4%

This data underscores the significant variability in the ability of clinical laboratories to accurately detect penicillin nonsusceptibility, with performance differing substantially by the method employed.[2]

Experimental Protocols for MIC Determination

To ensure the highest possible degree of reproducibility, standardized protocols for MIC determination are essential. The most widely recognized methods are provided by CLSI and EUCAST. The reference method is typically broth microdilution.

Broth Microdilution Method (Based on CLSI M07 and ISO 20776-1)
  • Preparation of Antimicrobial Agent: Phenoxymethylpenicillin is reconstituted and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared. This typically involves suspending colonies from an overnight culture in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Inoculation: Each well of a 96-well microdilution plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized bacterial suspension. A growth control well (containing no antimicrobial agent) and a sterility control well (containing uninoculated broth) are included.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

For fastidious organisms, such as Streptococcus species, specific growth media supplements and incubation conditions (e.g., increased CO₂) may be required as outlined by CLSI and EUCAST guidelines.[4]

Factors Influencing MIC Reproducibility

The variability in MIC determination across laboratories can be attributed to a number of factors. Adherence to standardized protocols is paramount for minimizing these discrepancies.

A Factors Affecting MIC Reproducibility B Methodological A->B C Biological A->C D Reagent & Equipment A->D E Human Factor A->E B1 Inoculum Preparation B->B1 B2 Incubation Conditions B->B2 B3 Endpoint Reading B->B3 C1 Strain Subculture C->C1 C2 Resistance Mechanism C->C2 D1 Media Composition D->D1 D2 Antimicrobial Potency D->D2 D3 Pipette Calibration D->D3 E1 Training & Competency E->E1 E2 Subjectivity in Reading E->E2

Caption: Key factors contributing to variability in MIC determination.

Workflow for Inter-Laboratory Proficiency Testing

To assess and improve the reproducibility of MIC determination, external quality assessment (EQA) or proficiency testing (PT) programs are essential. These programs distribute well-characterized strains to multiple laboratories to evaluate their performance.

A PT Provider Prepares & Distributes Test Strains B Participating Laboratories Perform MIC Testing A->B Shipment C Labs Submit Results to Provider B->C Data Submission D Provider Analyzes Data & Compares Results C->D Analysis E Performance Reports Issued to Labs & Regulatory Bodies D->E Reporting F Laboratories Implement Corrective Actions if Needed E->F Feedback Loop F->B Process Improvement

Caption: Workflow of an inter-laboratory proficiency testing program.

References

Comparative Efficacy of Phenoxymethylpenicillin in a Murine Thigh Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antimicrobial Performance

This guide provides a comprehensive analysis of the efficacy of phenoxymethylpenicillin (Penicillin V) and other antimicrobial agents in the well-established neutropenic murine thigh infection model. This model is a cornerstone in preclinical antibiotic research, offering a standardized platform to evaluate the in vivo performance of antibacterial compounds. This document presents a detailed experimental protocol, comparative efficacy data, and a visualization of the host's innate immune response to intramuscular bacterial challenge.

Experimental Protocols

The neutropenic murine thigh infection model is a highly reproducible method for assessing the efficacy of antimicrobial agents against bacterial infections in a setting that mimics soft tissue infections in immunocompromised individuals.[1][2]

1. Animal Model and Neutropenia Induction:

  • Animal Strain: Female ICR (CD-1) mice, typically 5-6 weeks old, are commonly used.[3]

  • Neutropenia Induction: To render the mice neutropenic, cyclophosphamide (B585) is administered intraperitoneally. A standard regimen involves two doses: 150 mg/kg given four days prior to infection and 100 mg/kg given one day before infection.[3][4] This ensures that the host's neutrophil-mediated immune response is minimized, allowing for a clearer assessment of the antimicrobial agent's direct effect on the bacteria.

2. Infection Procedure:

  • Bacterial Strains: Clinically relevant strains, such as Staphylococcus aureus (e.g., ATCC 29213), are frequently used.[3]

  • Inoculum Preparation: Bacteria are grown to a logarithmic phase, and the concentration is adjusted to the desired level (e.g., 1 x 10^7 CFU/mL).[3]

  • Intramuscular Injection: A 0.1 mL aliquot of the bacterial suspension is injected directly into the thigh muscle of the mice.[3]

3. Antimicrobial Administration and Efficacy Assessment:

  • Treatment Initiation: Treatment with the antimicrobial agent or a vehicle control typically begins 2 hours post-infection.[3]

  • Dosing Regimen: The dosage and frequency of administration are varied to determine the pharmacokinetic/pharmacodynamic (PK/PD) parameters.

  • Efficacy Endpoint: The primary measure of efficacy is the reduction in bacterial load in the infected thigh. At a predetermined time point (usually 24 hours post-treatment), the mice are euthanized, and the thigh muscles are aseptically excised, homogenized, and serially diluted. The dilutions are then plated on appropriate agar (B569324) to determine the number of colony-forming units (CFU) per gram of tissue.[1][3]

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the efficacy of various antibiotics in the murine thigh infection model. It is important to note that while extensive data exists for many antibiotics in this model, specific quantitative CFU reduction data for phenoxymethylpenicillin in a directly comparable study was not found in the reviewed literature. The data presented for vancomycin (B549263) and amoxicillin (B794) serve as a reference for the expected efficacy of common antibiotics against Staphylococcus aureus in similar models.

Table 1: Efficacy of Vancomycin against Staphylococcus aureus in a Neutropenic Murine Thigh Infection Model
Treatment Group Initial Bacterial Load (log10 CFU/thigh) Final Bacterial Load (log10 CFU/thigh) at 24h
Vehicle Control~6.11~9.0
Vancomycin (100 mg/kg)~6.11~4.6
Vancomycin (800 mg/kg)~6.11~3.8
Data adapted from a study by Noble Life Sciences.[3]
Table 2: Efficacy of Amoxicillin against Staphylococcus aureus in a Rabbit Tissue Cage Infection Model *
Treatment Group Initial Bacterial Load (log10 CFU/mL) Bacterial Load Reduction (log10 CFU/mL) after 24h
Control~8.0No significant reduction
Amoxicillin (20 mg/kg)~8.0Significant reduction observed
Data is from a rabbit model, which may not be directly comparable to the murine thigh model.

Note: The absence of specific quantitative data for phenoxymethylpenicillin in the murine thigh model in the public domain highlights a gap in the current literature. Further studies are required to establish a direct comparison.

Mandatory Visualization

Host Signaling in Bacterial Thigh Infection

Upon intramuscular injection of bacteria, the host's innate immune system is rapidly activated. Pattern Recognition Receptors (PRRs) on resident immune cells, such as macrophages and dendritic cells, recognize Pathogen-Associated Molecular Patterns (PAMPs), initiating a signaling cascade.[5][6] This leads to the production of pro-inflammatory cytokines and chemokines, which recruit other immune cells to the site of infection to combat the invading pathogens.[7]

G cluster_extracellular Extracellular Space / Muscle Tissue cluster_cell Host Immune Cell (e.g., Macrophage) cluster_response Host Response Bacteria Bacteria (e.g., S. aureus) PAMPs Pathogen-Associated Molecular Patterns (PAMPs) Bacteria->PAMPs release PRR Pattern Recognition Receptors (PRRs) (e.g., TLRs, NLRs) PAMPs->PRR recognition Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK pathways) PRR->Signaling_Cascade activation Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., TNF-α, IL-1β, IL-6) Signaling_Cascade->Cytokines production Immune_Cell_Recruitment Immune Cell Recruitment (Neutrophils, Monocytes) Cytokines->Immune_Cell_Recruitment triggers Phagocytosis Phagocytosis & Bacterial Clearance Immune_Cell_Recruitment->Phagocytosis Inflammation Inflammation Immune_Cell_Recruitment->Inflammation

Caption: Innate immune signaling cascade in response to intramuscular bacterial infection.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Phenoxymethylpenicillin and Pheneticillin

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Phenoxymethylpenicillin (Penicillin V) and pheneticillin (B85947) are both orally administered, acid-stable penicillins that have been utilized in clinical practice. Understanding their distinct pharmacokinetic properties is crucial for optimizing dosing regimens and predicting therapeutic efficacy. This guide provides a comprehensive comparison of the pharmacokinetics of these two compounds, supported by experimental data, to inform research and drug development efforts in the field of antibacterial therapy.

Comparative Pharmacokinetic Parameters

A pivotal study by Overbosch et al. (1985) provides a direct comparison of the key pharmacokinetic parameters of phenoxymethylpenicillin and its analogue, pheneticillin, in a clinical setting.[1][2] The findings from this and other relevant studies are summarized in the table below, offering a clear side-by-side view of their absorption, distribution, metabolism, and excretion characteristics.

Pharmacokinetic ParameterPhenoxymethylpenicillin (PM)Pheneticillin (PE)Reference
Oral Absorption 48% (as acid)86% (as potassium salt)[1][2]
Protein Binding 78-80%78-80%[1][2]
Plasma Clearance (IV) 476.4 ml/min295.1 ml/min[1][2]
Volume of Distribution (steady state) 35.41 L22.51 L[1][2]
Elimination Half-life 0.5 - 1.1 hoursApproximately 0.77 hours[3][4]

Key Observations from Experimental Data

The data clearly indicate that pheneticillin exhibits significantly higher oral absorption compared to phenoxymethylpenicillin when administered as a potassium salt.[1][2] This difference in bioavailability is a primary determinant of the effective dose that reaches the systemic circulation. Despite this, both drugs show similar high levels of protein binding.[1][2]

Phenoxymethylpenicillin is cleared from the plasma at a faster rate than pheneticillin, as evidenced by its higher plasma clearance value.[1][2] The volume of distribution for phenoxymethylpenicillin is also larger, suggesting a wider distribution into the tissues compared to pheneticillin.[1][2] The elimination half-lives of both compounds are relatively short, necessitating frequent dosing to maintain therapeutic concentrations.[3][4]

Experimental Protocols

To provide context to the presented data, this section outlines a representative experimental protocol for a human pharmacokinetic study of an orally administered penicillin, based on methodologies described in the literature.[4][5]

Study Design: A typical study would involve a cohort of healthy adult volunteers. A randomized, crossover design is often employed, where each participant receives a single oral dose of both phenoxymethylpenicillin and pheneticillin on separate occasions, with a washout period in between to ensure complete elimination of the first drug before the administration of the second.

Drug Administration and Sampling:

  • Fasting: Subjects are typically required to fast overnight prior to drug administration to minimize the influence of food on absorption.[4]

  • Dosing: A standardized oral dose of the penicillin is administered with a specified volume of water.

  • Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration. A common sampling schedule includes a pre-dose sample, followed by frequent sampling in the initial hours (e.g., 15, 30, 45, 60, 90 minutes) to capture the absorption phase, and less frequent sampling at later time points (e.g., 2, 4, 6, 8 hours) to characterize the elimination phase.[5]

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

Analytical Method: The concentration of the penicillin in the plasma samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) coupled with a suitable detector.

Pharmacokinetic Analysis: The plasma concentration-time data for each subject are then used to calculate the key pharmacokinetic parameters. This is typically done using non-compartmental or compartmental analysis software. The area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t1/2), plasma clearance (CL), and volume of distribution (Vd) are determined.

Logical Workflow of a Comparative Pharmacokinetic Study

The following diagram illustrates the logical progression of a comparative pharmacokinetic study, from the initial stages of participant selection to the final data analysis and interpretation.

G Workflow of a Comparative Pharmacokinetic Study cluster_0 Pre-Study Phase cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis & Reporting Protocol Study Protocol Design Ethics Ethical Committee Approval Protocol->Ethics Recruitment Subject Recruitment & Screening Ethics->Recruitment Dosing Drug Administration (Crossover Design) Recruitment->Dosing Sampling Blood Sample Collection Dosing->Sampling Processing Sample Processing & Storage Sampling->Processing Analysis Bioanalytical Method (e.g., HPLC) Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Stats Statistical Comparison PK_Analysis->Stats Report Final Study Report Stats->Report

Caption: Logical workflow of a comparative pharmacokinetic study.

References

Evaluating the Clinical Efficacy of Phenoxymethylpenicillin vs. Doxycycline for Erythema Migrans

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The selection of an appropriate antibiotic regimen for the treatment of erythema migrans (EM), the hallmark clinical manifestation of early Lyme disease, is critical for preventing the progression to more severe, late-stage complications. This guide provides an objective comparison of the clinical efficacy of two commonly prescribed oral antibiotics: phenoxymethylpenicillin (penicillin V) and doxycycline (B596269). The information presented is synthesized from peer-reviewed clinical trials and is intended to inform researchers, scientists, and drug development professionals.

Comparative Efficacy: A Review of Clinical Data

Multiple studies have demonstrated that both phenoxymethylpenicillin and doxycycline are highly effective in the treatment of erythema migrans.[1][2][3] A large retrospective follow-up study in Sweden involving 708 adults with erythema migrans found that both antibiotics were remarkably effective, with 98% of individuals treated with phenoxymethylpenicillin and 94% of those treated with doxycycline reporting complete recovery without complications.[1][2][3] Importantly, no patients in this study developed any late manifestations of Lyme borreliosis during the five-year observation period.[1][2]

A randomized controlled trial conducted in a primary care setting in Norway directly compared 14-day courses of phenoxymethylpenicillin, amoxicillin, and doxycycline for the treatment of clinically diagnosed erythema migrans.[4][5] The study found no significant difference in the effectiveness or safety between the three treatment groups.[4][5] The median duration of erythema migrans was 14 days for the phenoxymethylpenicillin group and 14 days for the doxycycline group, with no statistically significant difference observed between the antibiotic groups (p=0.277).[4][5] Furthermore, none of the patients in this trial developed disseminated Lyme borreliosis within the one-year follow-up period.[4][5]

A prospective, randomized study also compared phenoxymethylpenicillin and doxycycline, alongside azithromycin, in 64 patients with typical erythema migrans.[6][7] This study reported no significant differences between the treatment groups regarding the persistence of cutaneous lesions after starting treatment.[6][7] The mean duration of erythema migrans was 10.5 days in the penicillin group and 8.8 days in the doxycycline group.[6][7] However, this study did note that two patients who received phenoxymethylpenicillin and two who received doxycycline subsequently developed major manifestations of Lyme borreliosis.[6][7]

Quantitative Data Summary

The following table summarizes the key quantitative data from the cited clinical studies, providing a direct comparison of the performance of phenoxymethylpenicillin and doxycycline in the treatment of erythema migrans.

Parameter Phenoxymethylpenicillin Doxycycline Study
Complete Recovery Rate 98%94%Bennet L, et al. (2003)[1][2][3]
Median Duration of Erythema Migrans 14 days14 daysEliassen KE, et al. (2018)[4][5]
Mean Duration of Erythema Migrans 10.5 days8.8 daysStrle F, et al. (1996)[6][7]
Development of Late Manifestations 0% (in 5-year follow-up)0% (in 5-year follow-up)Bennet L, et al. (2003)[1][2][3]
Development of Disseminated Lyme Borreliosis 0% (in 1-year follow-up)0% (in 1-year follow-up)Eliassen KE, et al. (2018)[4][5]
Development of Major Manifestations 2/21 patients (9.5%)2/23 patients (8.7%)Strle F, et al. (1996)[6][7]

Experimental Protocols

Below are the detailed methodologies for the key clinical trials cited in this guide.

Bennet L, et al. (2003): A Retrospective Follow-up Study[1][2][3]
  • Study Design: A 5-year retrospective follow-up study.

  • Patient Population: 708 adult individuals in southern Sweden with erythema migrans as the sole manifestation of Lyme borreliosis.

  • Treatment Regimens:

    • Phenoxymethylpenicillin: 80% of the cohort.

    • Doxycycline: 15% of the cohort.

    • Other antibiotics: 5% of the cohort.

    • Specific dosages and durations were not detailed in the provided search results.

  • Outcome Assessment: Clinical outcome was assessed based on patient-reported complete recovery without complications and the development of new symptoms or late manifestations of Lyme borreliosis over a 5-year observation period.

Eliassen KE, et al. (2018): A Randomized Controlled Trial[4][5]
  • Study Design: A randomized, parallel, controlled trial. Treatments were open to patients but blinded for general practitioners and investigators.

  • Patient Population: 188 patients aged ≥18 years with a clinical diagnosis of erythema migrans, recruited from 44 Norwegian general practices.

  • Treatment Regimens (14 days):

    • Phenoxymethylpenicillin (PCV): n = 56

    • Amoxicillin: n = 64

    • Doxycycline: n = 68

    • Specific dosages were not detailed in the provided search results.

  • Outcome Assessment: The primary outcome was the duration of erythema migrans in days. Patients were followed up after 14 days of treatment and for one year to monitor for the development of disseminated Lyme borreliosis.

Strle F, et al. (1996): A Prospective, Randomized Study[6][7]
  • Study Design: A prospective, randomized study.

  • Patient Population: 64 patients with typical erythema migrans.

  • Treatment Regimens:

    • Phenoxymethylpenicillin: 1 million IU three times daily for 14 days (n=21).

    • Doxycycline: 100 mg twice daily for 14 days (n=23).

    • Azithromycin: 250 mg twice daily for two days, followed by 250 mg once daily for eight days (n=20).

  • Outcome Assessment: Persistence of cutaneous lesions and resolution of associated local and/or systemic symptoms were assessed. All patients were followed up for 24 months for the development of major manifestations of Lyme borreliosis.

Visualizing the Clinical Trial Workflow

The following diagram illustrates a generalized workflow for a randomized controlled trial comparing the efficacy of phenoxymethylpenicillin and doxycycline for erythema migrans, based on the methodologies of the cited studies.

Clinical_Trial_Workflow Start Patient Recruitment (Clinically Diagnosed Erythema Migrans) InclusionCriteria Inclusion/Exclusion Criteria Assessment Start->InclusionCriteria Randomization Randomization InclusionCriteria->Randomization GroupA Treatment Group A: Phenoxymethylpenicillin Randomization->GroupA Arm 1 GroupB Treatment Group B: Doxycycline Randomization->GroupB Arm 2 TreatmentPeriod 14-Day Treatment Period GroupA->TreatmentPeriod GroupB->TreatmentPeriod FollowUp14 14-Day Follow-up Assessment (Resolution of Erythema Migrans) TreatmentPeriod->FollowUp14 LongTermFollowUp Long-Term Follow-up (1-2 Years) FollowUp14->LongTermFollowUp Outcome Primary & Secondary Outcome Analysis: - Duration of EM - Development of Late Manifestations - Adverse Events LongTermFollowUp->Outcome

References

Navigating the In Vitro-In Vivo Landscape of Phenoxymethylpenicillin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relationship between in vitro dissolution and in vivo absorption is critical for efficient and effective drug product development. This guide provides a comparative analysis of phenoxymethylpenicillin, a widely used antibiotic, exploring its dissolution characteristics and corresponding in vivo performance. While a direct, publicly available Level A in vitro-in vivo correlation (IVIVC) study for multiple phenoxymethylpenicillin formulations with varying release rates is not extensively documented—largely due to its biopharmaceutical properties—this guide synthesizes available data to illuminate the key aspects of its performance and the principles of IVIVC.

Phenoxymethylpenicillin, also known as Penicillin V, is classified as a Biopharmaceutics Classification System (BCS) Class 1 drug.[1] This classification indicates that it possesses both high solubility and high permeability, the two key factors governing drug absorption. For BCS Class 1 drugs, the rate-limiting step for absorption is often gastric emptying rather than the dissolution of the drug from the dosage form.[1] Consequently, a direct point-to-point correlation between in vitro dissolution and in vivo absorption (a Level A IVIVC) is generally not expected.[1] However, in vitro dissolution studies remain a cornerstone for ensuring product quality and consistency.

Comparative In Vitro Dissolution Data

In vitro dissolution testing is a critical quality control tool to ensure batch-to-batch consistency and to detect potential manufacturing deviations that could impact in vivo performance. The following table summarizes dissolution data from a study comparing a generic Penicillin V tablet to an originator product at various physiological pH levels.

Table 1: Comparative In Vitro Dissolution of Phenoxymethylpenicillin Tablets

Time (minutes)% Drug Dissolved (pH 1.2) - Generic% Drug Dissolved (pH 1.2) - Originator% Drug Dissolved (pH 4.5) - Generic% Drug Dissolved (pH 4.5) - Originator% Drug Dissolved (pH 6.8) - Generic% Drug Dissolved (pH 6.8) - Originator
5858887906570
10959696977882
15~100~100~100~100~80~85
30~100~100~100~100>85>90

Data synthesized from a study by Ndezu et al. (2024).[2] The study demonstrated comparable dissolution profiles between the generic and originator products, with rapid dissolution at acidic and neutral pH.

Comparative In Vivo Bioavailability Data

Bioavailability studies are essential to determine the rate and extent to which the active drug ingredient is absorbed and becomes available at the site of action. The table below presents pharmacokinetic parameters from a bioequivalence study comparing two different formulations of phenoxymethylpenicillin potassium tablets.

Table 2: Comparative In Vivo Pharmacokinetic Parameters of Phenoxymethylpenicillin Potassium Tablets

FormulationCmax (µg/mL)Tmax (hr)AUC₀-t (µg·hr/mL)AUC₀-∞ (µg·hr/mL)
Test Formulation5.7 (± 2.3)0.8 (± 0.3)7.8 (± 2.5)8.1 (± 2.6)
Reference Formulation5.6 (± 2.1)0.9 (± 0.4)7.7 (± 2.4)8.0 (± 2.5)

Experimental Protocols

In Vitro Dissolution Testing Protocol

The following is a representative protocol for in vitro dissolution testing of immediate-release phenoxymethylpenicillin tablets, based on United States Pharmacopeia (USP) general chapters and published literature.

  • Apparatus: USP Apparatus 2 (Paddle)

  • Dissolution Medium: 900 mL of pH 1.2, 4.5, and 6.8 buffer solutions

  • Apparatus Speed: 50 RPM

  • Temperature: 37 ± 0.5 °C

  • Sampling Times: 5, 10, 15, and 30 minutes

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection at 225 nm to quantify the dissolved phenoxymethylpenicillin.

In Vivo Bioavailability Study Protocol

A typical in vivo bioavailability study for phenoxymethylpenicillin would be designed as follows:

  • Study Design: A randomized, two-way crossover study.

  • Subjects: Healthy adult volunteers.

  • Treatment: A single oral dose of the test and reference phenoxymethylpenicillin formulations, separated by a washout period.

  • Blood Sampling: Blood samples are collected at pre-determined time points (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, and 8 hours) post-dose.

  • Analytical Method: Plasma concentrations of phenoxymethylpenicillin are determined using a validated HPLC or LC-MS/MS method.

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data.

IVIVC Workflow and Signaling Pathway

While a Level A IVIVC is not expected for phenoxymethylpenicillin, the conceptual workflow for establishing such a correlation is illustrated below. This process is fundamental in the development of many other drug products, particularly for modified-release formulations or drugs belonging to other BCS classes.

IVIVC_Workflow cluster_0 In Vitro Stage cluster_1 In Vivo Stage cluster_2 Correlation Stage Formulation_Dev Formulation Development (e.g., Fast, Medium, Slow Release) Dissolution_Test In Vitro Dissolution Testing Formulation_Dev->Dissolution_Test Dissolution_Profile Generate Dissolution Profiles (% Dissolved vs. Time) Dissolution_Test->Dissolution_Profile Correlation_Model Develop IVIVC Model (In Vitro Dissolution vs. In Vivo Absorption) Dissolution_Profile->Correlation_Model Dissolution_Profile->Correlation_Model Clinical_Study Administer Formulations to Healthy Volunteers Plasma_Sampling Collect Plasma Samples Clinical_Study->Plasma_Sampling Bioanalysis Analyze Plasma Concentrations Plasma_Sampling->Bioanalysis PK_Profile Generate Pharmacokinetic Profiles (Concentration vs. Time) Bioanalysis->PK_Profile Deconvolution Deconvolution of In Vivo Data to Obtain In Vivo Absorption PK_Profile->Deconvolution PK_Profile->Deconvolution Deconvolution->Correlation_Model Validation Validate the Predictive Performance of the Model Correlation_Model->Validation

Caption: Conceptual workflow for developing a Level A In Vitro-In Vivo Correlation (IVIVC).

References

Comparative Analysis of Phenoxymethylpenicillin (Penicillin V) and Benzylpenicillin (Penicillin G) in the Management of Streptococcal Pharyngitis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of phenoxymethylpenicillin (Penicillin V) and benzylpenicillin (Penicillin G) reveals distinct pharmacological profiles and clinical applications in the treatment of streptococcal pharyngitis, primarily caused by Streptococcus pyogenes. While both antibiotics share a common bactericidal mechanism by inhibiting bacterial cell wall synthesis, their structural differences significantly influence their routes of administration, stability, and clinical efficacy.[1][2][3] This guide provides a detailed comparison based on available experimental data to inform researchers, scientists, and drug development professionals.

Pharmacokinetic and Physicochemical Properties

The primary distinction between Penicillin V and Penicillin G lies in their chemical structure. Penicillin V possesses a phenoxymethyl side chain, whereas Penicillin G has a benzyl (B1604629) side chain.[1][2] This modification makes Penicillin V more resistant to degradation by gastric acid, allowing for oral administration.[2][3][4] In contrast, Penicillin G is largely inactivated by stomach acid and is therefore administered parenterally (intramuscularly or intravenously).[2][5]

Table 1: Comparative Pharmacokinetic and Physicochemical Properties

PropertyPhenoxymethylpenicillin (Penicillin V)Benzylpenicillin (Penicillin G)
Route of Administration Oral[2][3]Parenteral (IM/IV)[2][5]
Acid Stability More Stable[2][3]Labile[1]
Bioavailability ~60%[3]Not applicable (parenteral)
Protein Binding ~80%[3]~60%
Elimination Half-life 30–60 minutes[3]~30 minutes
Excretion Primarily Renal[3]Primarily Renal
Clinical Efficacy and Bacteriological Eradication

Both Penicillin V and Penicillin G are effective in treating streptococcal pharyngitis and preventing its complications, such as rheumatic fever.[6][7] However, the choice of agent often depends on patient-specific factors, including the severity of the infection and the likelihood of adherence to the prescribed regimen.

A randomized, double-blind, placebo-controlled clinical trial demonstrated that in patients with Group A beta-hemolytic streptococci (GABHS)-positive pharyngitis, Penicillin V was significantly more effective than placebo in resolving sore throat and fever after two days of treatment.[8] After two days, only 4% of patients treated with penicillin still harbored GABHS, compared to 75% in the placebo group.[8]

While direct head-to-head trials comparing oral Penicillin V and parenteral Penicillin G for streptococcal pharyngitis are limited in recent literature, historical and clinical experience supports the efficacy of both when used appropriately. Intramuscular benzathine penicillin G is often preferred in situations where patient compliance with a 10-day oral regimen is a concern or in patients with a personal or family history of rheumatic fever.[2][6]

Systematic reviews and meta-analyses have explored different dosing regimens for penicillin in treating streptococcal pharyngitis. One such analysis found that short-course (≤5 days) penicillin therapy was less effective for both clinical and bacteriological cure compared to the standard 10-day course of penicillin.[9]

Table 2: Clinical and Bacteriological Outcomes

OutcomePhenoxymethylpenicillin (10-day course)Benzathine Penicillin G (single IM dose)Notes
Clinical Cure Rate HighHighBoth are considered highly effective when administered correctly.[2]
Bacteriological Eradication HighHighSome studies have raised concerns about microbiological efficacy for both, with failure rates around 35-37% reported in some instances.[2]
Prevention of Rheumatic Fever EffectiveEffectiveA primary goal of treatment for streptococcal pharyngitis.[6]
Adverse Effects

The side effect profiles of Penicillin V and Penicillin G are similar and generally mild. The most common adverse reactions include gastrointestinal disturbances such as nausea, vomiting, and diarrhea.[10] Allergic reactions, ranging from skin rashes to severe anaphylaxis, are a known risk with all penicillins, although serious reactions are rare.[10][11]

Table 3: Common Adverse Effects

Adverse EffectPhenoxymethylpenicillin (Oral)Benzylpenicillin (Parenteral)
Gastrointestinal Nausea, vomiting, diarrhea[10]Less common due to parenteral route, but can still occur.
Hypersensitivity Rash, urticaria, anaphylaxis (rare)[11]Rash, urticaria, anaphylaxis (rare)[5]
Injection Site Reactions Not applicablePain, inflammation at the injection site.
Clostridioides difficile Infection Possible, due to disruption of normal gut flora[10]Possible, although less frequent than with broad-spectrum antibiotics.[5]

Experimental Protocols

Protocol for a Comparative Clinical Trial of Oral Phenoxymethylpenicillin vs. Intramuscular Benzathine Penicillin G for Streptococcal Pharyngitis

1. Study Design: A randomized, open-label, non-inferiority clinical trial.

2. Patient Population:

  • Inclusion Criteria: Patients aged 5 years and older presenting with symptoms of acute pharyngitis (sore throat, fever, tonsillar exudates, tender cervical lymphadenopathy). A positive rapid antigen detection test (RADT) or throat culture for Group A Streptococcus.
  • Exclusion Criteria: History of penicillin allergy, recent antibiotic use (within 14 days), and presence of comorbid conditions requiring alternative antibiotic therapy.

3. Randomization and Blinding: Patients are randomly assigned in a 1:1 ratio to receive either oral phenoxymethylpenicillin or intramuscular benzathine penicillin G. Due to the different routes of administration, this study is open-label.

4. Interventions:

  • Group 1 (Oral Phenoxymethylpenicillin): Patients receive a 10-day course of oral phenoxymethylpenicillin. The dosage is weight-based for children (e.g., 250 mg 2-3 times daily) and 500 mg 2-3 times daily for adults and adolescents.[2]
  • Group 2 (Intramuscular Benzathine Penicillin G): Patients receive a single intramuscular injection of benzathine penicillin G. The dosage is 600,000 units for patients weighing less than 27 kg and 1.2 million units for those weighing 27 kg or more.

5. Outcome Measures:

  • Primary Outcome: Clinical cure at the end of treatment (day 11-13), defined as the resolution of signs and symptoms of pharyngitis.
  • Secondary Outcomes:
  • Bacteriological eradication, confirmed by a follow-up throat culture at the end of treatment.
  • Incidence of adverse events.
  • Patient compliance with the treatment regimen (for the oral group).
  • Rate of clinical relapse within 30 days.

6. Statistical Analysis: Non-inferiority of oral phenoxymethylpenicillin to intramuscular benzathine penicillin G will be assessed for the primary outcome. The incidence of adverse events and other secondary outcomes will be compared between the two groups using appropriate statistical tests (e.g., chi-squared test, t-test).

Visualizations

Clinical_Trial_Workflow cluster_screening Patient Screening and Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Outcome Assessment cluster_analysis Data Analysis Patient_Population Patients with Symptoms of Streptococcal Pharyngitis Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Population->Inclusion_Exclusion Consent Informed Consent Inclusion_Exclusion->Consent RADT_Culture Rapid Antigen Detection Test (RADT) or Throat Culture Consent->RADT_Culture Randomization Randomization (1:1) RADT_Culture->Randomization If Positive PenV Oral Phenoxymethylpenicillin (10-day course) Randomization->PenV PenG Intramuscular Benzathine Penicillin G (single dose) Randomization->PenG FollowUp End of Treatment Visit (Day 11-13) PenV->FollowUp PenG->FollowUp Primary_Outcome Primary Outcome: Clinical Cure Assessment FollowUp->Primary_Outcome Secondary_Outcomes Secondary Outcomes: Bacteriological Eradication, Adverse Events, Relapse Primary_Outcome->Secondary_Outcomes Analysis Statistical Analysis (Non-inferiority) Secondary_Outcomes->Analysis

Caption: Workflow of a comparative clinical trial for streptococcal pharyngitis treatment.

References

A Comparative Guide to the PEN-FAST Clinical Decision Rule for Penicillin Allergy Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The over-diagnosis of penicillin allergy is a significant public health issue, leading to the use of broader-spectrum, often less effective, and more expensive antibiotics. This contributes to antimicrobial resistance and can result in suboptimal patient outcomes.[1][2] To address this, clinical decision rules have been developed to help clinicians risk-stratify patients with reported penicillin allergies. This guide provides a detailed comparison of the PEN-FAST clinical decision rule, a prominent and validated tool, against standard allergy assessment protocols.

The PEN-FAST Clinical Decision Rule

PEN-FAST is a validated mnemonic and scoring system designed to identify patients at low risk of a true, IgE-mediated penicillin allergy, who may be candidates for direct oral challenge without prior skin testing.[3] The tool is based on four key clinical features from the patient's allergy history.[4]

Scoring System:

  • F ive or fewer years since the reaction: 2 points

  • A naphylaxis, angioedema, or S evere cutaneous adverse reaction (SCAR): 2 points

  • T reatment required for the reaction: 1 point

The total score stratifies patients into risk categories for a positive penicillin allergy test. A score of less than 3 is used to classify a patient as low-risk.[4]

Performance Data: PEN-FAST vs. Alternatives

The primary alternative to using a clinical decision rule like PEN-FAST is the standard practice of referring all patients with a reported penicillin allergy for specialist evaluation, including skin testing, before considering a penicillin-class antibiotic. PEN-FAST offers a point-of-care tool to safely de-label a significant portion of these patients.[4][5]

The tables below summarize the performance of the PEN-FAST rule from its key validation studies.

Table 1: PEN-FAST Performance in Derivation and Major Validation Cohorts

Study Cohort (Reference)Patient PopulationScore Cutoff (Low-Risk)Sensitivity (95% CI)Specificity (95% CI)NPV (95% CI)PPV (95% CI)
Trubiano et al. 2020 [4]Australian (Internal Validation)< 370.7%78.5%96.3% (94.1-97.8)25.3%
Kwah et al. 2023 [6][7]United States≤ 2100% (39.8-100)75.9% (67.0-83.3)100% (95.9-100)4.14 (LR+)
Confino-Cohen et al. 2022 [8]Canadian (Pediatric)≥ 357.0% (47.1-66.5)45.7% (43.5-48.0)95.0% (93.4-96.3)Not Reported
Chua et al. 2021 [9]Asian≤ 266.0% (50.7-79.1)64.2% (58.6-69.5)92.6% (89.2-94.9)21.8% (17.8-26.5)
Devchand et al. 2024 [10]French (Adults)< 367% (52-80)58% (48-68)78% (68-87)43% (32-55)

NPV: Negative Predictive Value; PPV: Positive Predictive Value; LR+: Positive Likelihood Ratio. Note that performance varies across populations and settings.

Experimental Protocols

The validation of the PEN-FAST rule relies on a consistent and rigorous experimental design comparing the rule's risk stratification against a "gold standard" for allergy diagnosis.

Methodology of a Typical PEN-FAST Validation Study:

  • Patient Cohort Selection:

    • Inclusion Criteria: Adult (or pediatric, in specific studies) patients with a reported history of a penicillin allergy.[8]

    • Exclusion Criteria: Patients with a negative skin test who did not proceed to an oral challenge, or patients with contraindications to allergy testing.[2]

  • Application of the Clinical Decision Rule:

    • A trained clinician or researcher interviews the patient to gather details about their index allergic reaction.

    • Information is collected on the timing of the reaction, the specific symptoms experienced (e.g., rash, urticaria, angioedema, anaphylaxis), and whether medical treatment was required.

    • The PEN-FAST score is calculated based on the established criteria.[11]

  • Gold Standard Allergy Adjudication:

    • All enrolled patients undergo formal allergy testing, which serves as the reference standard.[4]

    • This typically involves, in sequence:

      • Skin Prick Testing (SPT): Using major and minor penicillin determinants.

      • Intradermal Testing (IDT): If SPT is negative.

      • Drug Provocation Test (DPT): An oral challenge with a penicillin-class antibiotic (e.g., amoxicillin (B794) or phenoxymethylpenicillin) is performed if skin testing is negative. This is the definitive step for de-labeling.[7][9] A direct oral challenge may be performed without prior skin testing in some protocols.[6]

  • Data Analysis and Validation:

    • The primary outcome is a positive result on any component of the formal allergy testing (a positive skin test or a reaction during the oral challenge).

    • The performance of the PEN-FAST score is then evaluated by calculating its sensitivity, specificity, negative predictive value (NPV), and positive predictive value (PPV) for predicting a true allergy.[9] The area under the receiver operating characteristic curve (AUC) is also used to assess its discriminatory ability.[10]

Mandatory Visualizations

Diagram 1: PEN-FAST Logical Pathway

PEN_FAST_Logic start Patient with Reported Penicillin Allergy q1 Reaction ≤ 5 years ago? start->q1 q2 Anaphylaxis, Angioedema, or SCAR? q1->q2 Yes [+2] q1->q2 No [+0] q3 Treatment Required? q2->q3 Yes [+2] q2->q3 No [+0] add_score Calculate Score q3->add_score Yes [+1] q3->add_score No [+0] result Risk Stratification add_score->result low Low Risk (Score < 3) result->low high Moderate/High Risk (Score ≥ 3) result->high

Caption: Logical flow for calculating the PEN-FAST score.

Diagram 2: PEN-FAST Validation Workflow

Validation_Workflow cluster_Rule Clinical Decision Rule Application cluster_GoldStandard Gold Standard Allergy Testing cluster_Analysis Performance Analysis Patient Patient with Reported Penicillin Allergy ApplyRule Apply PEN-FAST Score Patient->ApplyRule Stratify Risk Stratify Patient (Low vs. High) ApplyRule->Stratify Compare Compare Rule vs. Gold Standard Stratify->Compare SkinTest Skin Prick & Intradermal Testing OralChallenge Oral Provocation Challenge SkinTest->OralChallenge If Negative Result Final Allergy Status (Positive vs. Negative) SkinTest->Result If Positive OralChallenge->Result Result->Compare Metrics Calculate Sensitivity, Specificity, NPV, PPV Compare->Metrics

Caption: Experimental workflow for validating the PEN-FAST rule.

References

Navigating the Narrow Spectrum: A Comparative Guide to Phenoxymethylpenicillin and Amoxicillin in European Treatment Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the clinical evidence and varying national recommendations for two cornerstone antibiotics in the treatment of common infections reveals a transatlantic divide in prescribing practices. While Scandinavian countries champion the narrow-spectrum phenoxymethylpenicillin to curb antimicrobial resistance, many other European nations favor the broader-spectrum amoxicillin (B794), often citing improved patient compliance and comparable efficacy in many clinical scenarios.

This guide provides a comprehensive comparison of phenoxymethylpenicillin (Penicillin V) and amoxicillin, assessing their interchangeability based on European treatment guidelines and supporting clinical trial data. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and logical diagrams to illuminate the key considerations in antibiotic selection.

At a Glance: Key Differences and Prescribing Rationales

FeaturePhenoxymethylpenicillin (Penicillin V)Amoxicillin
Spectrum of Activity Narrow-spectrumBroad-spectrum
Primary Rationale for Use Minimizes disruption to commensal flora and reduces the risk of antimicrobial resistance.[1]Often preferred for better taste in pediatric formulations, potentially leading to better compliance, and a broader range of activity.[2][3]
Primary Geographic Preference in Europe Scandinavian countries (e.g., Norway, Sweden).[4][5][6][7]Most other European countries.[4][5][6][7]
Commonly Cited Indication First-line for Group A streptococcal (GAS) tonsillitis and other respiratory tract infections.[4][5][6][7]Respiratory tract infections, acute otitis media, and as an alternative for GAS tonsillitis.[4][5][6][7]

Comparative Efficacy: A Review of Clinical Trial Data

A systematic review of 18 randomized controlled trials (RCTs) provides the most comprehensive overview of the comparative clinical efficacy of phenoxymethylpenicillin and amoxicillin in ambulatory care.[4][8][6][7] The findings are summarized below for key infectious diseases.

Acute Sinusitis

Three RCTs comparing phenoxymethylpenicillin and amoxicillin for the treatment of acute sinusitis found no significant differences in cure rates between the two antibiotics.[4][6] Notably, all studies were underpowered, and one reported a non-significant difference in the duration of symptoms, favoring amoxicillin (9 days vs. 11 days for phenoxymethylpenicillin).[5] The authors of two of the studies suggest that high doses of phenoxymethylpenicillin are a reasonable treatment option.[5]

Group A Streptococcal (GAS) Tonsillitis
Acute Otitis Media (AOM)

The evidence for AOM is conflicting.[4][6][7] An older study showed a significant difference in favor of amoxicillin, while a more recent trial found no significant difference between the two antibiotics.[5] In many European countries, amoxicillin is the recommended first-line treatment for AOM. For instance, French guidelines recommend amoxicillin at a dose of 80–100 mg/kg/day.[9]

Community-Acquired Pneumonia (CAP)

Only one non-inferiority RCT has directly compared phenoxymethylpenicillin and amoxicillin for CAP.[5] While the per-protocol analysis showed no significant difference in cure rates, the intention-to-treat analysis found amoxicillin to be superior.[5] However, this study, conducted in Spain where penicillin-resistant S. pneumoniae is more prevalent, was significantly underpowered.[5] UK NICE guidelines recommend amoxicillin as the treatment of choice for low-severity CAP, whereas Scandinavian guidelines favor phenoxymethylpenicillin.[5]

Lyme Borreliosis (Erythema Migrans)

Two RCTs have evaluated the two antibiotics for the treatment of erythema migrans.[4][8][6] A recent RCT concluded that phenoxymethylpenicillin, doxycycline, and amoxicillin do not differ in their effectiveness for treating erythema migrans in a primary care setting.[5] Based on these findings, the authors suggest that phenoxymethylpenicillin should be the drug of choice for solitary erythema migrans.[5]

Diverging European Treatment Strategies

The choice between phenoxymethylpenicillin and amoxicillin is a clear example of differing antibiotic stewardship philosophies across Europe. The following diagram illustrates the typical decision-making process for a patient with a sore throat in a Scandinavian country versus another European nation.

G cluster_0 Patient with Sore Throat cluster_1 Scandinavian Approach cluster_2 Other European Approach (Example) Patient Patient Presents with Sore Throat Scandi_Assess Clinical Assessment (e.g., Centor Score) Patient->Scandi_Assess Other_Assess Clinical Assessment (e.g., FeverPAIN Score) Patient->Other_Assess Scandi_Test Rapid Antigen Detection Test (RADT) for GAS Scandi_Assess->Scandi_Test High Suspicion of GAS Scandi_PenV Prescribe Phenoxymethylpenicillin (Narrow-Spectrum) Scandi_Test->Scandi_PenV Positive Scandi_NoAbx Symptomatic Treatment, No Antibiotic Scandi_Test->Scandi_NoAbx Negative Other_Amox Prescribe Amoxicillin (Broad-Spectrum) Other_Assess->Other_Amox High Score/ Clinical Judgement Other_NoAbx Symptomatic Treatment or Delayed Prescription Other_Assess->Other_NoAbx Low Score

Caption: Diverging treatment pathways for sore throat in Europe.

Experimental Protocols: A Closer Look at Comparative Trials

To facilitate a deeper understanding of the evidence, the general methodology of the randomized controlled trials cited in the systematic review is outlined below.[4][8][6][7]

General Experimental Workflow for a Comparative RCT

G Patient_Recruitment Patient Recruitment (e.g., ambulatory care setting with specific inclusion/exclusion criteria) Diagnosis Diagnosis Confirmation (e.g., radiological confirmation for pneumonia, positive RADT for GAS tonsillitis) Patient_Recruitment->Diagnosis Randomization Randomization Diagnosis->Randomization Group_A Treatment Group A: Phenoxymethylpenicillin (Specific dose and duration) Randomization->Group_A Arm 1 Group_B Treatment Group B: Amoxicillin (Specific dose and duration) Randomization->Group_B Arm 2 Follow_Up Follow-up Assessment (e.g., at day 10, 14, or 24) Group_A->Follow_Up Group_B->Follow_Up Outcome_Analysis Analysis of Outcomes (e.g., clinical cure rate, bacteriological eradication, adverse events) Follow_Up->Outcome_Analysis Per_Protocol Per-Protocol Analysis Outcome_Analysis->Per_Protocol ITT Intention-to-Treat Analysis Outcome_Analysis->ITT

Caption: Generalized workflow of a comparative clinical trial.

Key Methodological Considerations from the Systematic Review:
  • Patient Population: Trials typically recruited patients from primary or ambulatory care settings. Inclusion and exclusion criteria were specific to the infection being studied.

  • Interventions: Dosing and duration of treatment varied between studies. For GAS tonsillitis, for example, amoxicillin was often administered once or twice daily for 6-7 days, while phenoxymethylpenicillin was given three to four times daily for 10 days.[8]

  • Outcome Measures: The primary outcome was typically clinical cure, assessed at a follow-up visit. Definitions of clinical success varied across studies. Bacteriological cure was also assessed in some studies.

  • Bias Assessment: The Norwegian Knowledge Centre for the Health Services' checklist was used to assess the risk of bias in the included studies.[4][8][6]

Conclusion: A Balancing Act Between Spectrum and Practicality

The decision to use phenoxymethylpenicillin or amoxicillin in Europe is not solely based on clinical efficacy for a specific condition but is also heavily influenced by national antibiotic stewardship policies and considerations of patient adherence. For many common infections treated in ambulatory care, such as acute sinusitis and GAS tonsillitis, the evidence suggests no significant difference in clinical effectiveness between the two agents.[4][8][6][7]

The Scandinavian model of prioritizing narrow-spectrum antibiotics like phenoxymethylpenicillin is a proactive approach to mitigating the global challenge of antimicrobial resistance.[4][5][8][6][7] However, in other European countries, the practical advantages of amoxicillin, such as more convenient dosing schedules and better palatability in children, often lead to its preference.[2][3]

For researchers and drug development professionals, this landscape highlights the need for further well-designed, adequately powered clinical trials, particularly for conditions with conflicting evidence like acute otitis media and community-acquired pneumonia.[4][8][6][7] Such studies should not only compare clinical outcomes but also evaluate the impact on the microbiome and the development of antimicrobial resistance to provide a more complete picture for guiding future treatment guidelines.

References

A Comparative Analysis: Phenoxymethylpenicillin's Impact on Gut Dysbiosis Versus Broad-Spectrum Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A focused examination of the effects of phenoxymethylpenicillin (penicillin V) on the gut microbiome reveals a significantly more favorable profile compared to broad-spectrum antibiotics. While the latter are known to cause profound disruptions to microbial diversity and function, evidence suggests that the narrow-spectrum activity of phenoxymethylpenicillin results in a markedly lesser degree of gut dysbiosis.

This comparison guide synthesizes available data to provide researchers, scientists, and drug development professionals with a detailed analysis of the differential impacts of these antibiotic classes on the gut microbiota. The following sections present quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows to facilitate a comprehensive understanding.

Data Presentation: A Quantitative Look at Microbial Disruption

The following tables summarize the quantitative effects of phenoxymethylpenicillin and broad-spectrum antibiotics on key markers of gut microbiome health. It is important to note that direct head-to-head clinical trial data with extensive quantitative comparisons are still emerging. The data presented for broad-spectrum antibiotics represents a general consensus from numerous studies, while data for phenoxymethylpenicillin is more limited but consistently points towards a milder impact.

ParameterPhenoxymethylpenicillin (Penicillin V)Broad-Spectrum Antibiotics (e.g., Amoxicillin-clavulanate, Ciprofloxacin, Clindamycin)References
Alpha Diversity (Within-sample diversity)
Shannon IndexMinimal to no significant change reported.Significant reduction observed in numerous studies.[1][2][3]
Chao1 Index (Richness)Generally stable.Significant reduction in species richness.[3]
Beta Diversity (Between-sample diversity) Minor shifts in community composition.Major shifts in microbial community structure.[4][5]
Key Bacterial Taxa Abundance
FirmicutesGenerally stable, though some studies note minor fluctuations.Often decreased, contributing to an altered Firmicutes/Bacteroidetes ratio.[1][4][6]
BacteroidetesGenerally stable.Often increased, contributing to an altered Firmicutes/Bacteroidetes ratio.[1][4][6]
BifidobacteriumMinimal to no significant effect.[3]Significant decrease in abundance.[7][3][7]
EnterobacteriaceaeSome studies report a potential for overgrowth of certain species.Significant increase in abundance is a common finding.[7][7]
Metabolic Output
Butyrate (B1204436)Studies suggest no significant reduction in concentration.[8]Significant decrease in butyrate-producing bacteria and overall butyrate levels.[9][8][9]
PropionateGenerally stable.Significant decrease in concentration.[10]
AcetateGenerally stable.Significant decrease in concentration.[10]

Experimental Protocols

The methodologies outlined below are representative of the techniques commonly employed in studies investigating the impact of antibiotics on the gut microbiota.

16S rRNA Gene Sequencing for Microbial Community Profiling

This technique is used to identify and quantify the different types of bacteria present in a fecal sample.

  • Sample Collection and DNA Extraction: Fecal samples are collected from subjects before, during, and after antibiotic treatment. Total genomic DNA is extracted from these samples using commercial kits (e.g., QIAamp DNA Stool Mini Kit, Qiagen) following the manufacturer's instructions.

  • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified from the extracted DNA using specific primers.

  • Library Preparation and Sequencing: The amplified DNA fragments (amplicons) are purified, and sequencing libraries are prepared. These libraries are then sequenced on a platform such as the Illumina MiSeq.

  • Bioinformatic Analysis: The resulting sequence data is processed to remove low-quality reads and chimeras. Operational Taxonomic Units (OTUs) are then picked, and taxonomic classification is performed against a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are conducted to assess changes in the microbial community structure.

Metabolomics for Short-Chain Fatty Acid (SCFA) Analysis

This method quantifies the levels of key microbial metabolites, such as short-chain fatty acids, in fecal samples.

  • Sample Preparation: Fecal samples are homogenized, and SCFAs are extracted using an acidified ether-water extraction method.

  • Derivatization (Optional but common): The extracted SCFAs may be derivatized to enhance their volatility for gas chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The prepared samples are injected into a GC-MS system. The SCFAs are separated based on their boiling points and retention times and are then detected and quantified by the mass spectrometer.

  • Data Analysis: The concentrations of individual SCFAs (e.g., acetate, propionate, butyrate) are determined by comparing their peak areas to those of known standards.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sampling Sample Collection cluster_analysis Analysis cluster_data Data Interpretation Pre_Treatment Baseline Sample During_Treatment Mid-Treatment Sample DNA_Extraction Fecal DNA Extraction Pre_Treatment->DNA_Extraction SCFA_Extraction SCFA Extraction Pre_Treatment->SCFA_Extraction Post_Treatment Follow-up Sample During_Treatment->DNA_Extraction During_Treatment->SCFA_Extraction Post_Treatment->DNA_Extraction Post_Treatment->SCFA_Extraction rRNA_Sequencing 16S rRNA Sequencing DNA_Extraction->rRNA_Sequencing Bioinformatics Bioinformatic Analysis (Alpha/Beta Diversity) rRNA_Sequencing->Bioinformatics Metabolomics GC-MS Metabolomics SCFA_Extraction->Metabolomics Metabolite_Quantification SCFA Quantification Metabolomics->Metabolite_Quantification Comparative_Analysis Comparative Analysis Bioinformatics->Comparative_Analysis Metabolite_Quantification->Comparative_Analysis

Caption: Experimental workflow for comparative analysis of antibiotic impact on gut microbiota.

Signaling Pathways Affected by Altered SCFA Levels

scfa_signaling cluster_antibiotics Antibiotic Intervention cluster_microbiota Gut Microbiota cluster_scfa SCFA Production cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes Broad_Spectrum Broad-Spectrum Antibiotics Dysbiosis Significant Dysbiosis (Reduced Diversity) Broad_Spectrum->Dysbiosis causes Phenoxymethylpenicillin Phenoxymethylpenicillin Homeostasis Relative Homeostasis (Maintained Diversity) Phenoxymethylpenicillin->Homeostasis maintains Reduced_SCFA Reduced Butyrate, Propionate, Acetate Dysbiosis->Reduced_SCFA leads to Normal_SCFA Normal SCFA Levels Homeostasis->Normal_SCFA maintains GPR43 GPR43/FFAR2 Activation Reduced_SCFA->GPR43 reduced activation HDAC HDAC Inhibition Reduced_SCFA->HDAC reduced inhibition Normal_SCFA->GPR43 activates Normal_SCFA->HDAC inhibits Reduced_Inflammation Anti-inflammatory Effects GPR43->Reduced_Inflammation Immune_Modulation Immune System Modulation GPR43->Immune_Modulation Gene_Expression Altered Gene Expression HDAC->Gene_Expression HDAC->Immune_Modulation

Caption: Differential impact of antibiotics on SCFA-mediated signaling pathways.

Discussion and Conclusion

The available evidence strongly suggests that phenoxymethylpenicillin, due to its narrow spectrum of activity, has a considerably lower impact on the gut microbiota compared to broad-spectrum antibiotics. This is manifested in the preservation of microbial diversity, the stability of key bacterial populations, and the maintenance of normal short-chain fatty acid production.

Broad-spectrum antibiotics, in contrast, can lead to significant and sometimes long-lasting gut dysbiosis.[11] This disruption can result in a state of reduced microbial diversity, an altered community structure, and a depletion of beneficial metabolites like butyrate.[9] These changes have been linked to a variety of adverse health outcomes, underscoring the importance of antimicrobial stewardship and the selection of the narrowest spectrum agent appropriate for a given infection.

The reduction in SCFAs, particularly butyrate, following broad-spectrum antibiotic use has significant implications for host physiology. Butyrate is a primary energy source for colonocytes and plays a crucial role in maintaining gut barrier integrity and modulating immune responses through mechanisms such as the activation of G-protein coupled receptors (e.g., GPR43) and the inhibition of histone deacetylases (HDACs).[12][13] The disruption of these pathways due to antibiotic-induced dysbiosis can contribute to inflammation and other pathological conditions.

References

Navigating T-Cell Mediated Penicillin Hypersensitivity: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of T-cell-mediated cross-reactivity among penicillins is paramount for both patient safety and the advancement of novel therapeutics. This guide provides a comprehensive overview of current cross-reactivity data, detailed experimental protocols for its assessment, and visual workflows to clarify diagnostic pathways.

Delayed, T-cell-mediated hypersensitivity reactions to penicillins, ranging from maculopapular exanthemas (MPE) to severe cutaneous adverse reactions (SCARs), present a significant clinical challenge.[1][2] Unlike immediate, IgE-mediated allergies, these reactions are orchestrated by drug-specific T-lymphocytes, making their prediction and diagnosis more complex.[3] Central to managing patients with a history of such reactions is determining the likelihood of cross-reactivity to other beta-lactam antibiotics.

Historically, the belief was that the shared beta-lactam ring was the primary driver of cross-reactivity. However, mounting evidence suggests that for T-cell-mediated reactions, the structural similarity of the R1 side chains plays a more critical role.[4][5] This has significant implications for antibiotic selection, as many patients allergic to one penicillin may safely tolerate others with dissimilar side chains.

Comparative Analysis of Cross-Reactivity

The following tables summarize quantitative data from various studies investigating T-cell-mediated cross-reactivity between different penicillins and other beta-lactams. It is important to note that cross-reactivity rates can vary depending on the specific drugs tested, the patient population, and the diagnostic methods employed.

Inciting Penicillin Alternative Beta-Lactam Patient Cohort (Reaction Type) Diagnostic Method Cross-Reactivity Rate (%) Reference
Aminopenicillins (e.g., Amoxicillin)Amino-cephalosporins (e.g., Cefalexin, Cefaclor)Non-immediate reactions (including 8 SCARs)Patch test / Delayed Intradermal Test10.9% - 18.7%[6]
AminopenicillinsAmino-cephalosporinsDelayed T-cell mediated reactionsNot specifiedUp to 31.2%[1]
Penicillins (various)Cephalosporins (various)Delayed reactionsSkin tests10.9%[6]
Penicillins (various)Cefuroxime axetilDelayed allergyNot specified0% (in one study of 213 patients)[6]
Penicillins (various)Cefuroxime axetilDelayed allergyPatch test5.2% (5/97 patients)[6]
Penicillins (various)Carbapenems (Imipenem/cilastatin, Meropenem)Delayed reactionsNot specified0% (in a study of 204 patients)[6]
Penicillins (various)Carbapenems (Imipenem/cilastatin)Delayed reactionsPatch test5.5% (4/73 patients) and 9.3% (9/97 patients) in two other studies[6]
PiperacillinOther beta-lactams (even with similar side chains)Delayed hypersensitivity (non-SCAR)T-cell clone proliferation assay0%[1]

Key Insights from the Data:

  • Cross-reactivity between aminopenicillins and aminocephalosporins, which share similar R1 side chains, is the most frequently reported.[5][6]

  • The risk of cross-reactivity between penicillins and carbapenems in delayed hypersensitivity reactions appears to be low, although some studies using patch testing have shown a small percentage of positive reactions.[2][6]

  • For severe T-cell mediated reactions, cross-reactivity within the penicillin class itself can occur.[7]

  • The monobactam, aztreonam, shows negligible cross-reactivity with penicillins in T-cell mediated reactions.[4]

Experimental Protocols for Assessing T-Cell Cross-Reactivity

Accurate diagnosis and assessment of cross-reactivity rely on a combination of in vivo and in vitro tests. The following are detailed methodologies for key experiments.

In Vivo Testing

1. Patch Testing (PT)

Patch testing is a primary method for investigating delayed-type hypersensitivity reactions to drugs.[8][9]

  • Objective: To identify the causative agent in a delayed drug eruption by inducing a localized T-cell-mediated reaction on the skin.

  • Methodology:

    • Patient Selection: Patients should be tested at least 4-6 weeks after the complete resolution of the cutaneous reaction to avoid false-negative results or exacerbation of the condition.[8][9] For severe reactions like DRESS, a waiting period of at least 6 months is recommended.[10]

    • Allergen Preparation: The suspected drug and potential cross-reactive agents are prepared at non-irritating concentrations, typically in petrolatum or aqueous solution. Standardized concentrations are recommended where available.[9]

    • Application: The prepared allergens are applied to the upper back using Finn Chambers® on Scanpor® tape and left in place for 48 hours.[9]

    • Reading: The test sites are read at 48 hours and again at 72 or 96 hours.[10] A positive reaction is characterized by erythema, infiltration, and possibly papules or vesicles.

2. Delayed-Reading Intradermal Tests (IDT)

IDT can be more sensitive than patch testing for certain non-SJS/TEN reactions.[11]

  • Objective: To detect a T-cell-mediated response to a drug injected into the dermis.

  • Methodology:

    • Patient Selection: Similar to patch testing, IDT should be performed after the resolution of the initial reaction.[8] It is generally avoided in patients with a history of SJS/TEN due to the theoretical risk of inducing a systemic reaction.[10]

    • Reagent Preparation: Sterile, non-irritating concentrations of the drugs are prepared.

    • Injection: A small volume (typically 0.02-0.05 mL) of the drug solution is injected intradermally on the volar aspect of the forearm.[10] A negative control (saline) and sometimes a positive control are used.

    • Reading: The injection site is read at 24, 48, and sometimes 72 hours for the appearance of a palpable, erythematous induration.[12]

In Vitro / Ex Vivo Testing

These tests offer a safe alternative to in vivo testing as they do not require re-exposure of the patient to the drug.[11]

1. Lymphocyte Transformation Test (LTT)

The LTT measures the proliferative response of drug-specific T-cells upon re-exposure to the drug in vitro.[13][14]

  • Objective: To quantify the proliferation of memory T-lymphocytes in response to a specific drug.

  • Methodology:

    • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the patient's blood by Ficoll density gradient centrifugation.

    • Cell Culture: PBMCs are cultured in a 96-well plate in the presence of various concentrations of the suspected drug and cross-reactive drugs. A positive control (e.g., phytohemagglutinin) and a negative control (culture medium alone) are included.

    • Incubation: The cells are incubated for 5 to 7 days to allow for clonal expansion of drug-specific T-cells.

    • Proliferation Measurement: T-cell proliferation is typically measured by the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) or through colorimetric assays (e.g., using BrdU).[15]

    • Data Analysis: The results are expressed as a stimulation index (SI), which is the ratio of proliferation in the presence of the drug to proliferation in the negative control. An SI ≥ 2 is generally considered positive.[16]

2. Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.[11][17]

  • Objective: To enumerate drug-specific T-cells based on their cytokine secretion profile (commonly IFN-γ) upon in vitro stimulation.

  • Methodology:

    • Plate Coating: A 96-well PVDF membrane plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

    • Cell Plating and Stimulation: Patient's PBMCs are added to the wells along with the suspected drug(s) and controls.

    • Incubation: The plate is incubated for a period (e.g., 24-48 hours) to allow cells to secrete cytokines, which are captured by the antibodies on the membrane.[17]

    • Detection: After washing away the cells, a biotinylated detection antibody specific for a different epitope of the cytokine is added, followed by an enzyme-linked conjugate (e.g., streptavidin-alkaline phosphatase).

    • Visualization: A substrate is added that precipitates as a colored spot at the site of cytokine secretion.[17]

    • Analysis: The number of spots, each representing a single cytokine-producing cell, is counted using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million PBMCs.

Visualizing the Diagnostic Process

To further clarify the relationships between clinical presentation, diagnostic tests, and decision-making, the following diagrams illustrate key workflows.

Diagnostic_Workflow_for_TCell_Mediated_Penicillin_Allergy cluster_0 Initial Assessment cluster_3 Outcome & Management Patient_History Patient History & Clinical Phenotype (e.g., MPE, DRESS, AGEP) Patch_Test Patch Testing (PT) Patient_History->Patch_Test Guides test selection IDT Delayed-Reading Intradermal Test (IDT) (Avoid in SJS/TEN) Patient_History->IDT Guides test selection LTT Lymphocyte Transformation Test (LTT) Patient_History->LTT Guides test selection ELISpot IFN-γ ELISpot Assay Patient_History->ELISpot Guides test selection Confirmation Confirmation of Culprit Drug Patch_Test->Confirmation IDT->Confirmation LTT->Confirmation ELISpot->Confirmation Cross_Reactivity Assess Cross-Reactivity Profile Confirmation->Cross_Reactivity Test with structurally related drugs Avoidance Recommend Avoidance of Culprit & Cross-Reactive Drugs Cross_Reactivity->Avoidance Alternative Identify Safe Alternative Antibiotics Cross_Reactivity->Alternative

Caption: Diagnostic workflow for T-cell mediated penicillin allergy.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell Drug Penicillin (or metabolite) MHC MHC Molecule Drug->MHC Binds to Drug_MHC Drug-MHC Complex or Altered Peptide TCR T-Cell Receptor (TCR) Drug_MHC->TCR Recognition Activation T-Cell Activation & Clonal Expansion TCR->Activation Signal 1 Cytokines Cytokine Release (e.g., IFN-γ, TNF-α) Activation->Cytokines Effector Effector Functions Activation->Effector Clinical_Manifestation Clinical Manifestation (e.g., Maculopapular Rash) Cytokines->Clinical_Manifestation Inflammation Effector->Clinical_Manifestation Cell-mediated cytotoxicity

Caption: Simplified T-cell activation in drug hypersensitivity.

References

A Pharmacodynamic Showdown: Unpacking Phenoxymethylpenicillin Dosing Regimens

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative pharmacodynamics of various phenoxymethylpenicillin (penicillin V) dosing strategies, offering researchers, scientists, and drug development professionals a comprehensive guide supported by experimental data. This analysis focuses on key pharmacodynamic parameters to elucidate the principles of optimal dosing for this cornerstone antibiotic.

Phenoxymethylpenicillin, a workhorse in the battle against bacterial infections, relies on a time-dependent killing mechanism. Its efficacy is therefore intrinsically linked to the duration its concentration remains above the minimum inhibitory concentration (MIC) at the site of infection—a pharmacodynamic parameter known as Time above MIC (T>MIC). This guide synthesizes available data to compare common dosing regimens and their ability to achieve this critical threshold.

Quantitative Pharmacodynamic & Pharmacokinetic Comparison

The following tables summarize key pharmacodynamic and pharmacokinetic parameters for different phenoxymethylpenicillin dosing regimens, drawing from various studies. It is important to note that direct head-to-head comparisons of all common regimens in a single study are limited; therefore, data is compiled from multiple sources and should be interpreted within the context of each study's specific methodology and patient population.

Dosing RegimenTarget OrganismMIC Target (μg/mL)Pharmacodynamic EndpointResultStudy PopulationCitation
10 mg/kg QID (up to 250mg) for 10 daysStreptococcus pyogenes0.015 (MIC95)Total T>MIC (days)6.65 ± 2.42Children (6 months to 12 years)[1]
250 mg QIDStreptococcus pneumoniaeMultipleProbability of Target Attainment (PTA) for 40% fT>MICEnables coverage for MICs up to a certain threshold (specific value not stated, but lower than with probenecid)Healthy Adult Volunteers[2][3][4]
500 mg QIDStreptococcus pneumoniaeMultipleProbability of Target Attainment (PTA) for 40% fT>MICEnables coverage for higher MICs compared to 250mg QIDHealthy Adult Volunteers[2][3][4]
750 mg QIDStreptococcus pneumoniaeMultipleProbability of Target Attainment (PTA) for 40% fT>MICEnables coverage for even higher MICs compared to 500mg QIDHealthy Adult Volunteers[2][3][4]
250 mg QID + Probenecid (B1678239)Streptococcus pneumoniaeMultipleProbability of Target Attainment (PTA) for 40% fT>MICAllows for a fourfold increase in MIC coverage compared to penicillin V aloneHealthy Adult Volunteers[2][3][4]
500 mg QID + ProbenecidStreptococcus pneumoniaeMultipleProbability of Target Attainment (PTA) for 40% fT>MICAllows for a fourfold increase in MIC coverage compared to penicillin V aloneHealthy Adult Volunteers[2][3][4]
750 mg QID + ProbenecidStreptococcus pneumoniaeMultipleProbability of Target Attainment (PTA) for 40% fT>MICAllows for a fourfold increase in MIC coverage compared to penicillin V aloneHealthy Adult Volunteers[2][3][4]

Table 1: Comparative Pharmacodynamic Data of Phenoxymethylpenicillin Regimens

ParameterValueStudy PopulationCitation
Pharmacokinetic Parameters for a 500mg 6-hourly dosing regimen at steady state
Mean (SD) Cmax5.7 (2.3) mg/LHealthy Adult Volunteers[5]
Mean (SD) total steady state drug AUC7.8 (2.5) mg*h/LHealthy Adult Volunteers[5]
Mean (SD) total serum t1/241 (13) minutesHealthy Adult Volunteers[5]
Mean (SD) unbound penicillin-V serum percentage23% (4%)Healthy Adult Volunteers[5]
Mean (SD) free serum t1/255 (10) minutesHealthy Adult Volunteers[5]

Table 2: Key Pharmacokinetic Parameters of Phenoxymethylpenicillin

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacodynamic studies. Below are the protocols for the key experiments cited in this guide.

Pharmacokinetic Analysis in Healthy Volunteers[5]
  • Study Design: A study was conducted in 10 healthy adult volunteers to explore the pharmacokinetics of phenoxymethylpenicillin.

  • Dosing: Volunteers were dosed with penicillin-V to a steady state. The sixth dose was directly observed during the study visit on an empty stomach.

  • Sampling: A maximum of 15 blood samples were obtained at various time points from -30 minutes to 240 minutes post-dose.

  • Analysis: Total and unbound penicillin-V serum concentrations were determined using high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS). Free penicillin-V concentration was determined after ultrafiltration.

  • Modeling: One-, two-, and three-compartment pharmacokinetic models with an absorptive time lag were evaluated. A three-compartment model best described the penicillin-V pharmacokinetics.

Pharmacodynamic Analysis and Clinical Trial in Children[1]
  • Study Design: An investigator-blinded, randomized, parallel-group, multicenter study involving 579 children with acute streptococcal tonsillopharyngitis.

  • Dosing Regimens:

    • Amoxicillin sprinkle (475 mg for ages 6 months to 4 years, 775 mg for ages 5 to 12 years) once daily for 7 days.

    • Penicillin VK 10 mg/kg of body weight four times daily for 10 days (up to a maximum dose of 250 mg QID).

  • Pharmacodynamic Assessment:

    • The daily Time above MIC (T>MIC) was calculated based on the MIC95 (0.015 μg/ml) for S. pyogenes determined in the clinical trial.

    • Pharmacokinetic data for penicillin was based on existing literature.

    • Total T>MIC over the treatment course was then determined.

Pharmacokinetic Boosting Study with Probenecid[2][3][4]
  • Study Design: A randomized, crossover study in twenty healthy volunteers.

  • Dosing: Participants took six doses of penicillin-V (250 mg, 500 mg, or 750 mg four times daily) with and without probenecid.

  • Sampling: Total and free concentrations of penicillin-V and probenecid were measured at two timepoints.

  • Modeling and Simulation: A pharmacokinetic model was developed, and the probability of target attainment (PTA) was calculated. The pharmacodynamic target was set at 40% of the dosing interval where the free drug concentration remains above the MIC (40% fT > MIC) against Streptococcus pneumoniae.

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental flows, the following diagrams are provided.

Signaling_Pathway Mechanism of Action of Phenoxymethylpenicillin cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Inhibition of cross-linking leads to CellWall->PBP catalyzed by Lysis Cell Lysis and Death CellWall->Lysis Weakened cell wall results in PenicillinV Phenoxymethylpenicillin (Penicillin V) PenicillinV->PBP Binds to and inhibits

Caption: Mechanism of action of phenoxymethylpenicillin.

Experimental_Workflow Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Workflow cluster_clinical_study Clinical or Volunteer Study cluster_lab_analysis Laboratory Analysis cluster_modeling Pharmacokinetic & Pharmacodynamic Modeling Dosing Administer Dosing Regimen(s) Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Concentration Measure Drug Concentration (e.g., LC-MS/MS) Sampling->Concentration PK_Model Develop Pharmacokinetic Model (Cmax, AUC, t1/2) Concentration->PK_Model MIC Determine Minimum Inhibitory Concentration (MIC) PD_Analysis Pharmacodynamic Analysis (e.g., Calculate T>MIC) MIC->PD_Analysis PK_Model->PD_Analysis PTA Probability of Target Attainment (PTA) Simulation PD_Analysis->PTA Regimen_Comparison Comparison of Dosing Regimens PTA->Regimen_Comparison informs

Caption: A generalized workflow for PK/PD modeling of antibiotics.

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal of Phenoxymethyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and minimizing environmental impact. Phenoxymethyl, a penicillin-based antibiotic, requires specific disposal procedures to mitigate risks of environmental contamination and potential allergic reactions. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1] In case of a spill, avoid creating dust.[1][2][3] The spilled material should be swept or vacuumed up and collected in a suitable, closed container for disposal.[1][2][3] Ensure the area is well-ventilated.[1]

Disposal Procedures for this compound

The appropriate disposal method for this compound depends on the quantity of waste and local regulations. It is imperative to adhere to all federal, state, and local environmental regulations.

For Laboratory and Research Settings:

Unused or waste this compound in a laboratory setting should be treated as chemical waste. The primary recommended method of disposal is through a licensed professional waste disposal service.[2][3]

  • Incineration: The most common and recommended method for the ultimate disposal of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][2]

  • Do Not Sewer: Under no circumstances should this compound be disposed of down the drain.[1][4][5] This is to prevent the entry of the active pharmaceutical ingredient into aquatic ecosystems. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) prohibits the sewering of hazardous waste pharmaceuticals.[6][7]

  • Contaminated Materials: Any materials, such as personal protective equipment, weighing papers, or containers that have come into contact with this compound, should be disposed of as contaminated waste in the same manner as the chemical itself.[2][3]

For Unused or Expired Medication in a Non-Laboratory Setting:

While researchers primarily operate in a laboratory environment, it is valuable to be aware of the recommended disposal procedures for unused medications in a household setting. The following guidance is based on recommendations from the U.S. Food and Drug Administration (FDA).

  • Do Not Flush: Unless specifically instructed, do not flush this compound down the toilet.

  • Trash Disposal (with precautions):

    • Remove the this compound from its original container. Do not crush tablets or capsules.[8]

    • Mix the medication with an unappealing substance such as dirt, cat litter, or used coffee grounds.[8][9] This makes the drug less appealing to children and pets and unrecognizable to people who may intentionally go through the trash.

    • Place the mixture in a sealed container, such as a sealable plastic bag.[8][9]

    • Dispose of the sealed container in your household trash.[8]

    • Before disposing of the original prescription bottle, be sure to scratch out all personal information on the label to protect your privacy.[8][9]

  • Drug Take-Back Programs: The best option for disposing of unused medications is to utilize a drug take-back program. These programs are a safe and environmentally responsible way to dispose of unwanted medicines.[10]

Summary of Disposal Options

Disposal MethodSettingKey Considerations
Licensed Waste Disposal Service Laboratory/ResearchThe primary and recommended method. Ensures compliance with regulations.
Incineration Laboratory/ResearchOften the final step used by waste disposal services.[1][2]
Trash Disposal (with precautions) HouseholdMix with an undesirable substance and place in a sealed container.[8][9]
Drug Take-Back Programs HouseholdThe most recommended and safest option for household disposal.[10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste lab_setting Laboratory / Research Setting? start->lab_setting household_setting Household Setting? lab_setting->household_setting No licensed_disposal Contact Licensed Professional Waste Disposal Service lab_setting->licensed_disposal Yes drug_take_back Utilize Drug Take-Back Program (Preferred Method) household_setting->drug_take_back Yes trash_disposal Trash Disposal with Precautions (Mix with undesirable substance, seal, and place in trash) household_setting->trash_disposal If Take-Back is Unavailable no_sewer Do Not Dispose Down Drain or Toilet household_setting->no_sewer No incineration Incineration licensed_disposal->incineration drug_take_back->no_sewer trash_disposal->no_sewer

Caption: this compound Disposal Decision Workflow

By following these procedures, you can ensure the safe and environmentally responsible disposal of this compound, thereby protecting yourself, your colleagues, and the environment. Always consult your institution's safety officer and local regulations for specific guidance.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.